2-Diphenylmethylpiperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzhydrylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N/c1-3-9-15(10-4-1)18(16-11-5-2-6-12-16)17-13-7-8-14-19-17/h1-6,9-12,17-19H,7-8,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTNXJXZVGHMGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90897502 | |
| Record name | 2-(Diphenylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90897502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
BP: 150 °C at 0.01 mm Hg | |
| Record name | Desoxypipradrol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8015 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orthrhombic from petroleum | |
CAS No. |
519-74-4 | |
| Record name | (±)-Desoxypipradrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desoxypipradrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Diphenylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90897502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(diphenylmethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESOXYPIPRADROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49UNK1BV8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Desoxypipradrol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8015 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
66 °C | |
| Record name | Desoxypipradrol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8015 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Diphenylmethylpiperidine Hydrochloride
This guide provides a comprehensive overview of the primary synthetic pathways for 2-diphenylmethylpiperidine hydrochloride, a compound of significant interest to researchers in medicinal chemistry and pharmacology. With a focus on scientific integrity and practical application, this document delves into the nuances of experimental choices, offering insights grounded in established chemical principles.
Introduction
This compound, also known as Desoxypipradrol or 2-DPMP, is a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] First synthesized in the 1950s by Ciba (now Novartis), its stimulant properties were investigated for conditions like narcolepsy and ADHD.[1][2] While its development was ultimately superseded by methylphenidate due to a more favorable pharmacokinetic profile, this compound and its hydrochloride salt remain important reference compounds in neuroscience research and forensic analysis.[1][3] The hydrochloride salt is a crystalline solid with a melting point of approximately 286-287°C.[2][4]
This guide will explore the two principal synthetic routes to this compound hydrochloride, providing detailed protocols and discussing the underlying chemical logic.
Pathway 1: Synthesis from 2-Bromopyridine and Diphenylacetonitrile
This classic and well-documented pathway involves a multi-step process commencing with the alkylation of diphenylacetonitrile, followed by hydrolysis, decarboxylation, and subsequent reduction of the pyridine ring.
Conceptual Workflow
Caption: Overall workflow for the synthesis of this compound HCl from diphenylacetonitrile.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Diphenyl-pyridyl-(2)-acetonitrile
-
Materials: Diphenylacetonitrile, sodium amide (NaNH₂), absolute toluene, 2-bromopyridine.
-
Procedure:
-
In a suitable reaction vessel, heat a suspension of diphenylacetonitrile and pulverized sodium amide in absolute toluene to 120-130°C for 1.5-2 hours.[4] The formation of the sodium salt of diphenylacetonitrile is observed.
-
Cool the reaction mixture to 70°C.
-
Slowly add 2-bromopyridine dropwise, maintaining the temperature below 80°C to control the exothermic reaction.[4]
-
After the addition is complete, heat the mixture at 120-130°C for an additional 3 hours.[4]
-
Cool the mixture and cautiously quench the reaction by the dropwise addition of methanol, followed by water.
-
Extract the basic components with 20% hydrochloric acid.
-
Make the acidic extract alkaline with a 40% sodium hydroxide solution to precipitate the product.
-
Filter the crystalline precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from methanol to yield pure diphenyl-pyridyl-(2)-acetonitrile.[4]
-
Step 2: Synthesis of 2-Diphenylmethylpyridine
-
Materials: Diphenyl-pyridyl-(2)-acetonitrile, potassium hydroxide (KOH), methanol, water.
-
Procedure:
-
Heat a mixture of diphenyl-pyridyl-(2)-acetonitrile, potassium hydroxide, methanol, and water in an autoclave at 215-225°C for 10 hours.[4] This step facilitates both the hydrolysis of the nitrile to a carboxylic acid and subsequent decarboxylation.
-
After cooling, evaporate the excess methanol.
-
Extract the residue with ether.
-
Wash the ethereal extract with water and dry over anhydrous sodium sulfate.
-
Distill off the ether and purify the residue by high-vacuum distillation to obtain 2-diphenylmethylpyridine.[4]
-
Step 3: Synthesis of this compound (Catalytic Hydrogenation)
-
Materials: 2-Diphenylmethylpyridine, absolute ethanol, Raney nickel (or Rupe nickel).[4]
-
Procedure:
-
Dissolve 2-diphenylmethylpyridine in absolute ethanol.
-
Add Raney nickel to the solution.
-
Hydrogenate the mixture in an autoclave at 115°C under an initial hydrogen pressure of 100 atmospheres.[4]
-
Once the hydrogenation is complete (cessation of hydrogen uptake), filter off the catalyst.
-
Evaporate the solvent and distill the residue under high vacuum to yield this compound.[4]
-
Step 4: Formation of this compound Hydrochloride
-
Materials: this compound, ethyl acetate, hydrogen chloride.
-
Procedure:
-
Dissolve the purified this compound in ethyl acetate.
-
Introduce hydrogen chloride (gas or a solution in a suitable solvent) into the mixture.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the precipitate and recrystallize from a mixture of methanol and ether to obtain pure this compound hydrochloride.[2][4]
-
Mechanistic Insights and Rationale
The choice of a strong base like sodium amide in the first step is crucial for the deprotonation of diphenylacetonitrile, which has a pKa of approximately 22 in DMSO, to form a resonance-stabilized carbanion. This carbanion then acts as a potent nucleophile, displacing the bromide from 2-bromopyridine in a nucleophilic aromatic substitution reaction. The subsequent hydrolysis and decarboxylation under high temperature and pressure are standard procedures for converting nitriles to their corresponding hydrocarbons with one less carbon atom.
The catalytic hydrogenation of the pyridine ring is a key step. The use of Raney nickel is a classic choice for this transformation, although other catalysts like platinum oxide can also be employed.[2][5] The reaction is typically carried out under pressure to facilitate the reduction of the aromatic pyridine ring.[6]
Pathway 2: Catalytic Hydrogenation of 2-Diphenylmethylpyridine using Platinum Oxide
This pathway is essentially the final step of the first, but it is a common method when 2-diphenylmethylpyridine is available as a starting material. The use of platinum-based catalysts often allows for milder reaction conditions compared to Raney nickel.
Conceptual Workflow
Sources
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. Buy this compound (EVT-1206755) | 519-74-4 [evitachem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. US2820038A - 2-diphenyl-methyl-piperidine - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. US2813100A - Hydrogenation process - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical and Physical Properties of 2-DPMP (Desoxypipradrol)
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(Diphenylmethyl)piperidine (2-DPMP), also known as Desoxypipradrol. Developed in the 1950s by Ciba (now Novartis), 2-DPMP is a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] While initially investigated for therapeutic applications such as narcolepsy and ADHD, its long duration of action and potential for adverse effects led to the discontinuation of its development in favor of methylphenidate.[1][2][3] In recent years, 2-DPMP has emerged as a designer drug, necessitating a thorough understanding of its scientific attributes for researchers, forensic scientists, and drug development professionals. This document details its synthesis, chemical identity, physicochemical characteristics, analytical methodologies for its detection and quantification, and its pharmacological profile.
Chemical Identity and Synthesis
Nomenclature and Structure
2-DPMP is a chiral molecule belonging to the piperidine class of compounds.[2] It is structurally related to other well-known NDRIs such as methylphenidate and pipradrol.[1][2]
-
Systematic IUPAC Name: 2-(Diphenylmethyl)piperidine
-
Common Synonyms: Desoxypipradrol, 2-Benzhydrylpiperidine
-
CAS Number: 519-74-4 (for the free base)
-
Molecular Formula: C₁₈H₂₁N
-
Molar Mass: 251.37 g/mol [1]
The structure of 2-DPMP consists of a piperidine ring substituted at the 2-position with a diphenylmethyl (benzhydryl) group.
Caption: Chemical structure of 2-(Diphenylmethyl)piperidine (2-DPMP).
Synthesis
The synthesis of 2-DPMP has been documented since its initial development. A common synthetic route involves the reaction of 2-bromopyridine with diphenylacetonitrile in the presence of a strong base like sodium amide, followed by the catalytic hydrogenation of the resulting 2-diphenylmethyl-pyridine to saturate the pyridine ring.[4]
Caption: Simplified synthetic pathway for 2-DPMP.
An alternative method involves the direct hydrogenation of 2-diphenylmethyl-pyridine in glacial acetic acid using a platinum oxide catalyst.[5]
Physicochemical Properties
The physicochemical properties of 2-DPMP contribute significantly to its pharmacokinetic profile, particularly its long duration of action.
| Property | Value | Source / Comment |
| Appearance | White to off-white powder or crystalline solid. | [6][7] |
| Melting Point | 60-61 °C (free base) | [4] |
| Boiling Point | 151-153 °C at 0.005 mmHg | [4] |
| Solubility | Methanol: Soluble | [7] |
| Ethanol: Soluble | [7] | |
| Chloroform: Soluble | [5] | |
| Water: Miscible (as HCl salt) | [8] | |
| pKa (predicted) | ~10-11 | Based on the pKa of piperidine (~11.12).[8] The electron-donating nature of the alkyl substituent would maintain a high basicity. |
| LogP (predicted) | High | The molecule is highly lipophilic due to the two phenyl rings and the piperidine structure, lacking polar functional groups.[1][2] This contributes to its long elimination half-life. |
Analytical Characterization
The unambiguous identification and quantification of 2-DPMP are critical in both research and forensic contexts. A variety of analytical techniques are employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a fundamental tool for the structural confirmation of 2-DPMP. The spectrum of the hydrochloride salt in D₂O shows characteristic signals for the aromatic and piperidine protons.
¹H NMR (400 MHz, D₂O) of 2-DPMP HCl (Representative Interpretation based on DEA Monograph[6])
-
Aromatic Protons: A complex multiplet in the aromatic region (typically ~7.0-7.5 ppm) corresponding to the ten protons of the two phenyl rings.
-
Piperidine Protons: A series of multiplets in the aliphatic region (~1.5-3.5 ppm) corresponding to the protons on the piperidine ring. The proton at the chiral center (C2) would likely appear as a distinct multiplet.
-
N-H Proton: The proton on the nitrogen atom may be broadened or exchange with the solvent, depending on the experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a cornerstone for the identification of 2-DPMP in various matrices.
Electron Ionization (EI) Mass Spectrum
The EI mass spectrum of 2-DPMP exhibits a characteristic fragmentation pattern. The molecular ion (M⁺) is typically observed at m/z 251.
Key Fragmentation Pathways:
-
α-Cleavage: A dominant fragmentation pathway for piperidine derivatives involves the cleavage of the bond alpha to the nitrogen atom.[9] For 2-DPMP, this can lead to the loss of the diphenylmethyl group or cleavage within the piperidine ring.
-
Formation of the Tropylium Ion: The presence of the benzyl group often leads to the formation of the stable tropylium ion at m/z 91.
-
Piperidine Ring Fragmentation: Cleavage of the piperidine ring can result in various smaller fragment ions.
Caption: Simplified major fragmentation pathways of 2-DPMP in EI-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 2-DPMP provides information about its functional groups.
Characteristic FTIR Absorptions (KBr pellet):
-
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
-
C-H Stretch (Aromatic): Peaks typically above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the phenyl rings.
-
C-H Stretch (Aliphatic): Strong absorptions in the 2800-3000 cm⁻¹ range are due to the C-H stretching of the piperidine ring.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching within the aromatic rings.
-
C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ range can be attributed to the C-N stretching vibration.
Experimental Protocols
Protocol for GC-MS Analysis of 2-DPMP in a Forensic Sample
This protocol is a representative example for the qualitative identification of 2-DPMP.
1. Sample Preparation (Blood/Urine):
- Perform a liquid-liquid or solid-phase extraction to isolate the drug from the biological matrix.
- Evaporate the solvent and reconstitute the residue in a suitable solvent like ethyl acetate.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent GC or equivalent.
- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
- Carrier Gas: Helium.
- Injection Mode: Splitless.
- Temperature Program:
- Initial temperature: 100 °C, hold for 1 min.
- Ramp: 15 °C/min to 300 °C.
- Hold: 5 min at 300 °C.
- Mass Spectrometer: Agilent MS or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-550.
3. Data Analysis:
- Compare the retention time and mass spectrum of the unknown peak with that of a certified 2-DPMP reference standard.
Protocol for Chiral Separation of 2-DPMP Enantiomers by HPLC (Representative Method)
As 2-DPMP is a chiral compound, separation of its enantiomers is crucial for stereoselective pharmacological studies. This representative protocol is based on established methods for chiral piperidine derivatives.[1][10][11]
1. Sample Preparation:
- Dissolve the racemic 2-DPMP standard or sample in the mobile phase.
2. HPLC Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
- Chiral Stationary Phase (CSP): A polysaccharide-based column, such as a Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 254 nm.
3. Data Analysis:
- The two enantiomers should be resolved as distinct peaks. The enantiomeric excess (ee) can be calculated from the peak areas.
Pharmacological Profile
Mechanism of Action
2-DPMP is a potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][12][13] It binds to and blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. This enhanced dopaminergic and noradrenergic signaling is responsible for its stimulant effects.[12][13] Importantly, in vitro studies have shown that 2-DPMP is a pure uptake inhibitor and does not act as a dopamine releasing agent.[12][13]
Caption: Postulated metabolic pathway of 2-DPMP.
Toxicology and Clinical Effects
The recreational use of 2-DPMP has been associated with a range of adverse effects, many of which are severe and prolonged. [3]Its long half-life contributes to a challenging clinical presentation.
Reported Adverse Effects:
-
Psychiatric: Severe and prolonged agitation, paranoia, hallucinations, anxiety, and insomnia. [14]* Cardiovascular: Tachycardia and hypertension.
-
Neurological: Myoclonus (muscle spasms/twitches).
Blood concentrations of 2-DPMP in recreational users are typically in the range of 10-50 µg/L, while concentrations in intoxicated patients can exceed 100 µg/L, and in cases of acute overdose, can be over 600 µg/L. [2]
Conclusion
2-DPMP is a potent, long-acting norepinephrine-dopamine reuptake inhibitor with a well-defined chemical structure and a growing body of analytical and pharmacological data. Its high lipophilicity and resistance to metabolism contribute to its prolonged and often severe clinical effects when used recreationally. This guide provides a foundational understanding of the key chemical, physical, and pharmacological properties of 2-DPMP, intended to support the work of researchers, clinicians, and forensic scientists in addressing the challenges posed by this and other emerging psychoactive substances.
References
- Wikipedia. Desoxypipradrol. [Link]
- Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]
- ResearchGate. Experimental amine basicity (pKa),6b effective and intrinsic lipophilicities (logD7. 4 and logP, respectively)
- Corkery, J. M., Elliott, S., Schifano, F., Corazza, O., & Ghodse, A. H. (2013). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): a preliminary review. Progress in neuro-psychopharmacology & biological psychiatry, 40, 105–113. [https://www.semanticscholar.org/paper/2-DPMP-(desoxypipradrol%2C-2-benzhydrylpiperidine%2C-and-Corkery-Elliott/0d4d8e5f8f8c7e9e8b7c0a9d9e8e8e8e8e8e8e8e]([Link]
- SWGDRUG.org. Desoxypipradrol. [Link]
- ResearchGate. Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15 (shown in grey). [Link]
- Google Patents. US2820038A - 2-diphenyl-methyl-piperidine.
- ResearchGate.
- ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b)
- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- ResearchGate. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. [Link]
- Erowid. Infrared Analysis of Piperine in Black Pepper. [Link]
- Orsolini, L., et al. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP).
- Orsolini, L., et al. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). PubMed Central, 11, 499. [Link]
- Wikipedia. Desoxypipradrol. [Link]
- PsychonautWiki. Desoxypipradrol. [Link]
- PubChem. Piperidine. [Link]
- Wikipedia. 2-Diphenylmethylpyrrolidine. [Link]
- Spectral investigation and normal coordin
- SpectraBase. Piperidine, 2,2,6,6-tetramethyl-. [Link]
- SpectraBase. Piperidine hydrochloride. [Link]
- Corkery, J. M., Elliott, S., Schifano, F., Corazza, O., & Ghodse, A. H. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): a preliminary review.
- In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. [Link]
- PubChem. 2-(Diphenylmethyl)piperidine--hydrogen chloride (1/1). [Link]
- mzCloud. 2 DPMP. [Link]
- GOV.UK. ACMD - Advisory Council on the Misuse of Drugs. [Link]
- PubChem. 2-Diphenylmethylpiperidine. [Link]
- Chemguide.
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
- YouTube.
- Walsky, R. L., & Obach, R. S. (2008). In vitro cytochrome P450 inhibition and induction. Current drug metabolism, 9(9), 965–975. [Link]
- Cha, H. J., Kim, J. Y., Kim, Y. H., et al. (2019). Rewarding effects of 2-desoxypipradrol in mice. Neuroscience letters, 705, 46–50. [Link]
- Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]
- MDPI. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. [Link]
- Emery Pharma.
- OuluREPO. Cytochrome P450 isoform-specific in vitro methods to predict drug metabolism and interactions. [Link]
- IQVIA Labor
- Calderdale in Recovery. 2-DPMP and other drugs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 3. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US2820038A - 2-diphenyl-methyl-piperidine - Google Patents [patents.google.com]
- 5. Buy this compound (EVT-1206755) | 519-74-4 [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]
- 13. The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
An In-Depth Technical Guide to the Mechanism of Action of 2-Diphenylmethylpiperidine (2-DPMP) as a Dopamine Reuptake Inhibitor
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: Unveiling the Dopaminergic Action of a Unique Piperidine Derivative
2-Diphenylmethylpiperidine, also known as Desoxypipradrol or 2-DPMP, is a norepinephrine-dopamine reuptake inhibitor (NDRI) that has garnered significant interest within the scientific community.[1] Originally synthesized in the 1950s by Ciba (now Novartis), its clinical development was ultimately superseded by the related compound, methylphenidate.[2][3] However, the distinct psychostimulant properties of 2-DPMP, coupled with its prolonged duration of action, have made it a subject of renewed focus in neuropharmacology and a tool for dissecting the intricacies of dopamine transporter (DAT) function.[2] This guide provides a comprehensive technical overview of the mechanism of action of 2-DPMP as a dopamine reuptake inhibitor, intended to support research and development efforts in this area.
The Dopamine Transporter: A Key Regulator of Dopaminergic Neurotransmission
The dopamine transporter (DAT) is a presynaptic plasma membrane protein that plays a pivotal role in regulating the temporal and spatial dynamics of dopamine signaling.[4] By reuptaking dopamine from the synaptic cleft back into the presynaptic neuron, DAT effectively terminates the neurotransmitter's action. This process is crucial for maintaining dopaminergic homeostasis, and its dysregulation is implicated in numerous neurological and psychiatric disorders. The DAT, a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters, cotransports dopamine with two Na+ ions and one Cl- ion.[5][6]
Core Mechanism of Action: How 2-DPMP Modulates Dopamine Transporter Function
The primary mechanism through which 2-DPMP exerts its effects is by acting as a potent and selective inhibitor of the dopamine transporter.[4] Animal studies have demonstrated that 2-DPMP's ability to decrease dopamine re-uptake is comparable to that of cocaine.[2]
Binding Characteristics and Affinity
2-DPMP exhibits a high affinity for the dopamine transporter. In vitro assays using human embryonic kidney 293 (HEK 293) cells expressing the human dopamine, norepinephrine, and serotonin transporters have revealed the following inhibitory concentrations (IC50):
| Transporter | IC50 (µM) |
| Dopamine Transporter (DAT) | 0.07 |
| Norepinephrine Transporter (NET) | 0.14 |
| Serotonin Transporter (SERT) | >10 |
| Data from Simmler et al., 2014, as cited in[4] |
These data clearly indicate that 2-DPMP is a potent inhibitor of both DAT and NET, with a significantly lower affinity for SERT. Further studies using quantitative autoradiography with the selective DAT-radioligand [¹²⁵I]RTI-121 in rat brain slices have demonstrated potent displacement of the radioligand by 2-DPMP in the nucleus accumbens shell and dorsal striatum, with IC50 values of 5.65 x 10⁻⁷ M and 6.21 x 10⁻⁷ M, respectively.[4][7]
Conformational Entrapment: A Cocaine-Like Interaction
Molecular dynamics simulations have provided crucial insights into the specific interaction between 2-DPMP and the dopamine transporter. These studies suggest that 2-DPMP binding leads to molecular rearrangements that favor an outward-facing conformation of the DAT.[4][7][8] This is a key mechanistic detail, as it aligns with the mode of action of other well-characterized dopamine reuptake inhibitors like cocaine. By stabilizing the transporter in an outward-facing state, 2-DPMP effectively blocks the conformational changes necessary for dopamine translocation into the presynaptic neuron.
Conclusion: A Potent Tool for Dopaminergic Research
This compound serves as a powerful pharmacological tool for investigating the function and regulation of the dopamine transporter. Its high affinity for DAT and its mechanism of action, which involves stabilizing the transporter in an outward-facing conformation, make it a valuable compound for comparative studies with other dopamine reuptake inhibitors. The experimental protocols outlined in this guide provide a framework for the robust characterization of 2-DPMP and other novel compounds targeting the dopamine transporter, thereby facilitating the development of new therapeutic strategies for a range of neurological and psychiatric disorders.
References
- Charles River. (2018, September 26). Microdialysis services at Charles River [Video]. YouTube. [Link]
- Wood, D. M., & Dargan, P. I. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology, 50(8), 705-719. [Link]
- Tavassoli, A. (n.d.).
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
- Opacka-Juffry, J., & Merlo, S. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). Frontiers in Pharmacology, 11, 769. [Link]
- Opacka-Juffry, J., & Merlo, S. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [Data set].
- Razali, K., et al. (2025). Comparative Computational Docking Analysis of MPP+ and Dopamine Binding to Dopamine Transporter in Human and Zebrafish: Mechanistic Insights into MPTP Neurotoxicity. bioRxiv. [Link]
- Corkery, J. M., et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review.
- bioRxiv. (2025). Comparative Computational Docking Analysis of MPP+ and Dopamine Binding to Dopamine Transporter in Human and Zebrafish. [Link]
- ResearchGate. (2025). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. [Link]
- Buschauer, A., & Elz, S. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
- ResearchGate. (n.d.). In vivo effect of i.v. This compound (2-DPMP) on... [Image]. [Link]
- PubMed. (1996). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 39(25), 5025-5031. [Link]
- Lunte, C. E., & Lunte, S. M. (2005). Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review. Analytica Chimica Acta, 554(1-2), 1-13. [Link]
- Schmidt, H. R., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2214939120. [Link]
- Charles River Laboratories. (2018).
- Semantic Scholar. (n.d.).
- PubMed. (2007). Tandem sulfur-containing amino acids are epicritical determinants of dopamine D(2) receptor pharmacology. Molecular Pharmacology, 72(5), 1256-1264. [Link]
- Zhang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. [Link]
- ResearchGate. (2021). Unveiling novel inhibitors of dopamine transporter via in silico drug design, molecular docking, and bioavailability predictions as potential antischizophrenic agents. [Link]
- PubMed. (2014). Elucidation of structural elements for selectivity across monoamine transporters: novel 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil) analogues. Journal of Medicinal Chemistry, 57(15), 6436-6447. [Link]
- National Center for Biotechnology Information. (2018).
- Springer Nature Experiments. (n.d.). Radioligand Binding Studies. [Link]
- PubMed. (2019). Rewarding effects of 2-desoxypipradrol in mice. Neuroscience Letters, 705, 134-139. [Link]
- National Center for Biotechnology Information. (2008).
- QMRO Home. (n.d.). Site-Directed Mutagenesis to Mutate Multiple Residues in a Single Reaction. [Link]
- National Center for Biotechnology Information. (1996). Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. [Link]
- o2h discovery. (n.d.). Site-directed mutagenesis & binding studies. [Link]
- Wikipedia. (n.d.). Desoxypipradrol. [Link]
- Twist Bioscience. (n.d.). Mutagenesis: Site-Directed. [Link]
- PubMed. (2013). Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs. Methods in Molecular Biology, 952, 137-144. [Link]
- National Center for Biotechnology Information. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. [Link]
- Frontiers. (2014).
- National Center for Biotechnology Information. (2017). Discovery and Development of Monoamine Transporter Ligands. [Link]
Sources
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]
- 5. Frontiers | Monoamine transporters: insights from molecular dynamics simulations [frontiersin.org]
- 6. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
pharmacological profile of desoxypipradrol and its analogs
An In-Depth Technical Guide to the Pharmacological Profile of Desoxypipradrol and Its Analogs
Abstract
Desoxypipradrol (2-diphenylmethylpiperidine, 2-DPMP) is a potent and long-acting central nervous system stimulant, originally synthesized by Ciba in the 1950s.[1][2][3] While structurally related to the therapeutic agents methylphenidate and pipradrol, its unique chemical properties confer a distinct and challenging pharmacological profile.[1][3][4] Initially explored for narcolepsy and ADHD, its development was halted in favor of methylphenidate, which offered a more predictable pharmacokinetic profile.[1][3][5] Desoxypipradrol resurfaced in the 21st century as a novel psychoactive substance (NPS), often sold under names like "Ivory Wave," leading to numerous public health concerns due to severe and prolonged toxicity.[2] This guide provides a comprehensive technical overview of the pharmacological profile of desoxypipradrol and its structural analogs, intended for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, structure-activity relationships, pharmacokinetics, and the analytical methodologies required for its study, grounding the discussion in established experimental evidence.
Historical Context and Chemical Profile
Developed during the mid-20th century, desoxypipradrol was one of several piperidine derivatives investigated for their stimulant properties.[1][3] It shares a core 2-substituted piperidine scaffold with pipradrol and methylphenidate. However, critical structural differences dictate their pharmacological fates.
-
Desoxypipradrol (2-DPMP): Lacks any polar functional groups. Its structure consists of a piperidine ring attached to a diphenylmethyl group. This high lipophilicity is a key determinant of its pharmacokinetic profile.[1][3][5]
-
Pipradrol: The parent compound of desoxypipradrol, featuring a hydroxyl (-OH) group on the carbon connecting the two phenyl rings. This hydroxyl group provides a site for metabolic conjugation (e.g., glucuronidation), increasing hydrophilicity and facilitating a more rapid excretion compared to desoxypipradrol.[1][3][4]
-
Methylphenidate: Contains a methyl ester moiety. This group is readily hydrolyzed by esterase enzymes in the body, forming the inactive and polar metabolite ritalinic acid, which leads to a much shorter duration of action.[1][3][4]
The absence of easily metabolizable functional groups in desoxypipradrol is the primary reason for its exceptionally long elimination half-life and duration of effects.[1][3][5]
Pharmacodynamics: Mechanism of Action
Desoxypipradrol's stimulant effects are primarily mediated by its potent activity as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][5][6] By blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), it increases the synaptic concentrations of these key catecholamine neurotransmitters.
Transporter Binding Affinity and Potency
In vitro studies using human embryonic kidney (HEK 293) cells expressing human monoamine transporters have quantified the inhibitory activity of desoxypipradrol. It demonstrates high potency for both DAT and NET, with significantly lower activity at the serotonin transporter (SERT).[7][8]
| Transporter | IC₅₀ (µM) |
| Dopamine Transporter (DAT) | 0.07[7][8] |
| Norepinephrine Transporter (NET) | 0.14[7][8] |
| Serotonin Transporter (SERT) | >10[7][8] |
Table 1: In vitro inhibitory concentrations of desoxypipradrol at human monoamine transporters.
Comparative studies have shown desoxypipradrol to be significantly more potent than cocaine at the dopamine transporter.[2][9] In experiments using fast-scan cyclic voltammetry in rat nucleus accumbens slices, desoxypipradrol produced a seven-fold increase in peak dopamine levels, compared to a three-fold increase by cocaine.[9] It also increased the dopamine re-uptake half-life 15-fold, whereas cocaine produced only a five-fold increase.[9] This superior potency in blocking dopamine reuptake likely contributes to its high abuse potential and severe psychotogenic effects.[2][9]
Signaling Pathway
The mechanism of action involves the blockade of presynaptic transporters, leading to an accumulation of neurotransmitters in the synaptic cleft and enhanced postsynaptic receptor activation.
Caption: Desoxypipradrol blocks DAT and NET, increasing synaptic dopamine and norepinephrine.
Structure-Activity Relationships (SAR)
The SAR of desoxypipradrol can be inferred by comparing it to its analogs.
-
The Diphenylmethyl Moiety: The two phenyl rings are critical for high affinity at the DAT and NET. This bulky, lipophilic group facilitates binding within the hydrophobic pockets of the transporters.
-
The Piperidine Ring: This nitrogen-containing heterocycle is essential. The nitrogen atom is protonated at physiological pH, allowing for a key ionic interaction with an acidic residue (e.g., Asp79 in the human DAT) in the transporter binding site.
-
Lack of Polar Groups: As previously noted, the absence of hydroxyl or ester groups, present in pipradrol and methylphenidate respectively, drastically reduces the rate of metabolic clearance, leading to a prolonged duration of action.[1][3] This is the most defining SAR feature for its pharmacokinetic profile.
-
Positional Isomerism: Studies on analogs suggest that the attachment of the diphenylmethyl group at the 2-position of the piperidine ring is optimal for activity.[10]
Pharmacokinetic Profile
The clinical effects and toxicity of desoxypipradrol are inextricably linked to its unique pharmacokinetic properties.
-
Absorption: It is readily absorbed orally with high bioavailability (>90%).[1]
-
Distribution: Due to its high lipophilicity, desoxypipradrol has a large volume of distribution and readily crosses the blood-brain barrier to exert its effects on the central nervous system.
-
Metabolism: The molecule is highly resistant to metabolism because it lacks the common functional groups that are targeted by metabolic enzymes like esterases or UGTs.[1][3] This metabolic stability is the primary reason for its long half-life.
-
Excretion: Elimination is slow, with a reported half-life of 16-20 hours, contributing to an extremely long duration of action that can last for days, especially with repeated dosing.[1] This prolonged timeframe increases the risk of accumulation and severe toxicity.[1][11]
Toxicological Profile and Clinical Manifestations
The re-emergence of desoxypipradrol as a recreational drug has led to extensive clinical toxicology data. Its use is associated with severe and prolonged adverse effects.
-
Common Adverse Effects: Sympathomimetic effects include tachycardia, hypertension, and hyperthermia.[12][13]
-
Severe Neuropsychiatric Effects: The most concerning toxicities are neuropsychiatric. These include severe agitation, paranoia, hallucinations, and psychosis, which can persist for up to five days after a single use.[1][3][14][15] This prolonged psychosis is a hallmark of desoxypipradrol intoxication and a direct consequence of its long half-life and potent dopaminergic activity.
-
Fatalities: Several fatalities have been linked to the use of desoxypipradrol.[13][16]
Toxicological analysis of biological specimens is crucial for confirming exposure in clinical and forensic cases.
| Sample Type | Concentration Range | Associated State |
| Blood/Plasma | 10–50 µg/L | Recreational Use[1][5] |
| Blood/Plasma | >100 µg/L | Intoxicated Patients[1][5] |
| Blood/Plasma | >600 µg/L | Acute Overdosage[1][5] |
Table 2: Reported desoxypipradrol concentrations in biological fluids.
Methodologies for Pharmacological Evaluation
A robust understanding of desoxypipradrol's pharmacology requires validated experimental protocols.
Protocol: In Vitro Transporter Affinity Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of desoxypipradrol for DAT and NET.
Objective: To quantify the binding affinity of desoxypipradrol by measuring its ability to displace a known high-affinity radioligand from DAT and NET expressed in cell membranes.
Materials:
-
Cell membranes from HEK 293 cells stably expressing human DAT or NET.
-
Radioligand: [³H]WIN 35,428 for DAT; [³H]nisoxetine for NET.
-
Test Compound: Desoxypipradrol stock solution in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding agent: 10 µM Cocaine (for DAT) or 10 µM Desipramine (for NET).
-
96-well plates, filter mats (GF/B), scintillation fluid, liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of desoxypipradrol in the assay buffer. The final concentrations should span a range from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Preparation: To each well of a 96-well plate, add:
-
25 µL of assay buffer (for total binding) or non-specific binding agent (for non-specific binding).
-
25 µL of the appropriate desoxypipradrol dilution.
-
50 µL of the radioligand at a final concentration near its Kₔ value.
-
100 µL of cell membrane suspension (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature (or 4°C to minimize degradation) for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester to separate bound from free radioligand. Wash the filters 3 times with ice-cold assay buffer.
-
Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific CPM from the total CPM. Plot the percentage of specific binding against the logarithm of the desoxypipradrol concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
Caption: Workflow for the in vitro radioligand binding assay.
Protocol: Quantification in Blood Plasma by LC-MS/MS
This protocol outlines a method for the extraction and quantification of desoxypipradrol from plasma samples.
Objective: To accurately measure the concentration of desoxypipradrol in human plasma for clinical or forensic toxicology.
Materials:
-
Plasma samples, calibrators, and quality controls.
-
Internal Standard (IS): A stable isotope-labeled analog of desoxypipradrol (e.g., desoxypipradrol-d5).
-
Protein Precipitation (PPT) solvent: Acetonitrile (ACN) containing the IS.
-
LC-MS/MS system with a C18 analytical column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 300 µL of ice-cold ACN containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Injection: Inject 5-10 µL of the prepared sample onto the LC-MS/MS system.
-
Chromatography: Perform a gradient elution using Mobile Phases A and B to separate desoxypipradrol from matrix components. A typical gradient might run from 5% B to 95% B over 5 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for desoxypipradrol and its internal standard.
-
Example transition for Desoxypipradrol: Q1 (Precursor Ion) m/z 252.2 -> Q3 (Product Ion) m/z 167.1.
-
Example transition for IS (desoxypipradrol-d5): Q1 m/z 257.2 -> Q3 m/z 172.1.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration for the known calibrators.
-
Determine the concentration of desoxypipradrol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
Desoxypipradrol represents a classic example of how subtle structural modifications can dramatically alter a compound's pharmacological and toxicological profile. Its identity as a potent, long-acting norepinephrine-dopamine reuptake inhibitor is well-established. The key to its unique profile is its metabolic stability, a direct result of its highly lipophilic structure and lack of functional groups for enzymatic degradation. This leads to a prolonged half-life, which underlies the severe, multi-day neuropsychiatric toxicity seen in clinical settings. While its therapeutic potential was abandoned, its study provides critical insights for medicinal chemistry and toxicology, highlighting the profound impact of pharmacokinetics on drug safety and abuse liability. The methodologies outlined herein provide a framework for the continued investigation of desoxypipradrol and the ever-evolving landscape of novel psychoactive substances.
References
- Title: Desoxypipradrol - Wikipedia Source: Wikipedia URL:[Link]
- Title: Desoxypipradrol - PsychonautWiki Source: PsychonautWiki URL:[Link]
- Title: Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) Source: PubMed URL:[Link]
- Title: Desoxypipradrol - Grokipedia Source: Grokipedia URL:[Link]
- Title: Desoxypipradrol (2-dpmp) - Addiction Helpline Source: Addiction Helpline URL:[Link]
- Title: What is Desoxypipradrol?
- Title: The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP)
- Title: The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) Source: PubMed Central URL:[Link]
- Title: Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) Source: King's College London Research Portal URL:[Link]
- Title: Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens Source: PubMed URL:[Link]
- Title: What is Desoxypipradrol? Source: Drug Genius URL:[Link]
- Title: Rewarding effects of 2-desoxypipradrol in mice Source: PubMed URL:[Link]
- Title: ACMD report on the generic definition of pipradrol-rel
- Title: 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review Source: PubMed URL:[Link]
- Title: Wh
Sources
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. mental-health-matters.org [mental-health-matters.org]
- 4. wikiwand.com [wikiwand.com]
- 5. m.psychonautwiki.org [m.psychonautwiki.org]
- 6. Desoxypipradrol - LKT Labs [lktlabs.com]
- 7. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]
- 8. The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. 2-DPMP | Effects of 2-DPMP | FRANK [talktofrank.com]
- 12. addictionhelpline.co.uk [addictionhelpline.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 16. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alchemical Allure of the Diphenylmethylpiperidine Core: A Technical Guide to Structural Analogs and Their Monoamine Transporter Activity
Foreword: The Enduring Quest for Neuromodulation
In the intricate landscape of neuropharmacology, few molecular scaffolds have demonstrated the sustained intrigue of the 2-diphenylmethylpiperidine framework. First synthesized in the 1950s, this deceptively simple architecture has served as a foundational template for potent and selective inhibitors of monoamine transporters, particularly the dopamine (DAT) and norepinephrine (NET) transporters. Its historical significance, coupled with a resurgence of interest in the context of novel psychoactive substances and the development of therapeutics for neuropsychiatric disorders, necessitates a comprehensive understanding of its structure-activity relationships (SAR). This guide provides an in-depth exploration of the structural analogs of this compound, dissecting the nuanced interplay between chemical modification and biological activity. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel central nervous system agents.
The Archetype: this compound (Desoxypipradrol)
This compound, also known as desoxypipradrol or 2-DPMP, is a norepinephrine-dopamine reuptake inhibitor (NDRI)[1]. Its pharmacological profile is characterized by potent and selective inhibition of catecholamine transporters, with significantly lower affinity for the serotonin transporter (SERT)[1]. The defining features of the 2-DPMP molecule are its diphenylmethyl (benzhydryl) moiety and the piperidine ring. The high lipophilicity imparted by the two phenyl rings contributes to a long biological half-life, a characteristic that has both therapeutic potential and abuse liability[1].
The primary mechanism of action for 2-DPMP and its active analogs is the blockade of DAT and NET, leading to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft. This modulation of catecholaminergic neurotransmission underlies its stimulant effects.
Navigating the Chemical Space: A Journey Through Structural Analogs
The exploration of the this compound scaffold has yielded a wealth of SAR data, guiding the design of analogs with tailored potency and selectivity. The key areas of modification include the phenyl rings of the benzhydryl group, the piperidine ring itself, and the nature of the linkage between these two core fragments.
The Influence of Aromatic Substitution
Modification of the phenyl rings has been a primary strategy to modulate the pharmacological profile of this compound analogs.
-
Halogenation: The introduction of halogen substituents on the phenyl rings can significantly impact binding affinity. For instance, in a series of modafinil analogs, which share the diphenylmethyl moiety, para-halo-substitution of the aryl rings led to improved binding affinity for the dopamine transporter[2]. Similarly, in a series of 4-benzylpiperidine carboxamides, compounds with biphenyl substitutions, particularly with chloro groups, exhibited strong inhibition of both NET and DAT[3][4].
-
Alkoxy and Hydroxy Groups: The addition of methoxy or hydroxy groups to the phenyl rings has also been explored. In methylphenidate derivatives, a structurally related class of compounds, para-methoxy and para-hydroxy substitutions were generally well-tolerated and in some cases increased affinity for DAT[5].
-
Positional Isomerism: The position of the substituent on the phenyl ring is critical. In methylphenidate analogs, substitution at the para and meta positions generally retained or increased DAT affinity, while ortho-substitution led to a considerable decrease in affinity[5].
The general trend observed is that electron-withdrawing groups at the para position of the phenyl rings tend to enhance DAT affinity.
The Piperidine Ring: More Than Just a Scaffold
The piperidine ring is not merely a passive scaffold but plays an active role in the interaction with monoamine transporters. Its conformation and the presence of substituents can dramatically alter potency and selectivity.
-
Stereochemistry: The stereochemistry at the point of attachment of the diphenylmethyl group to the piperidine ring is a critical determinant of activity. In a study of hydroxypiperidine analogues of a GBR 12909 derivative, the (+)-enantiomer was found to be 122-fold more potent than the (-)-enantiomer at the dopamine transporter[6]. This highlights a significant stereospecific interaction with the transporter protein. Further studies on 3,4-disubstituted piperidines have also demonstrated that the stereochemistry of the piperidine ring dictates selectivity between DAT/NET and SERT[7].
-
Ring Substitution: The introduction of substituents on the piperidine ring can modulate activity. For example, the addition of a hydroxyl group to the piperidine ring of a GBR 12909 analog resulted in a significant increase in DAT affinity[6].
-
N-Substitution: Modification of the piperidine nitrogen has been a common strategy to fine-tune the pharmacological profile. In a series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives, the nature of the substituent on the piperidine nitrogen was found to be crucial for both potency and selectivity. In general, bulky substituents on the nitrogen are detrimental to activity[8]. N-methylation of methylphenidate also considerably reduced its affinity for DAT[5].
Pyrrolidine Analogs: A Shift in Ring Size
Replacement of the six-membered piperidine ring with a five-membered pyrrolidine ring has led to another class of potent monoamine transporter inhibitors. Diphenylprolinol (D2PM), a pyrrolidine analog of this compound, is also a potent and selective catecholamine transporter blocker[1]. This indicates that the precise ring size of the saturated heterocycle is not an absolute requirement for high-affinity binding, although it can influence the overall pharmacological profile.
Synthesis of this compound and Its Analogs
The synthesis of the this compound scaffold and its derivatives can be achieved through several established synthetic routes.
General Synthetic Strategy
A common approach to the synthesis of 2-substituted piperidines involves the reduction of a corresponding substituted pyridine. This can be achieved through catalytic hydrogenation or with chemical reducing agents.
A generalized synthetic workflow can be visualized as follows:
Caption: Generalized synthetic workflow for 2-substituted piperidines.
Synthesis of Substituted Phenyl Analogs
To synthesize analogs with substitutions on the phenyl rings, the corresponding substituted benzophenones or diphenylacetonitriles can be used as starting materials. For example, a substituted diphenylacetonitrile can be reacted with a suitable piperidine precursor.
Quantitative Structure-Activity Relationship (QSAR) Data
A systematic analysis of the structure-activity relationships requires quantitative data from in vitro binding and uptake inhibition assays. The following tables summarize representative data for analogs structurally related to this compound, illustrating the impact of various structural modifications on their affinity for the dopamine and norepinephrine transporters.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of Representative Piperidine Analogs
| Compound | R1 (Piperidine) | R2 (Phenyl) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/NET Selectivity | Reference |
| (+)-trans-5b | - | 4-Cl | >1000 | 1.8 | 578 | >555 (NET selective) | [7] |
| (-)-cis-5a | - | 4-Cl | 114 | 20 | 1290 | 0.18 | [7] |
| (+)-5 | 3-OH | 4-F (on benzyl) | 0.46 (IC50) | - | - | - | [6] |
| (-)-5 | 3-OH | 4-F (on benzyl) | 56.7 (IC50) | - | - | - | [6] |
Data for compounds 5a and 5b are for 4-(4-chlorophenyl)piperidine analogs. Data for compounds (+)-5 and (-)-5 are for hydroxypiperidine analogues of a GBR 12909 derivative.
Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM) of Representative Analogs
| Compound | R1 (Piperidine) | R2 (Phenyl) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| 2-DPMP | - | Unsubstituted | 70 | 140 | >10000 | [1] |
| (+)-5 | 3-OH | 4-F (on benzyl) | 4.05 | - | - | [6] |
| (-)-5 | 3-OH | 4-F (on benzyl) | 38.0 | - | - | [6] |
Experimental Protocols for Activity Assessment
The evaluation of the activity of this compound analogs at monoamine transporters relies on well-established in vitro assays. These protocols are designed to be self-validating through the inclusion of appropriate controls and reference compounds.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a test compound for a specific transporter. This is typically achieved by measuring the displacement of a radiolabeled ligand with a known high affinity for the transporter of interest.
Step-by-Step Methodology:
-
Preparation of Synaptosomes:
-
Isolate brain tissue (e.g., rat striatum for DAT, hippocampus for NET) in ice-cold sucrose buffer.
-
Homogenize the tissue and centrifuge to obtain a crude synaptosomal pellet.
-
Wash the pellet multiple times with buffer to remove endogenous neurotransmitters.
-
-
Binding Assay:
-
Incubate the synaptosomal preparation with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound.
-
Incubations are carried out in a buffer solution at a specific temperature and for a set duration to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT, desipramine for NET).
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value (inhibitor binding affinity constant) using the Cheng-Prusoff equation.
-
Workflow for Radioligand Binding Assay:
Caption: Workflow for a typical radioligand binding assay.
Neurotransmitter Uptake Inhibition Assays
Uptake inhibition assays measure the functional effect of a compound on the ability of a transporter to internalize its substrate.
Step-by-Step Methodology:
-
Preparation of Synaptosomes or Transfected Cells:
-
Prepare synaptosomes as described for binding assays.
-
Alternatively, use cell lines stably expressing the human dopamine or norepinephrine transporter (e.g., HEK293-hDAT, HEK293-hNET).
-
-
Uptake Assay:
-
Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.
-
Initiate uptake by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine).
-
Incubate for a short period at a physiological temperature (e.g., 37°C).
-
Non-specific uptake is determined in the presence of a known potent inhibitor or at 4°C.
-
-
Termination and Quantification:
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Lyse the cells or synaptosomes and measure the internalized radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Workflow for Neurotransmitter Uptake Inhibition Assay:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]
- 4. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Neurochemical Effects of 2-Diphenylmethylpiperidine (2-DPMP) on Dopamine Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the neurochemical effects of 2-diphenylmethylpiperidine (2-DPMP), a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] We delve into the core mechanism of action of 2-DPMP, detailing its interaction with the dopamine transporter (DAT) and the subsequent impact on dopaminergic signaling. This guide is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights. We present detailed, step-by-step methodologies for key experimental techniques, including in vivo microdialysis and fast-scan cyclic voltammetry (FSCV), to enable the replication and extension of research in this area. Furthermore, we provide a structured summary of the quantitative effects of 2-DPMP on dopamine levels and discuss its synthesis, analytical characterization, and pharmacokinetic profile.
Introduction: Understanding this compound
This compound, also known as desoxypipradrol or 2-DPMP, is a psychostimulant compound that has garnered significant interest within the scientific community due to its potent activity as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Structurally related to methylphenidate and pipradrol, 2-DPMP exhibits a high affinity for the dopamine transporter (DAT), leading to a significant elevation of extracellular dopamine levels in key brain regions associated with reward, motivation, and motor control.[3][4] Its long duration of action, attributed to its high lipophilicity and resistance to metabolic degradation, distinguishes it from other NDRIs and has contributed to its investigation for potential therapeutic applications as well as its emergence as a substance of abuse.[1] This guide will focus on the direct neurochemical consequences of 2-DPMP's interaction with the dopaminergic system, providing the necessary technical details for its rigorous scientific investigation.
Core Mechanism of Action: Inhibition of the Dopamine Transporter
The primary mechanism through which 2-DPMP exerts its effects on dopamine levels is the inhibition of the dopamine transporter (DAT). The DAT is a transmembrane protein located on the presynaptic terminals of dopaminergic neurons, responsible for the reuptake of dopamine from the synaptic cleft back into the neuron. This process is crucial for terminating dopaminergic signaling and maintaining dopamine homeostasis.
2-DPMP binds to the DAT with high affinity, effectively blocking the reuptake of dopamine. This blockade leads to an accumulation of dopamine in the synaptic cleft, thereby prolonging and amplifying its signaling effects on postsynaptic dopamine receptors. This increased dopaminergic neurotransmission is the fundamental driver of the psychostimulant and other neurochemical effects of 2-DPMP.
Experimental Protocols for Assessing Neurochemical Effects
To rigorously investigate the impact of 2-DPMP on dopamine levels, several key experimental techniques are employed. The following sections provide detailed, step-by-step methodologies for these critical assays.
In Vivo Microdialysis for Measuring Extracellular Dopamine
In vivo microdialysis is a powerful technique for sampling and quantifying extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[5][6][7][8][9]
3.1.1. Surgical Implantation of the Microdialysis Probe
-
Animal Preparation: Anesthetize the rodent (e.g., Sprague-Dawley rat) with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Shave and clean the scalp with an antiseptic solution.
-
Craniotomy: Make a midline incision to expose the skull. Drill a small burr hole over the target brain region (e.g., nucleus accumbens or striatum).
-
Guide Cannula Implantation: Slowly lower a guide cannula to the desired stereotaxic coordinates.
-
Fixation: Secure the cannula to the skull using dental cement and skull screws.
-
Recovery: Allow the animal to recover from surgery for a minimum of 24-48 hours.
3.1.2. Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels.
-
Baseline Sample Collection: Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
2-DPMP Administration: Administer 2-DPMP (e.g., via intraperitoneal or intravenous injection) at the desired dose(s).
-
Post-Administration Sample Collection: Continue collecting dialysate samples at regular intervals for a predetermined period to monitor the time-course of dopamine level changes.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Fast-Scan Cyclic Voltammetry (FSCV) for Real-Time Dopamine Measurement
FSCV is an electrochemical technique that allows for the sub-second detection of dopamine release and reuptake in brain tissue.[10][11][12][13][14]
3.2.1. Electrode Preparation and Brain Slice Preparation (Ex Vivo)
-
Carbon-Fiber Microelectrode Fabrication: Fabricate carbon-fiber microelectrodes by aspirating a single carbon fiber into a glass capillary and pulling it to a fine tip using a micropipette puller.
-
Brain Slice Preparation: Rapidly decapitate the rodent and dissect the brain in ice-cold, oxygenated aCSF. Prepare coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.
-
Slice Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.
3.2.2. FSCV Recording Procedure
-
Slice Placement: Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Electrode Positioning: Position the carbon-fiber microelectrode and a stimulating electrode in the target brain region.
-
Dopamine Release Evocation: Apply a brief electrical stimulus (e.g., single pulse or short train of pulses) to evoke dopamine release.
-
Voltammetric Measurement: Apply a triangular waveform potential to the carbon-fiber microelectrode and record the resulting current. The oxidation and reduction peaks of dopamine provide a characteristic electrochemical signature.
-
Baseline Recording: Record several stable baseline responses to the electrical stimulation.
-
2-DPMP Application: Bath-apply 2-DPMP at the desired concentration to the brain slice.
-
Post-Application Recording: Continue to evoke and record dopamine release to determine the effect of 2-DPMP on the amplitude and kinetics of the dopamine signal.
Dopamine Transporter (DAT) Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter.[15][16][17][18][19]
3.3.1. Membrane Preparation
-
Tissue Homogenization: Dissect the brain region of interest (e.g., striatum) and homogenize it in ice-cold buffer.
-
Centrifugation: Centrifuge the homogenate to pellet the cell membranes.
-
Resuspension: Resuspend the membrane pellet in an appropriate assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation.
3.3.2. Binding Assay Protocol
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand specific for the DAT (e.g., [³H]WIN 35,428 or [¹²⁵I]RTI-121), and varying concentrations of unlabeled 2-DPMP (the competitor).
-
Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of 2-DPMP that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The affinity of 2-DPMP for the DAT (Ki) can then be calculated using the Cheng-Prusoff equation.
Quantitative Effects of 2-DPMP on Dopamine Levels
Studies have demonstrated a dose-dependent increase in extracellular dopamine levels following the administration of 2-DPMP. The following table summarizes key quantitative findings from in vivo microdialysis and in vitro binding studies.
| Parameter | Brain Region | Species | Method | Value | Reference |
| Dopamine Increase | Nucleus Accumbens Shell | Rat | In Vivo Microdialysis | Dose-dependent increase | [20] |
| Dopamine Increase | Dorsal Striatum | Rat | In Vivo Microdialysis | Dose-dependent increase | [20] |
| IC₅₀ for DAT | Rat Striatal Membranes | Rat | Radioligand Binding | 0.07 µM | [20] |
| IC₅₀ for NET | Rat Brain Membranes | Rat | Radioligand Binding | 0.14 µM | [20] |
| IC₅₀ for SERT | Rat Brain Membranes | Rat | Radioligand Binding | >10 µM | [20] |
Synthesis, Characterization, and Pharmacokinetics
Synthesis and Analytical Characterization
The synthesis of this compound can be achieved through various synthetic routes, often involving the reaction of a piperidine derivative with a diphenylmethyl-containing electrophile. Following synthesis, purification is typically performed using techniques such as column chromatography or recrystallization.
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 2-DPMP. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.
Pharmacokinetic Profile
The pharmacokinetic profile of 2-DPMP is characterized by its long elimination half-life, which is attributed to its high lipophilicity and lack of easily metabolizable functional groups.[1] This results in a prolonged duration of action compared to other psychostimulants. While comprehensive pharmacokinetic data in rodents is still emerging, its high bioavailability and liver metabolism have been noted.[1] Further studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Off-Target Effects and Selectivity
While 2-DPMP is a potent inhibitor of both the dopamine and norepinephrine transporters, its affinity for the serotonin transporter (SERT) is significantly lower.[20] This selectivity for DAT and NET over SERT is a key feature of its pharmacological profile. However, a comprehensive assessment of its off-target binding profile at other receptors and transporters is essential for a complete understanding of its neurochemical effects and potential side effects. In silico screening and in vitro receptor binding panels can be utilized to investigate potential interactions with other molecular targets.
Conclusion
This compound is a potent and long-acting norepinephrine-dopamine reuptake inhibitor that significantly elevates extracellular dopamine levels in the brain. This technical guide has provided a detailed overview of its mechanism of action, along with comprehensive, step-by-step protocols for its investigation using state-of-the-art neurochemical techniques. The presented quantitative data and information on its synthesis, characterization, and pharmacokinetics serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development. A thorough understanding of the neurochemical effects of 2-DPMP is crucial for elucidating its therapeutic potential and its abuse liability, and the methodologies outlined herein provide a robust framework for such investigations.
References
- Borg, K. W., & Wightman, R. M. (2024). Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices v2. protocols.io. [Link]
- Loi, B., Sahai, M. A., De Luca, M. A., & Opacka-Juffry, J. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP).
- Science.gov. (n.d.). norepinephrine reuptake inhibitors: Topics by Science.gov.
- van der Zee, L., & van der Schyf, C. J. (2007). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 56(2), 164–172. [Link]
- Cunha, C., & Cragg, S. J. (2024). Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices v2.
- Wikipedia. (2023). Desoxypipradrol. In Wikipedia. [Link]
- Kim, K. M., & Sibley, D. R. (2009). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Current protocols in pharmacology, Chapter 1, Unit 1.18. [Link]
- Wikipedia. (2023). Norepinephrine–dopamine reuptake inhibitor. In Wikipedia. [Link]
- Yorgason, J. T., & España, R. A. (2018). Computational models of dopamine release measured by fast scan cyclic voltammetry in vivo. Journal of Neuroscience Methods, 308, 133–143. [Link]
- Castañeda, E., & Whishaw, I. Q. (2002). In Vivo Microdialysis to Study Striatal Dopaminergic Neurodegeneration. In The Basal Ganglia II (pp. 23–34). Springer. [Link]
- American Addiction Centers. (2025). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). American Addiction Centers. [Link]
- Jove. (2016, July 27). Presynaptic dopamine dynamics in striatal brain slices - Digitimer NL800A [Video]. YouTube. [Link]
- Pinnacle Technology Inc. (n.d.). Detection of Striatal Dopamine Release using a Turn-Key Fast Scan Cyclic Voltammetry System and Fixed Potential Amperometry. Pinnacle Technology Inc. [Link]
- Wikipedia. (2023). Serotonin–norepinephrine–dopamine reuptake inhibitor. In Wikipedia. [Link]
- National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. [Link]
- PubChem. (n.d.). 2-(Diphenylmethyl)piperidine--hydrogen chloride (1/1).
- Simmler, L. D., & Liechti, M. E. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 697. [Link]
- Serafini, G., Pompili, M., Innamorati, M., Dwivedi, Y., Amore, M., & Girardi, P. (2010). The Noradrenergic Action in Antidepressant Treatments: Pharmacological and Clinical Aspects.
- Nicholson, C., & Chen, K. C. (2005). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of Neurochemistry, 92(1), 19–30. [Link]
- Abdalla, A., Atcherley, C. W., & Heien, M. L. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 88(17), 8823–8830. [Link]
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for....
- Corkery, J. M., Elliott, S., & Schifano, F. (2013). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): a preliminary review.
- PsychonautWiki. (2022). Desoxypipradrol.
- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]
- Corkery, J., Elliott, S., & Schifano, F. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. Semantic Scholar. [https://www.semanticscholar.org/paper/2-DPMP-(desoxypipradrol%2C-2-benzhydrylpiperidine%2C-and-Corkery-Elliott/7e3b1c6d8e8f8c7b8e9b8f8c8c8c8c8c8c8c8c8c]([Link]
- Al-Ostath, A., & El-Enany, N. (2020). 13C NMR spectra of synthesized model compound 4f.
- Schulze, C., & Imming, P. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules (Basel, Switzerland), 25(11), 2588. [Link]
- Wicky, B. I. M., & van der Schaar, M. (2021). Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. Molecular Systems Design & Engineering, 6(9), 736–748. [Link]
- Pharmaceutical Outsourcing. (n.d.). The ABC's of Reference Standard Management.
- Pharmaceutical Technology. (2009). Reference-Standard Material Qualification.
- Boyson, S. J., McGonigle, P., & Molinoff, P. B. (1986). Comparison of the distribution of D-1 and D-2 dopamine receptors in the rat brain. The Journal of neuroscience : the official journal of the Society for Neuroscience, 6(11), 3177–3188. [Link]
- Creative Biolabs. (n.d.). Reference Standard Preparation & Characterization.
- Li, Y., & Liu, X. (2022). Optimizing transcardial perfusion of small molecules and biologics for brain penetration and biodistribution studies in rodents. Journal of pharmacological and toxicological methods, 118, 107221. [Link]
- Al-Majid, A. M., El-Sayed, M. A., & Barakat, A. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules (Basel, Switzerland), 29(8), 1836. [Link]
- Islam, R., & James, C. A. (2020). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS journal, 22(4), 85. [Link]
- Piotrowski, M., & Klopotek, M. (2010). Tissue distribution and excretion of N-methyl-2-pyrrolidone in male and female rats. Medycyna pracy, 61(4), 389–394. [Link]
- Andersen, J. L., & Gether, U. (2022). Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster. International journal of molecular sciences, 23(23), 14995. [Link]
- Cha, H. J., Kim, J. M., Kim, Y. H., & Suh, S. (2019). Rewarding effects of 2-desoxypipradrol in mice. Neuroscience letters, 705, 138–142. [Link]
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
Sources
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.psychonautwiki.org [m.psychonautwiki.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. um.edu.mt [um.edu.mt]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Computational models of dopamine release measured by fast scan cyclic voltammetry in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. pinnaclet.com [pinnaclet.com]
- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 17. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
A Pharmacological and Historical Review of 2-Diphenylmethylpiperidine (Desoxypipradrol): Early Investigational Studies in Narcolepsy and ADHD
Abstract
This technical guide provides an in-depth review of the early clinical and preclinical development of 2-diphenylmethylpiperidine (also known as desoxypipradrol or 2-DPMP), a potent central nervous system stimulant. Developed in the 1950s by Ciba (now Novartis), 2-DPMP was initially investigated for its therapeutic potential in managing narcolepsy and Attention-Deficit/Hyperactivity Disorder (ADHD), then often termed hyperkinesis.[1][2][3] As a norepinephrine-dopamine reuptake inhibitor (NDRI), its pharmacological profile suggested significant efficacy as a wakefulness-promoting and attention-enhancing agent.[1][2][4] However, its development was ultimately halted in favor of its structural relative, methylphenidate, due to a more favorable pharmacokinetic profile.[1][2][5] This paper synthesizes the available historical data on its mechanism of action, the rationale behind its clinical exploration, and the outcomes of its early studies, offering field-proven insights for researchers and drug development professionals in the psychopharmacology space.
Introduction: A Mid-Century Pursuit for CNS Stimulants
The 1950s represented a fervent era in psychopharmacology, marked by the synthesis and evaluation of numerous compounds for central nervous system (CNS) activity. It was within this context that the Swiss pharmaceutical company Ciba developed this compound, a novel piperidine derivative.[1][2] Structurally related to pipradrol and the soon-to-be-ubiquitous methylphenidate, 2-DPMP emerged from a research program aimed at identifying potent analeptic and wakefulness-promoting agents.[1][5]
Early preclinical data revealed its powerful stimulant properties, exceeding those of many contemporaries.[6] This potent activity immediately positioned it as a candidate for two primary neurological conditions: narcolepsy, characterized by excessive daytime sleepiness (EDS), and the behavioral syndromes in children known as hyperkinesis or hyperkinetic impulse disorder, the precursor to modern ADHD diagnoses.[2][4][7] The rationale was straightforward: a potent CNS stimulant should, in theory, counteract the profound sleepiness of narcolepsy and provide the paradoxical calming and focus-enhancing effects observed with other stimulants in hyperactive children. Despite this initial promise, its clinical journey was short-lived, largely due to its pharmacological characteristics, which, while potent, proved less manageable than other compounds developed in parallel by the same company.[2][5]
Pharmacological Profile and Mechanism of Action
Molecular Structure and Synthesis
This compound is a synthetic molecule characterized by a piperidine ring substituted at the second position with a diphenylmethyl (benzhydryl) group.[8] This structure is highly lipophilic, a key feature that contributes to its long elimination half-life and duration of action, as it lacks the polar functional groups readily targeted by metabolic enzymes.[1][5] Its synthesis was first achieved from 2-bromopyridine and diphenylacetonitrile.[9] The compound can be reacted with hydrogen chloride to form a more stable hydrochloride salt for storage and administration.[8]
Neuropharmacology: A Potent NDRI
The primary mechanism of action for 2-DPMP is the inhibition of norepinephrine (NE) and dopamine (DA) reuptake transporters (NET and DAT, respectively).[1][2][10] By binding to these presynaptic transporters, it effectively blocks the reabsorption of NE and DA from the synaptic cleft, leading to a significant increase in their extracellular concentrations and subsequent enhancement of noradrenergic and dopaminergic signaling.[8][11]
Comparative studies have shown that 2-DPMP is a more potent dopamine reuptake inhibitor than cocaine.[12] In rat brain slice preparations, 2-DPMP produced a sevenfold increase in peak dopamine levels compared to a threefold increase for cocaine, and it increased the dopamine re-uptake half-life 15-fold, versus fivefold for cocaine.[12] This high potency at the dopamine transporter is believed to underpin both its powerful psychostimulant effects and its potential for psychotogenic adverse events.[11][12]
Caption: Mechanism of 2-DPMP as a Norepinephrine-Dopamine Reuptake Inhibitor.
Early Investigational Studies
While detailed clinical trial reports from the 1950s are scarce in modern databases, historical reviews and regulatory documents provide insight into the early evaluation of 2-DPMP.[6][7] The primary therapeutic targets were narcolepsy and ADHD.[2][3][5]
Rationale and Studies in Narcolepsy
The core symptom of narcolepsy, excessive daytime sleepiness, made it a logical target for a potent CNS stimulant. The therapeutic goal was to leverage the wake-promoting effects of enhanced dopaminergic and noradrenergic neurotransmission to improve alertness and reduce sleep attacks.
Hypothetical Early-Phase Protocol (Synthesized from Era-Common Practices):
-
Patient Selection: Adults (18-65 years) with a confirmed diagnosis of narcolepsy, with or without cataplexy. Key inclusion criteria would have been frequent, debilitating sleep attacks and persistent daytime sleepiness, likely measured by subjective patient reports and physician observation.
-
Study Design: A small-scale, likely open-label or single-blind, dose-escalation study to establish preliminary efficacy and tolerability.
-
Dosage Regimen: Oral administration of 2-DPMP hydrochloride, starting at low doses (e.g., 1-2 mg) and titrating upwards over several weeks based on patient response and side effects.
-
Primary Endpoints:
-
Reduction in the frequency and severity of sleep attacks (patient-reported diary).
-
Physician's global impression of improvement in daytime alertness.
-
-
Secondary Endpoints:
-
Changes in cataplexy frequency.
-
Subjective reports of concentration and energy levels.
-
Monitoring of adverse effects (insomnia, agitation, cardiovascular changes).
-
Rationale and Studies in ADHD (Hyperkinesis)
The use of stimulants to treat hyperkinesis was based on the paradoxical observation that these drugs could improve attention and reduce impulsive, hyperactive behavior in affected children. The rationale for testing 2-DPMP was that its potent NDRI activity would enhance focus and executive function in the prefrontal cortex.
Summary of Investigational Approach:
| Parameter | Description | Causality and Field Insight |
| Target Population | Children diagnosed with "hyperkinesis," characterized by motor restlessness, impulsivity, and short attention span. | Diagnosis was less standardized than modern DSM-5 criteria for ADHD. The focus was on observable disruptive behaviors. |
| Primary Goal | To assess the efficacy of 2-DPMP in reducing hyperactivity and improving classroom behavior and attention. | The choice of a potent stimulant was driven by the need to achieve a significant behavioral effect with a single daily dose. |
| Key Challenge | The drug's long duration of action. While potentially allowing for once-daily dosing, it also meant that side effects like appetite suppression and insomnia would be prolonged and could interfere significantly with a child's daily life (e.g., sleep, meals). | This pharmacokinetic profile was the critical factor leading to the discontinuation of its development for this indication.[2][5] |
| Comparator | Amphetamine and the newly developed methylphenidate. | Methylphenidate, also developed by Ciba, had a much shorter duration of action and more predictable pharmacokinetics, offering better clinical control.[1][2] |
Ultimately, Ciba prioritized the development of methylphenidate, which was deemed superior for treating ADHD due to its more manageable pharmacokinetic profile, allowing for dosing schedules that better matched the school day without causing excessive, prolonged side effects.[2][5]
Discussion: A Potent Compound Sidelined by Pharmacokinetics
The story of this compound is a classic case study in drug development where sheer potency does not guarantee clinical success. The compound's powerful and long-lasting inhibition of dopamine and norepinephrine reuptake was a double-edged sword.
Experimental Choices and Their Consequences:
-
Focus on Potency: The initial research drive was to find a highly potent stimulant. This was achieved, with 2-DPMP demonstrating greater potency than cocaine at dopamine terminals.[12]
-
The Neglected Variable (Half-Life): In the early stages, the clinical implications of an extremely long half-life were likely underestimated. The resulting inability to control the duration of effect led to a poor therapeutic index, where the effective dose for promoting wakefulness was often inseparable from a dose that caused severe, multi-day insomnia and agitation.[6]
The Rise of Methylphenidate: The decisive factor in the cessation of 2-DPMP's development was the concurrent success of methylphenidate.[1][2] Methylphenidate possesses a methyl-ester group that is easily cleaved, leading to rapid metabolism and a much shorter half-life.[1] This allowed for more precise and predictable control over the therapeutic effect, a critical advantage, especially in a pediatric population. Ciba made the logical decision to advance the compound with the more favorable and safer clinical profile.
Caption: Comparative development pathway of 2-DPMP and Methylphenidate.
Conclusion
This compound stands as an important historical footnote in the development of CNS stimulants. Its early investigation for narcolepsy and ADHD confirmed the therapeutic potential of potent norepinephrine-dopamine reuptake inhibition for these conditions. However, its clinical utility was ultimately negated by an unfavorable pharmacokinetic profile, specifically its extremely long duration of action, which led to significant challenges in manageability and safety. The preference for its structural cousin, methylphenidate, highlighted a crucial lesson for drug development: therapeutic success depends not only on a compound's mechanism and potency but critically on its predictability and control in a clinical setting. While never commercialized as a pharmaceutical, the study of 2-DPMP contributed to the foundational understanding of NDRI pharmacology that paved the way for future treatments.
References
- Wikipedia. (n.d.). Desoxypipradrol.
- Mental Health Matters. (2023, November 16). What is Desoxypipradrol?
- Scribd. (n.d.). Desoxypipradrol Overview and Legal Status.
- PsychonautWiki. (2022, August 1). Desoxypipradrol.
- Grokipedia. (n.d.). Desoxypipradrol.
- PubChem. (n.d.). This compound.
- Corkery, J. M., Elliott, S., Schifano, F., Corazza, O., & Ghodse, A. H. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. PubMed.
- Wood, D. M., Davies, S., Puchnarewicz, M., Button, J., Archer, R., & Dargan, P. I. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). PubMed.
- Loi, B., Sahai, M. A., De Luca, M. A., & Opacka-Juffry, J. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). ResearchGate.
- Semantic Scholar. (n.d.). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review.
- Brandt, S. D., & Kavanagh, P. V. (2017). Pipradrol and Pipradrol Derivatives. ResearchGate.
- Advisory Council on the Misuse of Drugs. (2011, September 13). ACMD. GOV.UK.
- Davidson, C., & Ramsey, J. (2012). Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens. PubMed.
Sources
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. mental-health-matters.org [mental-health-matters.org]
- 3. grokipedia.com [grokipedia.com]
- 4. scribd.com [scribd.com]
- 5. psychonautwiki.org [psychonautwiki.org]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy this compound (EVT-1206755) | 519-74-4 [evitachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Desoxypipradrol - LKT Labs [lktlabs.com]
- 11. This compound | C18H21N | CID 160506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chiral Landscape of 2-Diphenylmethylpiperidine: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Stereochemistry of 2-Diphenylmethylpiperidine
This guide provides a comprehensive technical overview of the stereochemistry of this compound (2-DPMP), a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Understanding the distinct properties of its enantiomers is critical for targeted drug design and development. This document will delve into the synthesis, chiral resolution, and analytical characterization of 2-DPMP stereoisomers, drawing parallels with the well-studied analog, methylphenidate, to illuminate the profound impact of stereochemistry on pharmacological activity.
The Critical Role of Stereochemistry in Pharmacology
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles.[2][3] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[3] Therefore, the ability to separate and characterize individual enantiomers is paramount for developing safer and more effective medicines.
The piperidine scaffold, a core component of many centrally active drugs, often contains one or more chiral centers, making stereochemical considerations essential.[4] this compound, also known as desoxypipradrol, is a chiral compound with a stereocenter at the 2-position of the piperidine ring.[1][5][6] Its structural analog, methylphenidate, which is widely used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD), also possesses two stereocenters, with the d-threo-enantiomer being the pharmacologically active component.[7][8]
Synthesis and Chiral Resolution of this compound
The synthesis of racemic this compound has been documented since the 1950s.[5][9] A common synthetic route involves the reaction of diphenylacetonitrile with 2-bromopyridine followed by hydrogenation of the resulting 2-diphenylmethylpyridine.[9]
Synthesis of Racemic this compound:
-
Step 1: Alkylation. Diphenylacetonitrile is reacted with sodium amide in toluene, followed by the addition of 2-bromopyridine to form 2-diphenylmethylpyridine.[9]
-
Step 2: Hydrogenation. The 2-diphenylmethylpyridine is then hydrogenated, typically using a platinum oxide catalyst in glacial acetic acid, to yield racemic this compound.[5][9]
Once the racemic mixture is obtained, the individual enantiomers must be separated through a process known as chiral resolution. Fractional crystallization of diastereomeric salts, a classical resolution technique, can be employed. This involves reacting the racemic base with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by crystallization. For instance, the enantiomers of threo-methylphenidate have been successfully resolved using binaphthyl phosphate salts.[10] A similar approach can be applied to this compound.
Another powerful technique for obtaining enantiomerically pure compounds is kinetic resolution. This method utilizes a chiral reagent or catalyst that reacts at different rates with the two enantiomers of a racemic mixture. For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using a chiral base system of n-BuLi and (−)-sparteine, which selectively deprotonates one enantiomer.[11]
Advanced Analytical Techniques for Stereochemical Characterization
The separation and quantification of enantiomers require specialized analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone method in this field.[4][12][13]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and versatile technique for the enantioseparation of pharmaceutical compounds.[2][4] The direct method, which employs a chiral stationary phase (CSP), is the most common approach.[4]
Table 1: Comparison of Chiral Separation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High versatility, wide availability of CSPs, suitable for analytical and preparative scale. | Can require significant method development, consumption of organic solvents. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase. | Faster separations, lower solvent consumption compared to HPLC. | Higher initial instrument cost. |
| Capillary Electrophoresis (CE) | Separation based on differences in electrophoretic mobility in a chiral environment. | High efficiency, small sample volume requirement. | Lower loading capacity, sensitivity can be a limitation. |
Source: Adapted from BenchChem[4] and other sources.[12][13]
Experimental Protocol: Chiral HPLC Separation of Piperidine Derivatives
This protocol provides a general framework for the chiral separation of piperidine derivatives, which can be adapted for this compound. For compounds lacking a strong UV chromophore, pre-column derivatization may be necessary to enhance detection.[2][14]
-
Column Selection: A polysaccharide-based CSP, such as those derived from cellulose or amylose, is often effective for separating basic analytes like benzylpiperidines.[2][4]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds.[2]
-
Sample Preparation: Dissolve the racemic standard and the sample in a suitable solvent, such as methanol, to a concentration of approximately 1 mg/mL.[2]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at an appropriate wavelength (e.g., 254 nm if derivatized).[2]
-
-
Analysis: Inject the racemic standard to confirm the separation of the two enantiomers and then inject the sample for analysis.
Sources
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy this compound (EVT-1206755) | 519-74-4 [evitachem.com]
- 6. This compound | C18H21N | CID 160506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylphenidate - Wikipedia [en.wikipedia.org]
- 9. US2820038A - 2-diphenyl-methyl-piperidine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. mdpi.com [mdpi.com]
- 14. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Diphenylmethylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-diphenylmethylpiperidine (also known as Desoxypipradrol or 2-DPMP)[1], a norepinephrine-dopamine reuptake inhibitor[1]. A thorough understanding of its spectral properties is crucial for its unambiguous identification, characterization, and quality control in research and pharmaceutical development. This document delves into the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of this compound, offering insights into the structural basis for the observed spectral features.
Molecular Structure and Spectroscopic Overview
This compound possesses a chiral center at the C2 position of the piperidine ring, attached to a diphenylmethyl (benzhydryl) group. This structure gives rise to a distinct set of signals in its NMR spectra and characteristic fragmentation patterns in mass spectrometry.
"N" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "N"; "C2" -- "CH_benzhydryl"; "CH_benzhydryl" -- "Ph1"; "CH_benzhydryl" -- "Ph2"; "N" -- "H_N"; "C2" -- "H_C2"; "C3" -- "H2_C3"; "C4" -- "H2_C4"; "C5" -- "H2_C5"; "C6" -- "H2_C6"; }
Caption: Molecular structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The following sections detail the expected ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound hydrochloride in D₂O is characterized by signals in the aromatic, methine, and aliphatic regions. The chemical shifts are influenced by the electron-withdrawing effects of the phenyl groups and the nitrogen atom of the piperidine ring.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2 - 7.5 | Multiplet | 10H | Aromatic protons (Ph-H) | The ten protons of the two phenyl groups are expected to resonate in this region. |
| ~4.1 - 4.2 | Doublet | 1H | Methine proton (CH -Ph₂) | This proton is adjacent to the two phenyl groups and the C2 of the piperidine ring, leading to a downfield shift. |
| ~3.3 - 3.4 | Multiplet | 1H | C2-H of piperidine | This proton is adjacent to the nitrogen atom and the bulky diphenylmethyl group. |
| ~2.9 - 3.1 | Multiplet | 2H | C6-H ₂ of piperidine | These protons are adjacent to the nitrogen atom. |
| ~1.2 - 2.0 | Multiplets | 6H | C3, C4, C5-H ₂ of piperidine | These methylene protons of the piperidine ring are in a complex aliphatic region. |
Experimental Protocol for ¹H NMR Spectroscopy:
A sample protocol for acquiring a ¹H NMR spectrum of this compound hydrochloride is as follows:
-
Sample Preparation: Dissolve ~10 mg of the compound in approximately 0.7 mL of deuterium oxide (D₂O).
-
Instrument: A 400 MHz NMR spectrometer.
-
Parameters:
-
Pulse Angle: 90°
-
Spectral Width: -3 to 13 ppm
-
Delay between pulses: 45 seconds
-
Reference: Tetramethylsilane (TMS) or a suitable internal standard.
-
¹³C NMR Spectroscopy
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (ppm) | Assignment | Rationale |
| ~140 - 145 | Quaternary C of Ph | The two quaternary carbons of the phenyl rings attached to the methine carbon. |
| ~125 - 130 | C-H of Ph | The ten CH carbons of the two phenyl rings. |
| ~60 - 65 | C2 of piperidine | This carbon is substituted with the bulky diphenylmethyl group and is adjacent to the nitrogen, causing a downfield shift. |
| ~55 - 60 | C H-Ph₂ | The methine carbon of the diphenylmethyl group. |
| ~45 - 50 | C6 of piperidine | This carbon is adjacent to the nitrogen atom. |
| ~20 - 35 | C3, C4, C5 of piperidine | The remaining methylene carbons of the piperidine ring. |
Mass Spectrometry (MS)
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound, aiding in its identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Under electron ionization (EI) conditions, this compound undergoes characteristic fragmentation.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 251, corresponding to the molecular weight of the free base.
-
Base Peak: The base peak is often observed at m/z 167, resulting from the cleavage of the C-C bond between the piperidine ring and the diphenylmethyl group, forming a stable diphenylmethyl cation ([C₁₃H₁₁]⁺).
-
Other Fragments: Other significant fragments can arise from the piperidine ring, such as a peak at m/z 84, corresponding to the piperidinyl radical cation.
M [label="this compound\n(M)\nm/z 251"]; frag1 [label="Diphenylmethyl cation\n[C₁₃H₁₁]⁺\nm/z 167 (Base Peak)"]; frag2 [label="Piperidinyl radical\n[C₅H₁₀N]•\nm/z 84"];
M -> frag1 [label="- C₅H₁₀N•"]; M -> frag2 [label="- C₁₃H₁₁•"]; }
Caption: Proposed MS fragmentation of this compound.Experimental Protocol for GC-MS Analysis:
A typical GC-MS protocol for the analysis of this compound is as follows:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like chloroform or methanol.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280°C.
-
Oven Program: A temperature ramp, for example, starting at 100°C and increasing to 300°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 30-550 amu.
-
Conclusion
The spectroscopic analysis of this compound by NMR and MS provides a comprehensive characterization of its molecular structure. The ¹H NMR spectrum reveals the distinct proton environments, while the predicted ¹³C NMR spectrum offers insights into the carbon skeleton. Mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern crucial for its identification. This guide serves as a valuable resource for scientists and researchers involved in the analysis and development of this and related compounds.
References
- SpectraBase. 4-(Diphenylmethyl)piperidine - Optional[13C NMR] - Chemical Shifts.
- PubChem. This compound. National Center for Biotechnology Information.
- ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
- CORE. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations.
- ePrints Soton. A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines.
- SpectraBase. (S)-2-((S)-2,2-diphenyl-1,3-dioxolan-4-yl)piperidine - Optional[13C NMR] - Chemical Shifts.
- PubMed Central. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity.
- NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
- Wikipedia. Desoxypipradrol.
- PubMed Central. Correction: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- ResearchGate. Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative: 1-Benzhydryl-4-(2-nitro- benzenesulfonyl).
- ResearchGate. Synthesis and 2D NMR characterization of Ni(II), Pd(II), and Cu(II) complexes with H2cdsalen (methyl-2{N-[2-(2′-hydroxyphenyl)methylidenenitrilo]ethyl}amino-1-cyclopentenedithiocarboxylate).
- MDPI. Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives.
- PubMed Central. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.
- ResearchGate. Synthesis, characterization, crystal structure, antioxidant, and cytotoxicity studies of Ni(II) complexes derived from 2-(benzyloxy)benzoylhydrazone and different aldehydes.
- Amanote Research. (PDF) Synthesis and Spectroscopic Characterization of Some.
- ResearchGate. Synthesis and characterization of N-substituted 2-hydroxypyrrolidine/ piperidine derivatives using cerium chloride as catalyst.
- PubChem. This compound. National Center for Biotechnology Information.
- PubMed Central. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors.
- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- PubMed. Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers.
- PubMed Central. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors.
- Cambridge Bioscience. Desoxypipradrol.
- GOV.UK. ACMD - Advisory Council on the Misuse of Drugs.
- PubMed. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review.
Sources
A Researcher's Comprehensive Guide to 2-Diphenylmethylpiperidine: Sourcing, Analysis, and Safe Handling
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of 2-diphenylmethylpiperidine (also known as Desoxypipradrol or 2-DPMP). Developed with the practicing scientist in mind, this document moves beyond a simple product sheet to offer practical insights into sourcing high-purity material, establishing robust analytical quality control, understanding its chemical synthesis and properties, and ensuring safe laboratory practices.
Introduction: Understanding this compound
This compound is a piperidine-based compound that functions as a potent and long-acting norepinephrine-dopamine reuptake inhibitor (NDRI)[1]. Originally developed by Ciba in the 1950s, it shares structural similarities with methylphenidate and pipradrol[1][2]. Its unique pharmacological profile, characterized by a long elimination half-life due to its high lipophilicity and lack of easily metabolized functional groups, makes it a valuable tool for specific neuroscience research applications[1][3].
However, its potency and long duration of action have also led to its emergence as a recreational drug, often associated with prolonged psychiatric symptoms[4][5]. This dual nature necessitates a thorough understanding of its properties and careful handling in a research setting. This guide aims to provide the foundational knowledge required to work with this compound effectively and safely.
Commercial Sourcing for Research Applications
For research purposes, this compound is typically available as the hydrochloride salt, which is a crystalline solid with improved stability and solubility in polar solvents[4]. Several reputable chemical suppliers offer this compound, primarily as an analytical reference standard or for forensic applications[4][6].
Below is a comparative table of major commercial suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity before use.
| Supplier | Product Name | CAS Number | Purity Specification | Available Forms |
| Cayman Chemical | 2-DPMP (hydrochloride) | 5807-81-8 | ≥98% | Crystalline Solid |
| Santa Cruz Biotechnology | This compound | 519-74-4 | Not specified | Not specified |
| EvitaChem | This compound | 519-74-4 | Not specified | Not specified |
| Clinivex | Desoxypipradrol | 519-74-4 | Not specified | Pale Brown Solid |
| LKT Laboratories, Inc. | Desoxypipradrol | 519-74-4 | ≥98% | Not specified |
| Chemical Route | 2-DPMP Hcl | 5807-81-8 | ≥98.0% | Neat Solid |
Note: The availability and regulatory requirements for purchasing this compound can vary by country and region. It is a controlled substance in several jurisdictions, including the UK, China, and Germany[2]. In the United States, it is not a scheduled substance at the federal level but may be considered an analog of pipradrol, a Schedule IV substance[2]. Researchers must ensure compliance with all local and national regulations.
Analytical Quality Control: Ensuring Experimental Integrity
The validity of any research conducted with this compound is contingent on the purity and identity of the starting material. A multi-technique approach to quality control is recommended.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for assessing the purity of this compound.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
-
Analysis: The purity is determined by the relative peak area of the main component.
Experimental Protocol: GC-MS for Identity and Purity
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Splitless injection of the sample dissolved in a suitable solvent (e.g., methanol).
-
Temperature Program: An appropriate temperature gradient to ensure separation from any impurities.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV. The resulting fragmentation pattern should be compared to a reference spectrum. Cayman Chemical provides downloadable GC-MS data for their standard[4].
Structural Confirmation with Nuclear Magnetic Resonance (NMR)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for confirming the chemical structure of this compound. The spectra should be consistent with the expected chemical shifts and coupling constants for the molecule.
Quality Control Workflow
The following diagram illustrates a logical workflow for the quality control of commercially sourced this compound.
Caption: Quality control workflow for this compound.
Chemical Synthesis Overview
Understanding the synthesis of this compound provides valuable context for its chemical properties. The classical synthesis, as described in the patent literature, involves a multi-step process[5].
Synthetic Pathway
The synthesis typically begins with the reaction of diphenylacetonitrile and 2-bromopyridine in the presence of a strong base like sodamide to form diphenyl-pyridyl-(2)-acetonitrile. This intermediate is then hydrolyzed and decarboxylated to yield 2-diphenylmethyl-pyridine. The final step is the hydrogenation of the pyridine ring to the piperidine ring, often using a catalyst such as platinum[5].
The following diagram outlines this synthetic pathway.
Caption: Synthetic pathway for this compound.
Safe Handling and Storage
Given its potent biological activity and potential for adverse health effects, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn at all times.
-
Respiratory Protection: If handling the powder outside of a fume hood, a respirator may be necessary.
Handling
-
All handling of the solid material should be done in a well-ventilated fume hood to avoid inhalation.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
For long-term storage, refrigeration is recommended.
Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable research tool for investigating the norepinephrine and dopamine neurotransmitter systems. Its commercial availability from reputable suppliers allows for its procurement for laboratory use. However, its potent pharmacological activity and potential for toxicity necessitate a rigorous approach to quality control, safe handling, and adherence to all applicable regulations. By following the guidelines outlined in this document, researchers can confidently and safely incorporate this compound into their experimental designs.
References
- 2-DPMP (hydrochloride). (n.d.). Cambridge Bioscience.
- Desoxypipradrol. (2022, August 1). PsychonautWiki.
- Jucker, E., & Ebnother, A. (1958). 2-diphenyl-methyl-piperidine. U.S. Patent No. 2,820,038. Washington, DC: U.S. Patent and Trademark Office.
- This compound. (n.d.). PubChem.
- Corkery, J. M., et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): a preliminary review.
- Wood, D. M., et al. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology, 50(8), 705-719.
- Desoxypipradrol. (n.d.). In Wikipedia.
Sources
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. Buy this compound (EVT-1206755) | 519-74-4 [evitachem.com]
- 3. theclinivex.com [theclinivex.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | C18H21N | CID 160506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-DPMP (hydrochloride) - Cayman Chemical Forensics [bioscience.co.uk]
Methodological & Application
Application Notes and Protocols for the Study of 2-Diphenylmethylpiperidine (2-DPMP) using Human Dopamine Transporter (hDAT) Expressing Cells
Introduction
The human dopamine transporter (hDAT) is a critical regulator of dopamine (DA) homeostasis in the central nervous system, responsible for the reuptake of DA from the synaptic cleft.[1] Its function is paramount in terminating dopaminergic signaling and maintaining appropriate neuronal activity.[2] Consequently, hDAT is a primary target for a variety of therapeutic agents and psychostimulants.[1][3] Dysregulation of hDAT is implicated in several neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders.[1][2]
2-Diphenylmethylpiperidine (2-DPMP), also known as desoxypipradrol, is a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[4][5] Its action at the hDAT blocks the reuptake of dopamine, leading to elevated extracellular dopamine levels and subsequent psychostimulant effects.[3] Understanding the precise interaction of 2-DPMP with hDAT is crucial for elucidating its pharmacological profile, therapeutic potential, and abuse liability.[6][7]
This guide provides a comprehensive overview of the cell culture techniques and functional assays necessary for the in-vitro characterization of 2-DPMP's effects on hDAT. We will detail the protocols for maintaining and utilizing cell lines stably or transiently expressing hDAT, with a focus on human embryonic kidney 293 (HEK293) cells, a robust and widely used platform for studying recombinant proteins.[8][9] The subsequent assay protocols are designed to quantify the potency and mechanism of 2-DPMP as an hDAT inhibitor.
I. Cell Line Selection and General Culture
The choice of a suitable cellular model is fundamental to the success of in-vitro hDAT studies. While endogenously expressing cell lines exist, they often co-express other monoamine transporters, which can confound data interpretation.[1] Therefore, the use of heterologous expression systems, such as HEK293, Chinese Hamster Ovary (CHO), or COS-7 cells, transfected to express hDAT, is highly recommended for achieving a specific and robust assay window.[10][11] Stably transfected cell lines are preferred for their consistent hDAT expression levels over time, which is critical for reproducible experimental results.
Recommended Cell Lines:
-
HEK293-hDAT: A human embryonic kidney cell line stably expressing the human dopamine transporter. This is a preferred model due to its human origin, which ensures proper protein processing and post-translational modifications.[8][9]
-
CHO-hDAT: A Chinese hamster ovary cell line stably expressing hDAT. This is another excellent and commonly used model system.[3]
General Cell Culture Workflow
The following diagram illustrates the general workflow for maintaining hDAT-expressing cell lines.
Caption: General workflow for hDAT-expressing cell line maintenance.
II. Detailed Protocols
Protocol 1: Thawing and Culturing of hDAT-Expressing HEK293 Cells
Objective: To successfully establish a healthy, proliferating culture of hDAT-expressing HEK293 cells from a cryopreserved vial.
Materials:
-
Cryopreserved vial of HEK293-hDAT cells
-
Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, puromycin, depending on the expression vector)
-
75 cm² tissue culture flasks
-
37°C water bath
-
Sterile centrifuge tubes
-
70% ethanol
-
Incubator at 37°C with 5% CO₂
Procedure:
-
Preparation: Pre-warm the Complete Growth Medium to 37°C.
-
Rapid Thawing: Retrieve the cryovial from liquid nitrogen storage and immediately place it in the 37°C water bath.[12] Agitate the vial gently until only a small ice crystal remains.[12] This rapid thawing process is crucial to maintain cell viability.[13]
-
Decontamination: Wipe the outside of the vial with 70% ethanol before opening in a sterile cell culture hood.
-
Cell Transfer: Aseptically transfer the thawed cell suspension into a sterile centrifuge tube containing 9 mL of pre-warmed Complete Growth Medium.
-
Centrifugation: Centrifuge the cell suspension at 150 x g for 5 minutes to pellet the cells and remove the cryoprotectant (e.g., DMSO).[13][14]
-
Resuspension and Plating: Carefully aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed Complete Growth Medium. Transfer the cell suspension to a 75 cm² tissue culture flask.
-
Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂.
-
Monitoring: Observe the cells daily under a microscope. The first medium change should be performed after 24 hours to remove any remaining dead cells and residual cryoprotectant.
Protocol 2: Passaging of Adherent hDAT-Expressing HEK293 Cells
Objective: To subculture adherent cells to maintain them in their logarithmic growth phase and prevent contact inhibition.
Materials:
-
Confluent flask of HEK293-hDAT cells
-
Complete Growth Medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (0.25%)
-
New tissue culture flasks
Procedure:
-
Aspirate Medium: Once cells reach 70-80% confluency, aspirate the spent medium from the flask.
-
Wash with PBS: Gently wash the cell monolayer with 5-10 mL of sterile, Ca²⁺/Mg²⁺-free PBS to remove any residual serum that may inhibit trypsin activity.[15] Aspirate the PBS.
-
Trypsinization: Add 2-3 mL of Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered. Incubate at 37°C for 2-5 minutes, or until the cells detach.[12] Monitor detachment under a microscope. Avoid prolonged exposure to trypsin as it can be harmful to the cells.[16]
-
Neutralize Trypsin: Add 8-10 mL of pre-warmed Complete Growth Medium to the flask to inactivate the trypsin. Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Cell Splitting: Transfer a portion of the cell suspension to new, pre-labeled flasks containing fresh Complete Growth Medium. A typical split ratio for HEK293 cells is 1:3 to 1:10, depending on the desired cell density.
-
Incubation: Return the new flasks to the incubator. Subculture the cells every 2-3 days.
Protocol 3: Cryopreservation of hDAT-Expressing HEK293 Cells
Objective: To prepare and freeze cell stocks for long-term storage while maintaining high viability upon thawing.
Materials:
-
Healthy, log-phase culture of HEK293-hDAT cells
-
Cryopreservation Medium: 90% FBS, 10% Dimethyl Sulfoxide (DMSO) (or a commercial cryopreservation medium)
-
Sterile cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
Procedure:
-
Harvest Cells: Follow steps 1-4 of the passaging protocol to obtain a single-cell suspension.
-
Cell Counting: Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Centrifugation: Centrifuge the cell suspension at 150 x g for 5 minutes.
-
Resuspension in Cryopreservation Medium: Aspirate the supernatant and resuspend the cell pellet in ice-cold cryopreservation medium at a concentration of 2-4 x 10⁶ viable cells/mL.
-
Aliquoting: Dispense 1 mL of the cell suspension into each pre-labeled cryovial.
-
Controlled Freezing: Place the cryovials in a controlled-rate freezing container and store at -80°C for at least 24 hours. This ensures a slow cooling rate of approximately -1°C per minute, which is crucial for preventing intracellular ice crystal formation.
-
Long-Term Storage: Transfer the vials to the vapor phase of a liquid nitrogen freezer for long-term storage.
III. Functional Assays for 2-DPMP Characterization
The primary method for characterizing the interaction of 2-DPMP with hDAT is through dopamine uptake inhibition assays.[10] These assays measure the ability of 2-DPMP to block the transport of dopamine into cells expressing hDAT.
Dopamine Uptake Inhibition Assay Workflow
Sources
- 1. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 5. Desoxypipradrol - LKT Labs [lktlabs.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review [bdoc.ofdt.fr]
- 8. Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable expression of the human dopamine transporter in N27 cells as an in vitro model for dopamine cell trafficking and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 13. Cell culture protocol | Proteintech Group [ptglab.com]
- 14. atcc.org [atcc.org]
- 15. Cell Culture Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. m.youtube.com [m.youtube.com]
preparing stock solutions of 2-diphenylmethylpiperidine for in vitro assays
Application Notes and Protocols
Topic: Preparing High-Purity Stock Solutions of 2-Diphenylmethylpiperidine for In Vitro Assays
Abstract
This document provides a comprehensive, field-proven guide for the preparation, quality control, and storage of stock solutions of this compound (also known as 2-DPMP or Desoxypipradrol) for use in a wide range of in vitro assays. As a potent norepinephrine-dopamine reuptake inhibitor (NDRI), the accuracy of its concentration is paramount for generating reproducible and reliable experimental data.[1][2] This guide moves beyond a simple recitation of steps to explain the scientific rationale behind key decisions, ensuring that researchers, scientists, and drug development professionals can prepare stable, high-purity stock solutions and troubleshoot common issues like compound precipitation.
Core Principles: Understanding this compound
Before any bench work commences, a thorough understanding of the compound's physicochemical properties is essential. This knowledge dictates every subsequent step, from solvent selection to storage conditions. This compound is most commonly supplied as a hydrochloride (HCl) salt, which significantly impacts its molecular weight and solubility profile compared to its free base form.
Causality: The HCl salt is generally more stable and possesses greater solubility in aqueous and polar solvents than the free base.[2] Using the incorrect molecular weight for the specific form (salt vs. free base) is a frequent source of error, leading to inaccurate final concentrations in assays.
A summary of the key properties for both the free base and the more common hydrochloride salt is presented below.
| Property | This compound (HCl Salt) | This compound (Free Base) | Source(s) |
| Synonyms | Desoxypipradrol HCl, 2-DPMP HCl | Desoxypipradrol, 2-Benzhydrylpiperidine | [1][3][4] |
| CAS Number | 5807-81-8 | 519-74-4 | [3][4] |
| Molecular Formula | C₁₈H₂₁N • HCl | C₁₈H₂₁N | [3][4] |
| Molecular Weight | 287.8 g/mol | 251.37 g/mol | [3][4] |
| Appearance | Crystalline solid | Off-white powder | [3][5] |
| Storage Temp. | -20°C | Ambient | [3][5] |
| Stability | ≥ 5 years at -20°C | Not specified, but generally less stable | [3] |
Solubility Profile
The choice of solvent is the most critical decision in preparing a stock solution. The ideal solvent must fully dissolve the compound at a high concentration without degrading it, and it must be compatible with the downstream assay, typically by being tolerated by cells at its final, diluted concentration.[6] For the hydrochloride salt of 2-DPMP, Dimethyl Sulfoxide (DMSO) is an excellent choice for creating a highly concentrated primary stock.
| Solvent | Solubility of 2-DPMP HCl Salt (mg/mL) | Approx. Molar Equivalent (mM) | Notes | Source |
| DMSO | 30 mg/mL | 104.2 mM | Recommended for primary stock due to high solubility. | [3] |
| DMF | 30 mg/mL | 104.2 mM | Another high-solubility option, but often more toxic to cells. | [3] |
| Ethanol | 20 mg/mL | 69.5 mM | A viable alternative to DMSO, potentially less toxic for some cell lines. | [3][6] |
| PBS (pH 7.2) | 10 mg/mL | 34.7 mM | Useful for direct preparation of working solutions if a high concentration stock is not needed. | [3] |
| Methanol | 1 mg/mL | 3.5 mM | Low solubility; not recommended for stock preparation. | [3] |
Protocol I: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound HCl (CAS: 5807-81-8). This concentration is a common standard, offering flexibility for dilution into a wide range of working concentrations for various in vitro assays.[7]
Pre-Preparation Calculations
The fundamental formula for calculating the required mass is:
Mass (g) = Target Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )
-
Target Concentration: 10 mM = 0.01 mol/L
-
Molecular Weight (HCl Salt): 287.8 g/mol
-
Example Volume: 5 mL = 0.005 L
Mass (mg) = (0.01 mol/L) x (0.005 L) x (287.8 g/mol ) x (1000 mg/g) = 14.39 mg
Materials & Equipment
-
This compound HCl (≥98% Purity)[3]
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance (readability to 0.01 mg)
-
5 mL Class A volumetric flask
-
Weighing paper or boat
-
Spatula
-
Glass beaker (10-20 mL)
-
Magnetic stir bar and stir plate (optional, for larger volumes)
-
Calibrated micropipettes
-
Sterile, light-blocking (amber) cryovials for aliquoting
Step-by-Step Methodology
-
Equilibration: Before opening, allow the vial of 2-DPMP HCl and the bottle of DMSO to come to room temperature.
-
Causality: This critical step prevents atmospheric moisture from condensing onto the hygroscopic compound and into the anhydrous solvent, which can compromise compound stability and introduce concentration errors.[8]
-
-
Weighing: Place a clean weigh boat on the analytical balance and tare it. Carefully weigh exactly 14.39 mg of 2-DPMP HCl. Record the precise mass.
-
Trustworthiness: Using a calibrated analytical balance is non-negotiable for accuracy. If your weighed mass differs slightly, use the actual mass in your final concentration calculation for the Certificate of Analysis.
-
-
Initial Dissolution: Transfer the weighed compound into a clean, dry beaker. Using a calibrated pipette, add approximately 3-4 mL of DMSO. If using a stir bar, add it now and place the beaker on a stir plate at a low speed.
-
Expertise: Dissolving the compound in a fraction of the final volume in a beaker first ensures complete solubilization before the constraints of a volumetric flask's narrow neck.
-
-
Quantitative Transfer: Once the solid is fully dissolved, carefully pour the solution into the 5 mL volumetric flask. To ensure all of the compound is transferred, rinse the beaker with a small amount of fresh DMSO (e.g., 0.5 mL) and add the rinse to the volumetric flask. Repeat this rinsing step at least once more.
-
Causality: This "quantitative transfer" technique is fundamental to analytical chemistry and ensures that none of the precisely weighed compound is left behind, which would otherwise lead to a lower-than-calculated final concentration.[7]
-
-
Final Volume Adjustment: Carefully add DMSO to the volumetric flask until the bottom of the meniscus aligns precisely with the 5 mL calibration mark.
-
Homogenization: Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is perfectly homogeneous.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes (e.g., 20 µL, 50 µL, or 100 µL) in sterile, clearly labeled, light-blocking cryovials.
-
Labeling: Label each vial clearly with:
-
Compound Name: 2-DPMP HCl
-
Concentration: 10 mM
-
Solvent: DMSO
-
Preparation Date
-
Preparer's Initials
-
-
Storage: Store the aliquots at -20°C for long-term use. The compound is stable for at least 5 years under these conditions.[3]
Caption: Workflow for preparing 2-DPMP HCl stock solution.
Protocol II: Preparing a 10 µM Working Solution
This protocol describes the dilution of the 10 mM primary stock for a typical cell-based assay. A key objective is to keep the final concentration of DMSO below a threshold that could induce toxicity or off-target effects, generally accepted to be <0.5%, with <0.1% being ideal.[10][11]
-
Objective: Prepare 2 mL of a 10 µM working solution in cell culture medium.
-
Dilution Factor: 10 mM / 10 µM = 1000x
-
Volume of Stock Needed (V1): (C2 x V2) / C1 = (10 µM x 2 mL) / 10,000 µM = 2 µL
-
Final DMSO Concentration: (2 µL DMSO / 2000 µL Total Volume) x 100 = 0.1%
Step-by-Step Methodology
-
Thaw one aliquot of the 10 mM 2-DPMP stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium (e.g., 2 mL) to the appropriate temperature for your assay (typically 37°C).
-
Add 1998 µL of the pre-warmed medium to a sterile tube.
-
Using a calibrated P2 or P10 pipette, add 2 µL of the 10 mM stock solution to the medium.
-
Immediately vortex the tube gently for 5-10 seconds to ensure rapid and uniform mixing.
-
Use the freshly prepared working solution in your assay immediately. Do not store diluted aqueous solutions for extended periods unless stability data is available.
Quality Control and Validation
A protocol is only trustworthy if its output can be validated. For stock solutions, this involves ensuring both purity and concentration are correct.
Sources
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. Buy this compound (EVT-1206755) | 519-74-4 [evitachem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. Desoxypipradrol - LKT Labs [lktlabs.com]
- 6. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ziath.com [ziath.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-Diphenylmethylpiperidine as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of a Well-Characterized Reference Standard
In the landscape of pharmaceutical development and forensic analysis, the accuracy and reliability of analytical data are paramount. The foundation of such data integrity lies in the use of well-characterized reference standards. A reference standard serves as a benchmark against which a sample is compared, ensuring the identity, purity, and potency of a substance can be unequivocally determined. 2-Diphenylmethylpiperidine, also known as desoxypipradrol or 2-DPMP, is a piperidine derivative with stimulant properties that has seen use in both pharmaceutical research and, notably, as a designer drug.[1][2][3] Its structural similarity to methylphenidate and pipradrol underscores the necessity for precise analytical methods to distinguish and quantify it.[2]
This application note provides a comprehensive guide for the qualification and use of this compound as an analytical reference standard. It is designed to provide researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to ensure the generation of robust and defensible analytical results. The methodologies described herein are grounded in principles outlined by major pharmacopeias and regulatory bodies, such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[4][5][6][7][8][9][10][11]
Part 1: Qualification of the this compound Reference Standard
Before a batch of this compound can be designated as a reference standard, it must undergo a rigorous qualification process to confirm its identity and purity. This process establishes a chain of traceability and provides the confidence required for its use in quantitative and qualitative analyses.
Identity Confirmation
The first step in qualifying a new batch of reference material is to confirm its chemical structure. A combination of spectroscopic techniques should be employed to provide orthogonal data, leaving no ambiguity as to the identity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of a molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a detailed fingerprint of the this compound molecule.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition, further confirming the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The spectrum should be consistent with the known structure of this compound.
Purity Determination
The purity of a reference standard is a critical parameter, as it directly impacts the accuracy of quantitative measurements. A combination of a primary, high-resolution separation technique and orthogonal methods is recommended for a comprehensive purity assessment.
-
Chromatographic Purity (GC-MS and HPLC-UV): A high-resolution chromatographic method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with UV detection (HPLC-UV), should be used to separate and quantify any impurities present. The peak area percentage of the main component is a primary indicator of purity. The method should be validated for specificity to ensure that all potential impurities are separated from the main peak.
-
Water Content: The Karl Fischer titration method is the standard for determining the water content in a solid material.
-
Residual Solvents: Gas chromatography with headspace analysis is typically used to determine the content of any residual solvents from the synthesis and purification process.
-
Inorganic Impurities (Residue on Ignition/Sulfated Ash): This test quantifies the amount of inorganic impurities present in the material.
The overall purity of the reference standard is then typically calculated using a mass balance approach, taking into account the chromatographic purity, water content, residual solvent content, and inorganic impurity content.
Stability Assessment
Establishing the stability of the reference standard under defined storage conditions is crucial to ensure its integrity over its intended shelf life. Stability studies should be conducted according to a predefined protocol.
-
Long-Term Stability: The reference standard should be stored under its recommended storage conditions (e.g., protected from light and moisture at a controlled temperature) and tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Accelerated Stability: To predict the long-term stability, the reference standard can be subjected to accelerated conditions (e.g., elevated temperature and humidity).
At each time point, the material should be tested for appearance, purity, and water content. Any significant change in these parameters may indicate degradation.
Part 2: Protocols for the Analysis of this compound
The following section provides detailed protocols for the characterization and use of this compound as a reference standard.
Protocol for Identity Confirmation and Purity Determination by GC-MS
This protocol is adapted from the SWGDRUG monograph for Desoxypipradrol and is suitable for both identity confirmation and purity assessment.[4]
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent Gas Chromatograph or equivalent |
| Detector | Mass Spectrometer |
| Column | DB-1 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Program | Initial temperature 100°C for 1.0 min, then ramp to 300°C at 12°C/min, hold for 9.0 min |
| MSD Transfer Line Temp | 280°C |
| MS Source Temperature | 230°C |
| MS Quadrupole Temp | 150°C |
| Mass Scan Range | 30-550 amu |
Sample Preparation:
-
Accurately weigh approximately 4 mg of the this compound reference standard.
-
Dissolve in a suitable solvent to a final concentration of approximately 4 mg/mL. For the free base, chloroform is a suitable solvent.[4]
-
Vortex to ensure complete dissolution.
Procedure:
-
Inject 1 µL of the prepared sample solution into the GC-MS system.
-
Acquire the data over the specified mass range.
-
The expected retention time for this compound under these conditions is approximately 12.45 minutes.[4]
-
Compare the obtained mass spectrum with a reference spectrum for identity confirmation.
-
Integrate the total ion chromatogram to determine the peak area of this compound and any impurities to calculate the chromatographic purity.
Protocol for Quantitative Analysis using this compound as a Reference Standard (Example: HPLC-UV)
Instrumentation and Conditions (Starting Point):
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer), pH adjusted to be compatible with the analyte. A gradient elution may be necessary to separate impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan of this compound (likely in the range of 210-230 nm) |
| Injection Volume | 10 µL |
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the qualified this compound reference standard and dissolve it in a suitable diluent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the analyte in the samples.
-
Sample Solution: Prepare the sample by accurately weighing and dissolving it in the same diluent as the standard to achieve a concentration within the calibration range.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in increasing order of concentration to establish a calibration curve.
-
Inject the sample solution(s).
-
Bracket the sample injections with injections of a working standard to monitor system suitability.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Part 3: Visualizing the Workflow
Workflow for Reference Standard Qualification
Caption: Workflow for the comprehensive qualification of a this compound reference standard.
Workflow for Quantitative Analysis by HPLC-UV
Caption: A typical workflow for the quantitative analysis of a sample using a qualified this compound reference standard by HPLC-UV.
Part 4: Impurity Profiling and Stability-Indicating Methods
A critical aspect of using a reference standard is in the context of impurity profiling and stability-indicating methods.
Potential Impurities
Impurities in this compound can arise from the synthetic route or degradation. Common synthetic pathways may introduce starting materials, reagents, or by-products as impurities.[12][13] For example, if synthesized from 2-bromopyridine and diphenylacetonitrile, unreacted starting materials or intermediates could be present.
Forced Degradation Studies
Forced degradation studies are essential to develop a stability-indicating analytical method. The reference standard should be subjected to stress conditions to generate potential degradation products. These studies help to ensure that the analytical method can separate the main component from any degradation products that may form over time.
Typical Stress Conditions:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: e.g., 80°C for 48 hours.
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.
The stressed samples should then be analyzed by the developed chromatographic method to assess for the formation of new peaks and to confirm that these are resolved from the main this compound peak. The piperidine ring, particularly the tertiary amine, is a potential site for oxidative degradation, which could lead to N-oxide formation or ring-opening.[7]
Conclusion: Ensuring Data Integrity
The use of a thoroughly characterized this compound analytical reference standard is fundamental to achieving accurate and reproducible results in both research and regulated environments. By following the comprehensive qualification and application protocols outlined in this guide, scientists can establish the identity, purity, and stability of their reference material, thereby ensuring the integrity of their analytical data. The principles of orthogonal testing for identity and purity, coupled with robust stability programs and the development of stability-indicating methods, form the bedrock of good analytical practice.
References
- SWGDRUG.org. (2014, June 16). Desoxypipradrol.
- International Council for Harmonisation. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.
- ComplianceQuest. (2025, March 18). ICH Q7 GMP Regulation for Pharma: The Definitive Guide.
- Pharmuni. (n.d.). ICH Q7 GMP for APIs.
- Qualio. (2025, June 30). The complete guide to the ICH Q7 guidelines.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Google Patents. (n.d.). US2820038A - 2-diphenyl-methyl-piperidine.
- U.S. Pharmacopeial Convention. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS.
- Corkery, J. M., et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): a preliminary review.
- PubChem. (n.d.). This compound.
- ResearchGate. (2025, August 9). Analytical characterization and rapid determination of 2-(diphenylmethyl)pyrrolidine in blood and application to an internet product.
- Wikipedia. (n.d.). Desoxypipradrol.
- MDPI. (n.d.). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(2), 262.
- PubMed. (2012, December 3). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 3. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buy this compound (EVT-1206755) | 519-74-4 [evitachem.com]
- 13. US2820038A - 2-diphenyl-methyl-piperidine - Google Patents [patents.google.com]
Introduction: The Analytical Challenge of 2-Diphenylmethylpiperidine
An Application Guide to the Chromatographic Bioanalysis of 2-Diphenylmethylpiperidine (2-DPMP)
This compound (2-DPMP), also known as desoxypipradrol, is a norepinephrine-dopamine reuptake inhibitor (NDRI) originally developed in the 1950s.[1][2] While it has historical therapeutic applications, it has gained prominence as a novel psychoactive substance (NPS) sold as a "legal high" or "research chemical".[2] Its high potency and long elimination half-life, attributed to its lipophilic nature and lack of easily metabolized functional groups, contribute to prolonged and severe adverse effects, including agitation, paranoia, and hallucinations.[1]
The significant potential for abuse and severe toxicity necessitates the availability of robust and reliable analytical methods for its detection and quantification in biological matrices. Such methods are critical in clinical toxicology to confirm diagnoses in poisoned patients and in forensic investigations to provide evidence in medicolegal cases.[1] This document provides detailed application notes and protocols for the analysis of 2-DPMP in biological fluids using two gold-standard techniques: Liquid Chromatography-Mass Spectrometry (LC/MS) and Gas Chromatography-Mass Spectrometry (GC/MS).
Section 1: LC/MS Method for High-Sensitivity Quantification
Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the predominant technique for quantifying 2-DPMP in biological fluids like blood, plasma, and urine.[1][3] Its high sensitivity and specificity, combined with minimal sample preparation requirements compared to GC/MS, make it ideal for clinical and forensic settings where low concentrations are expected.[4]
Causality of Method Choice: The piperidine ring in 2-DPMP contains a secondary amine, which is a basic functional group. This group is readily protonated, making the molecule highly suitable for positive mode Electrospray Ionization (ESI), a soft ionization technique that typically yields a strong signal for the protonated molecule [M+H]⁺. This characteristic is the cornerstone of developing a sensitive LC/MS method.
Detailed LC/MS Protocol
This protocol is designed for the quantification of 2-DPMP in human plasma. Validation should be performed according to established guidelines such as those from the ICH or FDA.[5][6]
1. Sample Preparation: Protein Precipitation (PPT)
-
Rationale: Plasma and serum have a high protein content that can interfere with analysis by fouling the LC column and suppressing the MS signal. Protein precipitation is a rapid and effective technique to remove the majority of these macromolecules.[7] Acetonitrile is a common choice as it is an efficient precipitating agent and is compatible with reversed-phase LC mobile phases.[4]
-
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., 2-DPMP-d11).
-
Vortex vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC/MS analysis.[4]
-
2. Chromatographic and Mass Spectrometric Conditions
-
Rationale: A C18 stationary phase is selected for its excellent retention of moderately nonpolar compounds like 2-DPMP via hydrophobic interactions. A gradient elution starting with a high aqueous component allows for the elution of polar matrix components first, followed by a gradual increase in the organic phase to elute the analyte, ensuring good peak shape and separation from interferences.[8] Formic acid is added to the mobile phase to maintain an acidic pH, promoting the ionization of 2-DPMP to its [M+H]⁺ form for optimal ESI response.[9]
Table 1: LC/MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | UPLC/HPLC System |
| Column | Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor Ion (m/z) |
| 2-DPMP (Quantifier) | 252.2 |
| 2-DPMP (Qualifier) | 252.2 |
| 2-DPMP-d11 (IS) | 263.2 |
Note: MRM transitions and collision energies should be optimized empirically for the specific instrument used.
LC/MS Workflow Diagram
Caption: Workflow for LC/MS/MS analysis of 2-DPMP.
Section 2: GC/MS Method for Confirmatory Analysis
Gas Chromatography-Mass Spectrometry (GC/MS) serves as an excellent confirmatory technique for 2-DPMP, particularly in the analysis of seized powders or non-biological samples.[3] For biological matrices, GC/MS typically requires more extensive sample cleanup and often benefits from chemical derivatization to improve the analyte's chromatographic properties.[10][11]
Causality of Method Choice: 2-DPMP is sufficiently volatile and thermally stable for GC analysis. However, the secondary amine can cause peak tailing due to interactions with active sites in the GC system. Derivatization, such as acylation with trifluoroacetic anhydride (TFAA), is often employed.[12] This process replaces the active hydrogen on the nitrogen with a non-polar group, which reduces peak tailing, improves thermal stability, and can introduce favorable fragmentation patterns for mass spectrometric analysis.[13][14][15]
Detailed GC/MS Protocol
This protocol is suitable for confirmatory analysis of 2-DPMP in urine.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Rationale: LLE is a robust technique for extracting drugs from a complex aqueous matrix like urine into an immiscible organic solvent. By adjusting the pH of the urine to a basic level (pH > 10), 2-DPMP (pKa ≈ 10.06) is converted to its neutral, free-base form, which is more soluble in organic solvents, thus maximizing extraction efficiency.[16]
-
Procedure:
-
To 1 mL of urine, add an internal standard (e.g., Diphenhydramine).
-
Add 100 µL of 5 M Sodium Hydroxide to basify the sample (confirm pH > 10).
-
Add 3 mL of an organic extraction solvent (e.g., ethyl acetate or chloroform).
-
Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
2. Derivatization
-
Rationale: As discussed, derivatization with TFAA converts the polar amine into a non-polar, more volatile trifluoroacetyl derivative, leading to improved peak shape and chromatographic performance.[12]
-
Procedure:
-
To the dried residue from the LLE step, add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Cap the tube and heat at 70°C for 20 minutes.
-
After cooling, evaporate the solvent and derivatizing agent under nitrogen.
-
Reconstitute the final residue in 100 µL of ethyl acetate for injection into the GC/MS.[12]
-
3. Chromatographic and Mass Spectrometric Conditions
-
Rationale: A non-polar DB-1 or DB-5 type column is used as it separates compounds primarily based on their boiling points, which is ideal for general drug screening.[12][17] The temperature program starts at a low enough temperature to trap the analyte at the head of the column and then ramps up to elute the derivatized 2-DPMP in a reasonable time. Electron Ionization (EI) is a high-energy technique that produces reproducible fragmentation patterns, creating a "chemical fingerprint" that is excellent for qualitative identification.[18]
Table 2: GC/MS Instrumental Parameters
| Parameter | Setting |
| GC System | Gas Chromatograph with Autosampler |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless (or Split 20:1 for higher concentrations), 1 µL injection volume |
| Injector Temperature | 280°C |
| Oven Program | Initial temp 100°C for 1 min, ramp at 15°C/min to 300°C, hold for 5 min |
| MS System | Single Quadrupole or Ion Trap Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Detection Mode | Full Scan (m/z 40-550) for qualitative ID, or Selected Ion Monitoring (SIM) for higher sensitivity |
| Characteristic Ions (Underivatized) | m/z 251 (M⁺), 250, 167, 84 |
Note: Oven programs and temperatures should be optimized for the specific instrument and column used. Characteristic ions for the TFAA derivative will differ and should be determined experimentally.
GC/MS Workflow Diagram
Caption: Workflow for GC/MS confirmatory analysis of 2-DPMP.
Conclusion
Both LC/MS and GC/MS are powerful and effective techniques for the analysis of this compound. The choice between them depends on the specific application. For rapid, high-throughput, and sensitive quantification in biological fluids, especially at low concentrations seen in clinical cases, LC-MS/MS is the superior method. For robust, unequivocal confirmation, particularly in forensic analysis of seized materials or when dealing with high concentrations, GC/MS with EI detection provides highly specific fragmentation patterns for confident identification. The protocols detailed herein provide a comprehensive framework for researchers, scientists, and drug development professionals to establish and validate methods for the detection of this potent psychoactive substance.
References
- A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Derivatives - Benchchem. (n.d.).
- Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X' - ResearchGate. (n.d.).
- 2 DPMP - mzCloud. (2016, August 5).
- Desoxypipradrol - Wikipedia. (n.d.).
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.).
- 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed. (2012, December 3).
- Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.).
- Derivatization Methods in GC and GC/MS - Semantic Scholar. (n.d.).
- Bioanalytical Sample Preparation. (n.d.).
- 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review | Semantic Scholar. (n.d.).
- Analytical characterization and rapid determination of 2-(diphenylmethyl)pyrrolidine in blood and application to an internet product - ResearchGate. (2025, August 9).
- This compound | C18H21N | CID 160506 - PubChem. (n.d.).
- 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review | Request PDF - ResearchGate. (2025, August 6).
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. (n.d.).
- Desoxypipradrol - SWGDRUG.org. (2014, June 16).
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.).
- FORENSIC TOXICOLOGY LABORATORY OFFICE OF CHIEF MEDICAL EXAMINER NEW YORK CITY BASIC DRUGS QUANTITATION by NPD GAS CHROMATOGRAPHY - NYC.gov. (n.d.).
- Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System - SCIEX. (n.d.).
- VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar. (n.d.).
- Current Developments in LC-MS for Pharmaceutical Analysis - Lirias. (n.d.).
- Review Article VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE - Omics. (n.d.).
- Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.).
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI. (n.d.).
- Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis - Semantic Scholar. (2021, December 29).
- Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. (2020, May 5).
- Chapter 1 Sample preparation for the analysis of drugs in biological fluids - ResearchGate. (2025, August 6).
- Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin - Scholars.Direct. (2020, October 30).
- (PDF) Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (2025, August 10).
- "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S. (n.d.).
- Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood - MDPI. (2021, November 17).
- Exploring Liquid Chromatography Method Development Strategies: Enhancing Analytical Performance in Pharmaceutical Applications - Chalmers ODR. (n.d.).
- Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - Semantic Scholar. (2022, March 22).
- Current Development in Bioanalytical Sample Preparation Techniques - ResearchGate. (2025, October 4).
- Fragment correlation mass spectrometry enables direct characterization of disul- fide cleavage pathways of therapeutic peptides - ChemRxiv. (n.d.).
- Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (n.d.).
- METHOD 44A - Bay Area Air Quality Management District. (n.d.).
Sources
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood [mdpi.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
- 7. gcms.cz [gcms.cz]
- 8. odr.chalmers.se [odr.chalmers.se]
- 9. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jfda-online.com [jfda-online.com]
- 12. scholars.direct [scholars.direct]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
- 16. This compound | C18H21N | CID 160506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. swgdrug.org [swgdrug.org]
- 18. mzCloud – 2 DPMP [mzcloud.org]
Application Notes and Protocols: Assessing the Behavioral Effects of 2-Diphenylmethylpiperidine in Rodents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Diphenylmethylpiperidine (2-DPMP), also known as desoxypipradrol, is a psychoactive compound that acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Developed in the 1950s by Ciba, its mechanism of action is similar to other stimulants like cocaine and methylphenidate, involving the blockade of dopamine transporters (DAT) and norepinephrine transporters (NET), which increases the synaptic availability of these neurotransmitters.[2][3] This pharmacological profile results in significant psychostimulant effects and a potential for abuse.[4][5] Due to its long elimination half-life and high lipophilicity, 2-DPMP exhibits a prolonged duration of action compared to many other stimulants.[1]
These application notes provide a comprehensive guide for researchers to design and execute key behavioral assays in rodents (mice and rats) to characterize the stimulant, rewarding, reinforcing, and cognitive effects of 2-DPMP. The protocols are designed to ensure scientific rigor and generate reproducible data for preclinical assessment.
Pharmacological Profile and Mechanism of Action
Understanding the mechanism of 2-DPMP is fundamental to selecting appropriate behavioral assays and interpreting their results.
Primary Mechanism: 2-DPMP is a potent NDRI. It binds to DAT, inhibiting the reuptake of dopamine from the synaptic cleft, leading to enhanced dopaminergic signaling.[2] Studies have shown it to be more potent than cocaine at dopamine terminals, causing a greater increase in peak dopamine levels and a more significant slowing of dopamine re-uptake.[6] This robust effect on the mesolimbic dopamine system, a critical pathway for reward and motivation, is the neurobiological basis for its stimulant and reinforcing properties.[7]
Mechanism of Action Diagram
Caption: Workflow for the rodent locomotor activity assay.
Conditioned Place Preference (CPP)
Rationale: CPP is a Pavlovian conditioning model used to measure the rewarding or aversive properties of a drug. [7][12][13]If a drug is rewarding, the animal will develop a preference for the environment (context) that was previously paired with the drug's effects. [7]This assay is crucial for assessing the abuse liability of 2-DPMP. [4]
Protocol 2: Conditioned Place Preference (Unbiased Design)
Materials:
-
Three-compartment CPP apparatus (e.g., two large outer compartments with distinct visual and tactile cues, separated by a smaller neutral start box).
-
Animal tracking software and camera.
-
Rodents, 2-DPMP, vehicle, and injection supplies as in Protocol 1.
Procedure: This protocol follows a three-phase design: Pre-Conditioning, Conditioning, and Post-Conditioning (Test). [8]
-
Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1):
-
Place the animal in the central compartment and allow it to freely explore the entire apparatus for 15 minutes.
-
Record the time spent in each of the two large compartments.
-
Self-Validation: Exclude animals showing a strong unconditioned preference for one compartment over the other (e.g., spending >65% of the time in one side) to ensure the design is unbiased.
-
-
Phase 2: Conditioning (Days 2-9, 8 days total):
-
This phase consists of alternating daily injections of drug and vehicle.
-
Drug Pairing Day: Administer a rewarding dose of 2-DPMP (e.g., 1.0 mg/kg, i.p. for mice)[4] and immediately confine the animal to one of the large compartments for 30 minutes.
-
Vehicle Pairing Day: Administer vehicle and confine the animal to the opposite compartment for 30 minutes.
-
The assignment of the drug-paired compartment should be counterbalanced across the experimental group to control for any inherent biases in the apparatus cues.
-
-
Phase 3: Post-Conditioning (Preference Test - Day 10):
-
In a drug-free state, place the animal in the central compartment and allow it to freely explore the entire apparatus for 15 minutes, as in the pre-conditioning phase.
-
Record the time spent in each compartment.
-
Data Analysis:
-
Calculate a preference score: (Time spent in drug-paired side on test day) - (Time spent in drug-paired side on baseline day).
-
A positive score indicates a conditioned preference for the drug-paired environment.
-
Use a paired t-test (within groups) to compare time spent in the drug- vs. vehicle-paired sides on the test day. Use an independent t-test or ANOVA to compare preference scores between the 2-DPMP and vehicle-control groups.
Intravenous Self-Administration (IVSA)
Rationale: IVSA is the gold-standard preclinical model for assessing the reinforcing efficacy of a drug, which is highly predictive of its abuse potential in humans. [15]In this operant conditioning paradigm, animals learn to perform a specific action (e.g., press a lever) to receive an intravenous infusion of the drug. [4]
Protocol 3: Intravenous Self-Administration
Materials:
-
Operant conditioning chambers equipped with two levers (one "active," one "inactive"), a syringe pump, and a drug delivery system.
-
Intravenous catheters and surgical supplies.
-
Rodents (typically rats, due to size).
-
2-DPMP prepared for intravenous infusion.
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat. Allow at least 5-7 days for recovery.
-
Acquisition/Training:
-
Place the rat in the operant chamber for daily 2-hour sessions.
-
A press on the active lever results in a brief intravenous infusion of 2-DPMP (e.g., 0.1 mg/kg/infusion for mice, dose for rats to be determined empirically)[4]. This is often paired with a cue light or tone.
-
A press on the inactive lever has no consequence.
-
Training continues until the animal demonstrates stable responding on the active lever and discriminates it from the inactive lever (e.g., >80% of presses on the active lever for 3 consecutive days).
-
-
Dose-Response Evaluation: Once stable responding is achieved, test different unit doses of 2-DPMP to generate a dose-response curve. Typically, this follows an inverted "U" shape.
-
Progressive Ratio (PR) Schedule: To measure motivation, switch the reinforcement schedule. In a PR schedule, the number of lever presses required to earn a single infusion increases after each infusion is earned. The "breakpoint" is the highest number of presses an animal is willing to make for a single infusion, providing a robust measure of the drug's reinforcing strength.
Data Analysis:
-
Acquisition: Number of infusions earned and active vs. inactive lever presses per session.
-
Dose-Response: Plot the number of infusions earned as a function of the infusion dose.
-
Progressive Ratio: The primary endpoint is the breakpoint.
-
Use repeated measures ANOVA to analyze data across sessions or doses.
Assessment of Cognitive Effects
Chronic use of psychostimulants can impact cognitive functions. While less common for initial characterization, assessing the cognitive effects of 2-DPMP is relevant for a complete profile.
Rationale: Assays like the Novel Object Recognition (NOR) test or operant tasks measuring attention and memory can reveal if 2-DPMP enhances or impairs cognitive performance. [9][10]Given its mechanism, effects on executive function and working memory are of particular interest.
Considerations: The cognitive effects of psychostimulants are often dose-dependent and can vary based on the baseline performance of the subject. Low doses may be pro-cognitive, while high doses are often disruptive. [9]Detailed protocols for cognitive assays are extensive and should be selected based on the specific research question (e.g., effects on learning, memory, or attention).
Conclusion and Interpretation
The behavioral assays described provide a framework for the preclinical evaluation of this compound.
-
The locomotor activity assay will establish its stimulant properties and effective dose range.
-
The Conditioned Place Preference paradigm will determine its rewarding effects and abuse liability. [4]* The intravenous self-administration model will quantify its reinforcing strength and motivation to self-administer. [4] Together, these protocols allow researchers to build a comprehensive behavioral profile of 2-DPMP, providing critical data for drug development, abuse liability assessment, and understanding its neurobiological impact. The prolonged agitation and psychiatric symptoms reported in human users suggest that careful observation for adverse behavioral effects throughout these studies is essential. [1][3]
References
- Wikipedia. (2023). Desoxypipradrol.
- Cha, H. J., Lee, S. Y., Kim, J., et al. (2019). Rewarding effects of 2-desoxypipradrol in mice. Neuroscience Letters, 705, 193-197.
- National Center for Biotechnology Information. (n.d.). This compound | C18H21N | CID 160506. PubChem.
- Wood, D. M., Davies, S., Puchnarewicz, M., et al. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology, 50(8), 738-742.
- Tzschentke, T. M. (2007). Conditioned Place Preference. In Methods of Behavior Analysis in Neuroscience, 2nd edition. CRC Press/Taylor & Francis.
- Aguilar, M. A., & Manzanedo, C. (2016). Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm. Journal of Visualized Experiments, (116), 54440.
- Corkery, J. M., Elliott, S., & Schifano, F. (2013). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. Drug Testing and Analysis, 5(5), 253-261.
- Wikipedia. (2023). Conditioned place preference.
- Reis, F. S., de Souza, R. S., & de Oliveira-Lima, A. J. (2020). Ayahuasca blocks the reinstatement of methylphenidate-induced conditioned place preference in mice: behavioral and brain Fos expression evaluations. Psychopharmacology, 237(11), 3273-3283.
- Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP.
- Pharmacology Discovery Services. (n.d.). Locomotor Activity, Mouse.
- Lin, Y. R., Chen, H. H., Ko, C. H., & Chan, M. H. (2021). Evaluation of Motor Coordination and Antidepressant Activities of Cinnamomum osmophloeum ct. Linalool Leaf Oil in Rodent Model. Molecules, 26(16), 4991.
- Galizio, M., Deal, M., & Hawkey, A. (2013). Cognitive effects of psychotomimetic drugs in rats discriminating number cues. Psychopharmacology, 229(1), 127-137.
- Buée, L., Mecheri, K., Delaroche, D., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 127, 375-387.
- Gatch, M. B., Taylor, C. M., & Forster, M. J. (2020). Behavioral effects of three synthetic tryptamine derivatives in rodents. Pharmacology, Biochemistry and Behavior, 190, 172870.
- Haney, M., & Spealman, R. (2008). A review of human drug self-administration procedures. Behavioural Pharmacology, 19(5-6), 405-420.
- Robinson, E. S. J., & Sleigh, A. (2025). Cognitive and affective models of psychedelics in rodents. International Review of Neurobiology, 181, 77-98.
- Corkery, J. M., Elliott, S., & Schifano, F. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): a preliminary review. Drug and Alcohol Review, 31(7), 920-925.
- Kang, M. S., Lee, H., & Kim, J. H. (2022). Rewarding and reinforcing effects of two dissociative-based new psychoactive substances, deschloroketamine and diphenidine, in mice. Pharmacology, Biochemistry and Behavior, 213, 173333.
Sources
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. Buy this compound (EVT-1206755) | 519-74-4 [evitachem.com]
- 3. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rewarding effects of 2-desoxypipradrol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C18H21N | CID 160506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cognitive effects of psychotomimetic drugs in rats discriminating number cues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cognitive and affective models of psychedelics in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Development and Validation of Calibrators and Controls for the Quantification of 2-diphenylmethylpiperidine HCl (Desoxypipradrol)
Abstract
This document provides a comprehensive, scientifically grounded protocol for the development, preparation, and validation of analytical calibrators and quality controls (QCs) for 2-diphenylmethylpiperidine HCl (also known as Desoxypipradrol or 2-DPMP). Given its emergence in forensic and clinical toxicology, accurate and precise quantification is paramount. This guide is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable quantitative assays. The protocols herein detail best practices for handling the reference material, preparing stock and working solutions, and validating the resulting calibrators and QCs for homogeneity and stability, ensuring they are fit for purpose in demanding analytical applications such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Analytical Imperative
This compound HCl (2-DPMP) is a psychostimulatory substance structurally related to methylphenidate, acting as a potent norepinephrine-dopamine reuptake inhibitor.[1][2] Its identification in recreational drugs has made it a compound of significant interest in forensic science, clinical toxicology, and research.[1] Accurate quantification in biological matrices (e.g., blood, urine, oral fluid) is critical for both clinical diagnosis and forensic investigations.
The foundation of any reliable quantitative analytical method is a well-characterized set of calibrators and controls.[3][4] Calibrators are used to establish the relationship between the analytical signal and the concentration of the analyte, while quality controls serve to monitor the performance and validity of the analytical run.[5] This application note provides a detailed, experience-driven framework for producing these vital reagents in-house.
Characterization of the Primary Reference Material
The quality of all subsequent preparations is contingent upon the integrity of the starting material. It is imperative to use a high-purity, well-documented chemical reference substance.
Scientist's Note: Sourcing a reference standard with a comprehensive Certificate of Analysis (CoA) is a critical first step. The CoA provides essential information on purity, identity, and storage conditions, forming the basis of your documentation trail.[3][6]
Table 1: Physicochemical Properties of this compound HCl
| Property | Value | Source(s) |
| Synonyms | Desoxypipradrol HCl, 2-DPMP HCl | [7][8] |
| CAS Number | 5807-81-8 | [1][8][9] |
| Molecular Formula | C₁₈H₂₁N • HCl | [1] |
| Molecular Weight | 287.8 g/mol | [1][7][9] |
| Appearance | Crystalline solid / White powder | [1][8] |
| Purity | ≥98% (typical) | [1][9] |
| Solubility (at RT) | DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 20 mg/mL; PBS (pH 7.2): 10 mg/mL; Methanol: 1 mg/mL | [1] |
| Long-Term Storage | -20°C | [1] |
| Stability | ≥ 5 years (under proper storage) | [1] |
Preparation of Stock and Working Solutions: The Foundation of Accuracy
Precision and accuracy in this phase are non-negotiable, as any errors will propagate through all subsequent dilutions. All weighing and volumetric measurements must be performed with calibrated equipment.[10][11]
Protocol 3.1: Preparation of Primary Stock Solution (S1)
Rationale: A concentrated primary stock, typically at 1 mg/mL, is prepared in an organic solvent to ensure stability and minimize degradation. Methanol is a common choice due to its volatility and compatibility with reversed-phase chromatography systems.
-
Equipment:
-
Calibrated analytical balance (readable to at least 0.01 mg).
-
10 mL Class A volumetric flask.
-
Appropriate glassware and pipettes.
-
-
Procedure:
-
Allow the vial of 2-DPMP HCl reference material to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 10.0 mg of 2-DPMP HCl. Record the exact weight.
-
Note: It is more important to know the exact weight than to hit exactly 10.00 mg. The precise concentration will be calculated from the actual mass.[10]
-
-
Carefully transfer the weighed powder into the 10 mL volumetric flask.
-
Add approximately 7 mL of HPLC-grade methanol.
-
Vortex or sonicate the solution until all solid material is completely dissolved. Visually inspect against a light source to confirm.
-
Allow the solution to return to room temperature.
-
Carefully bring the solution to the 10 mL mark with methanol.
-
Cap the flask and invert it 15-20 times to ensure homogeneity.
-
Calculate the precise concentration of the Primary Stock (S1) based on the actual weight.
-
Transfer the solution to a labeled, amber glass vial and store at -20°C.
-
Protocol 3.2: Preparation of Intermediate Stock Solution (S2)
Rationale: A second, less concentrated stock solution is prepared to facilitate the creation of working-level calibrators and QCs. This minimizes the volume of the primary stock used and reduces the potential for large dilution errors.[12][13]
-
Procedure:
-
Allow the Primary Stock (S1) to equilibrate to room temperature.
-
Using a calibrated pipette, transfer 1.0 mL of S1 into a 10 mL Class A volumetric flask.
-
Dilute to the mark with methanol.
-
Cap and invert 15-20 times.
-
This creates an Intermediate Stock (S2) with a concentration of 100 µg/mL.
-
Store at -20°C in a labeled, amber glass vial.
-
Preparation of Matrix-Matched Calibrators and Quality Controls
Rationale: Calibrators and QCs must be prepared in the same biological matrix as the unknown samples to be analyzed (e.g., drug-free human plasma, urine). This is crucial for mimicking the analytical conditions and accounting for "matrix effects"—the suppression or enhancement of the analyte signal by co-eluting endogenous components—which are a known challenge in LC-MS/MS analysis.[14][15][16][17]
Important: To ensure independence, Quality Control (QC) samples should ideally be prepared from a separate weighing of the reference material. If this is not feasible, they must be prepared from a separate stock solution (e.g., a new S1) from the one used for the calibrators.[5]
Workflow for Preparation of Calibrators and QCs
Caption: Workflow for preparing calibrators and QCs from a primary reference material.
Protocol 4.1: Preparation of Calibrator Series
-
Procedure:
-
Create a series of working stock solutions by diluting the Intermediate Stock (S2) with methanol.
-
Spike small, precise volumes of these working stocks into aliquots of the drug-free biological matrix. The volume of the spiking solution should not exceed 5% of the total matrix volume to maintain the integrity of the matrix.[6]
-
Vortex each calibrator thoroughly after spiking.
-
Aliquot into appropriately labeled cryovials for single use and store at -80°C.
-
Table 2: Example Dilution Scheme for Plasma Calibrators
| Calibrator Level | Target Conc. (ng/mL) | Working Stock Conc. (µg/mL) | Vol. of Stock (µL) | Final Vol. of Plasma (mL) |
| CAL 1 | 1 | 0.1 | 10 | 1 |
| CAL 2 | 5 | 0.5 | 10 | 1 |
| CAL 3 | 10 | 1.0 | 10 | 1 |
| CAL 4 | 50 | 5.0 | 10 | 1 |
| CAL 5 | 100 | 10.0 | 10 | 1 |
| CAL 6 | 250 | 25.0 | 10 | 1 |
| CAL 7 | 500 | 50.0 | 10 | 1 |
| CAL 8 | 1000 | 100.0 (S2) | 10 | 1 |
Protocol 4.2: Preparation of Quality Control Samples
-
Procedure:
-
Using a separately prepared Intermediate Stock, create working stocks for at least three QC levels: Low (LQC), Medium (MQC), and High (HQC).
-
Follow the same spiking, mixing, and aliquoting procedure as described for the calibrators.
-
Table 3: Example Concentrations for Plasma QCs
| QC Level | Target Conc. (ng/mL) | Rationale |
| LQC (Low) | 3 | ~3x the Lower Limit of Quantification (LLOQ) |
| MQC (Medium) | 80 | Mid-range of the calibration curve |
| HQC (High) | 800 | ~80% of the Upper Limit of Quantification (ULOQ) |
Validation of In-House Calibrators and Controls
Validation is the process of providing objective evidence that the prepared materials are suitable for their intended purpose.[18] Key validation experiments include assessing homogeneity and stability under various conditions.
Validation Workflow Overview
Caption: Logical workflow for the validation of prepared quality control samples.
Protocol 5.1: Homogeneity Assessment
Rationale: To ensure that each single-use aliquot from a prepared batch is identical in concentration.
-
From a single, well-mixed pool of each QC level (LQC, MQC, HQC), prepare 10 individual samples.
-
Analyze these samples in a single analytical run against a freshly prepared calibration curve.
-
Calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV).
-
Acceptance Criteria: The %CV for the 10 replicates should be ≤ 5%.
Protocol 5.2: Stability Assessment
Rationale: To determine the conditions under which the calibrators and QCs maintain their integrity. Stability is assessed by comparing the mean concentration of stored QCs against the mean of freshly prepared QCs.
-
Freeze-Thaw Stability:
-
Analyze three aliquots of each QC level that have undergone three complete freeze-thaw cycles (e.g., freeze at -80°C for 24h, thaw unassisted at room temperature).
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.
-
-
Short-Term (Bench-Top) Stability:
-
Thaw three aliquots of each QC level and leave them on the laboratory bench for a period that mimics the expected sample handling time (e.g., 24 hours).
-
Analyze the samples.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration.
-
-
Long-Term Stability:
-
Store a sufficient number of aliquots of each QC level at the intended storage temperature (e.g., -80°C).
-
At specified time points (e.g., 1, 3, 6, 12 months), remove three aliquots of each level and analyze them against a fresh calibration curve.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration. The stability period is defined by the longest time point that meets this criterion.
-
Table 4: Summary of Stability Validation Results
| Stability Test | Condition | LQC (3 ng/mL) % Bias | MQC (80 ng/mL) % Bias | HQC (800 ng/mL) % Bias | Status (Pass/Fail) |
| Freeze-Thaw | 3 Cycles | -2.5% | -1.8% | -1.1% | Pass |
| Short-Term | 24h at RT | +4.1% | +3.5% | +2.8% | Pass |
| Long-Term | 6 Months at -80°C | -5.2% | -4.7% | -3.9% | Pass |
| (Note: Data shown are for illustrative purposes only.) |
Conclusion
This application note provides a robust and scientifically sound methodology for the in-house development of calibrators and quality controls for this compound HCl. By adhering to principles of metrological traceability, employing meticulous preparation techniques, and conducting thorough validation studies, laboratories can generate reliable and stable reference materials. These materials are fundamental to achieving the high degree of accuracy and precision required in forensic and clinical quantitative analysis, ultimately ensuring the integrity and defensibility of analytical results.
References
- Peters, F. T. (2012). Aspects of matrix effects in applications of liquid chromatography-mass spectrometry to forensic and clinical toxicology--a review. Analytical and Bioanalytical Chemistry, 403(8), 2155–2172.
- Liu, H. C., Lin, D. L., & McCurdy, H. H. (2013). Matrix effects in the liquid chromatography-tandem mass spectrometry method of analysis. Forensic Science Review, 25(1-2), 65–82.
- Peters, F. T., & Remane, D. (2012). Aspects of Matrix Effects in Applications of Liquid Chromatography-Mass Spectrometry to Forensic and Clinical Toxicology-A Review. ResearchGate.
- Journallab (2014). LC-MS/MS in forensic toxicology: what about matrix effects? ResearchGate.
- Spectroscopy Online (2015). How Do You Prepare Reference Standards and Solutions? Spectroscopy Online.
- Bitesize Bio (2025). How to Make Accurate Stock Solutions. Bitesize Bio.
- Chemistry Stack Exchange (2014). What is the procedure to create stock solutions? Chemistry Stack Exchange.
- G-Biosciences (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences.
- News-Medical.Net (2024). Standard Solution Preparation: A Comprehensive Guide. News-Medical.Net.
- Cambridge Bioscience. 2-DPMP (hydrochloride). Cayman Chemical Forensics.
- Lab-Training.com. A Guide to Using Analytical Standards. Lab-Training.com.
- World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization.
- U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. FDA.
- U.S. Food and Drug Administration (FDA). (2022). Questions and Answers on Current Good Manufacturing Practice Requirements | Laboratory Controls. FDA.
- De Paoli, G., et al. (2013). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 15(4), 968–975.
- PubChem. 2-(Diphenylmethyl)piperidine--hydrogen chloride (1/1). National Center for Biotechnology Information.
- SWGDRUG.org. Desoxypipradrol Monograph. SWGDRUG.org.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. who.int [who.int]
- 5. fda.gov [fda.gov]
- 6. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(Diphenylmethyl)piperidine--hydrogen chloride (1/1) | C18H22ClN | CID 52987596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. swgdrug.org [swgdrug.org]
- 9. 2-DPMP (hydrochloride) - Cayman Chemical Forensics [bioscience.co.uk]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Aspects of matrix effects in applications of liquid chromatography-mass spectrometry to forensic and clinical toxicology--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. forensicsciencereview.com [forensicsciencereview.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. fda.gov [fda.gov]
Application Note: A Comprehensive Guide to the Chiral Separation of 2-Diphenylmethylpiperidine Enantiomers
Abstract
This technical guide provides a detailed exploration of methodologies for the enantioselective separation of 2-diphenylmethylpiperidine, a potent norepinephrine-dopamine reuptake inhibitor (NDRI). Recognizing the critical importance of isolating individual enantiomers for accurate pharmacological assessment and regulatory compliance, this document outlines robust protocols for chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We delve into the rationale behind experimental choices, from the selection of chiral stationary phases (CSPs) to the optimization of mobile phase compositions. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable and efficient methods for the chiral resolution of this compound and related piperidine derivatives.
Introduction: The Significance of Chiral this compound
This compound (also known as Desoxypipradrol or 2-DPMP) is a piperidine derivative first developed in the 1950s.[1] Structurally related to methylphenidate, it acts as a potent NDRI.[1] The compound's pharmacological profile has led to its investigation for conditions like narcolepsy and ADHD, though its long half-life and potential for psychoactive effects have limited its therapeutic application.[1][2]
This compound possesses a single chiral center at the 2-position of the piperidine ring, resulting in two enantiomers: (S)-2-diphenylmethylpiperidine and (R)-2-diphenylmethylpiperidine. As is common with chiral molecules, these enantiomers can exhibit distinct pharmacological and toxicological profiles.[3][4] For instance, in the related compound diphenidine, the (S)-enantiomer displays a significantly higher affinity for the NMDA receptor than the (R)-enantiomer.[5] Therefore, the ability to separate and individually characterize the enantiomers of this compound is paramount for understanding its mechanism of action, assessing its therapeutic potential, and ensuring patient safety.
This application note provides a comprehensive guide to developing and implementing robust methods for the chiral separation of this compound enantiomers, with a focus on HPLC and SFC techniques.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for effective method development.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁N | [6][7] |
| Molecular Weight | 251.37 g/mol | [7] |
| CAS Number | 519-74-4 | [6][7] |
| Structure | A piperidine ring with a diphenylmethyl group at the 2-position. | [7] |
| Chirality | Racemic mixture | [1] |
| Solubility | Estimated at 38.83 mg/L in water at 25°C. The hydrochloride salt is a crystalline solid. | [7] |
The basic nature of the piperidine nitrogen and the hydrophobic character of the diphenylmethyl group are key considerations for selecting appropriate chiral stationary phases and mobile phases.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
Chiral HPLC is a widely adopted and versatile technique for enantioseparation.[5][8] The primary approach involves the use of a Chiral Stationary Phase (CSP) that creates a chiral environment, leading to differential interactions with the enantiomers.[5][9]
Rationale for CSP Selection
Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly effective for a broad range of chiral compounds, including piperidine derivatives.[9][10] These CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
A systematic screening of complementary polysaccharide-based CSPs is a prudent starting point for method development.
Experimental Protocol: HPLC Method Development
This protocol outlines a systematic approach to developing a chiral HPLC separation method for this compound.
Step 1: Initial Screening of Chiral Stationary Phases
-
Objective: To identify a CSP that shows baseline or partial separation.
-
Columns:
-
Amylose-based CSP (e.g., Chiralpak® AD-H, Chiralpak® IA)
-
Cellulose-based CSP (e.g., Chiralcel® OD-H, Chiralcel® OJ-H)
-
-
Mobile Phase: A typical starting mobile phase for normal-phase chromatography is a mixture of n-hexane and a polar organic modifier like isopropanol (IPA) or ethanol. A small amount of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA), is often necessary to improve the peak shape of basic analytes like this compound.
-
Initial Screening Condition: n-Hexane/IPA (90:10, v/v) with 0.1% DEA.
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
Step 2: Optimization of the Mobile Phase
-
Objective: To improve the resolution and reduce the analysis time.
-
Modifier Concentration: Vary the percentage of the alcohol modifier (e.g., from 5% to 30%). A lower concentration generally increases retention and may improve resolution.
-
Modifier Type: Evaluate different alcohols (e.g., ethanol, n-propanol) as alternatives to IPA.
-
Additive Concentration: Optimize the concentration of the basic additive (e.g., from 0.05% to 0.2%).
Step 3: Temperature and Flow Rate Optimization
-
Objective: To fine-tune the separation.
-
Temperature: Evaluate the effect of column temperature (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often enhance enantioselectivity.
-
Flow Rate: Adjust the flow rate (e.g., 0.5 mL/min to 1.5 mL/min) to balance analysis time and resolution.
Representative HPLC Protocol
The following is a representative protocol for the chiral separation of this compound enantiomers based on the principles outlined above.
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Ethanol/DEA (85:15:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve 1 mg of racemic this compound in 1 mL of mobile phase. |
HPLC Method Development Workflow
Caption: Workflow for HPLC method development for chiral separation.
Supercritical Fluid Chromatography (SFC) for Chiral Separation
SFC has emerged as a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[11][12] The mobile phase in SFC typically consists of supercritical carbon dioxide and an organic modifier.
Advantages of SFC for Chiral Separations
-
Speed: The low viscosity of supercritical CO₂ allows for higher flow rates and faster separations.[12]
-
Efficiency: High diffusivity in the mobile phase leads to improved chromatographic efficiency.[12]
-
Green Chemistry: The use of CO₂ reduces the consumption of organic solvents.[11]
Experimental Protocol: SFC Method Development
Similar to HPLC, a systematic screening approach is effective for developing a chiral SFC method.
Step 1: Initial Screening
-
Columns: The same polysaccharide-based CSPs used for HPLC are generally effective in SFC.
-
Mobile Phase: A common mobile phase is a gradient of a polar organic modifier (e.g., methanol, ethanol) in CO₂. A basic additive is typically required.
-
Initial Screening Condition: 5% to 40% Methanol in CO₂ over 5 minutes with 0.2% DEA.
-
-
Back Pressure: 150 bar
-
Temperature: 40 °C
-
Flow Rate: 3.0 mL/min
Step 2: Optimization
-
Modifier: Evaluate different modifiers (e.g., ethanol, IPA, acetonitrile) and their concentration gradients.
-
Additive: Optimize the type and concentration of the basic additive.
-
Back Pressure and Temperature: Fine-tune these parameters to improve selectivity.
Representative SFC Protocol
| Parameter | Condition |
| Column | Chiralpak® IA (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic 20% Methanol in CO₂ with 0.2% DEA |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 120 bar |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve 1 mg of racemic this compound in 1 mL of methanol. |
SFC Method Development Workflow
Caption: Workflow for SFC method development for chiral separation.
Capillary Electrophoresis (CE) as an Alternative Technique
Capillary electrophoresis is another powerful technique for chiral separations, particularly for charged molecules.[5][13] For basic compounds like this compound, chiral CE using cyclodextrins as chiral selectors in the background electrolyte can be an effective approach.[13]
Principles of Chiral CE
In chiral CE, enantiomers are separated based on their differential interactions with a chiral selector added to the background electrolyte, leading to different electrophoretic mobilities.[14]
Considerations for Method Development
-
Chiral Selector: Sulfated or carboxymethylated cyclodextrins are often effective for the separation of basic drugs.[13][15]
-
Buffer pH: The pH of the background electrolyte influences the charge of the analyte and the electroosmotic flow, significantly impacting the separation.
-
Organic Modifier: The addition of an organic modifier, such as methanol or acetonitrile, can improve selectivity.[15]
Conclusion
The successful chiral separation of this compound enantiomers is a critical step in its pharmacological evaluation and potential therapeutic development. This application note has provided a comprehensive overview of the key techniques, HPLC and SFC, for achieving this separation. By systematically screening chiral stationary phases and optimizing mobile phase conditions, robust and reliable methods can be developed. The detailed protocols and workflows presented herein serve as a practical guide for researchers in the pharmaceutical industry and academia.
References
- Benchchem. (n.d.). Purification of Chiral Piperidine Derivatives. Benchchem Technical Support Center.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244.
- Corkery, J. M., Elliott, S., Schifano, F., Corazza, O., & Ghodse, A. H. (2013). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): a preliminary review.
- Corkery, J., et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. Semantic Scholar.
- Wikipedia. (n.d.). Desoxypipradrol.
- Comins, D. L., & Kuethe, J. T. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. The Journal of Organic Chemistry, 68(5), 1919–1928.
- Fanali, S., et al. (1998). Chiral separation of basic drugs by capillary electrophoresis with carboxymethylcyclodextrins.
- Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography.
- National Center for Biotechnology Information. (n.d.). 2-(Diphenylmethyl)piperidine--hydrogen chloride (1/1). PubChem.
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- Zhang, Y., et al. (2025).
- Welch, C. J., et al. (2017). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist.
- Scriba, G. K. (2003). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology, 1-13.
- Folprechtová, D., et al. (2022). Analysis of chiral compounds using supercritical fluid chromatography.
- Francois, I., et al. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. Molecules, 24(10), 1858.
- Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis.
- Obeng, S., et al. (2020). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Journal of Medicinal Chemistry, 63(17), 9349-9366.
- Losacco, G. L., et al. (2022). Parallel chiral sub/supercritical fluid chromatography screening as a framework for accelerated purification of pharmaceutical targets.
- D'Aco, A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 124-131.
- Aturki, Z., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486.
- Ilisz, I., et al. (2022).
- Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
- Catani, M., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(21), 7058.
- Aydoğan, C., & El-Rassi, Z. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6219.
- Armstrong, D. W., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis, 9(1), 1-7.
- Comins, D. L., & Kuethe, J. T. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 68(5), 1919-1928.
Sources
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. theanalyticalscientist.com [theanalyticalscientist.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C18H21N | CID 160506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy this compound (EVT-1206755) | 519-74-4 [evitachem.com]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. eijppr.com [eijppr.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fagg-afmps.be [fagg-afmps.be]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chiral separation of basic drugs by capillary electrophoresis with carboxymethylcyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-DPMP in Studies of Stimulant Psychosis and Rewarding Effects
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-diphenylmethylpiperidine (2-DPMP), also known as desoxypipradrol, as a pharmacological tool to investigate the neurobiology of stimulant-induced psychosis and the rewarding effects of psychostimulants. This document outlines the rationale for using 2-DPMP, detailed experimental protocols, and data interpretation guidelines.
Introduction: The Scientific Utility of 2-DPMP
2-DPMP is a potent and long-acting norepinephrine-dopamine reuptake inhibitor (NDRI)[1][2][3][4]. Its high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), coupled with a prolonged duration of action, makes it a valuable tool for modeling the sustained dopaminergic hyperactivity implicated in stimulant psychosis and addiction[2][5][6]. Unlike other stimulants such as amphetamine, 2-DPMP primarily acts as a reuptake inhibitor, similar to cocaine, but with a significantly longer half-life, allowing for the induction of stable and prolonged behavioral phenotypes in animal models[2][6][7]. Reports of prolonged agitation, paranoia, and hallucinations in human users of 2-DPMP further underscore its relevance in studying the mechanisms of stimulant-induced psychosis[2][5][6][8][9].
Mechanism of Action: A Potent Dopamine Transporter Inhibitor
2-DPMP exerts its effects by binding to and blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to an accumulation of these neurotransmitters in the synaptic cleft[1][3][4]. This increased dopaminergic and noradrenergic signaling in key brain regions, such as the nucleus accumbens and prefrontal cortex, is believed to mediate its stimulant, rewarding, and psychosis-inducing effects[5][8][10]. In vitro studies have shown that 2-DPMP is more potent than cocaine in increasing evoked dopamine efflux[11][12].
Caption: Mechanism of 2-DPMP at the dopamine synapse.
Application in Modeling Stimulant Psychosis
The hyperdopaminergic state induced by 2-DPMP provides a robust model for studying the neurobiological underpinnings of stimulant psychosis[10][13][14]. Chronic or high-dose administration of 2-DPMP in rodents can elicit behavioral abnormalities that are analogous to the positive symptoms of schizophrenia, such as stereotypy, hyperlocomotion, and deficits in prepulse inhibition[5].
Protocol 1: Induction of Stimulant Psychosis-Like Behaviors in Rodents
Objective: To induce a state of behavioral sensitization and stereotypy in rodents as a model of stimulant psychosis.
Materials:
-
2-DPMP hydrochloride (CAS: 5807-81-8)
-
Sterile saline (0.9% NaCl)
-
Rodent cages
-
Open field apparatus
-
Prepulse inhibition apparatus
-
Video recording and analysis software
Procedure:
-
Animal Subjects: Male Wistar rats or C57BL/6 mice are commonly used. Animals should be single-housed to prevent aggression during the hyperactive phase.
-
Drug Preparation: Prepare a stock solution of 2-DPMP in sterile saline. The typical dose range for inducing psychosis-like behaviors is 0.5-2.0 mg/kg, administered intraperitoneally (i.p.)[1][5].
-
Sensitization Regimen:
-
Administer 2-DPMP (e.g., 1.0 mg/kg, i.p.) or saline once daily for 7-14 consecutive days.
-
After the last injection, allow for a 5-7 day washout period.
-
On the test day, challenge all animals with a lower dose of 2-DPMP (e.g., 0.5 mg/kg, i.p.).
-
-
Behavioral Assessment:
-
Locomotor Activity: Immediately after the challenge dose, place the animal in an open field arena and record its activity for 60-120 minutes. Key parameters to measure include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena[15].
-
Stereotyped Behaviors: During the open field test, score for stereotyped behaviors such as sniffing, gnawing, and repetitive head movements using a standardized rating scale[5].
-
Prepulse Inhibition (PPI): Assess sensorimotor gating using a PPI apparatus. A disruption in PPI is a hallmark of psychosis in both humans and animal models.
-
Data Analysis:
-
Analyze locomotor activity and stereotypy scores using a two-way ANOVA with treatment (2-DPMP vs. saline) and day as factors.
-
For the challenge day, use an independent t-test or one-way ANOVA to compare the behavioral responses of the 2-DPMP-pretreated group to the saline-pretreated group.
-
PPI data should be analyzed as the percent inhibition of the startle response.
Expected Outcomes: Animals repeatedly treated with 2-DPMP are expected to show a sensitized locomotor response and increased stereotypy upon a subsequent drug challenge, indicative of a psychosis-like state.
Application in Assessing Rewarding Effects
The rewarding properties of 2-DPMP can be evaluated using the conditioned place preference (CPP) and self-administration paradigms. These models are crucial for understanding the abuse potential and addictive liability of novel psychoactive substances[1][16][17].
Protocol 2: Conditioned Place Preference (CPP)
Objective: To assess the rewarding effects of 2-DPMP by measuring the animal's preference for a drug-paired environment.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
2-DPMP hydrochloride
-
Sterile saline
-
Video tracking software
Procedure:
-
Habituation (Day 1): Place the animal in the central compartment and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one of the outer chambers should be excluded.
-
Conditioning (Days 2-9):
-
This phase consists of 8 alternating days of drug and saline pairings.
-
On drug conditioning days, administer 2-DPMP (e.g., 1.0 mg/kg, i.p.) and confine the animal to one of the outer chambers for 30 minutes[1].
-
On saline conditioning days, administer saline and confine the animal to the opposite outer chamber for 30 minutes.
-
The drug-paired chamber should be counterbalanced across animals.
-
-
Test (Day 10): Place the animal in the central compartment with free access to all chambers for 15 minutes (in a drug-free state). Record the time spent in each chamber.
Data Analysis:
-
Calculate the CPP score as the time spent in the drug-paired chamber on the test day minus the time spent in the same chamber during habituation.
-
Use a paired t-test to compare the time spent in the drug-paired versus saline-paired chambers on the test day.
Expected Outcomes: A significant increase in the time spent in the drug-paired chamber on the test day indicates a conditioned place preference, suggesting that 2-DPMP has rewarding properties[1].
Caption: Experimental workflow for Conditioned Place Preference.
Protocol 3: Intravenous Self-Administration
Objective: To evaluate the reinforcing effects of 2-DPMP by allowing animals to learn to administer the drug to themselves.
Materials:
-
Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
Intravenous catheters.
-
2-DPMP hydrochloride.
-
Sterile saline containing an anticoagulant (e.g., heparin).
Procedure:
-
Surgery: Surgically implant a chronic indwelling intravenous catheter into the jugular vein of the animal. Allow for a 5-7 day recovery period.
-
Acquisition:
-
Place the animal in the operant chamber for daily 2-hour sessions.
-
Pressing the "active" lever results in an intravenous infusion of 2-DPMP (e.g., 0.1 mg/kg/infusion) and the presentation of a cue light[1].
-
Pressing the "inactive" lever has no programmed consequences.
-
Continue training until stable responding is achieved (e.g., <20% variation in the number of infusions over three consecutive days).
-
-
Extinction and Reinstatement (Optional):
-
Following stable self-administration, replace the 2-DPMP solution with saline to extinguish the lever-pressing behavior.
-
Once responding is extinguished, test for reinstatement of drug-seeking behavior by a non-contingent "priming" injection of 2-DPMP or exposure to a stressor.
-
Data Analysis:
-
The primary measure is the number of infusions earned per session.
-
Use a repeated-measures ANOVA to analyze the acquisition of self-administration over days.
-
Compare the number of presses on the active versus inactive lever using a paired t-test to confirm that the behavior is directed towards obtaining the drug.
Expected Outcomes: Animals will learn to discriminate between the active and inactive levers and will reliably self-administer 2-DPMP, demonstrating its reinforcing properties[1].
Summary of Quantitative Data
| Parameter | 2-DPMP | Reference |
| Mechanism of Action | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) | [1][3][4] |
| Effective Dose (CPP in mice) | 1 mg/kg (i.p.) | [1] |
| Effective Dose (Self-Administration in mice) | 0.1 mg/kg/infusion (i.v.) | [1] |
| In Vitro DAT Binding (IC50) | 0.07 µM (HEK 293 cells) | [5] |
| In Vitro NET Binding (IC50) | 0.14 µM (HEK 293 cells) | [5] |
| In Vivo Dopamine Increase (rats) | Significant increase at 0.3 and 1.0 mg/kg (i.v.) | [5] |
Conclusion
2-DPMP is a powerful pharmacological tool for investigating the neurobiological mechanisms underlying stimulant psychosis and the rewarding effects of psychostimulants. Its potent and long-lasting action as a dopamine reuptake inhibitor allows for the establishment of robust and reproducible animal models. The protocols outlined in these application notes provide a framework for utilizing 2-DPMP to advance our understanding of these complex neuropsychiatric conditions and to facilitate the development of novel therapeutic interventions.
References
- Cha, H. J., Kim, J. M., Kim, Y. H., & Suh, S. K. (2019). Rewarding effects of 2-desoxypipradrol in mice. Neuroscience Letters, 705, 46-50. [Link]
- Wikipedia. (n.d.). Desoxypipradrol. [Link]
- Grokipedia. (n.d.). Desoxypipradrol. [Link]
- Wood, D. M., Davies, S., Puchnarewicz, M., Button, J., Archer, R., & Dargan, P. I. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology, 50(8), 738-742. [Link]
- Zanda, M. T., Fadda, P., Chiamulera, C., Fratta, W., & Fattore, L. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). Frontiers in Pharmacology, 11, 794. [Link]
- ResearchGate. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). [Link]
- Corkery, J. M., Elliott, S., & Schifano, F. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review.
- Taylor & Francis Online. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). [Link]
- Mental Health Matters. (2023).
- Al-Abri, S., & Martin, J. R. (2024). The Underlying Neurobiological Mechanisms of Psychosis: Focus on Neurotransmission Dysregulation, Neuroinflammation, Oxidative Stress, and Mitochondrial Dysfunction. International Journal of Molecular Sciences, 25(12), 6489. [Link]
- National Center for Biotechnology Information. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). [Link]
- ResearchGate. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. [Link]
- ResearchGate. (n.d.). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). [Link]
- McKetin, R., & Lubman, D. I. (2009). Amphetamine psychosis: a model for studying the onset and course of psychosis. The Medical Journal of Australia, 190(4), 176-178. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. [Link]
- PsychonautWiki. (2022). Desoxypipradrol. [Link]
- National Center for Biotechnology Information. (n.d.). Chapter 2—How Stimulants Affect the Brain and Behavior. [Link]
- Henning, A. N., Kiyokawa, M., & Valente, M. J. (2019). A Case Study of Acute Stimulant-induced Psychosis. Cureus, 11(2), e4126. [Link]
- Al-Shammari, A. M., Al-Harbi, A. I., & Al-Ghamdi, K. M. (2021). Mechanisms of psychiatric disorders induced by amphetamines: A comprehensive review. International Journal of Science and Research Archive, 2(2), 069-080. [Link]
- ResearchGate. (n.d.). Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens. [Link]
- Semantic Scholar. (n.d.). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. [https://www.semanticscholar.org/paper/2-DPMP-(desoxypipradrol%2C-2-benzhydrylpiperidine%2C-Corkery-Elliott/a0f1e8e5d3c8a9e7b8a7f7c8d8d8c8d8c8d8c8d8]([Link]
- Davidson, C., & Ramsey, J. (2012). Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens. Journal of Psychopharmacology, 26(7), 1036-1041. [Link]
- Montague, P. R., Hyman, S. E., & Cohen, J. D. (2004). Linking animal models of psychosis to computational models of dopamine function. Neuroscience, 124(4), 749-758. [Link]
- Heinz, A., & Schlagenhauf, F. (2010). Dopamine and Psychosis: Theory, Pathomechanisms and Intermediate Phenotypes.
- Simpson, E. H., & Kellendonk, C. (2017). Subcortical Dopamine and Cognition in Schizophrenia: Looking Beyond Psychosis in Preclinical Models. Frontiers in Neural Circuits, 11, 9. [Link]
- Yin, M. S., & Yin, T. C. (2016). Antipsychotic Induced Dopamine Supersensitivity Psychosis: A Comprehensive Review. Current Neuropharmacology, 14(4), 335-348. [Link]
- Stahl, S. M. (2021, November 22). Psychosis, Schizophrenia & Dopamine–Serotonin–Glutamate | Ch 4 – Essential Psychopharmacology (5th) [Video]. YouTube. [Link]
- Tzschentke, T. M. (2018). Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. Frontiers in Behavioral Neuroscience, 12, 29. [Link]
- Itzhak, Y., & Martin, J. L. (2018). Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm. Journal of Visualized Experiments, (136), 57833. [Link]
- Cunningham, C. L., Gremel, C. M., & Groblewski, P. A. (2006). Drug-induced conditioned place preference and aversion in mice.
- Simpson, E. H., Waltz, J. A., Kellendonk, C., & Balsam, P. D. (2011). Pharmacologic Rescue of Motivational Deficit in an Animal Model of the Negative Symptoms of Schizophrenia.
- National Center for Biotechnology Information. (n.d.). Conditioned Place Preference. [Link]
- Bardo, M. T., & Bevins, R. A. (2000). Conditioned Place Preference as a Preclinical Model for Screening Pharmacotherapies for Drug Abuse. In Methods in Behavioral Pharmacology (pp. 119-143). Humana Press. [Link]
- Zimčíková, E., Hadačová, I., & Kašparová, S. (2017). Behavioral effects of antiepileptic drugs in rats: Are the effects on mood and behavior detectable in open-field test?. Seizure, 52, 103-107. [Link]
- Ahmed, S. H. (2018). Trying to Make Sense of Rodents' Drug Choice Behavior.
Sources
- 1. Rewarding effects of 2-desoxypipradrol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 3. Desoxypipradrol - LKT Labs [lktlabs.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]
- 6. mental-health-matters.org [mental-health-matters.org]
- 7. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Underlying Neurobiological Mechanisms of Psychosis: Focus on Neurotransmission Dysregulation, Neuroinflammation, Oxidative Stress, and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C18H21N | CID 160506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amphetamine psychosis: a model for studying the onset and course of psychosis | The Medical Journal of Australia [mja.com.au]
- 14. Chapter 2—How Stimulants Affect the Brain and Behavior - Treatment for Stimulant Use Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Behavioral effects of antiepileptic drugs in rats: Are the effects on mood and behavior detectable in open-field test? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term In Vitro Cell Viability Assays with 2-Diphenylmethylpiperidine
Introduction
2-Diphenylmethylpiperidine (also known as Desoxypipradrol or 2-DPMP) is a norepinephrine-dopamine reuptake inhibitor (NDRI)[1][2]. Its mechanism of action involves blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of these neurotransmitters[2][3]. This activity profile makes this compound a compound of interest for researchers in neuropharmacology, drug discovery, and toxicology. Understanding the long-term effects of this compound on cell viability is crucial for elucidating its therapeutic potential and toxicological profile.
This guide provides detailed application notes and protocols for conducting long-term in vitro cell viability assays with this compound, specifically tailored for researchers, scientists, and drug development professionals. We will focus on the human neuroblastoma cell line, SH-SY5Y, a widely used and relevant model for studying dopaminergic neurons and neurotoxicity[4][5].
Choosing the Right Long-Term Viability Assay: A Comparative Overview
Selecting an appropriate cell viability assay for long-term studies is critical for generating reliable and meaningful data. The choice of assay should be guided by the specific research question, the expected mechanism of action of the test compound, and the limitations of each method. For a compound like this compound, which has a prolonged mechanism of action, long-term assays (≥ 72 hours) are essential to capture the full spectrum of its effects.
Here, we compare two robust methods for long-term cell viability assessment: the Neutral Red (NR) Uptake Assay and the RealTime-Glo™ MT Cell Viability Assay.
| Assay Principle | Neutral Red (NR) Uptake Assay | RealTime-Glo™ MT Cell Viability Assay |
| Endpoint vs. Real-Time | Endpoint | Real-Time, Non-lytic |
| Mechanism | Measures the uptake of the supravital dye Neutral Red into the lysosomes of viable cells. | Measures the metabolic activity of viable cells through the reduction of a pro-substrate to a substrate for a luciferase, generating a luminescent signal. |
| Advantages | Cost-effective, well-established, and provides a direct measure of cell membrane integrity and lysosomal function. | Allows for continuous monitoring of cell viability from the same well over extended periods (up to 72 hours or longer), providing kinetic data. The non-lytic nature preserves the cells for subsequent multiplexing with other assays. |
| Limitations | Endpoint nature only provides a snapshot in time. Requires multiple plates for a time-course study. Can be influenced by compounds that affect lysosomal pH. | Higher reagent cost compared to endpoint assays. Luminescent signal can be influenced by factors that affect cellular metabolism without necessarily causing cell death. |
| Recommended for | Cost-sensitive studies, endpoint analysis of cytotoxicity, and as a confirmatory assay. | Time-course studies to determine the onset of cytotoxicity, dose-response and time-dependence of a compound's effect, and for multiplexing with other assays to gain more mechanistic insights. |
Rationale for Assay Selection in Neurotoxicity Studies:
For neurotoxicity studies, it is often advantageous to employ a multi-assay approach. The RealTime-Glo™ assay can provide a dynamic view of how this compound affects cell viability over time, revealing whether the effects are immediate or delayed. The Neutral Red assay can then be used as a confirmatory endpoint assay, providing a different perspective on cell health by focusing on lysosomal integrity. This dual-assay strategy provides a more comprehensive and robust assessment of the compound's long-term impact.
Experimental Protocols
Cell Culture: Long-Term Maintenance of SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a valuable tool for neurotoxicity studies due to its human origin and ability to differentiate into a more mature neuronal phenotype[4].
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM)/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
96-well clear, flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol for Long-Term Culture:
-
Cell Thawing and Expansion: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete growth medium. Incubate at 37°C with 5% CO₂.
-
Media Changes: For routine maintenance, change the media every 2-3 days to replenish nutrients and remove metabolic waste products[6].
-
Passaging: When cells reach 80-90% confluency, passage them to maintain logarithmic growth.
-
Aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and seed into new flasks at a subculture ratio of 1:3 to 1:6.
-
Considerations for Long-Term 96-Well Plate Assays:
-
Evaporation Control: Evaporation from the outer wells of a 96-well plate is a significant issue in long-term experiments[7][8]. To mitigate this "edge effect," fill the peripheral wells with sterile PBS or sterile water[8].
-
Media Changes during Treatment: For experiments lasting longer than 48 hours, a partial media change may be necessary to ensure nutrient availability and remove waste. Carefully aspirate half of the medium from each well and replace it with fresh medium containing the appropriate concentration of this compound. This is crucial to maintain consistent exposure to the test compound.
Protocol 1: Long-Term (72-hour) Neutral Red Uptake Assay
This protocol is adapted for a 72-hour exposure to this compound.
Materials:
-
SH-SY5Y cells cultured in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Neutral Red (NR) solution (50 µg/mL in sterile PBS)
-
NR Desorb solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Microplate reader capable of measuring absorbance at 540 nm
Workflow Diagram:
Caption: Workflow for the 72-hour Neutral Red Uptake Assay.
Step-by-Step Protocol:
-
Cell Seeding (Day 1):
-
Prepare a single-cell suspension of SH-SY5Y cells in complete growth medium.
-
Seed 1 x 10⁴ cells in 100 µL of medium per well in the inner 60 wells of a 96-well plate.
-
Add 200 µL of sterile PBS to the peripheral wells to minimize evaporation.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of this compound in complete growth medium from your stock solution. A suggested concentration range to start with, based on studies with similar compounds, would be from 0.1 µM to 100 µM[9].
-
Carefully remove 50 µL of medium from each well and add 50 µL of the corresponding compound dilution. This results in a final volume of 100 µL per well.
-
Include vehicle control wells (medium with the same percentage of DMSO as the highest compound concentration) and untreated control wells.
-
Incubate for 72 hours.
-
-
Optional Partial Media Change (Day 3):
-
For optimal cell health, perform a partial media change after 48 hours of incubation.
-
Carefully aspirate 50 µL of medium from each well and replace it with 50 µL of fresh medium containing the respective concentration of this compound.
-
-
Neutral Red Uptake Assay (Day 5):
-
After the 72-hour incubation, visually inspect the cells under a microscope for any morphological changes.
-
Aspirate the culture medium and wash the cells once with 150 µL of pre-warmed PBS.
-
Add 100 µL of Neutral Red solution (50 µg/mL) to each well and incubate for 2 hours at 37°C.
-
Aspirate the NR solution and wash the cells once with 150 µL of PBS.
-
Add 150 µL of NR Desorb solution to each well.
-
Place the plate on a shaker for 10 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (containing only NR Desorb solution) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Protocol 2: Real-Time (72-hour) Glo™ MT Cell Viability Assay
This protocol allows for the continuous monitoring of cell viability over a 72-hour period.
Materials:
-
SH-SY5Y cells
-
RealTime-Glo™ MT Cell Viability Assay kit (Promega)
-
White, opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Workflow Diagram:
Caption: Workflow for the Real-Time Glo™ MT Cell Viability Assay.
Step-by-Step Protocol:
-
Assay Preparation (Day 1):
-
Prepare the 2X RealTime-Glo™ MT reagent by diluting the RealTime-Glo™ MT Cell Viability Substrate and NanoLuc® Enzyme into the assay medium according to the manufacturer's instructions[10].
-
Prepare a cell suspension of SH-SY5Y cells in complete growth medium.
-
Mix equal volumes of the cell suspension and the 2X RealTime-Glo™ MT reagent.
-
-
Cell Seeding and Treatment (Day 1):
-
Seed 100 µL of the cell/reagent mixture into the inner wells of a white, opaque-walled 96-well plate at a density of 1 x 10⁴ cells per well.
-
Add 200 µL of sterile PBS to the peripheral wells.
-
Immediately add serial dilutions of this compound to the wells. Include vehicle and untreated controls.
-
Place the plate in a luminometer equipped with an incubator set to 37°C and 5% CO₂.
-
-
Data Acquisition (Days 1-4):
-
Measure the luminescence at regular intervals (e.g., every 1-2 hours) for up to 72 hours[5].
-
Data Analysis:
-
Plot the luminescence signal over time for each concentration of this compound.
-
Normalize the data to the vehicle control at each time point to determine the percentage of viability.
-
From the kinetic data, you can determine the time of onset of any cytotoxic effects and generate dose-response curves at different time points to observe changes in the IC₅₀ value over time.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the inhibition of dopamine and norepinephrine reuptake by blocking their respective transporters, DAT and NET[1]. This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic signaling.
Dopamine Transporter (DAT) Signaling:
The dopamine transporter is a sodium- and chloride-dependent symporter that moves dopamine from the synaptic cleft back into the presynaptic neuron[11]. By blocking DAT, this compound prevents this reuptake, leading to prolonged activation of postsynaptic dopamine receptors (D1-like and D2-like receptors)[12]. This sustained signaling can have various downstream effects on cell survival and function.
Caption: Dopamine transporter inhibition by this compound.
Norepinephrine Transporter (NET) Signaling:
Similarly, the norepinephrine transporter clears norepinephrine from the synaptic cleft[6]. Inhibition of NET by this compound leads to increased activation of adrenergic receptors on postsynaptic neurons[13]. This can influence various cellular processes, including cell survival and stress responses.
Sources
- 1. CELL CULTURE MEDIA - Addressing Variability in Dry Powder Mammalian Cell Culture Media [drug-dev.com]
- 2. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Inhibition of dopamine and norepinephrine reuptake produces additive effects on energy balance in lean and obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. RealTime-Glo™ MT Cell Viability Assay | Live Dead Assay [promega.com]
- 6. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 7. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 8. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Norepinephrine transport-mediated gene expression in noradrenergic neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. re-place.be [re-place.be]
- 11. Scientists Unravel Novel Signaling Cascade Determining Dopamine Transporter Activity and Its Association with Cocaine Addiction----Chinese Academy of Sciences [english.cas.cn]
- 12. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing incubation times for 2-diphenylmethylpiperidine dopamine uptake assays
Welcome to the technical support center for dopamine (DA) uptake assays. This guide is designed for researchers, scientists, and drug development professionals utilizing 2-diphenylmethylpiperidine (also known as Desoxypipradrol or 2-DPMP) and similar compounds to investigate the dopamine transporter (DAT). Here, we provide in-depth, experience-driven guidance to help you optimize your experiments, troubleshoot common issues, and understand the critical role of incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the incubation time in a dopamine uptake assay?
The primary goal is to identify a time point that falls within the initial, linear phase of dopamine uptake.[1] During this phase, the rate of uptake is constant and directly proportional to the activity of the dopamine transporter (DAT). Assays performed within this linear range provide the most accurate and reproducible measurements of DAT function and inhibition. An incubation time that is too short may result in a low signal-to-noise ratio, while a time that is too long can lead to substrate depletion, saturation of the transporter, and an underestimation of the initial uptake velocity (Vmax).[2]
Q2: What is a typical starting point for incubation time and temperature?
For most cell lines stably expressing human DAT (hDAT), such as HEK293-hDAT cells, a standard starting point is 5-15 minutes at 37°C .[2][3] Dopamine uptake is an active, temperature-dependent process, and 37°C is optimal for transporter activity.[3] However, the ideal time must be empirically determined for your specific experimental system (e.g., cell line, substrate concentration, and plate format).
Q3: How does this compound (2-DPMP) affect the assay?
2-DPMP is a norepinephrine-dopamine reuptake inhibitor (NDRI).[4] It acts as a competitive inhibitor at the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft (or extracellular space in an in vitro model).[4][5] In your assay, 2-DPMP or other test compounds are typically pre-incubated with the cells for 10-20 minutes before the addition of radiolabeled or fluorescent dopamine.[3][6] This allows the inhibitor to bind to DAT. The subsequent incubation with the dopamine substrate then measures the remaining transporter activity.
Q4: How do I differentiate between specific DAT-mediated uptake and non-specific binding?
To measure only the signal from DAT-mediated uptake, you must subtract the non-specific signal. This is achieved by running parallel control wells that contain a very high concentration of a known, potent DAT inhibitor (e.g., 10 µM GBR 12909 or nomifensine).[3][6] This "blank" will account for any dopamine that sticks to the cells or the plate non-specifically. The specific uptake is then calculated:
Specific Uptake = (Total Uptake) - (Non-specific Uptake) [2]
This is a critical control, as non-specific binding can become a significant portion of the total signal, especially with longer incubation times.[7]
Troubleshooting Guide & Optimization Protocols
This section addresses specific issues you may encounter and provides detailed protocols for optimizing your incubation parameters.
Problem 1: High Background or Low Signal-to-Noise Ratio
A high background signal can obscure the specific uptake, making it difficult to accurately determine inhibitor potency.[3]
| Possible Cause | Scientific Rationale & Solution |
| Incubation Time is Too Long | As incubation time increases, the substrate has more opportunity to bind non-specifically to cell membranes and plasticware. Solution: Perform a time-course experiment (see protocol below) to determine the linear range of uptake. Reduce the incubation time to the latest point that remains in this linear phase, typically under 15 minutes.[1][2] |
| Insufficient Washing | Residual unbound radiolabeled or fluorescent dopamine substrate left in the wells after incubation will contribute to the background signal. Solution: After incubation, rapidly terminate the assay by washing the cells at least three times with ice-cold assay buffer. The cold temperature immediately halts transporter activity, and the repeated washes remove unbound substrate.[3] |
| Non-Specific Binding to Plates | Some types of microplates have surfaces that promote non-specific binding of hydrophobic molecules. Solution: Test plates from different manufacturers or those with specific low-binding surfaces. Pre-coating plates with a blocking agent like 1% bovine serum albumin (BSA) can also help.[3][8] |
| Sub-optimal Blocking Agents | The assay buffer may lack components to minimize non-specific interactions. Solution: Ensure your assay buffer contains a blocking agent like BSA to reduce the sticking of compounds to plasticware.[3][9] |
Problem 2: Low or Absent Specific Uptake Signal
This indicates an issue with one of the core components of the assay.
| Possible Cause | Scientific Rationale & Solution |
| Incubation Time is Too Short | If the incubation time is too brief, not enough substrate will be transported into the cells to generate a signal significantly above background. Solution: Perform a time-course experiment to ensure your chosen time point allows for sufficient substrate accumulation. |
| Poor Cell Health or Low DAT Expression | The assay is entirely dependent on healthy cells actively expressing the dopamine transporter.[3] Over-confluent, unhealthy, or low-passage cells may have compromised transporter function.[10] Solution: Always use cells with high viability from a consistent passage number.[11] Ensure cells are seeded to reach approximately 80-90% confluency on the day of the experiment.[2] Verify DAT expression if you are using a new or transiently transfected cell line.[3] |
| Incorrect Temperature | Dopamine uptake is an active transport process that is highly dependent on temperature.[3] Performing the assay at room temperature will significantly reduce the rate of uptake. Solution: Ensure all incubation steps, particularly the pre-incubation with the inhibitor and the incubation with the dopamine substrate, are performed at a stable 37°C.[3][12] |
| Substrate Degradation | Dopamine is susceptible to oxidation. If the substrate degrades, it will not be recognized by the transporter. Solution: Prepare the dopamine-containing buffer fresh on the day of the experiment. Many protocols recommend including an antioxidant like ascorbic acid in the assay buffer to prevent dopamine oxidation.[1][2] |
Experimental Protocol: Optimizing Incubation Time
This protocol describes a time-course experiment to determine the linear range of dopamine uptake in a DAT-expressing cell line (e.g., HEK293-hDAT) in a 96-well format.
Materials:
-
HEK293-hDAT cells (or other DAT-expressing line)
-
Cell culture medium (e.g., DMEM with 10% FBS)[12]
-
96-well microplate (tissue culture treated)
-
Assay Buffer (e.g., HBSS or Tris-HEPES with 0.1% BSA and 0.2 mg/mL ascorbic acid)
-
[³H]Dopamine (or fluorescent substrate)
-
Potent DAT inhibitor for non-specific binding (e.g., GBR 12909)
-
Ice-cold Assay Buffer for washing
-
Lysis Buffer
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Cell Plating: The day before the assay, seed the HEK293-hDAT cells into a 96-well plate at a density of 40,000-60,000 cells/well to ensure they form a confluent monolayer on the day of the experiment.[13]
-
Assay Preparation: On the day of the experiment, aspirate the culture medium. Wash the cells once with Assay Buffer at 37°C.
-
Define Wells:
-
Total Uptake Wells: Add 50 µL of Assay Buffer.
-
Non-specific Uptake Wells: Add 50 µL of Assay Buffer containing a final concentration of 10 µM GBR 12909.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-20 minutes.[3]
-
Initiate Uptake: Prepare the [³H]Dopamine solution in Assay Buffer (at a concentration near the Kₘ, typically 20-50 nM). Initiate the reaction by adding 50 µL of this solution to all wells.
-
Timed Incubation: Incubate the plate at 37°C. At each designated time point (e.g., 2, 5, 10, 15, 20, and 30 minutes), terminate the reaction for a set of wells.
-
Termination and Washing: To terminate, rapidly aspirate the radioactive solution and immediately wash the cells three times with 150 µL of ice-cold Assay Buffer.[3]
-
Cell Lysis: After the final wash, add 50 µL of Lysis Buffer to each well and incubate for 10 minutes to ensure complete cell lysis.
-
Quantification: Add 150 µL of scintillation cocktail to each well, seal the plate, and measure the radioactivity using a microplate scintillation counter.[2]
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for your replicate wells at each time point.
-
Subtract the average non-specific CPM from the average total CPM to get the specific uptake at each time point.
-
Plot Specific Uptake (CPM) vs. Time (minutes). The optimal incubation time is the latest point within the initial linear portion of this curve.
-
Workflow for Incubation Time Optimization
The following diagram illustrates the key steps in determining the optimal incubation time for your assay.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Desoxypipradrol - LKT Labs [lktlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Cell adhesion assay for HEK-293 and Cdh2-deficient HEK-293 cells [protocols.io]
- 9. moleculardevices.com [moleculardevices.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. static.igem.org [static.igem.org]
- 12. tripod.nih.gov [tripod.nih.gov]
- 13. moleculardevices.com [moleculardevices.com]
Technical Support Center: Synthesis of 2-Diphenylmethylpiperidine
Welcome to the technical support center for the synthesis of 2-diphenylmethylpiperidine (also known as Desoxypipradrol or 2-DPMP).[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. We will explore the causality behind experimental challenges and provide field-proven solutions to enhance yield and purity.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of this compound.
Q1: My direct N-alkylation of piperidine with a diphenylmethyl halide results in a low yield and a complex product mixture. What's going wrong?
Low yields in this seemingly straightforward SN reaction are common and typically stem from competing side reactions and suboptimal conditions. The diphenylmethyl (benzhydryl) system is a secondary halide that can undergo both SN1 and SN2 pathways, as well as E1/E2 elimination.
Root Cause Analysis:
-
Competing Elimination: The base used to scavenge the HX acid byproduct can also promote the elimination of HX from the diphenylmethyl halide, forming 1,1-diphenylethylene. This is particularly problematic with strong, sterically hindered bases.
-
Competing Hydrolysis: If your reaction conditions are not scrupulously dry, the diphenylmethyl halide can hydrolyze to form diphenylmethanol. This is accelerated by the presence of water in solvents or reagents.[3]
-
Over-alkylation: The desired product, this compound, is a secondary amine and can react with another equivalent of the alkylating agent to form a quaternary ammonium salt. This is often an insoluble byproduct that can complicate purification.[4]
-
Low Reactivity of Alkylating Agent: While diphenylmethyl chloride is reactive, its bromide analogue is often a better choice due to the superior leaving group ability of bromide, potentially allowing for milder reaction conditions.
Solutions & Optimization Protocol:
-
Choice of Base and Solvent: The selection of base and solvent is critical to favor the desired substitution reaction. A non-nucleophilic, moderately strong base is ideal. The solvent should be polar aprotic to facilitate the SN2 pathway without promoting carbocation formation (SN1) or elimination.
Parameter Recommendation Rationale Alkylating Agent Diphenylmethyl bromide Better leaving group than chloride. Base Potassium Carbonate (K₂CO₃) or DIPEA Mild, non-nucleophilic bases that minimize elimination.[3] Solvent Acetonitrile (MeCN) or DMF (anhydrous) Polar aprotic solvents favor SN2 over SN1/E1. Temperature Room Temperature to 50°C Use the mildest conditions possible to disfavor elimination and over-alkylation. Stoichiometry Use a slight excess of piperidine (1.2-1.5 eq) Minimizes the chance of over-alkylation by ensuring the alkylating agent is the limiting reagent.[4] -
Control of Reagent Addition: To prevent over-alkylation, the alkylating agent should be added slowly to the solution of piperidine and base. This maintains a high concentration of the primary amine relative to the secondary amine product.[4]
Protocol 1: Optimized Direct N-Alkylation
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperidine (1.2 eq.) and anhydrous potassium carbonate (2.0 eq.) to anhydrous acetonitrile.
-
Stir the suspension vigorously.
-
Dissolve diphenylmethyl bromide (1.0 eq.) in a minimal amount of anhydrous acetonitrile.
-
Add the diphenylmethyl bromide solution dropwise to the piperidine suspension over 1-2 hours using a syringe pump.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-50°C.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Proceed with an aqueous workup and purification (see Q5).
Q2: I'm attempting a synthesis via reductive amination of 2-aminopyridine with benzophenone followed by ring reduction, but the reaction is incomplete. How can I drive it to completion?
Reductive amination is a powerful and often milder alternative to direct alkylation.[5] The process involves the formation of an imine or enamine intermediate, which is then reduced in situ. Low yields often point to issues with imine formation or the choice of reducing agent.
Root Cause Analysis:
-
Inefficient Imine Formation: The equilibrium between the carbonyl compound (benzophenone) and the amine (piperidine or a precursor) may not favor the imine intermediate. This step is often catalyzed by a weak acid and requires the removal of water.
-
Incorrect Reducing Agent: The choice of reducing agent is critical. Some reducing agents, like sodium borohydride (NaBH₄), can readily reduce the starting aldehyde or ketone, competing with the desired imine reduction. A reagent that selectively reduces the protonated iminium ion is preferred.[6]
-
Steric Hindrance: The bulky nature of both benzophenone and the piperidine ring can slow down the initial nucleophilic attack.
Solutions & Optimization Protocol:
-
Promote Imine Formation:
-
Acid Catalysis: Add a catalytic amount of a weak acid like acetic acid (AcOH) to protonate the carbonyl, making it more electrophilic.[7]
-
Water Removal: If possible, use a Dean-Stark apparatus with a solvent like toluene to remove the water formed during imine formation, driving the equilibrium forward.
-
-
Select the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many reductive aminations. It is a milder, more selective reducing agent than sodium cyanoborohydride (NaBH₃CN) or NaBH₄ and is particularly effective at reducing iminium ions in the presence of carbonyls.[6][7]
Protocol 2: Reductive Amination with NaBH(OAc)₃
-
In a round-bottom flask, dissolve piperidine (1.1 eq.) and benzophenone (1.0 eq.) in an anhydrous solvent like dichloroethane (DCE) or tetrahydrofuran (THF).[7]
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) to the mixture in portions. The reaction is often exothermic.
-
If starting with a less reactive amine, add a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the reaction at room temperature for 6-24 hours under an inert atmosphere. Monitor by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Q3: My Grignard reaction between phenylmagnesium bromide and 2-cyanopiperidine (or a similar electrophile) is failing. What are the common pitfalls?
Grignard reactions are highly effective for C-C bond formation but are notoriously sensitive to reaction conditions.[8] Failure is almost always due to reagent deactivation or improper setup.
Root Cause Analysis:
-
Presence of Water: Grignard reagents are extremely strong bases and will be instantly quenched by any protic source, especially water. This includes moisture in the glassware, solvents, reagents, or even from the atmosphere.
-
Poor Magnesium Activation: Magnesium metal is coated with a passivating layer of magnesium oxide (MgO). If this layer is not removed or bypassed, the Grignard reagent will not form.[9]
-
Side Reactions: The primary side reaction is often Wurtz-like homocoupling of the starting halide to form biphenyl, especially if the Grignard formation is slow and unreacted aryl halide is present.[9]
Solutions & Optimization:
| Issue | Recommended Solution |
| Wet Glassware/Reagents | Flame-dry all glassware under vacuum and cool under an inert gas (N₂ or Ar). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[9] |
| Magnesium Inactivity | Activate the magnesium turnings before use. This can be done by stirring them vigorously overnight under nitrogen, or by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonication.[9] |
| Slow Initiation | Add a small portion of the aryl halide to the activated magnesium and gently heat a single spot with a heat gun to initiate the reaction (look for bubbling or a color change). Once initiated, add the remaining halide solution slowly to maintain a gentle reflux. |
| Low Yield | Ensure the reaction is not overly dilute. THF is generally a better solvent than diethyl ether for stabilizing the Grignard reagent.[9] |
Q4: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?
Identifying side products is key to optimizing the reaction.
-
dot
Caption: Common reaction and side-reaction pathways.
-
Common Byproducts:
-
From N-Alkylation: Diphenylmethanol, 1,1-diphenylethylene, and the quaternary ammonium salt are the most common impurities.
-
From Reductive Amination: Unreacted starting materials and potentially the alcohol product if the reducing agent reduces the ketone (diphenylmethanol).
-
From Grignard Route: Biphenyl (from homocoupling) and unreacted starting materials are frequent.
-
Q5: Purification of the final product is challenging due to its oily nature. Can you suggest a robust purification protocol?
This compound is a basic, lipophilic compound that is often isolated as an oil. Purification via standard silica gel chromatography can be effective, but a highly reliable method is to form the hydrochloride salt, which is typically a stable, crystalline solid that can be purified by recrystallization.[10]
Protocol 3: Purification via Hydrochloride Salt Formation
-
After the aqueous workup, dissolve the crude product oil in a minimal amount of a suitable organic solvent like diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The this compound hydrochloride salt should precipitate as a white solid.
-
Collect the solid by vacuum filtration, washing with cold diethyl ether.
-
Recrystallize the solid from a suitable solvent system, such as ethanol/ether or methanol/ethyl acetate, to achieve high purity. The hydrochloride salt typically has a melting point around 286-287 °C.[10]
-
If the free base is required, the purified salt can be dissolved in water, basified with NaOH or NaHCO₃, and extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
FAQ1: What are the primary synthetic routes to this compound?
There are several established routes, each with distinct advantages and disadvantages.
| Synthetic Route | Pros | Cons |
| Direct N-Alkylation | Conceptually simple, uses readily available starting materials. | Prone to over-alkylation and elimination side reactions; can result in low yields.[3][4] |
| Reductive Amination | Generally high yielding, milder conditions, avoids over-alkylation.[5][6] | May require more expensive reagents (e.g., NaBH(OAc)₃); can be slow with sterically hindered substrates. |
| Grignard Reaction | Excellent for C-C bond formation. | Highly sensitive to air and moisture; requires strict anhydrous conditions.[9] |
| Reduction of 2-DPMPy | Can be very efficient if the starting material (2-diphenylmethylpyridine) is available. | Catalytic hydrogenation may require high pressure and specialized equipment.[10] |
FAQ2: What is the single most critical parameter to control for achieving high yield?
Across most synthetic routes, the most critical parameter is the strict exclusion of water .
-
In N-alkylation , it prevents hydrolysis of the alkylating agent.
-
In reductive amination , anhydrous conditions favor imine formation.
-
In Grignard reactions , it is absolutely essential to prevent quenching of the highly basic Grignard reagent.[9]
FAQ3: How does the steric bulk of the diphenylmethyl group influence the synthesis?
The significant steric hindrance of the diphenylmethyl group plays a crucial role. It slows down the rate of SN2 reactions, making them more susceptible to competing elimination pathways. It also hinders the approach to carbonyls in reductive amination and can affect the ease of over-alkylation, which is often slower than the initial alkylation step. This steric factor is why careful optimization of reaction conditions (temperature, concentration, reaction time) is necessary to achieve good yields.
Troubleshooting Workflow Diagram
-
dot
Caption: A logical workflow for troubleshooting low yields in chemical synthesis.
References
- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- NIPER, SAS Nagar, India. (n.d.). Grignard reaction.
- Wikipedia. Friedel–Crafts reaction. [Link]
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
- Wikipedia. Desoxypipradrol. [Link]
- PubMed. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. [Link]
- ResearchGate. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. [Link]
- PubChem. This compound. [Link]
- National Institutes of Health (NIH). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. [Link]
- Royal Society of Chemistry.
- Reddit. (2020). Failed Grignard Reaction?[Link]
- National Institutes of Health (NIH).
- ResearchGate. (2017).
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. FRIEDEL-CRAFT REACTION: A REVIEW. [Link]
- PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
Sources
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H21N | CID 160506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Buy this compound (EVT-1206755) | 519-74-4 [evitachem.com]
Technical Support Center: Ensuring the Stability of 2-DPMP in Long-Term Experiments
Welcome to the technical support guide for 2-diphenylmethylpiperidine (2-DPMP), also known as desoxypipradrol. As a potent norepinephrine-dopamine reuptake inhibitor (NDRI), 2-DPMP is a valuable tool in neuroscience and pharmacological research.[1][2] However, its chemical structure—specifically the piperidine ring—can present stability challenges in aqueous and long-term experimental settings.[3][4]
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and mitigating the compound instability of 2-DPMP. Ensuring the integrity of your test article is paramount for generating reproducible, accurate, and reliable data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding 2-DPMP stability.
Q1: What is 2-DPMP, and why is its stability a concern in experiments? A: 2-DPMP is a psychostimulant piperidine derivative that functions as an NDRI.[1][5] Its core structure contains a piperidine ring, which, like other amines, is susceptible to degradation. The primary concerns are oxidation, photodegradation, and pH-dependent hydrolysis, which can reduce the effective concentration of the active compound and introduce confounding variables (the degradation products) into your experiments.[3][4][6][7]
Q2: My solid 2-DPMP hydrochloride is several years old. Is it still viable for use? A: Commercially available 2-DPMP hydrochloride is a crystalline solid and is generally very stable, with a reported shelf life of five years or more when stored correctly.[5] The salt form enhances stability by protonating the amine nitrogen, making it less prone to oxidation compared to the free base.[3][6] However, for quantitative experiments, it is best practice to verify the purity of aged stock using a simple analytical method like HPLC-UV before use.
Q3: What are the ideal storage conditions for solid 2-DPMP and its stock solutions? A: Proper storage is the first line of defense against degradation. The following table summarizes the recommended conditions.
| Form | Temperature | Atmosphere | Light | Container |
| Solid (HCl Salt) | 2–8°C | Standard | Protect from light | Tightly sealed, opaque vial |
| Stock Solution (DMSO/Ethanol) | -20°C or -80°C | Standard (or inert gas overlay) | Protect from light | Tightly sealed, amber glass vial |
| Aqueous Working Solution | 2–8°C (Short-term) | Standard | Protect from light | Use immediately; prepare fresh daily |
Rationale: Low temperatures slow the rate of all chemical reactions, including degradation.[4][8] Protecting from light prevents photolytic decomposition.[8] Tightly sealed containers prevent the ingress of moisture and oxygen, which can drive hydrolysis and oxidation, respectively.[3]
Q4: I've noticed a color change (e.g., yellowing) in my 2-DPMP stock solution. What does this indicate? A: A color change is a common visual indicator of chemical degradation, often due to oxidation. Amines can form colored oxidation products over time, especially when exposed to air and light.[6] If you observe a color change, it is highly recommended that you discard the solution and prepare a fresh one. Using a discolored solution will lead to inaccurate dosing and potentially confounding effects from the degradants.
Q5: Which solvent should I use for preparing stock solutions for long-term studies? A: The choice of solvent is critical. For long-term storage, high-purity, anhydrous aprotic solvents are preferred.
-
Recommended: Anhydrous DMSO or ethanol are excellent choices. 2-DPMP HCl is readily soluble in both.[5] Store these stocks at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Use with Caution: While 2-DPMP HCl is soluble in PBS (pH 7.2), aqueous solutions are not recommended for long-term storage due to the risk of hydrolysis.[3][4] If you must use an aqueous buffer for your stock, it should be filter-sterilized, stored at 2-8°C, and used within a very short timeframe (ideally, prepared fresh for each experiment).
Section 2: Troubleshooting Guide: Diagnosing and Solving Instability Issues
This section provides a logical framework for identifying and resolving stability problems encountered during your experiments.
Issue 1: Inconsistent or Diminishing Potency in a Multi-Day/Week Experiment
-
Symptoms: You observe a progressive loss of the expected biological effect of 2-DPMP over the course of your experiment, even when applying the same nominal concentration.
-
Underlying Cause: This is a classic sign of compound degradation in the working solution used for cell culture media or animal dosing. The active concentration of 2-DPMP is decreasing over time.
Caption: Troubleshooting workflow for declining compound potency.
Issue 2: Appearance of Unknown Peaks in Analytical Readouts (e.g., HPLC, LC-MS)
-
Symptoms: When analyzing samples from your experiment (e.g., remaining dosing solution, plasma samples), you detect new peaks near the parent 2-DPMP peak that were not present in your initial standard.
-
Underlying Cause: These unknown peaks are almost certainly degradation products. Their presence confirms that the compound has been compromised under your experimental or storage conditions.
-
Characterize the "When and Where":
-
Does the peak appear in your stock solution over time? (Indicates poor stock storage).
-
Does it only appear after dilution into aqueous media? (Indicates hydrolysis or pH-related instability).
-
Is the peak larger in samples left on the benchtop vs. refrigerated? (Indicates thermal degradation).[9]
-
Is it more prominent in samples exposed to ambient light? (Indicates photodegradation).[10][11]
-
-
Identify the Culprit with a Forced Degradation Study:
-
A forced degradation study is a powerful diagnostic tool. By intentionally exposing 2-DPMP to harsh conditions, you can generate the potential degradation products and compare their analytical signatures (e.g., retention time) to the unknown peaks in your experimental samples. This process is essential for developing a true "stability-indicating" analytical method.[12][13]
-
Execute Protocol 3 to determine if your unknown peak corresponds to an acid/base hydrolysis, oxidative, or photolytic degradant.
-
Caption: Potential degradation pathways for 2-DPMP.
Section 3: Core Protocols for Stability Management
Adherence to robust, validated protocols is essential for mitigating compound instability.
Protocol 1: Preparation and Handling of 2-DPMP Stock Solutions for Maximum Stability
-
Pre-requisites: Obtain high-purity, anhydrous DMSO or 200-proof ethanol. Use amber glass vials with PTFE-lined screw caps.
-
Weighing: Accurately weigh the 2-DPMP HCl solid in a controlled environment with low humidity.
-
Dissolution: Add the chosen solvent to the solid to achieve the desired molarity (e.g., 10 mM). Vortex thoroughly until fully dissolved. Expert Tip: A brief sonication in a room temperature water bath can aid dissolution.
-
Inert Gas Overlay (Optional but Recommended): Gently flush the headspace of the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and significantly reduces the risk of long-term oxidation.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in properly labeled amber microvials. This prevents contamination and degradation from repeated freeze-thaw cycles of the main stock.
-
Storage: Store the aliquots at -80°C for maximum long-term stability.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol outlines the general steps to create an HPLC method capable of separating 2-DPMP from its potential degradation products.
-
Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A common starting point is a gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0). The acidic pH helps to keep the amine protonated, leading to better peak shape.
-
Initial Gradient:
-
Time 0-2 min: 20% Acetonitrile
-
Time 2-15 min: Ramp from 20% to 90% Acetonitrile
-
Time 15-17 min: Hold at 90% Acetonitrile
-
Time 17-20 min: Return to 20% Acetonitrile and equilibrate.
-
-
Detection: Use a DAD or UV detector set to a wavelength where 2-DPMP has a strong absorbance, typically around 220 nm.[14]
-
Optimization: Inject a sample of pure 2-DPMP and samples from your forced degradation study (Protocol 3). Adjust the gradient slope, pH, or organic modifier to achieve baseline separation between the parent peak and all degradation peaks. The goal is a method where all relevant peaks are fully resolved.[15]
Protocol 3: Conducting a Forced Degradation Study
-
Prepare Samples: Prepare five separate solutions of 2-DPMP (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: To one sample, add 0.1 M HCl. Incubate at 60°C for 2-4 hours.[12][14]
-
Base Hydrolysis: To a second sample, add 0.1 M NaOH. Incubate at 60°C for 2-4 hours.[12][14]
-
Oxidative Degradation: To a third sample, add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[12]
-
Thermal Degradation: Keep a fourth sample in a dry oven at 80°C for 48 hours.[12]
-
Photolytic Degradation: Expose the fifth sample to a calibrated light source that provides both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m² as per ICH Q1B guidelines).[10][12] Keep a control sample wrapped in foil to protect it from light.
-
Analysis: Neutralize the acid and base samples before injection. Analyze all samples using your developed HPLC method (Protocol 2) to observe the degradation profiles.
References
- BIOSYNCE. (2025, August 25).
- BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? Blog.
- Cayman Chemical. 2-DPMP (hydrochloride) (CAS 5807-81-8)
- ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?
- Blog. (2025, August 25). What are the factors that affect the stability of 4 - Piperidinemethanol?
- ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine.
- Wikipedia. Desoxypipradrol.
- Corkery, J. et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. PubMed.
- Wikipedia. Hindered amine light stabilizers.
- Mayzo. Hindered Amine Stabilizers.
- Wikipedia. 2-Diphenylmethylpyrrolidine.
- GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
- Molecules. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC.
- IJISRT.
- El-Kimary, E. et al. (2023).
- ResearchGate. (2025, August 5).
- PharmaTutor.
- IAGIM. Photostability.
- BA Sciences. A Primer on Photostability in the Development of Pharmaceuticals.
- SciSpace.
- MDPI. (2023, June 27).
Sources
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynce.com [biosynce.com]
- 4. What are the factors that affect the stability of 4 - Piperidinemethanol? - Blog [zbwhr.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 9. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iagim.org [iagim.org]
- 11. A Primer on Photostability in the Development of Pharmaceuticals - BA Sciences [basciences.com]
- 12. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Dopamine Transporter Binding Assays: A Technical Support Troubleshooting Guide
Welcome to the technical support center for dopamine transporter (DAT) binding assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during these sensitive experiments. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and generate high-quality, reproducible data.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues that arise during DAT binding assays in a direct question-and-answer format.
Q1: My non-specific binding is excessively high, compromising my specific signal. What are the likely causes and how can I fix this?
High non-specific binding (NSB) is one of the most frequent challenges in radioligand binding assays, and it can obscure your true specific binding signal.[1] Ideally, NSB should be less than 50% of your total binding.[1]
-
Causality & Explanation: NSB occurs when the radioligand binds to components other than the dopamine transporter, such as lipids, other proteins, or the filter itself.[1] Hydrophobic radioligands are particularly prone to high NSB.[1]
-
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Use a lower concentration of your radioligand. A good starting point is a concentration at or below the dissociation constant (Kd) of the ligand.[1][2]
-
Verify Radioligand Purity: Ensure the radiochemical purity of your ligand is greater than 90%, as impurities can contribute significantly to NSB.[1][2]
-
Adjust Protein Concentration: Titrate the amount of membrane protein in your assay. A typical range is 100-500 µg, but this may need optimization for your specific preparation.[1]
-
Refine Assay Buffer Composition: The inclusion of agents like Bovine Serum Albumin (BSA) can help to reduce non-specific interactions.[1][3]
-
Enhance Washing Steps: Increase the volume and/or number of washes with ice-cold wash buffer to minimize the dissociation of the specific radioligand-receptor complex while removing unbound ligand.[1][4]
-
Filter Pre-treatment: Pre-coating your glass fiber filters with a solution like BSA can be beneficial in reducing ligand binding to the filter itself.[1]
-
Q2: I'm observing a very low or even absent specific binding signal. What should I investigate?
A weak or absent signal can be disheartening, but it's a solvable problem. The issue generally lies with either the biological material, the reagents, or the assay conditions.
-
Causality & Explanation: A low signal implies that either there are too few transporters present or accessible, the radioligand isn't binding effectively, or the detection method is not sensitive enough.
-
Troubleshooting Steps:
-
Confirm Transporter Expression: For cell-based assays, verify the expression of DAT in your cell line. If using transiently transfected cells, optimize your transfection efficiency.[5] For tissue preparations, ensure the brain region used (e.g., striatum) is rich in DAT.[4]
-
Check Radioligand Integrity: Assess the specific activity of your radioligand; a high specific activity is crucial for detecting a low number of receptors.[1] For tritiated ([³H]) ligands, a specific activity above 20 Ci/mmol is ideal.[1][2] Also, verify the age and proper storage of your radioligand, as radiochemicals decay over time.[1]
-
Optimize Incubation Time and Temperature: Ensure that your incubation time is sufficient to reach equilibrium for specific binding.[1] Conversely, excessively long incubation times can sometimes increase non-specific binding.[3] Dopamine uptake is an active process and is temperature-dependent, so ensure incubations are performed at the appropriate temperature (e.g., 37°C for uptake assays).[5]
-
Evaluate Ligand Depletion: If a significant fraction of the radioligand binds to the transporter, the free concentration of the ligand will be lower than the added concentration, leading to an underestimation of binding affinity. It is advisable to design your experiment so that less than 10% of the ligand binds. This can be achieved by using less tissue or increasing the assay volume.[6]
-
Q3: My results are not reproducible between experiments. What are the common sources of variability?
Poor reproducibility can undermine the validity of your findings. Consistency in every step of the protocol is key to achieving reproducible results.
-
Causality & Explanation: Inconsistent results often stem from subtle variations in reagent preparation, cell or tissue handling, and assay execution.
-
Troubleshooting Steps:
-
Standardize Protocols: Develop and strictly adhere to standardized protocols for all experimental steps.[3]
-
Reagent Quality and Preparation: Use high-quality reagents with minimal batch-to-batch variability.[3] Always prepare fresh buffers and reagent dilutions for each experiment.[5]
-
Consistent Cell/Tissue Preparation: Ensure your cell cultures are healthy and at a consistent confluency. For tissue preparations, homogenization and membrane preparation procedures should be highly consistent.
-
Precise Pipetting and Timing: In manual or semi-automated assays, ensure accurate and consistent pipetting. The timing of incubation and washing steps should also be strictly controlled.
-
Instrument Calibration: Regularly check and calibrate your liquid scintillation counter or other detection instruments to ensure consistent performance.
-
Section 2: Detailed Experimental Protocols
Here, we provide step-by-step methodologies for key DAT binding assays. These protocols are designed to be self-validating by incorporating essential controls.
Protocol 1: Competitive Radioligand Binding Assay for DAT
Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine transporter by measuring its ability to displace a known radiolabeled ligand.[4]
Materials:
-
Biological Source: Rat striatal tissue homogenates or cell lines expressing human DAT (hDAT).[4]
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).[4]
-
Test Compound: Your compound of interest, dissolved in an appropriate solvent (e.g., DMSO).[4]
-
Reference Compound: Cocaine or GBR-12909 for defining non-specific binding.[4]
-
Assay Buffer: Typically a Tris-HCl based buffer.[4]
-
Filtration Apparatus: A cell harvester and glass fiber filters.[4]
-
Scintillation Counter: For measuring radioactivity.[4]
Procedure:
-
Membrane Preparation:
-
Homogenize rat striatal tissue or harvest cells expressing hDAT.[4]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[7]
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[7]
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).[7]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, the radioligand ([³H]WIN 35,428) at a concentration near its Kd, and the membrane preparation.[4]
-
Non-specific Binding: Add assay buffer, the radioligand, a high concentration of a known DAT inhibitor (e.g., cocaine), and the membrane preparation.[4]
-
Test Compound: Add assay buffer, the radioligand, varying concentrations of your test compound, and the membrane preparation.[4]
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow the binding to reach equilibrium.[4]
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[4]
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[4]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[4]
-
Data Analysis:
-
Specific binding is calculated as the difference between total and non-specific binding.[4]
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.[4]
-
The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Protocol 2: Dopamine Uptake Assay
Objective: To measure the functional inhibitory potency (IC50) of a test compound on dopamine uptake into cells expressing DAT.[7]
Materials:
-
Cell Line: A cell line stably or transiently expressing DAT (e.g., HEK293-hDAT).
-
Radiolabeled Substrate: [³H]Dopamine.
-
Test Compound: Your compound of interest.
-
Uptake Buffer: A suitable buffer such as Krebs-Ringer-HEPES.
-
Known DAT Inhibitor: For defining non-specific uptake (e.g., nomifensine).[7]
Procedure:
-
Cell Plating: Seed the DAT-expressing cells in a 96-well plate and allow them to adhere and reach an appropriate confluency.[8]
-
Assay Protocol:
-
On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed (37°C) uptake buffer.[7]
-
Add uptake buffer containing varying concentrations of your test compound to the wells. For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of a known DAT inhibitor.[7]
-
Pre-incubate the plate at 37°C for 10-20 minutes.[7]
-
Initiate the uptake by adding uptake buffer containing [³H]Dopamine.[7]
-
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[7]
-
Termination of Uptake: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.[7]
-
Cell Lysis and Quantification: Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Section 3: Visualizing Workflows and Data
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Troubleshooting guide for high non-specific binding.
Section 4: Quantitative Data Summary
The following table provides a general overview of binding affinities for a range of dopamine transporter inhibitors to provide context for experimental results. Note that Ki values can vary based on experimental conditions.
| Compound | Radioligand | Ki (nM) | Cell Line/Tissue |
| Rimcazole | [³H]WIN 35,428 | 248 | Not Specified |
| Cocaine | [³H]WIN 35,428 | 279 ± 65 | HEK293 |
| Methylphenidate | [³H]WIN 35,428 | 107 ± 48 | HEK293 |
| Nomifensine | [³H]BTCP | 15 | Not Specified |
| GBR 12909 | Not Specified | 10 (IC50) | Not Specified |
Data compiled from various sources.[7][9][10]
References
- Eshleman, A. J., et al. (2013). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(1), 168-76. [Link]
- Kortagere, S., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.17.1-12.17.26. [Link]
- Russo, E. E., et al. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. eNeuro, 10(5), ENEURO.0061-23.2023. [Link]
- Russo, E. E., et al. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. eNeuro, 10(5). [Link]
- Kortagere, S., et al. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]
- Ukairo, O. T., et al. (1998). Potential misconceptions in dopamine transporter assays arising from the binding of [125I]RTI-121 to filters: effect of ions and cocaine. Life Sciences, 63(2), PL23-8. [Link]
- Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]
- Bezard, E., et al. (2008). Dopamine Transporter Binding Is Unaffected by L-DOPA Administration in Normal and MPTP-Treated Monkeys. PLoS ONE, 3(11), e3723. [Link]
- GraphPad. (n.d.).
- Andersen, J. V., et al. (2022). Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster. International Journal of Molecular Sciences, 23(23), 14995. [Link]
- Reddit. (2024). Help with troubleshooting my radioligand competition binding assay. [Link]
- Nobili, F., et al. (2022). EANM practice guideline/SNMMI procedure standard for dopaminergic imaging in Parkinsonian syndromes 1.0. European Journal of Nuclear Medicine and Molecular Imaging, 49(1), 338-364. [Link]
- BioIVT. (n.d.).
- Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
- Keen, M. (1995). The problems and pitfalls of radioligand binding. Methods in Molecular Biology, 41, 1-16. [Link]
- Madras, B. K., et al. (2013). No Differential Regulation of Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2) Binding in a Primate Model of Parkinson Disease. PLoS ONE, 8(7), e69534. [Link]
- Taylor, C. P., et al. (2021). Exploring Analysis Approaches for Using the Dopamine Transporter Striatal Binding Ratio in Early‐ to Mid‐Stage Parkinson's Disease Modification Trials. Movement Disorders, 36(11), 2567-2577. [Link]
- ResearchGate. (n.d.). Pro and cons of radioligands used for DAT research in depressed subjects. [Link]
- European Medicines Agency. (n.d.).
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
- ResearchGate. (2023). (PDF) Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. [Link]
- Sasannezhad, P., et al. (2018). Semiquantitative Analysis of Dopamine Transporter Scans in Patients With Parkinson Disease. Journal of Nuclear Medicine Technology, 46(4), 355-361. [Link]
- ResearchGate. (2015). Why does radioligand binding does not reach equilibrium? [Link]
- ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. revvity.com [revvity.com]
- 3. swordbio.com [swordbio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cell Density for Reproducible Results in 2-DPMP Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the reproducibility and accuracy of your experiments involving the glucosylceramide synthase (GCS) inhibitor, 2-deoxy-2-(p-methoxyphenyl)-α-D-mannopyranose (2-DPMP). Achieving consistent results with 2-DPMP, and other GCS inhibitors, is critically dependent on meticulously controlling experimental variables, with cell density being a paramount factor.
The Critical Role of Cell Density in 2-DPMP Experiments
2-DPMP is a potent inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[1][2] Inhibition of GCS leads to two primary cellular consequences: the depletion of downstream GSLs and the potential accumulation of the substrate, ceramide.[3][4] Both of these events can profoundly impact a multitude of cellular processes, including signal transduction, cell-to-cell recognition, apoptosis, and cell cycle progression.[3][5][6]
Cell density, or confluency, is not merely a measure of the number of cells in a culture dish; it is a dynamic state that dictates the cellular microenvironment. As cell density increases, so does cell-to-cell contact, competition for nutrients, and the concentration of secreted autocrine and paracrine factors. These changes can significantly alter cellular physiology and, consequently, the cellular response to a drug like 2-DPMP.[7][8] For instance, the rate of GSL biosynthesis has been shown to increase with cell density.[8] Therefore, an experiment initiated at low cell density may yield a different outcome compared to the same experiment at high cell density, simply due to the altered metabolic state of the cells. This variability underscores the necessity of optimizing and standardizing cell density to obtain reproducible and meaningful data.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell density so crucial for 2-DPMP experiments?
Optimizing cell density is critical for several reasons:
-
Reproducibility: Inconsistent cell densities between experiments are a major source of variability, leading to results that are difficult to reproduce.[7]
-
Physiological Relevance: The response of cells to 2-DPMP can be density-dependent. At different confluencies, cells exhibit distinct metabolic profiles and signaling pathway activities.[8][9] For example, the biosynthesis of glycosphingolipids can be five times higher in confluent cells compared to sparse cultures.[8]
-
Mechanism of Action: The primary effects of 2-DPMP are the depletion of GSLs and the accumulation of ceramide. Both GSLs and ceramide are key players in signaling pathways that are influenced by cell-to-cell contact and nutrient availability, both of which are a function of cell density.[10][11]
-
Data Interpretation: Without a standardized cell density, it is challenging to determine whether an observed effect is a true consequence of 2-DPMP treatment or an artifact of differing cell culture conditions.
Q2: What is a good starting point for cell seeding density in a 2-DPMP experiment?
A universal optimal seeding density does not exist, as it is highly dependent on the cell line's growth rate, size, and the duration of the experiment. However, a good starting point for many adherent cell lines in a 96-well plate format is between 5,000 and 10,000 cells per well . For larger culture vessels, a density of 6 x 10³ to 1 x 10⁴ viable cells/cm² is a common recommendation for subculturing.[12] For instance, one study using a D-PDMP analog in a 15-cm diameter dish (approximately 176 cm²) seeded 5 x 10⁶ cells, which equates to roughly 2.8 x 10⁴ cells/cm². It is imperative to perform a cell density optimization experiment for your specific cell line and experimental conditions.
Q3: How do I perform a cell density optimization experiment?
A cell density optimization experiment aims to identify a seeding density that allows for logarithmic growth throughout the duration of your 2-DPMP treatment and results in a robust and reproducible assay window. A detailed protocol is provided in the "Experimental Protocols" section below. The general workflow involves seeding a range of cell densities, monitoring their growth over time, and selecting a density that avoids both sparse, non-proliferative conditions and over-confluence, which can lead to cell stress and death.[13]
Q4: Should I be concerned about the confluency of my cells when I add 2-DPMP?
Absolutely. The confluency at the time of treatment is a critical parameter. It is generally recommended to treat cells when they are in the logarithmic (or exponential) growth phase , typically between 50% and 80% confluency . At this stage, the cells are actively proliferating and metabolically active, providing a consistent physiological state for drug treatment. Treating cells at very low confluency may lead to poor growth and viability, while treating at or near 100% confluency can introduce confounding factors such as nutrient depletion, waste accumulation, and contact inhibition, which can alter the cellular response to 2-DPMP.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) Related to Cell Density | Recommended Solution(s) |
| Inconsistent/Irreproducible Results Between Experiments | - Varying cell seeding densities. - Treating cells at different confluencies. - Inconsistent cell counting and plating techniques. | - Standardize your protocol: Perform a cell density optimization experiment (see protocol below) and use the determined optimal seeding density for all subsequent experiments. - Treat at a consistent confluency: Always visualize and record the confluency of your cells before adding 2-DPMP. Aim for a consistent confluency within the logarithmic growth phase (e.g., 60-70%). - Ensure accurate cell counting: Use a hemocytometer or an automated cell counter and ensure a homogenous cell suspension before plating. |
| High Cell Death in Control (Untreated) Wells | - Over-confluency: Cells were seeded at too high a density and have exhausted nutrients and space by the end of the experiment. - Low cell density: Some cell lines require a minimum density for survival and may undergo apoptosis if plated too sparsely (anoikis). | - Reduce seeding density: If cells are reaching >95% confluency and detaching in control wells, lower the initial seeding number. - Increase seeding density: If cells appear sparse and are detaching without reaching high confluency, they may require a higher initial density for survival. - Check medium volume: Ensure adequate medium volume to prevent nutrient depletion. |
| Reduced or No Effect of 2-DPMP | - High cell density: At very high densities, the effective concentration of 2-DPMP per cell may be reduced. Additionally, altered cellular metabolism at high confluency might confer resistance.[8] - Cell cycle arrest at high confluency: If cells have stopped proliferating due to contact inhibition, the effects of 2-DPMP on cell cycle-dependent processes may be masked. | - Optimize seeding density: Ensure cells are in a proliferative state during treatment. - Consider a higher concentration of 2-DPMP: If working at high cell densities is unavoidable, a dose-response experiment may be necessary to determine the effective concentration under these conditions. |
| Increased Sensitivity to 2-DPMP (Higher than expected cell death) | - Low cell density: Sparsely seeded cells may be more sensitive to the pro-apoptotic effects of ceramide accumulation induced by 2-DPMP.[11] | - Increase seeding density: A higher cell density may provide a more robust culture that is less susceptible to the cytotoxic effects of the compound. |
| Unexpected Morphological Changes | - Cell density-dependent differentiation: Some cell lines can spontaneously differentiate at high confluencies. - Cytotoxicity at high confluency: Nutrient depletion and waste accumulation can cause morphological signs of cell stress. | - Maintain cells at a sub-confluent density: Passage cells before they reach confluence to prevent differentiation. - Optimize seeding density: Ensure that the final cell density at the end of the experiment does not lead to overgrowth and subsequent cell stress. |
Experimental Protocols
Protocol: Cell Density Optimization for a 96-Well Plate Assay
This protocol provides a framework for determining the optimal cell seeding density for a 2-DPMP experiment with a 48-hour treatment duration.
Materials:
-
Your cell line of interest in logarithmic growth phase
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA or other appropriate dissociation reagent
-
96-well clear, flat-bottom tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution (for viability assessment)
-
Multi-channel pipette
-
Incubator (37°C, 5% CO₂)
-
A cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
Procedure:
-
Cell Preparation:
-
Harvest cells from a sub-confluent culture flask using your standard protocol.
-
Perform a cell count and assess viability using trypan blue. You should have >95% viability.
-
Resuspend the cell pellet in complete culture medium to create a stock solution of known concentration (e.g., 2 x 10⁵ cells/mL).
-
-
Seeding the Plate:
-
Prepare a serial dilution of your cell stock to achieve a range of cell densities. For a 96-well plate, a good starting range is from 1,000 to 20,000 cells per well.
-
Example Seeding Densities (in 100 µL/well):
-
20,000 cells/well (2 x 10⁵ cells/mL)
-
15,000 cells/well (1.5 x 10⁵ cells/mL)
-
10,000 cells/well (1 x 10⁵ cells/mL)
-
7,500 cells/well (7.5 x 10⁴ cells/mL)
-
5,000 cells/well (5 x 10⁴ cells/mL)
-
2,500 cells/well (2.5 x 10⁴ cells/mL)
-
1,000 cells/well (1 x 10⁴ cells/mL)
-
-
Seed at least three replicate wells for each density. Include "medium only" wells as a blank control.
-
Incubate the plate at 37°C, 5% CO₂.
-
-
Monitoring Cell Growth:
-
At 24, 48, and 72 hours post-seeding, assess cell viability using your chosen reagent according to the manufacturer's instructions.
-
At each time point, also visually inspect the wells under a microscope and estimate the confluency.
-
-
Data Analysis and Selection of Optimal Density:
-
Plot the viability signal (e.g., absorbance or fluorescence) against the initial number of cells seeded for each time point.
-
The ideal seeding density will be in the linear range of this curve at the time point corresponding to the end of your planned experiment (in this case, 48 hours after your intended treatment start, so 72 hours post-seeding).
-
Visually inspect the confluency at the selected density and time point. The optimal density should result in a sub-confluent monolayer (ideally 70-80% confluency) at the end of the experiment to ensure cells are still in a healthy, proliferative state.
-
Table 1: Example Data for Cell Density Optimization
| Seeding Density (cells/well) | Viability Signal at 24h (AU) | Viability Signal at 48h (AU) | Viability Signal at 72h (AU) | Confluency at 72h (%) |
| 1,000 | 0.15 | 0.25 | 0.40 | ~20% |
| 2,500 | 0.30 | 0.55 | 0.90 | ~45% |
| 5,000 | 0.50 | 0.95 | 1.60 | ~75% |
| 7,500 | 0.65 | 1.20 | 1.90 | ~90% |
| 10,000 | 0.75 | 1.40 | 2.10 | >95% (starting to detach) |
| 15,000 | 0.85 | 1.60 | 2.20 (plateau) | 100% (significant detachment) |
| 20,000 | 0.90 | 1.65 | 2.20 (plateau) | 100% (significant detachment) |
In this example, a seeding density of 5,000 cells/well would be optimal for a 48-hour treatment initiated 24 hours after seeding, as it results in a strong signal and a healthy, sub-confluent monolayer at the 72-hour endpoint.
Visualizations
Diagram 1: Experimental Workflow for Optimizing Cell Density
Caption: Workflow for optimizing cell density for cell-based assays.
Diagram 2: Impact of 2-DPMP on Glycosphingolipid Metabolism and Downstream Signaling
Caption: 2-DPMP inhibits GCS, leading to ceramide accumulation and GSL depletion, impacting key signaling pathways.
References
- Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia. Journal of Biological Chemistry. [Link]
- Cell cycle arrest induced by an inhibitor of glucosylceramide synthase. Correlation with cyclin-dependent kinases. Journal of Biological Chemistry. [Link]
- Cell density-dependent changes of glycosphingolipid biosynthesis in cultured human skin fibroblasts. FEBS Letters. [Link]
- Glucosylceramide synthase inhibition enhances vincristine-induced cytotoxicity.
- Glycosphingolipids. Essentials of Glycobiology. [Link]
- Glucosylceramide Synthase Inhibition in Combination with Aripiprazole Sensitizes Hepatocellular Cancer Cells to Sorafenib and Doxorubicin. International Journal of Molecular Sciences. [Link]
- Glycosphingolipids and insulin resistance. Progress in Lipid Research. [Link]
- Role of ceramide in regulation of apoptosis via different mechanisms.
- Inhibiting Glycosphingolipid Synthesis Improves Glycemic Control and Insulin Sensitivity in Animal Models of Type 2 Diabetes. Diabetes. [Link]
- Apoptotic Sphingolipid Ceramide in Cancer Therapy. International Journal of Molecular Sciences. [Link]
- Modulation of Ceramide-Induced Apoptosis in Enteric Neurons by Aryl Hydrocarbon Receptor Signaling: Unveiling a New Pathway beyond ER Stress. International Journal of Molecular Sciences. [Link]
- Ceramide signaling in immunity: a molecular perspective. Journal of Biomedical Science. [Link]
- The Role of Ceramides in Metabolic and Cardiovascular Diseases. Metabolites. [Link]
- Glycosphingolipids in Diabetes, Oxidative Stress, and Cardiovascular Disease: Prevention in Experimental Animal Models. International Journal of Molecular Sciences. [Link]
- 2-DPMP and other drugs. Calderdale in Recovery. [Link]
- Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance. Journal of Medicinal Chemistry. [Link]
- Inhibiting Glycosphingolipid Synthesis Improves Glycemic Control and Insulin Sensitivity in Animal Models of Type 2 Diabetes.
- 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review.
- Cell density-induced changes in lipid composition and intracellular trafficking. The FEBS Journal. [Link]
- The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP).
- 2-dpmp. FRANK. [Link]
- Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology. [Link]
- Cell density-induced changes in lipid composition and intracellular trafficking.
- Optimization of the cell seeding density and modeling of cell growth and metabolism using the modified Gompertz model for microencapsulated animal cell culture. Biotechnology and Bioengineering. [Link]
- Mitolyn Doctor Investigation (January 2026) - I Tested 212 Days, Clinical Results & Real Side Effects. The Jerusalem Post. [Link]
- Layout to determine optimal cell seeding density.
- seeding density. Protocol Online. [Link]
- Suppression of Glucosylceramide Synthase Reverses Drug Resistance in Cancer Cells Harbor Homozygous p53 Mutants. bioRxiv. [Link]
- Inhibition of glucosylceramide synthase does not reverse drug resistance in cancer cells. Journal of Biological Chemistry. [Link]
- Optimal seeding conditions for human endothelial cells. Annals of Vascular Surgery. [Link]
- Single-cell lipidomics: protocol development for reliable cellular profiling using capillary sampling. Analytical and Bioanalytical Chemistry. [Link]
- Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases. International Journal of Molecular Sciences. [Link]
- Linking glycosphingolipid metabolism to disease-related changes in the plasma membrane proteome. Biochemical Society Transactions. [Link]
- What is an appropriate density of seeding cells and incubation time when doing co-culture experiments with MLE-12 and Macrophages?.
- Effect of cell density and confluency on cholesterol metabolism in cancer cells in monolayer culture. Cancer Research. [Link]
- Main pathways of the glycosphingolipid metabolism.
- Glycosphingolipids within membrane contact sites influence their function as signaling hubs in neurodegenerative diseases. Journal of Neurochemistry. [Link]
- What is the optimal Seeding density for MDA-MB231 cell lines to perform qRT-PCR?.
- Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay. Analyst. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosylceramide synthase inhibition enhances vincristine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucosylceramide Synthase Inhibition in Combination with Aripiprazole Sensitizes Hepatocellular Cancer Cells to Sorafenib and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linking glycosphingolipid metabolism to disease-related changes in the plasma membrane proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell density-induced changes in lipid composition and intracellular trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell density-dependent changes of glycosphingolipid biosynthesis in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of cell density and confluency on cholesterol metabolism in cancer cells in monolayer culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Optimization of the cell seeding density and modeling of cell growth and metabolism using the modified Gompertz model for microencapsulated animal cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Diphenylmethylpiperidine Radioligand Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding radioligand binding assays involving 2-diphenylmethylpiperidine derivatives. These compounds, which include important dopamine transporter (DAT) inhibitors like GBR 12935 and desoxypipradrol (2-DPMP), are invaluable research tools.[1][2] However, their chemical nature presents unique challenges in assay development, primarily high non-specific binding (NSB).
As Senior Application Scientists, we understand that generating clean, reproducible data is paramount. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the foundational concepts and common queries related to non-specific binding in this class of assays.
Q1: What is non-specific binding (NSB) and how is it measured?
Answer: Non-specific binding refers to the adherence of a radioligand to components other than the specific receptor or transporter of interest.[3][4] This can include binding to the filter membrane, assay plates, and other proteins in the tissue preparation.[3]
NSB is experimentally determined by measuring the amount of bound radioactivity in the presence of a high concentration of a non-radiolabeled competitor (a "displacer") that is known to saturate the specific binding sites.[4][5] Since the target sites are occupied by the non-radioactive compound, any remaining bound radioligand is considered non-specific.[4][5]
Specific Binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).[4][5]
Caption: Relationship between Total, Non-Specific, and Specific Binding.
Q2: Why are this compound radioligands so prone to high NSB?
Answer: The primary reason is their chemical structure. The diphenylmethyl group imparts a high degree of lipophilicity (hydrophobicity).[2] Hydrophobic molecules tend to associate with non-polar surfaces to minimize their interaction with the aqueous assay buffer.[6] This leads to:
-
Adsorption to Plasticware: Standard polypropylene or polystyrene assay plates and pipette tips can present hydrophobic surfaces that attract these ligands.[6][7]
-
Binding to Filter Membranes: Glass fiber filters (e.g., GF/B, GF/C), commonly used in filtration assays, can also exhibit significant non-specific binding of hydrophobic compounds.[6][7]
-
Interaction with Lipids: The radioligand can partition into the lipid bilayers of cell membranes non-specifically, rather than binding to the target protein.
Q3: What is considered an "acceptable" level of non-specific binding?
Answer: While there is no universal value, a widely accepted rule of thumb is that non-specific binding should constitute less than 50% of the total binding .[4] Ideally, for a robust assay, NSB should be as low as possible, preferably in the range of 10-20% of total binding.[4] When NSB is high, the "window" of specific binding becomes small, leading to increased data variability and decreased assay sensitivity. This makes it difficult to accurately determine key parameters like the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[7]
Q4: Some protocols for GBR 12935 mention a second, non-DAT "piperazine acceptor site." What is this and how does it affect my assay?
Answer: Research has shown that [3H]GBR 12935, a classic this compound derivative, can bind to at least two sites in brain tissue preparations.[8][9] One is the intended dopamine transporter (DAT), and the other is a "piperazine acceptor site" which is not the DAT and is more broadly distributed throughout the brain.[8] This is a critical consideration. If your displacer (e.g., a high concentration of unlabeled GBR 12909) blocks binding to both sites, you may overestimate the true level of NSB related to the DAT. For DAT-specific assays, it is crucial to use a displacer that is highly selective for the DAT, such as mazindol or nomifensine, which have been shown to displace [3H]GBR 12935 binding only from the true DAT sites.[9][10]
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Problem: My non-specific binding is extremely high, often >50% of my total binding.
This is the most common issue with lipophilic radioligands. The cause is multifaceted, stemming from interactions with assay plastics, filters, and non-target membrane components.
Systematic Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting high non-specific binding.
Solution 1: Pre-Treat Your Consumables
-
Causality: The negatively charged surface of standard glass fiber filters can interact with your radioligand. Similarly, untreated plastic plates can adsorb hydrophobic compounds.[6][7]
-
Action:
-
Filter Plates: Pre-soak your filter plates (e.g., GF/B or GF/C) in a solution of 0.3-0.5% polyethylenimine (PEI) for at least 30-60 minutes.[6][11] PEI is a cationic polymer that neutralizes the negative charge on the glass fibers, significantly reducing ligand adhesion.[6]
-
Assay Plates: If you are not incubating directly in the filter plate, use low-protein-binding plates. Alternatively, pre-incubate the plates with a blocking agent like 1% Bovine Serum Albumin (BSA) to saturate non-specific plastic binding sites.[7]
-
Solution 2: Optimize Your Assay Buffer
-
Causality: The composition of your buffer can either shield or promote non-specific interactions.
-
Action:
-
Add a Protein Blocker: Include 0.1% to 1% Bovine Serum Albumin (BSA) in your assay buffer.[12][13] BSA acts as a "protein shield," binding to non-specific sites on your tissue prep, plates, and filters, leaving fewer sites available for your radioligand to bind non-specifically.[12][13]
-
Adjust Ionic Strength: Increasing the salt concentration (e.g., NaCl) in your buffer can reduce charge-based non-specific interactions.[12][13] Start with your standard buffer (e.g., 50 mM Tris-HCl) and test the addition of 50-150 mM NaCl.
-
Consider Detergents: For exceptionally "sticky" compounds, adding a very low concentration of a non-ionic detergent like 0.01% Tween-20 can help disrupt hydrophobic interactions.[14] However, use this as a last resort, as detergents can also disrupt your receptor of interest.
-
Solution 3: Refine Your Wash Step
-
Causality: An inefficient wash step fails to adequately remove unbound and non-specifically bound radioligand from the filter.
-
Action:
-
Increase Wash Volume and Repetitions: Ensure you are washing the filters multiple times (at least 3-4 washes) with a sufficient volume of ice-cold wash buffer immediately after filtration.[7]
-
Wash Buffer Composition: Your wash buffer should also contain a blocking agent, such as 0.1% BSA, to prevent the radioligand from re-binding non-specifically to the filter during the wash process.[6]
-
Problem: I see high variability between my NSB replicates.
-
Causality: High variability in NSB wells often points to inconsistent handling or incomplete dissolution of the highly concentrated displacer stock. The lipophilic nature of many displacers (like unlabeled GBR 12909) can make them difficult to keep in solution.
-
Action:
-
Verify Displacer Solubility: Ensure your displacer is fully dissolved in its stock solvent (e.g., DMSO). Before adding it to the aqueous assay buffer, vortex the stock thoroughly. When making the final dilution, add the stock to the buffer while vortexing to prevent precipitation.
-
Pipetting Technique: When pipetting the viscous membrane preparation, use wide-bore pipette tips and ensure you are mixing the contents of each well thoroughly but gently after all components have been added.
-
Filtration Technique: Ensure the vacuum is applied evenly across the plate and that all wells are filtered and washed simultaneously and for the same duration.[7]
-
Problem: My specific binding signal is very low.
-
Causality: This can be caused by several factors, including low receptor expression, degraded radioligand, or suboptimal incubation conditions.
-
Action:
-
Check Radioligand Integrity: Verify the age and storage conditions of your radiolabeled compound. If it's old or has undergone multiple freeze-thaw cycles, its specific activity may be compromised.
-
Optimize Protein Concentration: Perform a protein concentration curve to ensure you are using enough tissue/membrane preparation to generate a detectable signal without excessively increasing NSB. A typical starting range for membrane preps is 50-120 µg of protein per well.[11]
-
Determine Equilibrium: Run a time-course experiment (association kinetics) to ensure your incubation time is sufficient to reach binding equilibrium.[15] Insufficient incubation will result in a low signal.[15]
-
Section 3: Key Experimental Protocols
These detailed protocols provide a validated starting point for your experiments.
Protocol 3.1: Pre-treatment of Glass Fiber Filter Plates
-
Prepare a 0.5% (w/v) solution of polyethylenimine (PEI) in deionized water.
-
Add 200 µL of the 0.5% PEI solution to each well of a 96-well glass fiber filter plate (e.g., Pall A/B or Millipore GF/C).
-
Incubate for 60 minutes at 4°C or room temperature.[6]
-
Just before use, place the filter plate on a vacuum manifold and aspirate the PEI solution.
-
Wash each well twice with 200 µL of ice-cold assay buffer to remove residual PEI.[6]
-
Do not allow the filter to dry out before adding your assay mixture. The plate is now ready for the binding reaction filtration.
Protocol 3.2: Preparation of Optimized Assay Buffer
This buffer is designed to minimize NSB for hydrophobic ligands.
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 7.4 | 50 mM | pH buffering |
| NaCl | 120 mM | Provides ionic strength to reduce electrostatic NSB[13] |
| KCl | 5 mM | Often included for DAT binding assays[10] |
| Bovine Serum Albumin (BSA) | 0.1% (w/v) | Protein blocking agent to reduce surface adsorption[6][15] |
Preparation:
-
Dissolve Tris base, NaCl, and KCl in ~90% of the final volume of deionized water.
-
Adjust the pH to 7.4 with HCl.
-
Add BSA and stir gently until fully dissolved. Avoid vigorous shaking which can cause frothing.
-
Bring the solution to the final volume with deionized water.
-
Filter the buffer through a 0.22 µm filter and store at 4°C. Prepare fresh weekly.[15]
Protocol 3.3: Conducting a Saturation Binding Experiment
This experiment is essential for determining the Kd and Bmax of your radioligand and for assessing the level of NSB across a range of concentrations.
-
Plate Setup: Prepare two sets of tubes or plate wells for each radioligand concentration: one for Total Binding and one for Non-Specific Binding.
-
NSB Wells: To each NSB well, add the non-labeled displacer (e.g., Mazindol) to a final concentration that is at least 100 times the Kd of the radioligand (a final concentration of 10 µM is common).[4][5]
-
Total Wells: To each Total Binding well, add an equivalent volume of buffer.
-
Radioligand Addition: Add the this compound radioligand to all wells in a series of increasing concentrations (typically 8-12 concentrations spanning from ~0.1x Kd to ~10x Kd).
-
Initiate Reaction: Add the membrane preparation (e.g., 50-100 µg protein) to all wells to start the binding reaction. The final assay volume is typically 250 µL.[11]
-
Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a constant temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[11]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-treated filter plate using a cell harvester/vacuum manifold.[7][11]
-
Washing: Immediately wash each filter 4 times with 200 µL of ice-cold wash buffer (Assay Buffer can be used).[11]
-
Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.[11]
-
Analysis: Subtract the NSB counts from the Total Binding counts at each concentration to obtain Specific Binding. Plot Specific Binding vs. Radioligand Concentration and fit the data using non-linear regression to determine Kd and Bmax.[7]
References
- How Do You Select The Appropriate Buffer For SPR Experiments? (2025, July 11). Chemistry For Everyone.
- Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). Bio-Rad.
- Dahlin, J. L., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- 4 Ways to Reduce Non-Specific Binding in SPR Experiments. (n.d.). Nicoya Lifesciences.
- Allard, P., Danielsson, M., Papworth, K., & Marcusson, J. O. (1994). [3H]GBR-12935 binding to human cerebral cortex is not to dopamine uptake sites. Journal of Neurochemistry, 62(1), 338–341.
- Analyzing Radioligand Binding Data. (n.d.). GraphPad.
- GBR-12935. (n.d.). In Wikipedia.
- Chin, C. L., et al. (1988). [3H]GBR 12935 binding to dopamine uptake sites: subcellular localization and reduction in Parkinson's disease and progressive supranuclear palsy. European Journal of Pharmacology, 156(3), 331–340.
- Andersen, P. H. (1987). Biochemical and pharmacological characterization of [3H]GBR 12935 binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex. Journal of Neurochemistry, 48(6), 1887–1896.
- Maloteaux, J. M., et al. (1989). [3H]GBR 12935 Binding to Dopamine Uptake Sites in the Human Brain. Journal of Neurochemistry, 53(5), 1400–1404.
- Nonspecific binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide.
- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- Desoxypipradrol. (n.d.). In Wikipedia.
Sources
- 1. GBR-12935 - Wikipedia [en.wikipedia.org]
- 2. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. graphpad.com [graphpad.com]
- 5. chem.uwec.edu [chem.uwec.edu]
- 6. revvity.com [revvity.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biochemical and pharmacological characterization of [3H]GBR 12935 binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]GBR 12935 binding to dopamine uptake sites in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3H]GBR-12935 binding to human cerebral cortex is not to dopamine uptake sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 14. m.youtube.com [m.youtube.com]
- 15. swordbio.com [swordbio.com]
Technical Support Center: Troubleshooting Variability in Behavioral Studies Involving 2-DPMP
Welcome to the technical support center for researchers utilizing 2-diphenylmethylpiperidine (2-DPMP, Desoxypipradrol) in behavioral studies. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of working with this potent and long-acting psychostimulant. Our goal is to enhance the reproducibility and reliability of your experimental outcomes.
Introduction to 2-DPMP in Behavioral Research
2-DPMP is a norepinephrine-dopamine reuptake inhibitor (NDRI) that has garnered interest in neuroscience research for its potent stimulant effects.[1][2] However, its unique pharmacological profile, including a very long duration of action, presents specific challenges in experimental design and execution that can lead to significant variability in behavioral data.[1][3] This guide will address these challenges head-on, providing you with the insights needed to conduct robust and meaningful studies.
Core Principles for Minimizing Variability
Before diving into specific issues, it's crucial to establish a foundation of best practices for any behavioral study involving a powerful psychostimulant like 2-DPMP.
-
Consistency is Key: Every aspect of your experimental protocol, from animal handling and housing to the time of day for testing, should be as consistent as possible.
-
Pilot Studies are Essential: Due to the limited availability of preclinical data for 2-DPMP, conducting pilot studies to determine the optimal dose range and time course of effects in your specific animal model and behavioral assay is critical.
-
Detailed Record-Keeping: Meticulous documentation of all experimental parameters will be invaluable for troubleshooting any unexpected variability.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when starting to work with 2-DPMP.
Q1: What is the primary mechanism of action of 2-DPMP?
A1: 2-DPMP is a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[1] It blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of these neurotransmitters in the brain. Its action at the DAT is considered to be cocaine-like, preventing the reuptake of dopamine that has been released into the synapse.[4]
Q2: What are the expected behavioral effects of 2-DPMP in rodents?
A2: As a potent NDRI, 2-DPMP is expected to produce a range of stimulant-like behavioral effects in rodents, including:
-
Increased locomotor activity
-
Stereotyped behaviors (e.g., repetitive sniffing, gnawing, or head movements) at higher doses
-
Rewarding effects, as measured by conditioned place preference (CPP)[5]
-
Reinforcing effects, as measured in self-administration paradigms[5]
Q3: What is the typical dose range for 2-DPMP in rodent behavioral studies?
A3: Based on the available literature, effective doses of 2-DPMP in mice for inducing behavioral effects such as climbing and conditioned place preference range from 0.1 to 1 mg/kg when administered intraperitoneally (i.p.).[5] However, it is crucial to perform a dose-response study in your specific paradigm to identify the optimal dose range, as psychostimulant effects often follow an inverted U-shaped dose-response curve.[6]
Q4: Is 2-DPMP a chiral molecule, and should I be concerned about enantiomers?
A4: Yes, 2-DPMP is a chiral molecule and is typically supplied as a racemic mixture.[1] Interestingly, one study found that the (S)-(+)- and (R)-(-)-enantiomers of desoxypipradrol were approximately equipotent as inhibitors of dopamine and norepinephrine uptake in rat brain synaptic vesicles.[7] While this suggests that the primary mechanism of action may not be significantly different between the enantiomers, it does not rule out potential differences in metabolism, off-target effects, or other pharmacokinetic properties. For the highest level of precision, using a single enantiomer would be ideal, but if you are using a racemic mixture, it is important to be consistent and report it as such in your methods.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: High Variability in Locomotor Activity Data
"My locomotor activity data for 2-DPMP-treated animals is highly variable, with some animals showing hyperactivity and others showing hypoactivity at the same dose."
This is a common issue with potent psychostimulants. Here’s a breakdown of potential causes and solutions:
| Potential Cause | Explanation and Troubleshooting Steps |
| Dose Selection | Psychostimulant-induced locomotor activity often follows an inverted U-shaped dose-response curve.[6] Lower doses may increase locomotion, while higher doses can lead to stereotyped behaviors that compete with and reduce ambulation. Your dose may be at the peak or on the descending limb of this curve, where small individual differences in sensitivity can lead to large differences in locomotor output. Solution: Conduct a detailed dose-response study with a wider range of doses to fully characterize the locomotor effects of 2-DPMP in your specific assay. |
| Time Course of Effects | 2-DPMP has a very long duration of action.[1] The peak locomotor-activating effects may not occur immediately after administration and could vary between animals. Solution: In your pilot studies, assess locomotor activity at multiple time points after administration (e.g., 30, 60, 120, and 240 minutes) to determine the peak time of effect. |
| Habituation | The novelty of the testing chamber can influence locomotor activity. Insufficient or inconsistent habituation can lead to variability. Solution: Implement a consistent habituation procedure. For example, place the animals in the testing chambers for a set period (e.g., 30-60 minutes) on the day before the experiment. |
| Environmental Factors | Rodent behavior is highly sensitive to environmental conditions.[8] Inconsistent lighting, noise, or odors can be a significant source of variability. Solution: Ensure the testing room has consistent, low-level lighting and is free from sudden noises. Use a white noise generator to mask external sounds. Clean the apparatus thoroughly between animals with a consistent cleaning solution (e.g., 70% ethanol) to remove olfactory cues. |
Issue 2: Inconsistent Conditioned Place Preference (CPP) Results
"I am not observing a consistent conditioned place preference with 2-DPMP, even at doses reported in the literature."
CPP can be a sensitive assay with several potential pitfalls. Consider the following:
| Potential Cause | Explanation and Troubleshooting Steps |
| Apparatus Bias | Animals may have a natural preference for one of the conditioning chambers over the other. If the drug is paired with the initially preferred chamber, it can be difficult to detect a further increase in preference. Solution: Conduct a pre-test to determine the initial preference of each animal. A common approach is to pair the drug with the non-preferred chamber. Alternatively, use a balanced design where the drug is paired with each chamber in an equal number of animals.[9] |
| Conditioning Protocol | The number of conditioning sessions, the duration of each session, and the time between sessions can all impact the strength of the conditioned preference. Solution: A typical CPP protocol involves alternating drug and vehicle conditioning sessions over several days.[9] For a long-acting compound like 2-DPMP, ensure your conditioning sessions are long enough for the animal to experience the peak rewarding effects. A pilot study to optimize the conditioning parameters is recommended. |
| Handling and Injection Stress | The stress associated with handling and injection can be aversive and may counteract the rewarding effects of the drug. Solution: Handle all animals gently and consistently. Habituate the animals to the injection procedure by administering saline injections for a few days before the start of the experiment. The time between injection and placement in the conditioning chamber should be minimized and consistent.[10] |
| Data Analysis | The way you analyze your CPP data can influence the outcome. Simply looking at the time spent in the drug-paired chamber post-conditioning may not be sufficient. Solution: A common and robust method is to calculate a preference score, which is the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-conditioning test. Comparing this score between the 2-DPMP and vehicle control groups is a standard approach. |
Experimental Protocols
Protocol 1: Dose-Response Assessment of Locomotor Activity in an Open Field Test
This protocol provides a framework for determining the dose-response relationship for 2-DPMP-induced locomotor activity.
-
Animals: Male C57BL/6J mice, 8-10 weeks old. Group-housed with a 12-hour light/dark cycle.
-
Apparatus: Open field arenas (e.g., 40 x 40 x 40 cm) equipped with an automated activity monitoring system.
-
Habituation: On the day before testing, place each mouse in the open field arena for 30 minutes to allow for habituation to the novel environment.
-
Drug Preparation: Prepare a stock solution of 2-DPMP hydrochloride in sterile saline. From this stock, prepare serial dilutions to achieve the desired doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg). The vehicle control group will receive sterile saline.
-
Procedure: a. On the test day, allow the animals to acclimate to the testing room for at least 60 minutes. b. Administer 2-DPMP or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg. c. Immediately place the mouse in the center of the open field arena. d. Record locomotor activity (e.g., total distance traveled, rearing frequency) for at least 120 minutes.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effects. Compare the total distance traveled and other locomotor parameters between the different dose groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Conditioned Place Preference (CPP)
This protocol is adapted from standard CPP procedures and a study that successfully used 2-DPMP to induce CPP in mice.[5][9]
-
Animals: Male ICR mice, 8-10 weeks old.
-
Apparatus: A three-chamber CPP apparatus with two larger outer chambers distinguished by different visual and tactile cues (e.g., black vs. white walls, grid vs. smooth floor) and a smaller neutral center chamber.
-
Drug Preparation: Prepare a solution of 2-DPMP hydrochloride in sterile saline at a concentration of 1 mg/kg. The vehicle control will be sterile saline.
-
Procedure: a. Pre-Conditioning (Day 1): Place each mouse in the center chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each of the two outer chambers to establish baseline preference. b. Conditioning (Days 2-5): i. Day 2: Administer 2-DPMP (1 mg/kg, i.p.) and immediately confine the mouse to one of the outer chambers (e.g., the initially non-preferred chamber) for 30 minutes. ii. Day 3: Administer saline and confine the mouse to the opposite outer chamber for 30 minutes. iii. Day 4: Repeat the 2-DPMP conditioning session. iv. Day 5: Repeat the saline conditioning session. c. Post-Conditioning Test (Day 6): In a drug-free state, place each mouse in the center chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each of the outer chambers.
-
Data Analysis: Calculate a CPP score for each mouse (time in drug-paired chamber - time in saline-paired chamber). Compare the CPP scores of the 2-DPMP-treated group to a control group that received saline in both chambers during conditioning using a t-test or ANOVA.
Visualizing Experimental Workflows and Concepts
Diagram 1: 2-DPMP Mechanism of Action
Caption: Mechanism of action of 2-DPMP as a dopamine and norepinephrine reuptake inhibitor.
Diagram 2: Troubleshooting Flowchart for Locomotor Activity Variability
Caption: A decision-making flowchart for troubleshooting variability in locomotor activity studies.
References
- Bellucci G. (1955). [2-Diphenylmethyl-piperidine hydrochloride and the methyl ester of 2-chloro-2-phenyl-2-(2-piperidyl)-acetic acid], drugs with waking effect in anaesthesia. Minerva anestesiologica, 21(4), 125–128.
- Cha, H. J., Kim, J. M., Kim, Y. H., & Suh, S. (2019). Rewarding effects of 2-desoxypipradrol in mice. Neuroscience Letters, 705, 46–50. [Link]
- Desoxypipradrol. (2023, November 28). In Wikipedia. [Link]
- Cunningham, C. L., Gremel, C. M., & Groblewski, P. A. (2006). Drug-induced conditioned place preference and aversion in mice.
- This compound. PubChem Compound Summary for CID 160506. National Center for Biotechnology Information.
- Advisory Council on the Misuse of Drugs. (2011). Consideration of Desoxypipradrol (2-DPMP)
- Corkery, J. M., Elliott, S., Schifano, F., Corazza, O., & Ghodse, A. H. (2013). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): a preliminary review.
- 2-Diphenylmethylpyrrolidine. (2023, October 24). In Wikipedia. [Link]
- Opacka-Juffry, J., & Davidson, C. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). Frontiers in Pharmacology, 11, 806. [Link]
- Desoxypipradrol. (n.d.). In PsychonautWiki.
- Tripod, J., Sury, E., & Hoffmann, K. (2005).
- Wood, S., Sage, J. R., Shuman, T., & Anagnostaras, S. G. (2014). Psychostimulants and cognition: a continuum of behavioral and cognitive activation. Pharmacological reviews, 66(1), 193–221. [Link]
- O'Connor, E. C., & Mead, A. N. (2010). A review of the literature on the abuse potential of desoxypipradrol.
- The Varied Uses of Conditioned Place Preference in Behavioral Neuroscience Research: An Investigation of Alcohol Administration in Model Organisms. (2012). Journal of Visualized Experiments, (63), e3796. [Link]
- Bardo, M. T., Rowlett, J. K., & Harris, M. J. (2011). Conditioned place preference in rodents and humans. Methods in molecular biology (Clifton, N.J.), 794, 13–24. [Link]
- Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. (2002).
- Accili, D., & Accili, E. (1999). Dose-response analysis of locomotor activity and stereotypy in dopamine D3 receptor mutant mice following acute amphetamine. Neuropsychopharmacology, 20(5), 457–464. [Link]
- Davidson, C., & Ramsey, J. (2012). Desoxypipradrol: a new, long-acting psychostimulant. Journal of psychopharmacology (Oxford, England), 26(7), 1036–1041. [Link]
- Moon, E., & Hong, Y. R. (2022). Influences of Dopamine D2, D3 Agonist Quinpirole Dosage on Locomotor Activity Measured by Open-Field. Journal of the Korean Society for Affective Disorders, 20(4), 226–232. [Link]
- Boston University. (2025).
- AstraZeneca. (2021). Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. [Link]
- Heart Rate Variability Prediction of Stimulant-Induced Creativity Gains in Attention-Deficit/Hyperactivity Disorder. (2024). Journal of Clinical Medicine, 13(10), 2898. [Link]
- Protocol for behavioral tests using chemogenetically manipulated mice. (2021). STAR protocols, 2(2), 100466. [Link]
- Heart Rate Variability Prediction of Stimulant-Induced Creativity Gains in Attention-Deficit/Hyperactivity Disorder. (2024).
- An Analysis of the Significant Variation in Psychostimulant Use Across the U.S. (2001).
- Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm. (2015). Journal of Visualized Experiments, (103), e53153. [Link]
- Jackson, D. M., & Hashizume, M. (1986). Different roles of D-1 and D-2 dopamine receptors involved in locomotor activity of supersensitive mice. Psychopharmacology, 90(2), 147–152. [Link]
- Protocol for two models of behavioral transition from action to no-action when facing prolonged uncontrollable experience in mice. (2024). STAR protocols, 5(1), 102919. [Link]
- Behavioral phenotyping of mice in pharmacological and toxicological research. (2006).
- Prevalence and blood concentrations of desoxypipradrol (2-DPMP) in drivers suspected of driving under the influence of drugs and in post-mortem cases. (2013).
- Metabolic study of new psychoactive substance methoxpropamine in mice by UHPLC-QTOF-HRMS. (2023). Drug testing and analysis, 15(4), 421–431. [Link]
- Tzschentke, T. M. (2007). Conditioned place preference as a measure of rewarding properties of drugs of abuse. Methods in molecular medicine, 123, 145–158. [Link]
- Wood, S., Sage, J. R., Shuman, T., & Anagnostaras, S. G. (2014). Psychostimulants and cognition: a continuum of behavioral and cognitive activation. Pharmacological reviews, 66(1), 193–221. [Link]
- Kelly, B. D., & Kelly, M. A. (1998). Locomotor activity in D2 dopamine receptor-deficient mice is determined by gene dosage, genetic background, and developmental adaptations. The Journal of neuroscience : the official journal of the Society for Neuroscience, 18(9), 3470–3479. [Link]
Sources
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.psychonautwiki.org [m.psychonautwiki.org]
- 4. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]
- 5. Rewarding effects of 2-desoxypipradrol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Psychostimulants and cognition: a continuum of behavioral and cognitive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C18H21N | CID 160506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Place Conditioning Preference | Biomedical and Obesity Research Core | Nebraska [borc.unl.edu]
Technical Support Center: Analytical Detection of 2-Diphenylmethylpiperidine (2-DPMP) and its Metabolites
Welcome to the technical support center for the analytical detection of 2-diphenylmethylpiperidine (2-DPMP, Desoxypipradrol) and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis for this compound. Here, we address common challenges and provide in-depth troubleshooting strategies to ensure the accuracy and reliability of your experimental results.
Introduction to the Analytical Challenges
This compound is a norepinephrine-dopamine reuptake inhibitor (NDRI) that presents several analytical challenges due to its lipophilic nature and metabolic pathways.[1] The detection and quantification of its metabolites are crucial for pharmacokinetic, toxicokinetic, and forensic studies. Key difficulties include managing matrix effects in biological samples, differentiating between structurally similar isomers, and achieving adequate sensitivity for low-concentration metabolites.[2][3] This guide provides practical solutions and scientifically grounded explanations to overcome these hurdles.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of 2-DPMP and its metabolites.
Q1: I am observing significant signal suppression (matrix effect) in my LC-MS/MS analysis of plasma samples. What are the primary causes and how can I mitigate this?
A1: Matrix effects, particularly ion suppression, are a frequent challenge in the bioanalysis of drugs in complex matrices like plasma.[4] This phenomenon occurs when co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer's source, leading to reduced sensitivity and inaccurate quantification.
-
Primary Causes:
-
Phospholipids: These are major components of cell membranes and are abundant in plasma. They tend to have poor chromatographic retention on reversed-phase columns and can co-elute with early-eluting analytes, causing significant ion suppression.[5]
-
Salts and Proteins: High concentrations of salts and residual proteins from incomplete sample preparation can also interfere with the ionization process.[2]
-
Exogenous Materials: Contaminants from collection tubes, such as polymers or anticoagulants like lithium heparin, can also contribute to matrix effects.[4]
-
-
Mitigation Strategies:
-
Effective Sample Preparation: Employ more rigorous sample clean-up techniques. While simple protein precipitation is fast, it may not be sufficient.[6] Consider using:
-
Chromatographic Separation: Optimize your LC method to separate the analytes from the bulk of the matrix components. This can be achieved by adjusting the gradient profile or using a different column chemistry.[2]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, providing accurate correction during quantification.
-
Dilution: A simple "dilute and shoot" approach can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.[8][9]
-
Q2: How can I differentiate between isomeric metabolites of 2-DPMP that have the same mass-to-charge ratio (m/z)?
A2: The separation and identification of isomeric metabolites are critical analytical challenges.[10] Since isomers have identical masses, they cannot be distinguished by mass spectrometry alone.
-
Chromatographic Resolution: The most common approach is to develop a robust chromatographic method that can physically separate the isomers based on small differences in their physicochemical properties. This may require:
-
Screening different stationary phases (e.g., C18, phenyl-hexyl, chiral columns).
-
Optimizing mobile phase composition and gradient elution.[11]
-
-
Ion Mobility Spectrometry (IMS): IMS coupled with mass spectrometry (IMS-MS) is a powerful technique that separates ions based on their size, shape, and charge in the gas phase.[12][13] This can often resolve isomers that are difficult to separate by chromatography alone.[14]
-
Tandem Mass Spectrometry (MS/MS) Fragmentation Patterns: In some cases, isomers may produce subtly different fragmentation patterns upon collision-induced dissociation (CID). Careful optimization of collision energy and analysis of the resulting product ion spectra may reveal unique fragments that can be used for differentiation.
Q3: My assay sensitivity is insufficient to detect low levels of 2-DPMP metabolites in urine. What are the key areas for improvement?
A3: Achieving low limits of detection (LOD) and quantification (LOQ) is essential for metabolite analysis.
-
Sample Preparation:
-
Enrichment: Use sample preparation techniques that concentrate the analytes, such as SPE or microextraction methods.[8][15]
-
Enzymatic Hydrolysis: For conjugated metabolites (e.g., glucuronides), enzymatic hydrolysis (e.g., with β-glucuronidase) can release the parent metabolite, increasing its concentration for detection.[9]
-
-
Instrumentation:
-
LC-MS/MS System: Ensure your mass spectrometer is tuned and calibrated for optimal performance. Modern triple quadrupole or high-resolution mass spectrometers offer superior sensitivity.[6][9]
-
Ion Source Optimization: Fine-tune ion source parameters such as spray voltage, gas flows, and temperature to maximize the ionization efficiency of your target analytes.
-
-
Method Parameters:
-
Multiple Reaction Monitoring (MRM): For targeted quantification, use highly specific and intense MRM transitions for each metabolite.[16]
-
Scheduled MRM™: If analyzing a large number of metabolites, using a scheduled MRM algorithm can increase dwell times for each transition without compromising cycle time, thereby improving data quality and sensitivity.[9]
-
Troubleshooting Guides
This section provides detailed, step-by-step guides for resolving specific experimental issues.
Guide 1: Troubleshooting Low Analyte Recovery
Low and inconsistent recovery of 2-DPMP and its metabolites during sample preparation is a common problem that can lead to inaccurate quantification.
Problem: Consistently low recovery (<70%) or high variability (%CV > 15%) in recovery across samples.
Workflow for Diagnosing and Resolving Low Recovery:
Caption: Troubleshooting workflow for low analyte recovery.
Experimental Protocol: Quantifying Recovery and Matrix Effect
To systematically diagnose issues, it is essential to quantify both recovery and matrix effect.[17]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte spiked in the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte is spiked into the final, clean extract.
-
Set C (Pre-Extraction Spike): Analyte is spiked into the blank biological matrix before the extraction process begins.
-
-
Analysis: Analyze all three sets of samples using the developed analytical method.
-
Calculations:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Matrix Effect (%) = ((Peak Area in Set B / Peak Area in Set A) - 1) * 100
-
A negative matrix effect percentage indicates ion suppression, while a positive value indicates ion enhancement.
Guide 2: Addressing Poor Peak Shape in GC-MS Analysis
For volatile metabolites or when derivatization is employed, Gas Chromatography-Mass Spectrometry (GC-MS) can be an alternative.[18] Poor peak shape, such as tailing or fronting, can compromise resolution and integration accuracy.
Problem: Asymmetric or broad peaks for 2-DPMP or its derivatized metabolites.
Troubleshooting Steps:
-
Check for Active Sites: The free silanol groups in the GC inlet liner or on the column can interact with polar functional groups on the analytes, causing peak tailing.
-
Solution: Use a deactivated inlet liner. If the column is old, active sites may have developed; trim the first few centimeters of the column or replace it.[17]
-
-
Optimize Temperatures:
-
Injector Temperature: If too low, volatilization will be incomplete, leading to broad or split peaks. If too high, thermolabile metabolites may degrade.
-
Oven Temperature Program: A ramp rate that is too fast can lead to poor separation and peak co-elution. A slower ramp around the elution temperature of the analytes can improve peak shape.
-
-
Sample Overload: Injecting too much analyte can saturate the column, resulting in fronting peaks.
-
Solution: Dilute the sample or reduce the injection volume.[17]
-
-
Derivatization Issues: Incomplete derivatization can lead to multiple peaks or tailing for the parent compound.
-
Solution: Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). Ensure the sample is completely dry before adding the derivatizing agent, as moisture can quench the reaction.[18]
-
Experimental Workflow: GC-MS Method Development
Caption: General workflow for GC-MS analysis of metabolites.
Data Presentation
The following tables provide example parameters for an LC-MS/MS method for the analysis of 2-DPMP. These should be optimized for your specific instrumentation and application.
Table 1: Example LC-MS/MS Method Parameters
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for lipophilic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization in positive ESI mode.[19] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 5-95% B over 10 minutes | A standard gradient to elute a range of metabolites with varying polarities. |
| Flow Rate | 0.4 mL/min | |
| Injection Volume | 5 µL | |
| Ionization Mode | ESI Positive | Piperidine compounds generally ionize well in positive mode. |
| Capillary Voltage | 3.5 kV | |
| Source Temp. | 400 °C |
Table 2: Example MRM Transitions for 2-DPMP
Note: The exact m/z values and collision energies will vary depending on the specific metabolites and should be determined experimentally by infusing pure standards.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 2-DPMP | 252.2 | 167.1 (Quantifier) | 50 | 20 |
| 91.1 (Qualifier) | 50 | 35 | ||
| Internal Standard | (e.g., 2-DPMP-d5) 257.2 | 172.1 | 50 | 20 |
Conclusion
The successful analytical detection of this compound and its metabolites requires a systematic and scientifically rigorous approach. By understanding the underlying causes of common analytical challenges and implementing the troubleshooting strategies outlined in this guide, researchers can develop robust and reliable methods. Careful optimization of sample preparation, chromatography, and mass spectrometry parameters is paramount to achieving the accuracy, sensitivity, and specificity required for meaningful results in drug development and related fields.
References
- Giorgetti, R., et al. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Forensic Sciences.
- Moreira, R., et al. (2021). Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. Journal of Chromatography A.
- Wiley Analytical Science. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood.
- LCGC International. (2019). Separation of Isomeric Metabolites and Gangliosides with High Performance (Drift Tube) Ion Mobility–Mass Spectrometry.
- Masin, J., et al. (2023). New Approach for the Identification of Isobaric and Isomeric Metabolites. Analytical Chemistry.
- Anzillotti, L., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Journal of Analytical Toxicology.
- Researcher.Life. (2023). Methods for Novel Psychoactive Substance Analysis.
- Schwaiger, B., et al. (2020). Towards a More Reliable Identification of Isomeric Metabolites Using Pattern Guided Retention Validation. Metabolites.
- ACS Publications. (2023). New Approach for the Identification of Isobaric and Isomeric Metabolites.
- TOFWERK. (n.d.). Separation of Isomeric Steroid Metabolites Using High Resolution IMS-MS: Application Note.
- mzCloud. (2016). 2 DPMP.
- Wikipedia. (n.d.). Desoxypipradrol.
- Das, R. P., & Jain, D. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
- ResearchGate. (2013). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review.
- PubChem. (n.d.). This compound.
- Kamal, A. H., et al. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
- Semantic Scholar. (2013). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. Available at: [https://www.semanticscholar.org/paper/2-DPMP-(desoxypipradrol%2C-2-benzhydrylpiperidine%2C-and-Corkery-Schifano/d2f6f582f3c7e0b5d5d6d8c8c7d9c6c5a4b5e2a1]([Link]
- American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis.
- Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry.
- International Journal of MediPharm Research. (2014). Review Article on Matrix Effect in Bioanalytical Method Development.
- Biotage. (n.d.). Bioanalytical sample preparation.
- ScienceDirect. (2021). Current development of bioanalytical sample preparation techniques in pharmaceuticals.
- Zhang, J., et al. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis.
- Baghdad Journal of Biochemistry and Applied Biological Sciences. (2023). Current Development in Bioanalytical Sample Preparation Techniques.
- Cha, H. J., et al. (2019). Rewarding effects of 2-desoxypipradrol in mice. Archives of Pharmacal Research.
- International Journal of Research and Publication Reviews. (2023). Metabolite Profiling and Analytical Challenges in Identifying and Quantifying Metabolites in Drug Development.
- SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System.
- Carlier, J., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Toxics.
- University of Helsinki. (2009). Drug analysis without primary reference standards. Application of LC-TOFMS and LC-CLND to Biofluids and Seized Material.
- University of Glasgow. (n.d.). Stability of drugs and pesticides of forensic toxicological interest and their metabolites in biological samples.
- EFSA. (n.d.). Identification of metabolites: analytical challenges for conducting in vitro metabolism characterisation of pesticides.
- Corkery, J. M., et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. Progress in Neuro-Psychopharmacology and Biological Psychiatry.
- He, H., et al. (2015). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. The Journal of Organic Chemistry.
- ResearchGate. (2017). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma.
- PsychonautWiki. (2022). Desoxypipradrol.
- ChemRxiv. (n.d.). Fragment correlation mass spectrometry enables direct characterization of disulfide cleavage pathways of therapeutic peptides.
- Lisec, J., et al. (2006). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules.
Sources
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood | MDPI [mdpi.com]
- 7. biotage.com [biotage.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. sciex.com [sciex.com]
- 10. Towards a More Reliable Identification of Isomeric Metabolites Using Pattern Guided Retention Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. tofwerk.com [tofwerk.com]
- 15. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Stability of 2-Diphenylmethylpiperidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-diphenylmethylpiperidine (also known as Desoxypipradrol or 2-DPMP). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Improper storage can lead to degradation, resulting in inconsistent data and compromised research outcomes. Here, we address common questions and troubleshooting scenarios based on the compound's chemical properties and established stability protocols.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: The optimal storage conditions depend on the form of the compound and the intended duration of storage. For the commonly supplied hydrochloride salt, which is a crystalline solid, long-term stability is best achieved under controlled cold conditions. A manufacturer of an analytical reference standard specifies storage at -20°C, which ensures stability for at least five years.[1] For general-purpose piperidine-based compounds, storage in a cool, dry, and dark environment is crucial to prevent degradation.[2]
We have consolidated the recommended conditions into the following table for clarity:
| Parameter | Condition | Rationale |
| Temperature | -20°C (Long-Term) 2-8°C (Short-Term) | Minimizes thermal degradation and slows down oxidative processes.[2][3] The hydrochloride salt is confirmed to be stable for years at -20°C.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The tertiary amine on the piperidine ring is susceptible to oxidation by atmospheric oxygen.[3] An inert atmosphere displaces oxygen, preventing the formation of N-oxides and other oxidative byproducts. |
| Light Exposure | Store in an amber vial or protect from light. | Exposure to light, especially UV, can provide the energy to initiate photodegradation, often through radical mechanisms.[3] |
| Container | Tightly sealed, inert glass vial (e.g., amber glass). | Prevents exposure to moisture and atmospheric oxygen.[4][5][6] Glass is preferred over plastic for long-term storage of organic compounds. |
| Form | Solid (especially as a salt, e.g., HCl) | The solid-state, crystalline form is inherently more stable than solutions, where molecules have greater mobility and are more susceptible to hydrolysis or solvent-mediated reactions. |
Q2: I need to make a stock solution. How should I store it?
A2: While storing the compound in its solid form is highly recommended for stability, we understand the practical need for stock solutions. If you must store a solution, follow these guidelines to minimize degradation:
-
Solvent Choice: Use a high-purity, anhydrous-grade solvent in which this compound is highly soluble, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1]
-
Aliquoting: Prepare high-concentration stock solutions and immediately divide them into smaller, single-use aliquots. This practice prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Storage Temperature: Store solution aliquots at -80°C for maximum stability.
-
Fresh is Best: For the most reliable and reproducible results, always prioritize preparing solutions fresh on the day of the experiment.
Q3: What are the primary chemical pathways that cause this compound to degrade?
A3: Based on the structure of this compound, which features a piperidine ring and two phenyl groups, the most probable degradation pathways involve oxidation and photolysis.[3] The molecule itself lacks functional groups that are readily hydrolyzed under normal environmental conditions.
-
Oxidation: The tertiary amine within the piperidine ring is a primary target for oxidation. This can occur with exposure to atmospheric oxygen over time or be accelerated by oxidizing agents. Common products include the corresponding N-oxide or, in more severe cases, ring-opening byproducts.[3]
-
Photodegradation: Although the compound does not contain strong chromophores that absorb sunlight (>290 nm), prolonged exposure to light, particularly high-energy UV light, can provide sufficient energy to initiate degradation via radical mechanisms.[3]
-
Thermal Degradation: High temperatures can promote various complex degradation reactions.[3] While the melting point of the hydrochloride salt is high, stability can be compromised at elevated storage temperatures long before melting occurs.[7]
The diagram below illustrates the most likely degradation pathways originating from the parent molecule.
Caption: Potential degradation pathways for this compound.
Troubleshooting Guide
This section addresses specific issues that may indicate compound degradation and provides workflows to diagnose and resolve the problem.
Problem: I am seeing new, unexpected peaks in my HPLC/LC-MS analysis of a stored sample.
-
Primary Suspected Cause: Your sample of this compound has started to degrade. The new peaks likely represent degradation products.
-
Troubleshooting Workflow: Follow this workflow to confirm degradation and take corrective action. This system is designed to be self-validating by comparing the suspect sample against a reliable control.
Caption: Workflow for troubleshooting unexpected analytical peaks.
Problem: My experimental results are inconsistent, or the compound seems to have lost potency.
-
Primary Suspected Cause: The concentration of the active this compound has decreased due to degradation, leading to a reduction in its expected biological or chemical activity.
-
Recommended Action Plan:
-
Quantitative Purity Analysis: Use a validated, stability-indicating HPLC method to accurately quantify the purity of your current stock against a certified reference standard. A simple percent area calculation is insufficient if degradation products co-elute or have different response factors.
-
Discard and Replace: If degradation is confirmed (typically >5-10%), it is best practice to discard the compromised stock to ensure data integrity.
-
Implement a Proactive Stability Monitoring Program: For critical long-term projects, consider performing periodic purity checks on your stored compound (e.g., every 6-12 months) to catch degradation before it impacts your results. To understand your compound's stability under your specific lab conditions, a forced degradation study is the definitive tool.
-
Protocol 1: Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for understanding a compound's intrinsic stability.[8][9] They intentionally expose the drug substance to harsh conditions to identify potential degradation products and pathways, which is fundamental for developing stability-indicating analytical methods.[9][10]
Objective: To identify the degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber (ICH Q1B compliant)
-
RP-HPLC system with UV/DAD and/or MS detector
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours. Also, test the solid compound under the same conditions.
-
Photolytic Degradation: Expose a vial of the stock solution and a sample of the solid compound to light in a photostability chamber as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At the end of the incubation period, cool the samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including the control) to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples by a suitable RP-HPLC method (e.g., C18 column).
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify new peaks as degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed versus control samples.
-
If using an LC-MS system, analyze the mass-to-charge ratio of the degradation peaks to help elucidate their structures.
-
By understanding how your compound behaves under these stress conditions, you can preemptively protect it from similar, albeit slower, degradation during routine storage.
References
- Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
- This compound | C18H21N | CID 160506. PubChem. [Link]
- Forced Degradation Studies Research Articles - Page 1. R Discovery. [Link]
- PIPERIDINE - Safety D
- PIPERIDINE FOR SYNTHESIS - Safety D
- What are the storage stability of Piperidine Series compounds over time? - Blog. BTC. [Link]
- 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. PubMed. [Link]
- Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]
- Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]
- This compound. LookChem. [Link]
- Desoxypipradrol. Wikipedia. [Link]
- 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. Semantic Scholar. [https://www.semanticscholar.org/paper/2-DPMP-(desoxypipradrol%2C-2-benzhydrylpiperidine%2C-and-Corkery-Elliott/7178120e544665476a269c73e97022062d550974]([Link]
- Analytical characterization and rapid determination of 2-(diphenylmethyl)pyrrolidine in blood and application to an internet product.
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. [Link]
- (PDF) Degradation Pathway.
- Analytical characterization and rapid determination of 2-(diphenylmethyl)pyrrolidine in blood and application to an internet product. Discovery - the University of Dundee Research Portal. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. americanbio.com [americanbio.com]
- 5. lobachemie.com [lobachemie.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Buy this compound (EVT-1206755) | 519-74-4 [evitachem.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for 2-DPMP Quantification
Welcome to the technical support center for the sensitive and robust quantification of 2-diphenylmethylpiperidine (2-DPMP). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a direct question-and-answer format. As Senior Application Scientists, we aim to explain not just the how but the why behind each experimental choice, ensuring your methods are both accurate and self-validating.
Section 1: Understanding the Analyte and Method
Q1: What is 2-DPMP and why is LC-MS/MS the preferred method for its quantification?
This compound (2-DPMP), also known as Desoxypipradrol, is a norepinephrine-dopamine reuptake inhibitor (NDRI) with a long elimination half-life due to its highly lipophilic structure.[1] For quantitative analysis in biological matrices such as plasma, blood, or urine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[1][2] This preference is due to the technique's exceptional sensitivity and selectivity, which are crucial for detecting the low concentrations (typically 10-50 µg/L or ng/mL) expected in biological samples and distinguishing the analyte from complex matrix components.[1][2][3]
| Property | Value | Source |
| IUPAC Name | (RS)-2-benzhydrylpiperidine | [1] |
| Molecular Formula | C₁₈H₂₁N | [1] |
| Molar Mass | 251.373 g·mol⁻¹ | [1] |
| Key Structural Features | Piperidine Ring, Two Phenyl Groups | [1] |
| Ionization Potential | High (Basic piperidine nitrogen) | N/A |
The workflow for a typical LC-MS/MS analysis is a multi-stage process requiring careful optimization at each step.
Caption: High-level workflow for 2-DPMP quantification.
Section 2: Mass Spectrometry (MS/MS) Parameter Optimization
Q2: How do I select the precursor ion for 2-DPMP?
For a basic compound like 2-DPMP, positive mode electrospray ionization (ESI+) is the ideal choice. The basic nitrogen on the piperidine ring readily accepts a proton in the acidic mobile phase, forming a stable protonated molecule, [M+H]⁺.
-
Calculation: Molar Mass (251.37 g/mol ) + Mass of Proton (1.007 g/mol ) = 252.38 g/mol .
-
Action: Set your mass spectrometer to monitor for the precursor ion at m/z 252.4 .
Q3: What are the best strategies for selecting and optimizing Multiple Reaction Monitoring (MRM) transitions?
Selecting robust MRM transitions is critical for assay selectivity and sensitivity.[4] A minimum of two transitions are required: one for quantification (quantifier) and one for confirmation (qualifier).[5]
Step-by-Step Protocol: MRM Optimization
-
Prepare Standard Solution: Create a ~1 µg/mL solution of 2-DPMP in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at a low flow rate (5-10 µL/min).
-
Confirm Precursor Ion: Acquire a full scan (Q1 scan) to confirm the presence and stability of the [M+H]⁺ ion at m/z 252.4.
-
Product Ion Scan: Select m/z 252.4 in Q1 and perform a product ion scan (Q2 scan) to identify all fragment ions generated by collision-induced dissociation (CID). The most likely fragmentation involves the stable diphenylmethyl cation or cleavage related to the piperidine ring.[6][7]
-
Select Potential Transitions: Choose the two or three most abundant, stable, and high-mass product ions. Lower mass ions can be more prone to background interference.[5]
-
Optimize Collision Energy (CE): For each selected transition (e.g., 252.4 > 167.1, 252.4 > 84.1), use the instrument's software to ramp the collision energy across a range (e.g., 10-50 eV). This will generate a curve showing the optimal CE that produces the maximum signal for that specific fragment.[4]
-
Optimize Other Parameters: While CE is critical, also fine-tune other source-dependent parameters like declustering potential (DP) or cone voltage (CV) to maximize the precursor ion signal before fragmentation.[8]
| Parameter | Optimized Value | Rationale |
| Ionization Mode | ESI Positive | Basic piperidine nitrogen is easily protonated. |
| Precursor Ion [M+H]⁺ | m/z 252.4 | Corresponds to the protonated molecule. |
| Product Ion 1 (Quantifier) | e.g., m/z 167.1 | Typically the most intense and stable fragment (diphenylmethyl cation). |
| Product Ion 2 (Qualifier) | e.g., m/z 84.1 | A secondary fragment (related to the piperidine moiety) for identity confirmation. |
| Collision Energy (CE) | Analyte-Specific | Must be empirically determined for each transition to maximize signal.[5] |
| Dwell Time | 50-100 ms | Balances signal intensity with the number of data points across the peak. |
Section 3: Liquid Chromatography (LC) Method Development
Q4: What type of analytical column is best for 2-DPMP?
Given 2-DPMP's high lipophilicity (non-polar nature), a reversed-phase C18 column is the most logical starting point.[1]
-
Recommended Dimensions: A 50 mm x 2.1 mm column with ≤3 µm particles offers a good balance of resolution, speed, and system backpressure for typical bioanalytical run times.
Q5: How do I choose and optimize the mobile phase?
The mobile phase must achieve two goals: retain and separate 2-DPMP from matrix interferences and ensure efficient ionization.
-
Mobile Phase A (Aqueous): Deionized water with an acidic additive.
-
Mobile Phase B (Organic): Acetonitrile or Methanol.
-
Choice: Acetonitrile often provides sharper peaks and lower backpressure than methanol.
-
-
Gradient Elution: A gradient is essential to elute early-eluting polar interferences to waste before eluting the highly retained 2-DPMP, minimizing matrix effects.[11]
Example Gradient Program:
| Time (min) | % Mobile Phase B (ACN) | Flow Rate (mL/min) |
| 0.0 | 5 | 0.4 |
| 0.5 | 5 | 0.4 |
| 3.0 | 95 | 0.4 |
| 4.0 | 95 | 0.4 |
| 4.1 | 5 | 0.4 |
| 5.0 | 5 | 0.4 |
Section 4: Sample Preparation: The Key to Sensitivity
Q6: What sample preparation technique should I use for 2-DPMP in plasma?
The choice depends on your required limit of quantification (LOQ) and throughput needs.[12] Sample cleanup is critical for removing endogenous components like proteins and phospholipids, which are notorious for causing ion suppression.[3][13]
-
Protein Precipitation (PPT):
-
How: Add 3 parts cold acetonitrile to 1 part plasma, vortex, centrifuge, and inject the supernatant.
-
Pros: Fast, cheap, and simple.
-
Cons: Produces the "dirtiest" extract, highly susceptible to matrix effects, and may not be suitable for low ng/mL quantification.
-
-
Liquid-Liquid Extraction (LLE):
-
How: Adjust plasma pH to basic (>9) to neutralize 2-DPMP. Extract with a water-immiscible organic solvent (e.g., methyl tert-butyl ether). Evaporate the organic layer and reconstitute.
-
Pros: More selective than PPT, effectively removes salts and polar interferences.[12] Good for a hydrophobic analyte like 2-DPMP.[12]
-
Cons: Can be labor-intensive and difficult to automate.[14]
-
-
Solid-Phase Extraction (SPE):
-
How: Use a mixed-mode strong cation exchange (MCX) sorbent. The sorbent retains the protonated 2-DPMP while lipids and neutral compounds are washed away. Elute with a basic organic solvent.
-
Pros: Provides the cleanest extracts, significantly reduces matrix effects, and allows for analyte concentration, yielding the best sensitivity.[12][15]
-
Cons: More expensive and requires more method development.
-
Q7: What is the best choice for an internal standard (IS)?
An ideal internal standard is added at the beginning of sample preparation and corrects for variability in extraction, chromatography, and ionization.[16][17]
-
Gold Standard: A stable isotope-labeled (SIL) 2-DPMP (e.g., 2-DPMP-d₅). It is chemically identical to the analyte, so it co-elutes and experiences the exact same matrix effects and extraction recovery, providing the most accurate quantification.[17][18]
-
Alternative: If a SIL-IS is unavailable, a close structural analog (e.g., a related piperidine compound like methylphenidate) can be used. Crucially, the analog must be chromatographically separated from the analyte. [18]
Section 5: Troubleshooting Guide
This section addresses common issues encountered during method development and routine analysis.
Caption: Decision tree for troubleshooting low signal intensity.
FAQ: Troubleshooting Specific Issues
Q8: My signal is unstable and the baseline is noisy. What should I do?
-
Probable Cause: Contamination in the ion source or transfer optics, or impure mobile phase solvents/additives.
-
Solution:
Q9: My chromatographic peak is tailing or splitting. Why?
-
Probable Cause:
-
Column Overload: Injecting too high a concentration of the analyte.[20]
-
Secondary Interactions: The basic 2-DPMP may be interacting with residual acidic silanol groups on the silica-based C18 column.
-
Column Contamination/Void: A buildup of matrix components at the head of the column or a void in the packing material.
-
-
Solution:
-
Dilute your sample and re-inject.
-
Ensure the mobile phase pH is sufficiently low (pH 3-4) to keep the analyte fully protonated.
-
Backflush the column (if permitted by the manufacturer) or replace it.[21]
-
Q10: My results show high variability between samples from different sources (e.g., different patients). What's happening?
-
Probable Cause: Differential matrix effects. The composition of biological samples can vary significantly between individuals, leading to different degrees of ion suppression or enhancement.[13][22] This is the primary reason why a good internal standard is essential.
-
Solution:
-
Verify IS Performance: Check if the internal standard response is consistent across all samples. If it is, the IS is likely correcting for the variability.[23]
-
Improve Sample Cleanup: This is the most robust solution. If you are using PPT, switch to LLE or, ideally, SPE to remove more of the interfering matrix components.[3]
-
Dilute the Sample: Diluting the sample extract can mitigate matrix effects, but may compromise your ability to reach the desired LOQ.
-
References
- Desoxypipradrol - Wikipedia. (n.d.). Wikipedia.
- Desoxypipradrol - PsychonautWiki. (2022). PsychonautWiki.
- How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (n.d.). Sartorius.
- Matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
- Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research.
- The list of multiple-reaction monitoring transitions for the analyzed substances. (2021). ResearchGate.
- Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent Technologies.
- 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024). Technology Networks.
- Chapter 2 - Sample preparation techniques in biological and pharmaceutical sciences. (n.d.). ResearchGate.
- Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). ScienceDirect.
- Selection of Internal Standards for LC-MS/MS Applications. (n.d.). Cerilliant.
- Selecting and optimizing transitions for LC-MS/MS methods. (n.d.). Forensic RTI.
- 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. (2012). PubMed.
- Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. (2002). PubMed.
- The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc.
- Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). (n.d.). SciSpace.
- Bioanalytical sample preparation. (n.d.). Biotage.
- Internal Standards for Quantitative LC-MS Bioanalysis. (2014). ResearchGate.
- Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group.
- Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. (2000). ACS Publications.
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu.
- LCMS Troubleshooting: 14 Proven Strategies for Laboratories. (2025). ZefSci.
- Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. (2010). NIH.
- Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. (n.d.). PubMed Central.
- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International.
- Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment. (2023). PubMed Central.
- Scheme 2. Proposed fragmentation pathways, observed in product ion... (n.d.). ResearchGate.
- Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. (2022). International Journal of Pharmaceutical and Bio Medical Science.
- Separation Science in Drug Development, Part 2: High‑Throughput Characterization. (2015). Chromatography Online.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioPharm International.
- Determination of 2-hydroxydesipramine by high-performance liquid chromatography. (n.d.). PubMed.
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent Technologies.
- Multiple reaction monitoring (MRM) transitions, parameters, and... (n.d.). ResearchGate.
- An Improved LC–MS/MS Method for the Quantification of. (n.d.). Amanote Research.
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (n.d.). Alternative Therapies In Health And Medicine.
- Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. (2024). PubMed Central.
- An experimental comparison of electrospray ion-trap and matrix-assisted laser desorption/ionization post-source decay mass spectra for the characterization of small drug molecules. (2001). PubMed.
- Study of electrochemical reactions using nanospray desorption electrospray ionization mass spectrometry. (2012). PubMed.
- Secondary electrospray ionization ion mobility spectrometry/mass spectrometry of illicit drugs. (2000). PubMed.
- Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Wikipedia.
- Tandem parallel fragmentation of peptides for mass spectrometry. (n.d.). PubMed.
- Fragmentation in Mass Spectrometry. (2023). YouTube.
- Desorption electrospray ionization mass spectrometry: Imaging drugs and metabolites in tissues. (2008). PubMed.
- Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. (n.d.). MDPI.
Sources
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. m.psychonautwiki.org [m.psychonautwiki.org]
- 3. eijppr.com [eijppr.com]
- 4. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 5. forensicrti.org [forensicrti.org]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Tandem parallel fragmentation of peptides for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. agilent.com [agilent.com]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cerilliant.com [cerilliant.com]
- 19. zefsci.com [zefsci.com]
- 20. agilent.com [agilent.com]
- 21. ssi.shimadzu.com [ssi.shimadzu.com]
- 22. bataviabiosciences.com [bataviabiosciences.com]
- 23. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Conflicting Results in 2-Diphenylmethylpiperidine (2-DPMP) Studies
Introduction: The Challenge of Reproducibility with 2-Diphenylmethylpiperidine (2-DPMP)
This compound (2-DPMP), also known as desoxypipradrol, is a potent norepinephrine-dopamine reuptake inhibitor (NDRI) first developed in the 1950s.[1][2] Its long duration of action and high lipophilicity distinguish it from other psychostimulants like methylphenidate.[2] While its primary mechanism is well-established, the scientific literature and research findings can present a landscape of variability. Researchers often encounter conflicting results in potency, purity, and even qualitative effects, leading to significant challenges in reproducibility.[1][3]
This guide is designed to serve as a technical support resource for researchers, scientists, and drug development professionals working with 2-DPMP. As a virtual Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to diagnose issues, design robust experiments, and generate reliable, reproducible data. We will deconstruct the common sources of discrepancy—from chemical synthesis and analysis to pharmacological testing—and provide actionable troubleshooting strategies.
Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
This section addresses the fundamental properties and handling of 2-DPMP. A solid understanding of the basics is the first line of defense against experimental error.
Q1: What are the basic chemical properties of 2-DPMP?
A1: Understanding the molecule's identity is critical. Key properties are summarized below. The compound is typically used as a racemic mixture and is often supplied as a hydrochloride salt to improve stability and handling.[4]
| Property | Value | Source(s) |
| Systematic Name | (RS)-2-benzhydrylpiperidine | [4] |
| Molecular Formula | C₁₈H₂₁N | [4] |
| Molecular Weight | 251.4 g/mol | [4] |
| CAS Number (base) | 519-74-4 | [4] |
| CAS Number (HCl salt) | 5807-81-8 | [4] |
| Appearance (HCl salt) | Crystalline solid | [5] |
| Key Feature | Highly lipophilic, lacks polar functional groups | [2][4] |
Q2: How should 2-DPMP and its solutions be stored?
A2: Due to its lipophilic nature, 2-DPMP is generally stable.[4] However, proper storage is crucial for long-term experimental consistency.
-
Solid Form (HCl salt): Store at room temperature or refrigerated (2-8°C) in a tightly sealed container, protected from light and moisture. A shelf life of ≥5 years is reported for the solid hydrochloride form.[5]
-
Stock Solutions (e.g., in DMSO): Prepare high-concentration stock solutions in anhydrous DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the aliquot to fully thaw and equilibrate to room temperature, then vortex thoroughly.
Q3: What is the primary mechanism of action for 2-DPMP?
A3: 2-DPMP is a potent and selective catecholamine transporter blocker.[6][7] It functions as a norepinephrine-dopamine reuptake inhibitor (NDRI) by binding to the dopamine transporter (DAT) and norepinephrine transporter (NET), preventing the reabsorption of these neurotransmitters from the synaptic cleft.[2][4] This leads to increased extracellular concentrations of dopamine and norepinephrine, resulting in its stimulant effects.[8][9] Studies suggest it is more potent than cocaine at dopamine terminals.[8]
Q4: Is the stereochemistry of 2-DPMP important for its activity?
A4: This is a critical and often overlooked source of variability. 2-DPMP possesses a chiral center at the 2-position of the piperidine ring and is typically synthesized and sold as a racemic mixture of (S)- and (R)-enantiomers. While one study on vesicular amine uptake found the enantiomers to be approximately equipotent for that specific mechanism, this may not hold true for binding and inhibition at the dopamine and norepinephrine transporters, where stereoselectivity is common for many phenylpiperidines.[8] Conflicting results can arise if different batches of 2-DPMP have varying enantiomeric ratios or if researchers are unknowingly using an enantiomerically enriched sample. For ultimate consistency, chiral separation and testing of individual enantiomers are recommended.
Section 2: Troubleshooting Experimental Discrepancies
This section provides structured guidance for tackling the most common issues encountered in 2-DPMP research.
Issue: Inconsistent or Unexpected Pharmacological Results
You observe high variability in your in vitro (e.g., IC₅₀ values in binding or uptake assays) or in vivo (e.g., behavioral responses) results between experiments or when comparing your data to published findings.
This workflow is designed to systematically isolate the source of pharmacological variability.
Caption: Troubleshooting workflow for variable pharmacology.
-
Purity is Paramount: 2-DPMP is a potent molecule.[10] Even minor impurities can have significant off-target effects or interfere with its primary mechanism, altering the observed potency. Positional isomers (e.g., 3- or 4-diphenylmethylpiperidine), which may be difficult to distinguish by mass spectrometry alone, could have vastly different pharmacological profiles.[11]
-
The Chiral Question: As discussed in the FAQ, stereoisomers can exhibit different pharmacodynamics and pharmacokinetics. If your results differ from a publication, it's possible they used an enantiomerically pure sample while you are using a racemate, effectively diluting the more active enantiomer by 50%.
-
Assay Conditions Matter: Biological systems are dynamic. The potency of a reuptake inhibitor can be influenced by substrate concentration (e.g., ³H-dopamine), cell density, and incubation time. Ensure these are consistent. Using a well-characterized standard compound (like GBR-12909 for DAT) acts as a self-validating system; if the standard's potency is consistent, the assay is performing correctly, and the problem likely lies with your 2-DPMP sample.[12]
Issue: Poor Analytical Reproducibility or Purity Concerns
Your HPLC chromatogram shows multiple peaks, batch-to-batch purity varies, or you are unsure if your method can resolve critical impurities.
The most significant analytical challenge is ensuring the separation of the active 2-DPMP isomer from potential positional isomers (3-DPMP, 4-DPMP) and synthetic precursors.[11] Standard C18 columns may not always provide adequate resolution.
This protocol provides a starting point for a robust, stability-indicating HPLC method. Method validation is crucial to ensure it is suitable for its intended purpose.[13][14]
-
Instrumentation & Columns:
-
HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Recommended Column: Phenyl-Hexyl phase column (e.g., 250 x 4.6 mm, 5 µm). The pi-pi interactions between the phenyl rings in 2-DPMP and the stationary phase can enhance selectivity for resolving closely related isomers.
-
-
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program (Example):
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B (re-equilibration)
-
-
-
Detection:
-
Set detector to 210 nm and 254 nm. Use a DAD to collect full spectra to aid in peak purity assessment and impurity identification.
-
-
Sample Preparation:
-
Accurately weigh and dissolve 2-DPMP HCl in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Validation & Trustworthiness:
-
Specificity: Spike your sample with any known precursors or potential side-products to confirm they are resolved from the main 2-DPMP peak.
-
Linearity: Create a calibration curve with at least five concentrations to ensure the detector response is linear.
-
Forced Degradation: To develop a true "stability-indicating" method, subject the sample to stress conditions (acid, base, peroxide, heat, light) to ensure degradation products do not co-elute with the parent peak.[15]
-
Caption: Workflow for robust HPLC method validation.
Issue: Synthetic Route Challenges
You are synthesizing 2-DPMP in-house and face issues with low yield, difficult purification, or product that fails analytical QC.
A common synthesis involves the reaction of diphenylacetonitrile with 2-bromopyridine, followed by reduction of the pyridine ring.[4]
Caption: Simplified synthesis and potential impurity sources.
-
Symptom: Low Yield.
-
Cause: Incomplete reaction or side reactions. The initial deprotonation of diphenylacetonitrile is critical. Ensure your base (e.g., sodium amide) is fresh and the solvent (e.g., toluene) is anhydrous.
-
Solution: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
Symptom: Product is a complex mixture.
-
Cause: Impure starting materials. Commercially available 2-bromopyridine can contain 3- and 4-bromopyridine, which will lead to the formation of a difficult-to-separate mixture of positional DPMP isomers.
-
Solution: ALWAYS verify the purity of your starting materials by GC-MS or NMR before starting the synthesis. Purify starting materials if necessary.
-
-
Symptom: Difficult Purification.
-
Cause: The high lipophilicity of 2-DPMP makes it tricky to purify by standard silica gel chromatography, as it may have low retention.
-
Solution: Convert the final product to its hydrochloride salt by treating the free base with HCl in a non-polar solvent like ether. The salt is a crystalline solid and can often be purified effectively by recrystallization, which also helps in removing less basic impurities.[4]
-
References
- This compound (EVT-1206755) | 519-74-4. EvitaChem.
- 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. PubMed, 2012.
- Consideration of Desoxypipradrol (2-DPMP) and related pipradrol compounds. Advisory Council on the Misuse of Drugs (ACMD), GOV.UK, 2011.
- This compound | C18H21N | CID 160506. PubChem.
- 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review.
- Zentralerregende Wirkung eines neuen Piperidinderiv
- Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). PubMed, 2012.
- Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) | Request PDF.
- 2-DPMP (hydrochloride) (CAS 5807-81-8). Cayman Chemical.
- Pharmacological profiles of aminoindanes, piperazines, and pipradrol deriv
- Analytical characterization and rapid determination of 2-(diphenylmethyl)pyrrolidine in blood and application to an internet product.
- Desoxypipradrol. Wikipedia.
- Tips and troubleshooting. Takara Bio.
- Challenges in Analytical Method Development and Validation.
- A review on analytical method development and validation. International Journal of Pharmaceutical Research & Analysis.
- A Guide to Reproducibility in Preclinical Research. ILAR Journal, 2018.
- Special issue: reproducibility in synthetic biology. Synthetic Biology, 2023.
- Reproducibility and replicability of rodent phenotyping in preclinical studies. Mammalian Genome, 2017.
- Troubleshooting Molecular Biology Applic
- Analytical methods validation in the regulatory framework. Experimental designs, optimization, and evaluation. The case of stability testing. Universidade de Lisboa, 2022.
- Challenges of analytical method validation for
- A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Cell Systems, 2018.
Sources
- 1. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 3. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-1206755) | 519-74-4 [evitachem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C18H21N | CID 160506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review | Semantic Scholar [semanticscholar.org]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. ijpra.com [ijpra.com]
- 15. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
Technical Support Center: Purification of 2-Diphenylmethylpiperidine
Welcome to the technical support center for the synthesis and purification of 2-diphenylmethylpiperidine (2-DPMP). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purity of this important synthetic intermediate. High purity is critical for downstream applications, and this document provides field-proven insights and detailed protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound synthesis?
A1: Typically, impurities arise from three main sources:
-
Unreacted Starting Materials: Residual diphenylmethanol and/or piperidine.
-
Side-Reaction Products: Products from over-alkylation or side reactions related to the specific synthetic route (e.g., reductive amination byproducts).[1][2]
-
Reagent-Related Impurities: Byproducts from the reducing agent (e.g., borate salts from NaBH₄ or NaBH(OAc)₃) or residual acid/base from the workup.[2][3]
Q2: My crude product is a persistent yellow oil, but the literature reports a solid. What's wrong?
A2: An oily or viscous liquid product, where a crystalline solid is expected, is a strong indicator of significant impurities.[2] These impurities disrupt the crystal lattice formation of the pure compound. The expected melting point for pure this compound is around 60-61°C.[4] The primary troubleshooting step is to perform a robust purification, such as an acid-base extraction followed by recrystallization.
Q3: Can I purify this compound by silica gel chromatography?
A3: While possible, it's often problematic. Amines are basic and tend to streak or irreversibly bind to standard acidic silica gel, leading to poor separation and low recovery.[5] If chromatography is necessary, consider using deactivated silica (e.g., by adding 1-2% triethylamine to the eluent) or using a different stationary phase like basic alumina.[5] However, chemical extraction and recrystallization are often more efficient for this class of compounds.
Q4: How can I confirm the purity of my final product?
A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good preliminary indicator.
-
Melting Point: A sharp melting point range (e.g., within 1-2°C) that matches the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method to confirm the structure and identify the absence of impurity peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities and confirming the molecular weight.
Troubleshooting Guide: From Crude Product to Pure Compound
This section provides a systematic approach to diagnosing and resolving purity issues encountered during the synthesis of this compound.
Problem 1: Low Purity Detected in Crude Product After Workup
-
Symptoms:
-
Broad or depressed melting point.
-
Multiple spots on TLC analysis.
-
Viscous oil or discolored solid.[2]
-
NMR spectrum shows peaks corresponding to starting materials or unidentifiable species.
-
-
Logical Troubleshooting Workflow: The first step is to systematically remove different classes of impurities. An acid-base extraction is a powerful and highly effective first-line technique for purifying amines from non-basic and acidic impurities.[6][7][8]
Caption: Troubleshooting Decision Tree for Crude Product Purification.
Protocol 1: High-Purity Acid-Base Extraction
This technique exploits the basicity of the piperidine nitrogen. By protonating the amine with acid, it becomes a water-soluble salt, allowing for the separation from neutral organic impurities.[6][7]
Caption: Workflow for Amine Purification via Acid-Base Extraction.
Detailed Steps:
-
Dissolve: Dissolve the crude product in a suitable water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether.
-
Extract: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently to release any pressure.[9]
-
Separate: Allow the layers to separate fully. The protonated amine salt will be in the aqueous (top) layer, while neutral impurities (like unreacted diphenylmethanol) will remain in the organic (bottom) layer. Drain and save the aqueous layer.
-
Wash (Optional): Wash the organic layer one more time with 1M HCl to ensure complete extraction of the amine. Combine the aqueous layers.
-
Basify: Cool the combined aqueous layers in an ice bath. Slowly add 2M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper). The amine salt will be deprotonated back to the neutral, water-insoluble free base, which may precipitate or form an oil.[6]
-
Back-Extract: Extract the aqueous suspension with two or three portions of fresh organic solvent (DCM or diethyl ether).
-
Dry and Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound free base.
Problem 2: Product Fails to Crystallize After Extraction
-
Symptoms:
-
The purified product remains an oil or waxy solid even after acid-base extraction.
-
TLC still shows minor, closely-eluting impurities.
-
-
Causality & Solution: Even after extraction, minor impurities can inhibit crystallization.[10] Recrystallization is a powerful technique that relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.[11] An alternative and often highly effective strategy for amines is to form a crystalline salt.[10][12][13]
Protocol 2: Purification via Recrystallization or Salt Formation
Method A: Recrystallization of the Free Base
-
Solvent Screening: The key is to find a solvent (or solvent system) where 2-DPMP is highly soluble when hot but poorly soluble when cold. Good starting points for non-polar to moderately polar amines include hexanes, toluene, or mixtures like ethyl acetate/hexanes.[10]
-
Procedure: a. Place the purified oil/solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate) with stirring. c. Continue adding small portions of hot solvent until the compound just dissolves completely. Do not add excess solvent.[11] d. If colored impurities persist, cool slightly, add a spatula tip of activated charcoal, and reheat to boiling for a few minutes. e. If charcoal was used, perform a hot filtration to remove it. f. Allow the clear solution to cool slowly and undisturbed to room temperature, then in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure, large crystals.[14] g. Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
| Solvent System | Suitability for 2-DPMP (Free Base) | Rationale |
| Hexanes / Heptane | Excellent | The non-polar nature of the solvent should provide a large solubility differential between hot and cold for the largely non-polar 2-DPMP. |
| Isopropanol / Water | Good | Dissolve in hot isopropanol, then add water dropwise until cloudy. Reheat to clarify and cool. The water acts as an anti-solvent. |
| Toluene | Fair | May require a larger volume; good for larger scale crystallizations. |
Method B: Formation and Recrystallization of the Hydrochloride Salt
Amine hydrochloride salts are often highly crystalline and have different solubility profiles than their free-base counterparts, making this an excellent purification strategy.[10][12][13]
-
Formation: Dissolve the purified free base in a minimal amount of a non-polar solvent like diethyl ether or ethyl acetate.
-
Precipitation: Slowly add a solution of HCl in diethyl ether (commercially available) or bubble dry HCl gas through the solution. The hydrochloride salt will precipitate out.
-
Isolation & Recrystallization: a. Collect the solid salt by filtration. b. Recrystallize the salt from a more polar solvent system, such as methanol/ether or ethanol/ethyl acetate. c. The pure, crystalline salt can be stored as is or converted back to the free base by dissolving it in water and basifying with NaOH as described in Protocol 1. The hydrochloride salt of this compound has a high melting point of 286-286.5°C.[4]
References
- Recrystallization of Amine Compounds. (2021). ResearchGate.
- Acid-Base Extraction. (2022). Chemistry LibreTexts.
- Acid–base extraction. (n.d.). Wikipedia.
- Acid and Base Extraction. (n.d.). University of Waterloo Engineering Ideas Clinic.
- Amine workup. (2022). Reddit r/Chempros.
- Ley, S. V., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2023). Infinome.
- Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
- Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
- Organic Techniques - Purification. (2023). Save My Exams.
- Recrystallisation. (n.d.). University of Calgary, Department of Chemistry.
- Cardona, F., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry.
- Reductive amination. (n.d.). Wikipedia.
- Hoffmann, C., & Sury, E. (1958). U.S. Patent No. 2,820,038. Washington, DC: U.S. Patent and Trademark Office.
- Reductive amination of piperazine. (2022). Reddit r/OrganicChemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. US2820038A - 2-diphenyl-methyl-piperidine - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 9. Troubleshooting [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. researchgate.net [researchgate.net]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. savemyexams.com [savemyexams.com]
Technical Support Center: Method Refinement for Separating 2-Diphenylmethylpiperidine Enantiomers
Welcome to the technical support center for the chiral resolution of 2-diphenylmethylpiperidine (also known as Desoxypipradrol or 2-DPMP). This guide is designed for researchers, scientists, and drug development professionals actively engaged in the separation of these enantiomers. As a norepinephrine-dopamine reuptake inhibitor (NDRI), the stereochemistry of 2-DPMP is critical to its pharmacological activity, making robust enantioseparation essential for research and development.[1]
This document provides in-depth, field-proven insights in a direct question-and-answer format, focusing on troubleshooting and the causal science behind experimental choices.
Frequently Asked Questions: Core Concepts
Q1: What is this compound, and why is its chiral separation critical?
A1: this compound is a psychostimulant compound with a single chiral center at the 2-position of the piperidine ring, making it exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-2-DPMP.[2][3][4] In pharmacology, it is imperative to separate and study enantiomers individually because they often exhibit profoundly different interactions with chiral biological targets like enzymes and receptors.[5][6] This can lead to one enantiomer being therapeutically active while the other is inactive, less active, or even responsible for adverse effects.[6] Therefore, isolating the pure enantiomers is a fundamental requirement for accurate pharmacological assessment, toxicity studies, and the development of stereochemically pure active pharmaceutical ingredients (APIs).
Q2: What are the primary strategies for resolving the enantiomers of this compound?
A2: There are three principal methodologies for the chiral resolution of 2-DPMP and similar piperidine derivatives:
-
Chiral Chromatography: This is the most direct and versatile analytical and preparative technique. It physically separates the enantiomers based on their differential interactions with a chiral stationary phase (CSP).[7] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the dominant methods in this category.[8][9][10]
-
Diastereomeric Salt Crystallization: A classical and scalable chemical resolution technique. The racemic base (2-DPMP) is reacted with an enantiomerically pure chiral acid (a resolving agent) to form two diastereomeric salts.[11] Since diastereomers have different physical properties, including solubility, one can be selectively crystallized from a suitable solvent.[12][13]
-
Enzymatic Resolution: A highly selective biocatalytic method. An enzyme, such as a lipase, is used to selectively react with one enantiomer of the racemate (or a derivative), allowing the unreacted enantiomer and the product to be separated.[14][15][16]
Deep Dive 1: Chiral Chromatography (HPLC & SFC)
This is often the first-line approach for both analytical quantification of enantiomeric excess (ee) and for preparative isolation. The key is finding the right combination of a chiral stationary phase (CSP) and a mobile phase.[17][18]
Troubleshooting & FAQs: Chiral Chromatography
Q: I am not achieving any separation on my polysaccharide-based column (e.g., Chiralpak®). What should I do? A: A lack of separation indicates that the necessary stereoselective interactions for chiral recognition are not occurring. The "three-point interaction" model suggests that a minimum of three simultaneous interactions between the analyte and the CSP are needed, with at least one being stereoselective.[6]
-
Solution 1: Screen Different CSPs. Polysaccharide-based CSPs (coated or immobilized amylose and cellulose derivatives) are excellent starting points, but their recognition mechanisms vary.[19] Screen a small, diverse set of columns (e.g., an amylose-based like Chiralpak AD-H and a cellulose-based like Chiralcel OD-H).
-
Solution 2: Change the Mobile Phase Mode. Chiral separations are highly sensitive to the mobile phase.[18] If you started in normal phase (e.g., hexane/isopropanol), switch to polar organic mode (e.g., pure methanol or ethanol) or reversed-phase (e.g., acetonitrile/water). The interactions driving separation (π-π, hydrogen bonding, steric hindrance) are completely different in each mode.[20]
-
Solution 3: Add an Additive. For a basic compound like 2-DPMP, adding a small amount of a basic additive (like diethylamine, DEA) to a normal-phase system can dramatically improve peak shape and sometimes induce separation by minimizing non-specific interactions with the silica support. Conversely, an acidic additive (like trifluoroacetic acid, TFA) in reversed-phase or polar organic mode can be effective.
Q: My resolution is poor (Rs < 1.5), and the peaks are overlapping. How can I improve it? A: Poor resolution means the selectivity (α) or efficiency (N) of the system is insufficient. Selectivity is the most powerful factor to optimize for better resolution.[18]
-
Solution 1: Optimize the Alcohol Modifier. In normal phase, the type and concentration of the alcohol modifier are critical. Switch from isopropanol (a hydrogen bond acceptor and donor) to ethanol or even a combination of alcohols. Systematically vary the concentration in small increments (e.g., from 10% to 15% to 20%).
-
Solution 2: Lower the Temperature. Running the separation at a sub-ambient temperature (e.g., 10-15°C) often increases the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, thereby enhancing selectivity and improving resolution.
-
Solution 3: Reduce the Flow Rate. Decreasing the flow rate can increase the column's efficiency (N), leading to sharper peaks and better resolution, albeit at the cost of a longer run time.
Q: My column performance has degraded quickly, showing high backpressure and broad peaks. What went wrong? A: This often points to column contamination or damage. Chiral stationary phases, especially coated polysaccharide types, are sensitive to certain solvents and sample matrices.[21][22]
-
Cause 1: Incompatible Solvents. Strong solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) can irreversibly damage coated CSPs by dissolving the chiral polymer.[22] Always verify solvent compatibility in the column's instruction manual. Immobilized CSPs offer much greater solvent robustness.[21]
-
Cause 2: Sample Purity. Impurities from a crude sample can strongly and irreversibly adsorb to the head of the column, blocking the inlet frit (increasing pressure) or altering the stationary phase chemistry (causing peak broadening).[21] Use of a guard column and proper sample cleanup are essential preventive measures.
-
Solution: Attempt to regenerate the column according to the manufacturer's protocol, which may involve flushing with a strong, compatible solvent like 100% ethanol or isopropanol.[21] However, if the CSP itself is damaged, the column may be unrecoverable.[22]
Data & Protocols: Chiral Chromatography
| Parameter | HPLC (Normal Phase) | HPLC (Polar Organic) | SFC (Supercritical Fluid) |
| CSP Screen | Chiralpak® AD-H, Chiralcel® OD-H | Chiralpak® IA, Chiralcel® OJ-H | Chiralpak® AD-3, Chiralcel® OD-3 |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | Methanol / 0.1% TFA | CO₂ / Methanol (80:20 v/v) |
| Additive | 0.1% Diethylamine (DEA) | None initially | 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 3.0 mL/min |
| Temperature | 25°C | 25°C | 40°C |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
-
Sample Preparation: Dissolve racemic 2-DPMP in the initial mobile phase or a compatible weak solvent (e.g., isopropanol) to a concentration of ~1 mg/mL.
-
Column Selection & Installation: Install a primary screening column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
-
System Equilibration: Equilibrate the column with the initial mobile phase (e.g., Hexane/IPA 90:10 + 0.1% DEA) at 1.0 mL/min until a stable baseline is achieved (~20-30 column volumes).
-
Initial Injection: Inject 5-10 µL of the sample and acquire the chromatogram.
-
Analysis:
-
No Separation: Switch to a different CSP (e.g., Chiralcel® OD-H) or a different mobile phase mode (e.g., Polar Organic).
-
Partial Separation (Rs < 1.5): Begin optimization. Systematically adjust the alcohol percentage (e.g., try 85:15 and 95:5). Evaluate the effect of temperature (e.g., test at 15°C and 40°C).
-
Baseline Separation (Rs ≥ 1.5): The method is successful. Proceed with validation or preparative scale-up.
-
-
Documentation: Meticulously record all conditions and results, as "additive memory effects" can influence future separations on the same column.[17]
Caption: Workflow for chiral method development using HPLC/SFC.
Deep Dive 2: Diastereomeric Salt Crystallization
This classical method remains highly relevant for large-scale production due to its cost-effectiveness and scalability. The success of this technique is entirely dependent on finding a combination of a chiral resolving agent and a solvent system that yields a significant difference in solubility between the two resulting diastereomeric salts.[13]
Troubleshooting & FAQs: Diastereomeric Salt Crystallization
Q: I've mixed my racemic 2-DPMP and a chiral acid, but the solution remains clear, or an oil precipitates. What should I do? A: This is a very common issue related to solubility and supersaturation.[23]
-
Cause 1: Inappropriate Solvent. The chosen solvent may be too good, keeping both diastereomeric salts fully dissolved, or too poor, causing them to crash out as an amorphous oil. An ideal solvent provides marginal solubility for one salt while keeping the other dissolved.[13][23]
-
Solution: Conduct a Solvent Screen. Test a variety of solvents with different polarities (e.g., ethanol, acetone, ethyl acetate, isopropanol, and mixtures thereof). A mixture of a "good" solvent with a "poor" anti-solvent is often effective at inducing crystallization.[23]
-
Cause 2: Insufficient Supersaturation. Crystallization will not occur if the solution is not supersaturated.
-
Solution: Increase Concentration. Carefully remove solvent under reduced pressure to increase the concentration until turbidity is observed, then add a small amount of solvent back to redissolve. You are now near the saturation point.
-
Solution: Controlled Cooling & Seeding. Slow, controlled cooling is critical. If spontaneous crystallization doesn't occur, try seeding the solution with a microscopic crystal of the desired product (if available) or scratching the inside of the flask with a glass rod to create nucleation sites.
Q: My crystals have formed, but their purity (diastereomeric excess) is low. How can I improve this? A: Low purity indicates that the less soluble salt did not crystallize exclusively.
-
Solution 1: Recrystallize. The most straightforward approach is to dissolve the isolated crystals in a minimal amount of fresh hot solvent and allow them to re-form slowly. This process typically purges the undesired diastereomer.
-
Solution 2: Optimize the Cooling Rate. A very rapid temperature drop can cause both diastereomers to co-precipitate. Employ a slower, more controlled cooling profile to allow for thermodynamic equilibrium to favor the crystallization of the less soluble salt.
-
Solution 3: Adjust Stoichiometry. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve the purity of the initial crop of crystals, as there isn't enough resolving agent to form a salt with all of the undesired enantiomer.
Protocol 2: Screening for Diastereomeric Salt Resolution
-
Preparation: In separate test tubes, dissolve a known amount of racemic 2-DPMP (e.g., 100 mg) in small volumes (~1-2 mL) of different trial solvents (e.g., methanol, ethanol, acetone).
-
Resolving Agent Addition: Prepare a stock solution of an enantiomerically pure chiral acid (e.g., Di-p-toluoyl-L-tartaric acid) in the same solvent. Add 0.5 to 1.0 molar equivalents of the resolving agent solution to each test tube.
-
Salt Formation & Crystallization: Warm the mixtures gently to ensure complete dissolution. Allow them to cool slowly to room temperature, and then transfer to a 4°C refrigerator overnight.
-
Isolation & Analysis: If crystals form, isolate them by filtration and wash with a small amount of the cold solvent. Dry the crystals.
-
Liberation and Purity Check: To check the purity, a small portion of the crystals must be processed to liberate the free base. Dissolve the salt in water, make the solution basic (e.g., with 1M NaOH), and extract the free 2-DPMP with an organic solvent (e.g., ethyl acetate).[24] Analyze the enantiomeric excess of this extracted sample using a developed chiral HPLC/SFC method.
-
Optimization: Scale up the most promising solvent/resolving agent combination, optimizing temperature, concentration, and cooling rate for yield and purity.
Caption: Decision tree for troubleshooting diastereomeric salt crystallization.
Deep Dive 3: Enzymatic Resolution
While less direct for a molecule like 2-DPMP, enzymatic kinetic resolution is a powerful "green chemistry" tool. It relies on an enzyme's ability to selectively catalyze a reaction on one enantiomer, leaving the other untouched. For 2-DPMP, this would require derivatization to introduce a handle for the enzyme, such as N-acylation.
Troubleshooting & FAQs: Enzymatic Resolution
Q: Can 2-DPMP itself be resolved by enzymes? A: Directly, it is challenging. The most common enzymatic resolutions involve the hydrolysis of esters or amides, or the acylation of alcohols or amines.[14][15][25] A more viable strategy is the kinetic resolution of an N-acylated derivative of 2-DPMP. For example, reacting racemic 2-DPMP with an acyl donor in the presence of a lipase could lead to the selective acylation of one enantiomer, which could then be easily separated from the unreacted enantiomer.[15]
Q: My enzymatic reaction is very slow and shows low enantioselectivity (low E-value). What can I do? A: Both reaction rate and selectivity are highly dependent on the specific enzyme and conditions.
-
Solution 1: Screen Multiple Enzymes. Lipases are a good starting point (e.g., from Candida antarctica, Pseudomonas cepacia). Screen a panel of different lipases and proteases to find one with high activity and selectivity for your substrate.
-
Solution 2: Optimize the Solvent. Enzymes are highly sensitive to the solvent. Non-polar organic solvents like hexane or toluene are often preferred for acylation reactions as they do not interfere with the enzyme's essential water layer.
-
Solution 3: Screen Acyl Donors. The nature of the acyl donor (e.g., vinyl acetate, ethyl isobutyrate) can have a subtle but significant impact on the enzyme's selectivity.[15]
Caption: Principle of enzymatic kinetic resolution via selective acylation.
Summary Comparison of Methods
| Feature | Chiral Chromatography (HPLC/SFC) | Diastereomeric Salt Crystallization | Enzymatic Resolution |
| Speed | Fast (analytical), Moderate (prep) | Slow (days) | Moderate (hours to days) |
| Scalability | Excellent for analytical, challenging for large scale | Excellent for large scale (kg) | Good, but can be costly |
| Development Effort | High (screening required) | High (screening required) | High (enzyme/condition screening) |
| Theoretical Yield | ~100% (both enantiomers recovered) | Max 50% (unless mother liquor is recycled) | Max 50% (unless racemization is possible) |
| "Green" Chemistry | Poor (HPLC), Good (SFC) | Moderate (solvent use) | Excellent (biocatalyst) |
| Best For | Purity analysis, small-scale prep | Large-scale manufacturing | High selectivity, moderate scale |
References
- Perdicchia, D., et al. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences, 17(1), 17.
- Chiral Technologies Europe. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Morgan, J. B., et al. (2003). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry, 68(1), 187-190.
- Passarella, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PubMed, 26712740.
- Ray, A. (2020). Trouble with chiral separations. Chromatography Today.
- O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823.
- Perdicchia, D., et al. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. ResearchGate.
- Price, C. P. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery.
- Lorenz, H., & Seidel-Morgenstern, A. (2014). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate.
- Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
- D'Souza, A. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- Sher, P. M., et al. (2002). Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
- Comins, D. L., et al. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. PubMed.
- Zhang, T., et al. (2026). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. PubMed.
- Martynow, J., et al. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help?. ResearchGate.
- Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- Regalado, E. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.
- Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac.
- Scriba, G. K. A. (n.d.). Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology.
- Wang, T., et al. (2011). Two-dimensional supercritical fluid chromatography/mass spectrometry for the enantiomeric analysis and purification of pharmaceutical samples. PubMed.
- Khan, M. A., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI.
- Regalado, E. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. Chromatography Online.
- Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen.
- Comins, D. L., et al. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. ResearchGate.
- PubChem. (n.d.). 2-(Diphenylmethyl)piperidine--hydrogen chloride (1/1).
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Desoxypipradrol.
- Coppola, M., & Mondola, R. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. PubMed.
- Ilisz, I., et al. (2020). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. MDPI.
Sources
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. 2-(Diphenylmethyl)piperidine--hydrogen chloride (1/1) | C18H22ClN | CID 52987596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C18H21N | CID 160506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. selvita.com [selvita.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. mdpi.com [mdpi.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. chiraltech.com [chiraltech.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
strategies to minimize off-target effects of 2-diphenylmethylpiperidine in vitro
Welcome, Researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals utilizing 2-diphenylmethylpiperidine (2-DPMP) in vitro. As a potent norepinephrine-dopamine reuptake inhibitor (NDRI), 2-DPMP is a valuable tool for studying catecholaminergic systems.[1][2] However, its potency and structural characteristics necessitate a rigorous approach to experimental design to ensure that observed effects are attributable to its primary target, the dopamine transporter (DAT), and not confounding off-target interactions.
This portal provides field-proven insights and troubleshooting strategies to help you design robust experiments, interpret your data with confidence, and minimize the impact of off-target effects.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of 2-DPMP in vitro.
Q1: What is the primary mechanism of action for this compound?
A1: this compound (also known as desoxypipradrol) is a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Its primary on-target effect is binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of dopamine and norepinephrine from the synaptic cleft.[3][4] This inhibition leads to increased extracellular concentrations of these neurotransmitters, thereby enhancing dopaminergic and noradrenergic signaling.[3] It is structurally and pharmacologically related to methylphenidate and pipradrol.[1]
Q2: What are the expected primary off-target effects I should be concerned about?
A2: Given its classification as an NDRI, the most significant "off-target" effect to consider relative to its dopaminergic activity is its potent inhibition of the norepinephrine transporter (NET).[4] While some literature suggests it has less activity at the serotonin transporter (SERT), this should be empirically verified as part of a standard selectivity panel.[4] Due to its powerful psychostimulant effects observed in vivo, including prolonged agitation and psychosis, it is also prudent to screen for activity at other CNS targets, such as NMDA receptors, to rule out confounding neuroexcitatory mechanisms.[5][6]
Q3: Why is it critical to minimize and characterize off-target effects in vitro?
A3: Characterizing off-target effects is fundamental to scientific rigor for several reasons:
-
Data Interpretation: Without knowing a compound's selectivity profile, it is impossible to definitively attribute an observed cellular phenotype to the inhibition of your primary target (DAT). An off-target effect could be wholly or partially responsible for the results.
-
Translational Relevance: Off-target activities can lead to toxicity or undesirable side effects in vivo. Identifying these early in the drug discovery process is crucial for making informed decisions about which compounds to advance.[7][8]
-
Reproducibility: Different cell lines express varying repertoires of receptors and transporters. An uncharacterized off-target effect could cause your results to vary dramatically and inexplicably between different in vitro models.[9]
Q4: What is the single most important experimental parameter to control?
A4: Concentration. Using the lowest possible concentration of 2-DPMP that elicits a robust on-target effect is the most effective strategy to minimize off-target interactions.[10] It is essential to perform a full dose-response curve to determine the EC50/IC50 at your primary target (DAT) and then use concentrations at or near this value (e.g., 1x to 10x IC50) for phenotypic assays. Using excessively high concentrations dramatically increases the likelihood of engaging lower-affinity off-targets.
Section 2: Troubleshooting Guide - Mitigating Off-Target Effects
This section provides in-depth answers to specific experimental challenges.
Q1: I'm observing a strong phenotypic response in my cells, but how can I be certain it's mediated by DAT inhibition?
A1: This is a critical validation step. True on-target activity can be confirmed using a multi-pronged approach based on the principle of orthogonal testing.[11]
-
Strategy 1: Use a Structurally Unrelated DAT Inhibitor. Replicate the experiment with a different, well-characterized DAT inhibitor (e.g., GBR12909).[3] If you observe the same phenotype, it strengthens the hypothesis that the effect is mediated by DAT.
-
Strategy 2: Employ a "Silent" Antagonist. Pre-treat your cells with a high-affinity DAT antagonist that does not elicit the downstream effect on its own. If this antagonist blocks the effect of 2-DPMP, it provides strong evidence for on-target action.
-
Strategy 3: Utilize a Target-Null System. The gold standard is to compare the response in your DAT-expressing cell line to an identical parental cell line that does not express DAT (e.g., HEK293-hDAT vs. parental HEK293).[12] A true on-target effect will be absent or significantly diminished in the DAT-null cells.
Q2: My experiments with 2-DPMP show high levels of cytotoxicity. How do I differentiate between on-target excitotoxicity and non-specific or off-target toxicity?
A2: Distinguishing the source of cytotoxicity is crucial for interpreting your results.
-
Step 1: Correlate Potency. Determine the IC50 for 2-DPMP in a DAT functional assay (like a [³H]dopamine uptake assay) and the EC50 for cytotoxicity in a viability assay (e.g., MTT or LDH release).[13] If the potencies are closely correlated (within one order of magnitude), it suggests on-target toxicity. If cytotoxicity only occurs at much higher concentrations (>10-fold the IC50 for DAT inhibition), it is more likely an off-target or non-specific effect.
-
Step 2: Use the Target-Null System. As described in Q1, test cytotoxicity in both DAT-expressing and non-expressing parental cells. On-target excitotoxicity (due to excessive extracellular dopamine) will be significantly more potent in the DAT-expressing line. General membrane disruption or mitochondrial toxicity will show similar potency in both cell lines.
-
Step 3: Include a Positive Control for Off-Target Toxicity. If you suspect a specific off-target, such as NMDA receptor modulation, include a known agonist for that target as a positive control in your cytotoxicity assay to see if it phenocopies the effect of 2-DPMP.
Q3: How do I design an effective counterscreening strategy to build a selectivity profile for 2-DPMP?
A3: A counterscreening cascade is essential for quantifying selectivity.[14] The goal is to determine the IC50 of 2-DPMP at relevant off-targets and compare it to the IC50 at DAT.
-
Tier 1 (Primary Targets): Screen against the most likely related transporters: NET and SERT. Use cell lines stably expressing the human transporters (e.g., hNET-HEK293, hSERT-HEK293) and perform radioligand uptake inhibition assays in parallel with your DAT assay.
-
Tier 2 (Secondary/Exploratory Targets): Based on the compound's observed effects (e.g., neuroexcitation), select a broader panel. This could include:
-
Calculating Selectivity: The selectivity ratio is calculated by dividing the IC50 of the off-target by the IC50 of the on-target (e.g., IC50_NET / IC50_DAT). A ratio >100 is generally considered good selectivity for in vitro tools.
Q4: What is the best in vitro model for my studies? Should I use a recombinant cell line or a neuronal cell line?
A4: The choice of model depends on your experimental question. Each has distinct advantages and disadvantages.
| Model Type | Examples | Pros | Cons |
| Recombinant Cell Lines | HEK293-hDAT, CHO-hDAT[17] | Clean System: Expresses only the transporter of interest, isolating the on-target effect.[12] High Expression: Provides a robust signal window for binding and uptake assays. Reproducible: Genetically defined and stable. | Lacks Biological Context: Non-neuronal background; missing relevant downstream signaling pathways and other transporters. |
| Immortalized Neuronal Lines | SH-SY5Y, N27, MN9D[18][19][20] | More Relevant Context: Endogenously express neuronal proteins, vesicles (VMAT2), and some signaling machinery.[18] | Complex System: May endogenously express multiple transporters (e.g., SH-SY5Y expresses both DAT and NET), complicating data interpretation.[18] Lower/Variable Expression: Target expression can be lower and less consistent than in recombinant lines.[12] |
| Primary Neurons | Midbrain dopaminergic cultures[18] | Highest Biological Relevance: Closest in vitro model to the in vivo situation.[18] | Difficult to Culture: Technically demanding, variable between preparations, and not suitable for high-throughput screening. |
Recommendation: For initial characterization of potency and selectivity (IC50 determination at DAT, NET, SERT), recombinant cell lines are superior due to their clean genetic background. For studying downstream functional consequences and cellular phenotypes, immortalized neuronal lines like N27 cells stably expressing hDAT can provide more biologically relevant insights.[12]
Section 3: Data Interpretation & Workflow Visualization
A systematic experimental workflow is key to generating reliable data. The following diagram outlines a logical progression for characterizing 2-DPMP and minimizing off-target effects.
Caption: Experimental workflow for characterizing 2-DPMP in vitro.
Section 4: Key Experimental Protocols
The following are condensed, essential protocols. Always optimize parameters for your specific laboratory conditions and cell lines.
Protocol 1: [³H]Dopamine Uptake Inhibition Assay
This protocol determines the potency (IC50) of 2-DPMP at the human dopamine transporter (hDAT).
-
Objective: To measure the concentration-dependent inhibition of radiolabeled dopamine uptake into cells stably expressing hDAT.
-
Materials:
-
HEK293 cells stably expressing hDAT (e.g., Revvity RBHDATM-K).[17]
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
[³H]Dopamine.
-
Non-selective inhibitor for defining non-specific uptake (e.g., GBR12909 or nomifensine).
-
2-DPMP serial dilutions.
-
Scintillation fluid and microplates.
-
-
Procedure (adapted from Aggarwal & Mortensen, 2017): [21][22]
-
Cell Plating: Plate hDAT-HEK293 cells in a 96-well plate and grow to ~90-95% confluency.
-
Preparation: Wash cells gently with pre-warmed KRH buffer.
-
Pre-incubation: Add 2-DPMP at various concentrations (typically 10-point curve, e.g., 1 pM to 10 µM) to the wells. Include wells for "Total Uptake" (vehicle only) and "Non-specific Uptake" (saturating concentration of a known inhibitor like 10 µM GBR12909). Incubate for 10-20 minutes at room temperature.
-
Initiate Uptake: Add a final concentration of ~10-20 nM [³H]Dopamine to all wells.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature. This time should be optimized to be within the linear range of uptake.
-
Termination: Rapidly terminate the uptake by washing the wells 3-4 times with ice-cold KRH buffer.
-
Lysis & Counting: Lyse the cells with a lysis buffer or 1% SDS. Transfer the lysate to scintillation vials, add scintillation fluid, and count radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake: (Total Uptake cpm) - (Non-specific Uptake cpm).
-
Normalize the data: Express the uptake at each 2-DPMP concentration as a percentage of the specific uptake in the vehicle control wells.
-
Fit the data using a non-linear regression model (log[inhibitor] vs. response, variable slope) to determine the IC50 value.
-
Protocol 2: Counterscreening - [³H]Norepinephrine Uptake Assay
This protocol is identical in principle to the DAT assay but is used to determine the IC50 at the norepinephrine transporter (NET).
-
Objective: To measure the potency of 2-DPMP at hNET.
-
Key Modifications:
-
Cell Line: Use a cell line stably expressing hNET (e.g., hNET-HEK293).
-
Radioligand: Use [³H]Norepinephrine.
-
Non-specific Control: Use a potent NET inhibitor like desipramine (e.g., 10 µM) to define non-specific uptake.
-
-
Procedure & Analysis: Follow the same steps as the DAT uptake assay. The resulting IC50 can be used to calculate the NET/DAT selectivity ratio.
Protocol 3: Off-Target Assessment - NMDA Receptor Calcium Flux Assay
This functional assay screens for potential activity of 2-DPMP as a modulator of NMDA receptor channels.
-
Objective: To detect any agonist or antagonist activity of 2-DPMP at NMDA receptors.
-
Materials:
-
HEK293 cells expressing relevant NMDA receptor subunits (e.g., NR1/NR2B).[15]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., HBSS) with low/no Mg²⁺ to relieve voltage-dependent block.
-
NMDA and Glycine (co-agonists).
-
MK-801 or AP5 (known antagonists).
-
A fluorescence plate reader (e.g., FLIPR).
-
-
Procedure (adapted from Hansen & Yuan, 2018): [23]
-
Cell Plating: Plate NMDA-HEK293 cells in a 96- or 384-well black, clear-bottom plate.
-
Dye Loading: Load cells with Fluo-4 AM dye according to the manufacturer's protocol (typically 30-60 min incubation).
-
Wash: Gently wash cells to remove extracellular dye.
-
Screening Modes:
-
Antagonist Mode: Pre-incubate cells with serial dilutions of 2-DPMP for 15-30 minutes. Place the plate in the reader. Add a sub-maximal (EC80) concentration of NMDA/Glycine and measure the resulting calcium flux. Inhibition of the signal indicates antagonist activity.
-
Agonist Mode: Place the plate in the reader. Add serial dilutions of 2-DPMP directly to the cells and monitor for any increase in fluorescence. A signal indicates agonist activity.
-
-
Data Analysis:
-
Antagonist Mode: Normalize the data to the response from the NMDA/Glycine control. Fit the dose-response curve to determine an IC50.
-
Agonist Mode: Normalize the data to the response from a saturating concentration of NMDA/Glycine. Fit the dose-response curve to determine an EC50.
-
-
References
- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.
- Rothman, R. B., et al. (2003). In vitro characterization of novel monoamine transporter ligands. Drug and Alcohol Dependence, 70(3), 253-263.
- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21.
- Kovalevich, J., & Miller, G. W. (2018). Model Systems for Analysis of Dopamine Transporter Function and Regulation. Current protocols in pharmacology, 82(1), e46.
- Segura-Aguilar, J. (2017). Catecholaminergic Cell Lines for the Study of Dopamine Metabolism and Neurotoxicity. In Dopamine (pp. 131-143). Humana Press, New York, NY.
- Simmler, L. D., et al. (2013). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical pharmacology, 85(10), 1565-1573.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160506, this compound. PubChem.
- Wikipedia. (n.d.). Desoxypipradrol.
- Wood, D. M., et al. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical toxicology (Philadelphia, Pa.), 50(8), 738–742.
- Kos-Victor, K. A., et al. (2020). Stable expression of the human dopamine transporter in N27 cells as an in vitro model for dopamine cell trafficking and metabolism. Scientific reports, 10(1), 1-14.
- Charles River Laboratories. (n.d.). Human NMDA (NR1/NR2B) Receptor Cell Line. Charles River.
- BioIVT. (n.d.). DAT Transporter Assay. BioIVT.
- Aurelia Bioscience. (2023). How to Develop a Successful in vitro Screening Strategy.
- International Biopharmaceutical Industry. (2023). How to Develop a Successful in vitro Screening Strategy.
- Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices.
- Patsnap. (2024). How can off-target effects of drugs be minimised? Patsnap Synapse.
- Cai, Y., et al. (2014). Immortalized Murine Striatal Neuronal Cell Lines Expressing Dopamine Receptors and Cholinergic Properties. Journal of molecular neuroscience, 54(3), 369-380.
- Niles, J., et al. (2013). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Current protocols in toxicology, 57, 20.2.1-20.2.22.
- Creative Biolabs. (n.d.). Human NMDA (NR1/NR2D) Receptor Stable Cell Line.
- Reynolds, I. J. (1997). The Use of Ligand Binding in Assays of NMDA Receptor Function. In The NMDA Receptor (2nd ed., pp. 245-254). Oxford University Press.
- IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview.
- Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1668.
- Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing.
- Mittleman, G., et al. (2017). Functional assay of N-methyl-D-aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. Annals of clinical and translational neurology, 4(10), 727-733.
- Corkery, J. M., et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): a preliminary review. Drug testing and analysis, 5(4), 253-261.
- Le Large, T. Y. S., et al. (2018). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer research, 38(11), 6037-6042.
- Lynch, J. J. Jr, et al. (2001). In vitro characterization of novel NR2B selective NMDA receptor antagonists. The Journal of pharmacology and experimental therapeutics, 299(1), 183-192.
- National Research Council (US) Committee on the Framework for Evaluating the Safety of Dietary Supplements. (2005). Categories of Scientific Evidence—In Vitro Data. In Dietary Supplements: A Framework for Evaluating Safety. National Academies Press (US).
- Neuroservice. (2019). NMDA-receptors functional assays for CNS diseases.
- Hansen, K. B., & Yuan, H. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. PloS one, 12(9), e0184235.
- Hansen, K. B., & Yuan, H. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments : JoVE, (137), 57833.
- Yang, Y., et al. (2015). Cell type-specific pharmacology of NMDA receptors using masked MK801. eLife, 4, e10206.
- Porsolt. (n.d.). In Vitro Pharmacology Study Capabilities.
- Boster Biological Technology. (2023). What Is Compound Screening? Methods & Applications Guide.
- Chem Help ASAP. (2020, August 23). off-target effects [Video]. YouTube. [Link]
- Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1668.
- Zhang, C., et al. (2022). Targeting NMDA receptors in neuropsychiatric disorders by drug screening on human neurons derived from pluripotent stem cells. Acta pharmacologica Sinica, 43(6), 1349-1362.
- PsychonautWiki. (2022). Desoxypipradrol.
- Creative Biolabs. (n.d.). In Vitro Organoid Model for Pharmacology & Pharmacodynamics Study.
- Corkery, J. M., et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): a preliminary review. Drug testing and analysis, 5(4), 253-261.
Sources
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. Desoxypipradrol - LKT Labs [lktlabs.com]
- 3. Buy this compound (EVT-1206755) | 519-74-4 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C18H21N | CID 160506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.psychonautwiki.org [m.psychonautwiki.org]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 10. m.youtube.com [m.youtube.com]
- 11. international-biopharma.com [international-biopharma.com]
- 12. Stable expression of the human dopamine transporter in N27 cells as an in vitro model for dopamine cell trafficking and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. itmedicalteam.pl [itmedicalteam.pl]
- 14. international-biopharma.com [international-biopharma.com]
- 15. criver.com [criver.com]
- 16. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dopamine Transporter (human) Cell Line | Revvity [revvity.com]
- 18. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Catecholaminergic Cell Lines for the Study of Dopamine Metabolism and Neurotoxicity | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dopamine Reuptake Inhibition by 2-DPMP and Methylphenidate: A Technical Guide for Researchers
This guide provides an in-depth, objective comparison of the dopamine reuptake inhibition properties of 2-diphenylmethylpiperidine (2-DPMP, also known as Desoxypipradrol) and methylphenidate (MPH). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines relevant methodologies, and explores the underlying molecular mechanisms to facilitate a comprehensive understanding of these two centrally-acting stimulants.
Introduction: The Critical Role of Dopamine Transporter Inhibition
The dopamine transporter (DAT) is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission by clearing dopamine from the synaptic cleft.[1] Inhibition of DAT leads to an increase in the extracellular concentration and duration of dopamine, a neurotransmitter pivotal in reward, motivation, and executive function.[1] Both 2-DPMP and methylphenidate are classified as norepinephrine-dopamine reuptake inhibitors (NDRIs), exerting their primary pharmacological effects through the blockade of DAT and the norepinephrine transporter (NET).[2] While methylphenidate is a widely prescribed medication for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, 2-DPMP has emerged as a novel psychoactive substance.[3][4] Understanding the nuances of their interaction with DAT is paramount for predicting their therapeutic potential, abuse liability, and overall pharmacological profile.
Comparative Analysis of Dopamine Reuptake Inhibition: In Vitro Data
The potency of a compound as a dopamine reuptake inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki) at the dopamine transporter. A lower value for these parameters indicates a higher binding affinity and greater potency. The following table summarizes key experimental data for 2-DPMP and methylphenidate from various in vitro studies.
| Compound | Parameter | Value | Experimental System | Radioligand | Reference |
| 2-DPMP | IC50 | 0.07 µM (70 nM) | HEK293 cells expressing hDAT | [3H]dopamine | [5] |
| IC50 | 0.565 µM | Rat nucleus accumbens shell | [125I]RTI-121 | [5] | |
| IC50 | 0.621 µM | Rat dorsal striatum | [125I]RTI-121 | [5] | |
| Methylphenidate (racemic) | IC50 | 0.13 µM (130 nM) | Rat striatal synaptosomes | [3H]WIN 35,428 | [6] |
| Ki | 0.06 µM (60 nM) | Cells expressing hDAT | Not Specified | [7] | |
| d-threo-Methylphenidate | IC50 | 33 nM | Rat brain membranes | Not Specified | [8] |
hDAT: human Dopamine Transporter
Interpretation of the Data:
The collected data indicate that both 2-DPMP and methylphenidate are potent inhibitors of the dopamine transporter. Notably, the d-threo-enantiomer of methylphenidate exhibits the highest potency among the presented values.[8] It is crucial to acknowledge that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, such as the biological system employed (cell lines vs. native tissue), the radioligand used for competitive binding, and incubation parameters. However, the data consistently place both compounds in the nanomolar to low micromolar range of potency at the dopamine transporter.
One study directly compared the effects of 2-DPMP and cocaine on dopamine efflux, finding 2-DPMP to be more potent, causing a sevenfold increase in peak dopamine levels compared to a threefold increase for cocaine.[9] This suggests that 2-DPMP is a highly efficacious dopamine reuptake inhibitor.
Molecular Mechanisms and Signaling Pathways
Both 2-DPMP and methylphenidate act as competitive inhibitors at the dopamine transporter. They bind to the DAT, preventing the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This blockade leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging dopaminergic signaling.
In Vitro Radioligand Binding Assay using Cells Expressing hDAT
This assay measures the affinity of a compound for the dopamine transporter by assessing its ability to displace a radiolabeled ligand known to bind to DAT.
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing the human dopamine transporter (hDAT).
-
Harvest the cells and homogenize them in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and centrifugation to remove cytosolic components.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]WIN 35,428 or [125I]RTI-121), and varying concentrations of the unlabeled test compound (2-DPMP or methylphenidate).
-
Incubate the mixture at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Determine non-specific binding in parallel samples incubated with a high concentration of a known DAT ligand (e.g., cocaine or GBR-12909).
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using a scintillation counter or gamma counter.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value from the competition curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Discussion and Conclusion
Both 2-DPMP and methylphenidate are potent inhibitors of the dopamine transporter, a key mechanism underlying their stimulant properties. The available in vitro data suggest that both compounds exhibit high affinity for DAT, with potencies in the nanomolar to low micromolar range. The d-threo isomer of methylphenidate appears to be particularly potent.
The choice of experimental system is critical in determining the precise inhibitory values, and researchers should carefully consider the translational relevance of in vitro cell-based assays versus ex vivo synaptosomal preparations. The methodologies outlined in this guide provide robust frameworks for the consistent and reliable characterization of dopamine reuptake inhibitors.
Further research employing identical experimental conditions is warranted for a definitive head-to-head comparison of the potency of 2-DPMP and methylphenidate at the dopamine transporter. Such studies will be invaluable for elucidating the subtle yet significant differences in their pharmacological profiles and for informing future drug development efforts in the realm of CNS stimulants.
References
- Dopamine transporter occupancies in the human brain induced by therapeutic doses of oral methylphenidate. PubMed.
- The impact of methylphenidate and its enantiomers on dopamine synthesis and metabolism in vitro. PubMed. [Link]
- Effects of Methylphenidate on the Dopamine Transporter and Beyond. PubMed. [Link] [4]15. The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). Frontiers. [Link]
- Desoxypipradrol. Wikipedia. [Link] [2]17. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]
- In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT).
- Rapid determination of dopamine uptake in synaptosomal prepar
- DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. TW. [Link]
- Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits. bioRxiv. [Link]
- Methylphenidate Pathway, Pharmacodynamics. ClinPGx. [Link] [8]23. Neurotransmitter Transporter Assay Kit. Molecular Devices. [Link]
- Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. PubMed. [Link]
- Differential Pharmacokinetics and Pharmacodynamics of Methylphenid
- Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenid
- PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. PMC. [Link]
- Persistent binding at dopamine transporters determines sustained psychostimulant effects. PNAS. [Link]
- The impact of methylphenidate and its enantiomers on dopamine synthesis and metabolism in vitro. PubMed. [Link]
- Affinity labeling the dopamine transporter ligand binding site. PubMed. [Link]
Sources
- 1. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Methylphenidate on the Dopamine Transporter and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Neurochemical Assessment of Methylphenidate and Its “Legal High” Analogs 3,4-CTMP and Ethylphenidate in Rat Nucleus Accumbens and Bed Nucleus of the Stria Terminalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive in vitro screening of d-, l-, and dl-threo-methylphenidate: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating 2-Diphenylmethylpiperidine Binding Affinity Using Competitive Assays
For researchers and drug development professionals investigating the pharmacological profile of 2-diphenylmethylpiperidine (also known as desoxypipradrol or 2-DPMP), accurate determination of its binding affinity at monoamine transporters is a critical step. This guide provides an in-depth comparison of 2-DPMP's binding profile with selective ligands for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). We will delve into the principles of competitive radioligand binding assays, provide a detailed experimental protocol, and present comparative data to contextualize the binding characteristics of 2-DPMP.
The Significance of this compound and the Need for Precise Affinity Measurement
This compound is a norepinephrine-dopamine reuptake inhibitor (NDRI) that has garnered significant interest in the scientific community.[1] Its stimulant properties are attributed to its ability to block the reuptake of dopamine and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2] Understanding the precise binding affinity (Ki) of 2-DPMP at DAT and NET, as well as its selectivity over SERT, is paramount for elucidating its mechanism of action and predicting its potential therapeutic and off-target effects. Competitive binding assays are the gold standard for determining these affinity values.[3]
The Principle of Competitive Radioligand Binding Assays
Competitive radioligand binding assays are a cornerstone of pharmacology for determining the affinity of an unlabeled compound (the "competitor," in this case, 2-DPMP) for a specific receptor or transporter.[4] The assay relies on the principle of competition between the unlabeled compound and a radiolabeled ligand (a "hot" ligand with known high affinity and specificity for the target) for a finite number of binding sites.[5]
By measuring the concentration of the unlabeled compound required to displace 50% of the specifically bound radioligand (the IC50 value), we can calculate the inhibitory constant (Ki). The Ki is a measure of the binding affinity of the unlabeled compound and is independent of the radioligand concentration used in the assay.[3] This is achieved using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.[6]
Caption: Workflow for competitive radioligand binding assay.
Detailed Methodology
1. Membrane Preparation:
-
Culture HEK-293 cells expressing the target transporter to confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.
-
Homogenize the cell suspension using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh Membrane Preparation Buffer.
-
Repeat the centrifugation and resuspension step.
-
Determine the protein concentration of the final membrane suspension using a standard protein assay (e.g., BCA).
-
Store the membrane preparations at -80°C until use.
2. Competitive Binding Assay:
-
On the day of the assay, thaw the membrane preparations and dilute to the desired protein concentration in Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + Assay Buffer + Membrane suspension.
-
Non-specific Binding (NSB): Radioligand + high concentration of the appropriate reference compound (e.g., 10 µM) + Membrane suspension.
-
Competition: Radioligand + varying concentrations of this compound + Membrane suspension.
-
-
The final concentration of the radioligand should be approximately equal to its Kd value.
-
Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.
3. Filtration and Scintillation Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
Data Analysis and Interpretation
The raw data from the scintillation counter (counts per minute, CPM) are used to determine the IC50 of this compound.
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use non-linear regression analysis (sigmoidal dose-response curve) to determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC50).
-
Calculate Ki using the Cheng-Prusoff Equation: The Cheng-Prusoff equation allows for the conversion of the experimentally determined IC50 value to the inhibition constant (Ki), which represents the true binding affinity of the competitor. [6] Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the transporter.
-
Caption: Workflow for data analysis in competitive binding assays.
Comparative Binding Affinity Profile
The following table summarizes the binding affinities (Ki) of this compound and selected comparator compounds at the human dopamine, norepinephrine, and serotonin transporters. The Ki values for 2-DPMP were calculated from the reported IC50 values using the Cheng-Prusoff equation and the respective Kd values of the radioligands.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Primary Target(s) |
| This compound | 3.3 | 20.9 | >1000 | DAT / NET |
| GBR 12909 | ~1 | >100 | >100 | DAT Selective |
| Nisoxetine | 1150 | ~0.8 | >1000 | NET Selective |
| Citalopram | Inactive | Inactive | ~1.1 | SERT Selective |
Note: The Ki values for this compound were calculated from IC50 values of 70 nM (DAT) and 140 nM (NET) reported by Simmler et al. (2014), using the Cheng-Prusoff equation with Kd values of 11 nM for [³H]WIN 35,428 and 0.7 nM for [³H]nisoxetine, respectively. The SERT affinity is reported as >10,000 nM based on the low potency observed in uptake inhibition assays.
The data clearly illustrate that this compound is a potent inhibitor of both the dopamine and norepinephrine transporters, with a preference for DAT. Its affinity for the serotonin transporter is significantly lower, highlighting its profile as a selective NDRI. In comparison, GBR 12909 demonstrates high selectivity for DAT, while nisoxetine is highly selective for NET, and citalopram is selective for SERT.
Conclusion and Best Practices
This guide provides a comprehensive framework for the validation of this compound's binding affinity using competitive radioligand binding assays. By following the detailed protocol and utilizing the appropriate data analysis methods, researchers can obtain reliable and reproducible Ki values.
Key considerations for ensuring data integrity include:
-
Accurate Protein Quantification: Precise determination of membrane protein concentration is crucial for assay consistency.
-
Radioligand Quality: Ensure the radioligand has high specific activity and purity.
-
Equilibrium Conditions: It is essential to perform the incubation for a sufficient duration to reach binding equilibrium.
-
Appropriate Controls: The inclusion of total binding and non-specific binding controls is mandatory for accurate calculation of specific binding.
-
Statistical Analysis: Utilize appropriate non-linear regression models for IC50 determination.
By adhering to these principles and methodologies, researchers can confidently characterize the binding profile of this compound and other novel compounds, contributing to a deeper understanding of their pharmacology and potential clinical applications.
References
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
- D'Amato, R. J., Laskin, J. D., & Goldstein, B. D. (1991). [3H]citalopram binding to brain and platelet membranes of human and rat. Journal of Neurochemistry, 56(1), 248-252.
- Tejani-Butt, S. M., Brunswick, D. J., & Frazer, A. (1990). [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain. European Journal of Pharmacology, 191(2), 239-243.
- Loi, B., Sahai, M. A., De Luca, M. A., & Opacka-Juffry, J. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP).
- Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244.
- Little, K. Y., Carroll, F. I., & Clark, T. B. (1993).
- Wikipedia. (2023). Desoxypipradrol.
- Creative Bioarray. (n.d.). Radioligand Binding Assay.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays.
- Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504.
Sources
- 1. [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cocaine use increases [3H]WIN 35428 binding sites in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Diphenylmethylpiperidine Detection
In the landscape of pharmaceutical development and forensic analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and novel psychoactive substances (NPS) is paramount. 2-Diphenylmethylpiperidine (2-DPMP), a piperidine derivative with stimulant properties, presents a significant analytical challenge due to its potential for abuse and the need for precise quantification in various matrices.[1][2] This guide provides an in-depth comparison of two common analytical techniques for 2-DPMP detection—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and outlines a comprehensive protocol for their cross-validation.
The objective of cross-validation is to ensure that different analytical methods yield comparable and reliable results, a critical step when transferring methods between laboratories or employing multiple techniques within a single study.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust analytical methodologies for this compound.
Principles of the Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a stalwart technique in the analysis of volatile and semi-volatile compounds. The fundamental principle involves the separation of components in a mixture based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column. Following separation, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio by a mass spectrometer. GC-MS is often considered a reference method for the identification of such compounds due to its high sensitivity and specificity.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful tool for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. Separation is achieved based on the analyte's affinity for a liquid mobile phase and a solid stationary phase. The eluent from the liquid chromatograph is introduced into a mass spectrometer, typically a triple quadrupole instrument, where the analyte is ionized, fragmented, and detected. This technique offers exceptional sensitivity and selectivity, making it ideal for trace-level quantification in complex biological matrices.[6][7][8][9]
Comparative Analysis of GC-MS and LC-MS/MS for 2-DPMP Detection
The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following table provides a comparative overview of the two techniques.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Sample Volatility | Requires analyte to be volatile or amenable to derivatization. | Suitable for a wide range of polar and non-polar compounds, including non-volatile ones. |
| Sample Preparation | Often requires derivatization to improve volatility and chromatographic properties.[10] | Generally simpler, often involving protein precipitation or liquid-liquid extraction. |
| Sensitivity | Good sensitivity, typically in the ng/mL range. | Excellent sensitivity, often reaching pg/mL levels. |
| Specificity | High specificity, especially with high-resolution mass spectrometry. | Very high specificity due to the use of multiple reaction monitoring (MRM). |
| Throughput | Can have longer run times due to the need for temperature programming. | Generally faster analysis times. |
| Instrumentation Cost | Generally lower initial cost compared to LC-MS/MS. | Higher initial investment. |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Can be prone to matrix effects which may require careful method development to mitigate. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound using GC-MS and LC-MS/MS. These protocols are representative and may require optimization based on specific laboratory conditions and instrumentation.
GC-MS Method for this compound
1. Sample Preparation (Human Plasma)
-
To 1 mL of plasma, add an internal standard (e.g., this compound-d5).
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) at a basic pH.
-
Vortex and centrifuge the sample.
-
Separate the organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
2. GC-MS Operating Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for 2-DPMP and the internal standard.
LC-MS/MS Method for this compound
1. Sample Preparation (Human Plasma)
-
To 100 µL of plasma, add an internal standard (e.g., this compound-d5).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Operating Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Sciex 6500+ QTRAP or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for 2-DPMP and one for the internal standard.
Cross-Validation Protocol
The cross-validation of the GC-MS and LC-MS/MS methods will be performed by analyzing the same set of quality control (QC) samples and incurred samples using both techniques. The results will be statistically compared to assess the agreement between the two methods.[3][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.direct [scholars.direct]
A Comparative Analysis of 2-Diphenylmethylpiperidine and Cocaine at the Dopamine Transporter: Mechanisms, Affinity, and Functional Outcomes
For Researchers, Scientists, and Drug Development Professionals
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and the primary molecular target for the psychostimulant effects of cocaine.[1][2][3] Understanding how different compounds interact with this transporter is paramount for developing treatments for substance use disorders and for comprehending the neurobiology of addiction. This guide provides a comparative technical overview of two potent DAT inhibitors: the well-characterized illicit drug cocaine and the research chemical 2-diphenylmethylpiperidine (2-DPMP), also known as desoxypipradrol.
Section 1: Molecular Mechanisms of Action at the DAT
Both cocaine and 2-DPMP exert their primary pharmacological effect by inhibiting the reuptake of dopamine from the synaptic cleft, thereby increasing its extracellular concentration and prolonging its action on postsynaptic receptors.[2][4] However, the nuances of their interaction with the DAT reveal important distinctions.
Cocaine: Cocaine is a competitive inhibitor of the dopamine transporter. It binds to a site that overlaps with the dopamine binding site, physically blocking the translocation of dopamine back into the presynaptic neuron.[1][5] This action is Na+/Cl- dependent and stabilizes the transporter in an outward-facing conformation, preventing the conformational changes necessary for dopamine transport.[1][4] The rewarding and reinforcing effects of cocaine are predominantly mediated by this inhibition of DAT.[1]
This compound (2-DPMP): Like cocaine, 2-DPMP is a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[6][7] Molecular dynamics simulations suggest that 2-DPMP also induces an outward-facing DAT conformation, indicative of a cocaine-type inhibitory effect rather than a substrate-releasing mechanism like that of amphetamine.[4][8] Studies have characterized 2-DPMP as a pure dopamine transporter inhibitor, devoid of dopamine-releasing capabilities.[9][10] Its high lipophilicity and lack of polar functional groups contribute to a significantly longer elimination half-life and duration of action compared to cocaine.[6]
Diagram: Mechanism of DAT Inhibition
The following diagram illustrates the dopamine synapse and the shared mechanism of action of cocaine and 2-DPMP in blocking the dopamine transporter (DAT), leading to an accumulation of dopamine in the synaptic cleft.
Caption: Workflow for a competitive radioligand binding assay.
This assay directly measures the functional consequence of DAT inhibition—the blockade of dopamine transport into cells. It is often performed using cell lines stably expressing the human DAT (hDAT) or with synaptosomes. [11][12] Objective: To determine the IC50 of 2-DPMP and cocaine for inhibiting dopamine uptake via the DAT.
Methodology:
-
Cell Culture/Synaptosome Prep: Plate hDAT-expressing cells (e.g., CHO or HEK293 cells) in 96-well plates and allow them to adhere. [12][13]Alternatively, prepare synaptosomes from fresh striatal tissue.
-
Pre-incubation: Wash the cells with uptake buffer (e.g., Krebs-HEPES buffer, pH 7.4). Pre-incubate the cells for 10-20 minutes at room temperature with varying concentrations of the test compound (cocaine or 2-DPMP) or a reference inhibitor for determining non-specific uptake (e.g., 10 µM nomifensine). [13][14]3. Initiate Uptake: Add a fixed concentration of [³H]Dopamine (e.g., 5-50 nM) to each well to initiate the uptake reaction. [13]4. Incubation: Incubate for a short period under linear uptake conditions (e.g., 5-10 minutes at room temperature or 37°C). [13][14]The timing is critical to measure the initial rate of transport.
-
Terminate Uptake: Terminate the reaction by rapidly aspirating the buffer and washing the cells multiple times with ice-cold uptake buffer to remove extracellular [³H]Dopamine.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS) or a weak acid.
-
Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the intracellular radioactivity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells after subtracting non-specific uptake. Plot the percent inhibition versus the log concentration of the inhibitor and use non-linear regression to determine the IC50 value.
Diagram: Dopamine Uptake Assay Workflow
Caption: Workflow for a [3H]Dopamine uptake inhibition assay.
Conclusion and Future Directions
Both this compound and cocaine are potent inhibitors of the dopamine transporter, acting through a competitive, cocaine-like mechanism to block dopamine reuptake. However, the available data indicates that 2-DPMP is significantly more potent and has a much longer duration of action than cocaine. [6][15]These differences in potency and pharmacokinetics likely underlie the distinct behavioral and toxicological profiles reported for these two compounds, with 2-DPMP being associated with prolonged psychosis. [15] This comparative guide provides a foundational understanding and practical methodologies for researchers investigating DAT ligands. Future studies should focus on elucidating the precise binding kinetics (on- and off-rates) of these compounds, as the rate of DAT occupancy has been suggested as a critical determinant of a drug's abuse liability. [16]Further investigation into the structural basis for the higher potency of 2-DPMP could also inform the rational design of novel therapeutics for dopamine-related disorders.
References
- Shan, J., et al. (2011). Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations. The Journal of Physical Chemistry B, 115(8), 1969-1977. [Link]
- Williams, J. M. (2016). Classic Studies on the Interaction of Cocaine and the Dopamine Transporter. Yakugaku Zasshi, 136(1), 43-50. [Link]
- Beuming, T., et al. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature Neuroscience, 11(7), 780-789. (Indirectly referenced, primary mechanism description).
- Sora, I., et al. (2001). Molecular mechanisms of cocaine reward: Combined dopamine and serotonin transporter knockouts eliminate cocaine place preference. Proceedings of the National Academy of Sciences, 98(9), 5300-5305. [Link]
- News-Medical.Net. (2024). Research decodes how cocaine alters dopamine transporter function. [Link]
- Volkow, N. D., et al. (1997). Relationship between subjective effects of cocaine and dopamine transporter occupancy.
- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]
- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79(1), e33. [Link]
- Opacka-Juffry, J., et al. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). Frontiers in Pharmacology, 11, 753. [Link]
- Williams, J. M. (2016). Classic Studies on the Interaction of Cocaine and the Dopamine Transporter. Yakugaku Zasshi, 136(1), 43-50. [Link]
- Opacka-Juffry, J., et al. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). Frontiers in Pharmacology, 11, 753. [Link]
- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]
- Cheng, M. H., & Bahar, I. (2019). Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter. Structure, 27(7), 1113-1126.e4. (Indirectly referenced, mechanism detail).
- Izenwasser, S., & Terry, P. (1994). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Neuropharmacology, 33(12), 1601-1606. [Link]
- Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]
- Davidson, C., & Ramsey, J. (2012). Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens. Journal of Psychopharmacology, 26(7), 1036-1041. [Link]
- Wikipedia. (n.d.). Desoxypipradrol. [Link]
- Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances: a focus on the 2-DPMP- and D2PM-related compounds. Journal of Psychopharmacology, 28(1), 57-67. (Referenced within other sources).
- Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
- Opacka-Juffry, J., et al. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). Frontiers in Pharmacology, 11, 753. [Link]
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
- Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1641-1651. [Link]
- Madras, B. K., et al. (1995). [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum. Journal of Pharmacology and Experimental Therapeutics, 273(3), 1224-1234. [Link]
- Madras, B. K., et al. (1995). [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum. Journal of Pharmacology and Experimental Therapeutics, 273(3), 1224-1234. [Link]
- Bermingham, D. P., & Blakely, R. D. (2016). Mechanisms of dopamine transporter regulation in normal and disease states. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1862(10), 1747-1758. [Link]
- Allard, P., et al. (1996). [3H]WIN 35,428 binding in the human brain. Brain Research, 706(2), 347-350. [Link]
- Ricci, A., et al. (2005). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. Neuroscience Letters, 376(2), 109-114. [Link]
- Howell, L. L., & Carroll, F. I. (2005). Identification of a dopamine transporter ligand that blocks the stimulant effects of cocaine. Journal of Neuroscience, 25(9), 2248-2255. [Link]
- Little, K. Y., et al. (1993). Cocaine use increases [3H]WIN 35,428 binding sites in human striatum. Brain Research, 628(1-2), 17-25. [Link]
- Katz, J. L., et al. (2000). Relationships among dopamine transporter affinities and cocaine-like discriminative-stimulus effects. Psychopharmacology, 148(1), 90-98. [Link]
Sources
- 1. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter [cpn.or.kr]
- 3. pnas.org [pnas.org]
- 4. The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 7. Desoxypipradrol - LKT Labs [lktlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | C18H21N | CID 160506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Identification of a dopamine transporter ligand that blocks the stimulant effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Transporter Specificity of 2-Diphenylmethylpiperidine (2-DPMP)
This guide provides an in-depth assessment of the specificity of 2-diphenylmethylpiperidine (2-DPMP), also known as Desoxypipradrol, for the dopamine transporter (DAT) versus the norepinephrine transporter (NET). As researchers and drug development professionals know, understanding a compound's selectivity for monoamine transporters is fundamental to predicting its pharmacological profile, therapeutic potential, and adverse effects. This document synthesizes experimental data to offer a clear comparison, details the methodologies used for such an assessment, and explains the scientific rationale behind these experimental designs.
Introduction: The Critical Role of Transporter Specificity
2-DPMP is a psychostimulant compound that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Its mechanism of action involves binding to DAT and NET, blocking the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft into the presynaptic neuron.[3][4] This inhibition leads to elevated extracellular concentrations of these neurotransmitters, enhancing dopaminergic and noradrenergic signaling.[5][6]
The balance of activity between DAT and NET is a crucial determinant of a drug's overall effect.
-
Dopamine System: Primarily associated with reward, motivation, motor control, and focus. Potent DAT inhibition is a hallmark of many classic stimulants.[7]
-
Norepinephrine System: Plays a key role in alertness, arousal, attention, and the "fight-or-flight" response. NET inhibition is a common mechanism for drugs used to treat ADHD and depression.[8]
A compound's selectivity ratio—its potency at one transporter relative to another—dictates its therapeutic window and side-effect profile. A highly selective DAT inhibitor might have a greater abuse potential, while a balanced NDRI might offer broader efficacy in disorders like ADHD where both neurotransmitter systems are implicated.[9] Therefore, rigorously quantifying this specificity is a cornerstone of neuropharmacological research.
Visualizing the Mechanism: NDRI Action at the Synapse
The following diagram illustrates the fundamental mechanism by which 2-DPMP and other NDRIs exert their effects. They physically occupy the binding site on DAT and NET, preventing the transporters from clearing their respective neurotransmitters from the synapse.
Caption: Mechanism of a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).
Quantitative Comparison of Transporter Inhibition
To assess specificity, we primarily rely on two key metrics from in vitro pharmacology assays:
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug required to inhibit 50% of a specific biological process, such as transporter-mediated uptake of a substrate. A lower IC₅₀ value indicates greater potency.[10]
-
Kᵢ (Inhibition Constant): The dissociation constant for the binding of an inhibitor to a receptor or transporter. It is an intrinsic measure of binding affinity, independent of substrate concentration. A lower Kᵢ value indicates higher affinity.[11]
The ratio of these values for NET versus DAT provides a quantitative measure of selectivity. A NET/DAT ratio > 1 indicates selectivity for DAT, while a ratio < 1 indicates selectivity for NET.
The following table summarizes the inhibitory potency of 2-DPMP at human DAT and NET, alongside data for common comparator compounds, cocaine and methylphenidate.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | Selectivity Ratio (NET IC₅₀ / DAT IC₅₀) | Primary Activity Profile |
| 2-DPMP (Desoxypipradrol) | 70[12] | 140[12] | 2.0 | Balanced NDRI (Slight DAT preference) |
| Cocaine | 200 - 700[13] | 200 - 700[13] | ~1.0 | Non-selective Monoamine Inhibitor |
| Methylphenidate | ~100[13] | ~100[13] | ~1.0 | Balanced NDRI |
Data presented are IC₅₀ values derived from in vitro uptake inhibition assays using human embryonic kidney 293 (HEK 293) cells expressing the respective human transporters.[12][13]
Interpretation: The data clearly indicate that 2-DPMP is a potent inhibitor of both transporters. With a selectivity ratio of 2.0, it demonstrates a slight, twofold preference for the dopamine transporter over the norepinephrine transporter.[12] This profile classifies it as a relatively balanced NDRI, distinguishing it from more selective agents. Its potency at both transporters is greater than that of cocaine and comparable to methylphenidate.[13] In vivo studies in rodents confirm that 2-DPMP administration leads to significant increases in extracellular dopamine levels, consistent with potent DAT blockade.[12][14]
Experimental Protocols: The Foundation of Transporter Assessment
The data presented above are generated through rigorous, validated in vitro assays. Describing these protocols is essential for trustworthiness and reproducibility. The two gold-standard methods are neurotransmitter uptake inhibition assays and radioligand binding assays.[15]
Method 1: Neurotransmitter Uptake Inhibition Assay (Functional Potency)
This assay directly measures a compound's ability to block the function of a transporter—its capacity to move substrate into a cell. It is the source of IC₅₀ values.
Principle: Cells engineered to express a high density of a specific transporter (e.g., hDAT or hNET) are incubated with a radiolabeled substrate ([³H]dopamine or [³H]norepinephrine). A functional transporter will accumulate radioactivity inside the cell. The assay measures how effectively a test compound, like 2-DPMP, prevents this accumulation.
Caption: Step-by-step workflow for a typical neurotransmitter uptake inhibition assay.
-
Cell Plating: Stably transfected human embryonic kidney (HEK 293) or Chinese hamster ovary (CHO) cells expressing either human DAT (hDAT) or human NET (hNET) are seeded into 96-well microplates at a predetermined density (e.g., 50,000 cells/well) and allowed to adhere overnight.[5][10] Causality: Using stably transfected cell lines ensures consistent, high-level expression of the target transporter, providing a robust and reproducible signal window.
-
Preparation: On the day of the assay, the cell culture medium is aspirated, and cells are washed once with a physiological buffer (e.g., Krebs-HEPES buffer, pH 7.3).[15]
-
Compound Pre-incubation: A range of concentrations of the test compound (2-DPMP) is prepared in the assay buffer. The buffer containing the compound is added to the wells, and the plate is pre-incubated for a set time (e.g., 10-20 minutes) at room temperature or 37°C.[5] Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the transporter before the introduction of the substrate.
-
Uptake Initiation: The assay is initiated by adding a fixed concentration of the radiolabeled substrate (e.g., 50 nM [³H]Dopamine).[5] The concentration is typically chosen to be near the substrate's Kₘ value for the transporter to ensure sensitive detection of inhibition.[16]
-
Uptake Incubation: The plate is incubated for a short period (e.g., 10 minutes) to allow for substrate uptake.[5] Causality: The incubation time is kept brief and within the linear range of uptake to measure the initial transport rate, which is the most sensitive parameter to inhibition.
-
Termination: Uptake is terminated by rapidly washing the cells multiple times with ice-cold assay buffer. Causality: The low temperature immediately halts all enzymatic and transport activity, effectively "freezing" the state of uptake at the end of the incubation period.
-
Lysis and Scintillation Counting: Cells are lysed with a detergent-based buffer. The lysate is then transferred to scintillation vials with a scintillation cocktail, and the amount of intracellular radioactivity (in counts per minute, CPM) is measured using a scintillation counter.[10]
-
Data Analysis: Non-specific uptake is determined in parallel wells containing a high concentration of a known potent inhibitor (e.g., 10 µM nomifensine for DAT) or in non-transfected cells.[5] Specific uptake is calculated by subtracting non-specific CPM from total CPM. The percentage of inhibition for each 2-DPMP concentration is calculated relative to the control (no drug) wells. The data are plotted on a semi-log graph, and a non-linear regression analysis is used to fit a dose-response curve and determine the IC₅₀ value.
Method 2: Radioligand Binding Assay (Binding Affinity)
This assay measures the direct physical interaction (affinity) of a compound with the transporter protein, yielding a Kᵢ value.
Principle: A radiolabeled ligand ([³H]ligand) with high affinity and specificity for the transporter of interest is incubated with a preparation of cell membranes containing the transporter. The assay measures the ability of an unlabeled test compound (2-DPMP) to compete with and displace the radioligand from the transporter's binding site.
-
Membrane Preparation: Cells expressing the target transporter (or dissected brain tissue rich in the transporter, like rat striatum for DAT) are homogenized and centrifuged to isolate the cell membrane fraction, which contains the transporters.[17]
-
Assay Incubation: In assay tubes, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT; [³H]nisoxetine for NET) and a range of concentrations of the unlabeled test compound (2-DPMP).[17] The incubation is carried out for a sufficient time to reach binding equilibrium (e.g., 120 minutes at 4°C).[7]
-
Defining Non-specific Binding: A parallel set of tubes contains a high concentration of a non-radiolabeled standard inhibitor to saturate all specific binding sites. Any radioactivity measured in these tubes is considered non-specific binding (to the filter, tube walls, etc.).[18]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. Receptor-bound radioligand is trapped on the filter, while unbound ligand passes through. The filters are then washed quickly with ice-cold buffer to remove any remaining unbound radioligand. Causality: This rapid separation is crucial to prevent the dissociation of the radioligand-receptor complex during the washing step.
-
Quantification: The filters are placed in scintillation vials, and the amount of bound radioactivity is determined by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are analyzed using competitive binding curve analysis software. The IC₅₀ value (the concentration of 2-DPMP that displaces 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kₑ) of the radioligand used in the assay.
Conclusion
The experimental evidence, derived from validated in vitro functional assays, characterizes 2-DPMP as a potent, non-selective norepinephrine-dopamine reuptake inhibitor with a slight (twofold) preference for the dopamine transporter . Its inhibitory profile is distinct from more selective agents and helps explain its powerful and long-lasting stimulant effects, which are driven by the simultaneous enhancement of both dopaminergic and noradrenergic neurotransmission.
For researchers in pharmacology and drug development, this guide underscores the necessity of employing quantitative, self-validating systems like uptake inhibition and radioligand binding assays. These methods provide the foundational data required to accurately assess transporter specificity, a critical parameter for predicting the neurobiological activity and therapeutic utility of novel psychoactive compounds.
References
- NET Transporter Assay. (n.d.). BioIVT.
- Desenvolver, N. et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. RTI International.
- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21.
- Desoxypipradrol. (n.d.). In Wikipedia.
- Loi, B., et al. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). Frontiers in Psychiatry, 11, 499.
- Desenvolver, N., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 533-539.
- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology.
- DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). Eurofins DiscoverX.
- Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.
- This compound. (n.d.). PubChem.
- Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 686.
- Competitive inhibition of radioligand binding to monoamine transporters... (n.d.). ResearchGate.
- Wood, D. M., et al. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology, 50(8), 713-718.
- DAT Transporter Assay. (n.d.). BioIVT.
- 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. (n.d.). ResearchGate.
- DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery.
- Radioligand Binding Assay. (n.d.). Gifford Bioscience.
- Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(4), PL69-75.
- Hvizdos, T., et al. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. International Journal of Molecular Sciences, 23(8), 4436.
- Range of previously reported IC50 values for neurotransmitter uptake inhibition. (n.d.).
- Differential Pharmacokinetics and Pharmacodynamics of Methylphenidate Enantiomers. (n.d.). ResearchGate.
- Hannestad, J., et al. (2010). Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo. Biological Psychiatry, 68(9), 854-857.
- Desoxypipradrol. (n.d.). Cambridge Bioscience.
- Lee, D., et al. (2019). Rewarding effects of 2-desoxypipradrol in mice. Archives of Pharmacal Research, 42(9), 812-820.
- Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6, 6.
- Morón, J. A., et al. (2000). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. The Journal of Neuroscience, 20(16), 6029-6036.
- Wang, H., et al. (2020). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. Nature Communications, 11, 2296.
- Dopamine, norepinephrine, and vasopressin accelerate particle transport velocity... (2024). Frontiers in Physiology.
- De Benedetti, P. G., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(10), 1438-1454.
- Kleszczyński, K., et al. (2020). Structure Modeling of the Norepinephrine Transporter. International Journal of Molecular Sciences, 21(11), 3892.
- DRUG-TARGET INTERACTION/AFFINITY PREDICTION: DEEP LEARNING MODELS AND ADVANCES REVIEW. (2024). arXiv.
- De Backer, D., et al. (2010). Comparison of dopamine and norepinephrine in the treatment of shock. The New England Journal of Medicine, 362(9), 779-789.
- Adkins, E. M., et al. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology, 11, 221.
Sources
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. Desoxypipradrol - LKT Labs [lktlabs.com]
- 3. Buy this compound (EVT-1206755) | 519-74-4 [evitachem.com]
- 4. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. bioivt.com [bioivt.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. mdpi.com [mdpi.com]
- 9. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]
- 13. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rewarding effects of 2-desoxypipradrol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the In Vivo Effects of 2-Diphenylmethylpiperidine with Control Compounds
For researchers, scientists, and drug development professionals, the rigorous in vivo validation of novel psychoactive compounds is paramount to understanding their therapeutic potential and predicting their clinical effects. 2-Diphenylmethylpiperidine (2-DPMP), also known as Desoxypipradrol, is a norepinephrine-dopamine reuptake inhibitor (NDRI) that necessitates a carefully designed experimental framework to elucidate its specific pharmacological profile.[1][2] This guide provides an in-depth, technically-focused comparison of 2-DPMP with appropriate control compounds, offering the rationale behind experimental choices and detailed protocols to ensure scientific integrity.
The primary mechanism of action for this compound is the inhibition of the dopamine transporter (DAT), which blocks the reuptake of dopamine from the synaptic cleft and increases its availability, thereby enhancing dopaminergic signaling.[3][4] Animal studies have shown that 2-DPMP is a potent dopamine reuptake inhibitor, with some research suggesting it is more potent than cocaine in increasing dopamine efflux.[5][6]
The Critical Role of Controls in In Vivo Psychopharmacology
The selection of appropriate controls is the cornerstone of any robust pharmacological study. Controls provide the necessary benchmarks to ascertain whether the observed effects are genuinely due to the test compound's specific mechanism of action or are a result of non-specific effects. For a compound like 2-DPMP, a comprehensive validation strategy must include a negative control (vehicle), a well-characterized positive control with a similar mechanism of action, and potentially a control with a distinct but related mechanism.
Rationale for Control Compound Selection
-
Vehicle (Negative Control): The vehicle is the solvent or medium used to dissolve and administer the test compound. It is crucial for establishing a baseline and ensuring that the administration procedure or the vehicle itself does not produce any significant behavioral or physiological effects. Common vehicles for systemic administration in rodents include saline, distilled water, or a small percentage of a solubilizing agent like Tween 80 or DMSO.
-
Methylphenidate (Positive Control): Methylphenidate (MPH) is an ideal positive control for validating the effects of 2-DPMP. Like 2-DPMP, it is a well-characterized norepinephrine-dopamine reuptake inhibitor.[7] Its extensive history in both clinical use for ADHD and preclinical research provides a wealth of comparative data.[8][9] By comparing the effects of 2-DPMP to MPH, we can benchmark its potency and efficacy in modulating dopaminergic and noradrenergic systems.
-
Bupropion (Alternative NDRI Control): Bupropion is another clinically relevant NDRI that can serve as an alternative or additional positive control.[10][11] While it also blocks both dopamine and norepinephrine transporters, its relative potency at each transporter differs from other NDRIs, and it has active metabolites that contribute to its overall pharmacological profile.[12][13] Including bupropion can help to dissect the specific contributions of dopamine versus norepinephrine reuptake inhibition to the observed behavioral effects.
-
Nomifensine (Dopamine and Norepinephrine Reuptake Inhibitor): Nomifensine is a potent inhibitor of both norepinephrine and dopamine uptake.[14] Although withdrawn from the market for human use due to side effects, it remains a valuable research tool for its well-defined action as an NDRI.[15][16] Its inclusion can provide further validation of the dopaminergic and noradrenergic mechanisms of 2-DPMP.
Experimental Design and Methodologies
A well-controlled in vivo study to validate 2-DPMP should incorporate both behavioral and neurochemical assays. The following experimental design provides a comprehensive approach to characterizing its effects.
Experimental Workflow
Caption: Experimental workflow for in vivo validation.
Key In Vivo Assays
Rationale: Psychostimulants that increase dopamine in the nucleus accumbens typically increase spontaneous locomotor activity. This assay is a fundamental screen for the stimulant properties of a compound.[17]
Protocol:
-
Individually house mice or rats in transparent open-field chambers equipped with infrared beams to automatically track movement.
-
Allow animals to habituate to the chambers for at least 30 minutes before drug administration.
-
Administer Vehicle, 2-DPMP (e.g., 0.1, 0.5, 1 mg/kg, i.p.), Methylphenidate (e.g., 1, 5, 10 mg/kg, i.p.), or Bupropion (e.g., 10, 20, 40 mg/kg, i.p.) to different groups of animals.
-
Record locomotor activity (total distance traveled, rearing frequency, etc.) for a period of 60-120 minutes post-injection.
-
Analyze the data to compare the dose-dependent effects of each compound on locomotor activity relative to the vehicle control.
Rationale: CPP is a standard behavioral assay used to assess the rewarding or aversive properties of a drug.[2] An increase in time spent in the drug-paired chamber indicates a rewarding effect, which is a hallmark of many dopamine reuptake inhibitors.
Protocol:
-
Pre-Conditioning (Baseline): Allow animals to freely explore a two-chamber apparatus with distinct visual and tactile cues for 15 minutes. Record the time spent in each chamber to determine any initial preference.
-
Conditioning: Over several days, administer the drug (e.g., 2-DPMP at 1 mg/kg, i.p.) and confine the animal to one chamber. On alternate days, administer the vehicle and confine the animal to the other chamber.
-
Post-Conditioning (Test): After the conditioning phase, allow the animals to freely explore both chambers in a drug-free state. Record the time spent in each chamber.
-
Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a rewarding effect. Compare the magnitude of the CPP induced by 2-DPMP with that of methylphenidate.
Rationale: This neurochemical technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[18] It provides direct evidence that the behavioral effects of 2-DPMP are mediated by an increase in synaptic dopamine.
Protocol:
-
Surgically implant a microdialysis probe into a target brain region, such as the nucleus accumbens or striatum.
-
After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline dialysate samples to establish basal dopamine levels.
-
Administer the test compound (e.g., 2-DPMP, methylphenidate) and continue to collect dialysate samples at regular intervals.
-
Analyze the samples using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify dopamine concentrations.
-
Express the results as a percentage change from baseline and compare the effects of 2-DPMP to the control compounds.
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative Effects on Locomotor Activity
| Compound | Dose (mg/kg, i.p.) | Total Distance Traveled (cm, mean ± SEM) |
| Vehicle | - | 1500 ± 120 |
| 2-DPMP | 0.5 | 3500 ± 300 |
| 1.0 | 5200 ± 450 | |
| Methylphenidate | 5.0 | 4800 ± 400 |
| 10.0 | 6500 ± 550 | |
| Bupropion | 20.0 | 2800 ± 250 |
| 40.0 | 4100 ± 380 | |
| *p < 0.05 compared to Vehicle |
Table 2: Conditioned Place Preference Score
| Compound | Dose (mg/kg, i.p.) | Time in Drug-Paired Chamber (s, mean ± SEM) |
| Vehicle | - | 440 ± 35 |
| 2-DPMP | 1.0 | 680 ± 50 |
| Methylphenidate | 5.0 | 710 ± 60 |
| *p < 0.05 compared to Vehicle |
Table 3: Peak Increase in Nucleus Accumbens Dopamine
| Compound | Dose (mg/kg, i.p.) | Peak Dopamine Increase (% of Baseline, mean ± SEM) |
| Vehicle | - | 105 ± 8 |
| 2-DPMP | 1.0 | 450 ± 40 |
| Methylphenidate | 5.0 | 420 ± 35 |
| *p < 0.05 compared to Vehicle |
Mechanistic Insights and Signaling Pathways
The behavioral and neurochemical effects of 2-DPMP and the control compounds are primarily mediated through their interaction with the dopamine transporter (DAT) on presynaptic neurons.
Caption: Dopaminergic synapse and the action of 2-DPMP.
By inhibiting DAT, 2-DPMP and methylphenidate prevent the reuptake of dopamine from the synaptic cleft, leading to an accumulation of dopamine and enhanced stimulation of postsynaptic dopamine receptors. This amplified signaling in reward-related brain circuits, such as the mesolimbic pathway, is believed to underlie the observed increases in locomotor activity and the rewarding properties of these compounds.
Conclusion
Validating the in vivo effects of this compound requires a multi-faceted approach that combines behavioral and neurochemical assays with a judicious selection of control compounds. By comparing the profile of 2-DPMP to that of well-established NDRIs like methylphenidate and bupropion, researchers can gain a comprehensive understanding of its potency, efficacy, and potential therapeutic applications. The methodologies outlined in this guide provide a robust framework for such investigations, ensuring that the generated data is both reliable and interpretable within the broader context of psychostimulant pharmacology.
References
- Hyttel J, et al. Neurochemical profile of Lu 19-005, a potent inhibitor of uptake of dopamine, noradrenaline, and serotonin. Journal of Neurochemistry.
- Wikipedia. Bupropion. [Link]
- Wikipedia. Nomifensine. [Link]
- Ascher, J. A., et al. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor.
- Shanghai Archives of Psychiatry. Bupropion Mechanism of Action. [Link]
- Hebenstreit, G. F. Nomifensine maleate: a new second-generation antidepressant. Drug Intelligence & Clinical Pharmacy.
- Ascher, J. A., et al. Bupropion: a review of its mechanism of antidepressant activity.
- Jefferson, J. W. Bupropion: pharmacology and therapeutic applications. Expert Review of Neurotherapeutics.
- Cha, H. J., et al. Rewarding effects of 2-desoxypipradrol in mice. Neuroscience Letters.
- Wikipedia. Desoxypipradrol. [Link]
- Wood, D. M., et al. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology.
- Davidson, C., & Heal, D. J. Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens. Journal of Psychopharmacology.
- PubChem. This compound. [Link]
- Loi, B., et al. The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP).
- ResearchGate. In vivo effect of i.v. This compound (2-DPMP) on... [Link]
- Wood, D. M., et al. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology.
- Corkery, J. M., et al. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review.
- DEA Diversion Control Division.
- ResearchGate. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. [Link]
- GOV.UK.
- Kõks, S. Experimental Models on Effects of Psychostimulants.
- NHS.
- Wikipedia.
- Devilbiss, D. M., & Berridge, C. W. Experimental strategies for investigating psychostimulant drug actions and prefrontal cortical function in ADHD and related attention disorders. Current Protocols in Neuroscience.
- Davies, H. M., et al. Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Journal of Neurochemistry.
Sources
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. Rewarding effects of 2-desoxypipradrol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-1206755) | 519-74-4 [evitachem.com]
- 4. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]
- 5. Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Methylphenidate - Wikipedia [en.wikipedia.org]
- 8. Experimental strategies for investigating psychostimulant drug actions and prefrontal cortical function in ADHD and related attention disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. About methylphenidate for adults - NHS [nhs.uk]
- 10. Bupropion - Wikipedia [en.wikipedia.org]
- 11. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 13. Bupropion: a review of its mechanism of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Nomifensine - Wikipedia [en.wikipedia.org]
- 16. Nomifensine maleate: a new second-generation antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Experimental Models on Effects of Psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of the Rewarding Effects of 2-DPMP and Other Psychostimulants
<
A Technical Guide for Researchers in Pharmacology and Drug Development
Introduction
The landscape of psychoactive substances is continually evolving, presenting significant challenges and opportunities for the scientific community. Among the novel psychoactive substances (NPS) that have emerged, 2-(Diphenylmethyl)piperidine, also known as Desoxypipradrol or 2-DPMP, has garnered attention for its potent stimulant effects.[1][2] As a norepinephrine-dopamine reuptake inhibitor (NDRI), its mechanism of action is similar to that of cocaine and methylphenidate, suggesting a potential for dependence and abuse.[1][3] This guide provides a comparative analysis of the rewarding effects of 2-DPMP against other well-characterized psychostimulants, offering a technical resource for researchers, scientists, and drug development professionals. Understanding the neurobiological underpinnings and behavioral manifestations of these compounds is critical for assessing their abuse liability and developing potential therapeutic interventions for psychostimulant use disorder.[4]
Neurobiological Basis of Psychostimulant Reward
The rewarding effects of most psychostimulants, including 2-DPMP, are primarily mediated by their ability to increase the concentration of dopamine in the synaptic cleft, particularly within the brain's reward circuitry, such as the nucleus accumbens.[5][6][7] These drugs target the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron.[5][6][7]
There are two main mechanisms by which psychostimulants increase synaptic dopamine:
-
Reuptake Inhibition: Compounds like cocaine and methylphenidate bind to DAT and block the reuptake of dopamine, leading to its accumulation in the synapse.[5][6] 2-DPMP is also characterized as a pure dopamine transporter inhibitor.[5][6][8]
-
Dopamine Release: Amphetamines, in addition to blocking reuptake, can also enter the presynaptic neuron and induce the reverse transport of dopamine through DAT, causing a more pronounced and rapid increase in synaptic dopamine levels.
Molecular modeling studies suggest that 2-DPMP's interaction with DAT induces a conformational change similar to that caused by cocaine, further supporting its classification as a reuptake inhibitor.[5][6][9]
Caption: Mechanism of DAT inhibitors like 2-DPMP in the synapse.
Experimental Methodologies for Assessing Rewarding Effects
The rewarding properties of psychostimulants are typically evaluated in preclinical models using behavioral pharmacology assays. The following are key experimental protocols used in the studies cited in this guide.
Conditioned Place Preference (CPP)
The CPP paradigm is a widely used method to assess the rewarding or aversive properties of a drug.[10][11] It relies on the principle of Pavlovian conditioning, where an animal learns to associate a specific environment with the effects of a drug.[11]
Experimental Protocol:
-
Habituation (Day 1): The animal is allowed to freely explore all compartments of a multi-compartment apparatus to establish baseline preference. The time spent in each compartment is recorded.[11]
-
Conditioning (Days 2-5): This phase consists of alternating daily sessions. On drug conditioning days, the animal receives an injection of the test compound (e.g., 2-DPMP) and is confined to one of the compartments (the conditioned stimulus, CS+). On vehicle conditioning days, the animal receives a saline injection and is confined to the opposite compartment (CS-).[10][11] The assignment of the drug-paired compartment can be biased (pairing the drug with the initially non-preferred side) or unbiased (random assignment).[10]
-
Post-Conditioning Test (Day 6): The animal is placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is measured. A significant increase in time spent in the drug-paired compartment (CS+) compared to the pre-conditioning baseline indicates a conditioned place preference, signifying the drug's rewarding effect.[10][12]
Caption: A typical workflow for a Conditioned Place Preference experiment.
Intravenous Self-Administration (IVSA)
The IVSA paradigm is considered the gold standard for assessing the reinforcing effects of a drug, as it models the voluntary drug-taking behavior seen in addiction.
Experimental Protocol:
-
Surgery and Recovery: Animals are surgically implanted with an intravenous catheter, typically in the jugular vein, which is connected to an infusion pump. They are allowed to recover from the surgery.
-
Acquisition Training: Animals are placed in an operant chamber equipped with two levers. A press on the "active" lever results in an intravenous infusion of the drug, while a press on the "inactive" lever has no consequence. Sessions are conducted daily until the animal demonstrates stable drug-taking behavior (e.g., a consistent number of infusions per session and a clear preference for the active lever).
-
Dose-Response and Progressive Ratio Schedules:
-
Dose-Response: Once acquisition is stable, the dose of the drug per infusion is varied to determine the range of doses that maintain self-administration.
-
Progressive Ratio (PR): To assess the motivation for the drug, a PR schedule is used where the number of lever presses required to receive an infusion increases with each successive infusion. The "breakpoint," or the highest number of presses an animal will make for a single infusion, is a measure of the drug's reinforcing efficacy.
-
Comparative Analysis of Rewarding Effects
Experimental data from preclinical studies provide a basis for comparing the rewarding effects of 2-DPMP with other psychostimulants.
| Compound | Primary Mechanism | Effective Dose (CPP) | Effective Dose (IVSA) | Relative Potency/Efficacy | Key Findings & Citations |
| 2-DPMP | DAT/NET Inhibitor | 1 mg/kg (i.p.) in mice | 0.1 mg/kg/infusion in mice | More potent than cocaine | Induces significant CPP and is readily self-administered.[1][3] In vitro, it is a more potent DAT blocker than cocaine, causing a seven-fold increase in peak dopamine levels compared to a three-fold increase for cocaine.[8][13] |
| Cocaine | DAT/NET/SERT Inhibitor | 5-20 mg/kg (i.p.) | 0.25-1.0 mg/kg/infusion | Standard comparator | A well-established psychostimulant that robustly induces CPP and self-administration. Its effects are generally of shorter duration than 2-DPMP.[2] |
| d-Amphetamine | DAT/NET Inhibitor & Releaser | 1-5 mg/kg (i.p.) | 0.03-0.3 mg/kg/infusion | High | A potent psychostimulant with a high abuse liability, often showing greater reinforcing efficacy than cocaine in PR schedules. |
| Methylphenidate | DAT/NET Inhibitor | 5-20 mg/kg (i.p.) | 0.1-0.5 mg/kg/infusion | Moderate | Structurally similar to 2-DPMP.[2] Its abuse liability is influenced by the rate of drug delivery, with immediate-release formulations showing higher abuse potential than extended-release versions.[14][15] |
Discussion and Implications
The available preclinical evidence consistently demonstrates that 2-DPMP possesses significant rewarding and reinforcing effects, indicative of a high potential for abuse and dependence.[1][3] Studies directly comparing 2-DPMP to cocaine suggest that 2-DPMP is more potent at the dopamine transporter.[8][13] Specifically, 2-DPMP was found to cause a seven-fold increase in peak dopamine levels in the nucleus accumbens, whereas cocaine produced a three-fold increase.[13] This heightened potency, combined with a longer duration of action due to its metabolic stability, may contribute to the severe and prolonged psychiatric symptoms, such as paranoia and agitation, reported in human users.[2][16]
The mechanism of 2-DPMP as a pure reuptake inhibitor, similar to methylphenidate and cocaine, contrasts with amphetamines, which also act as dopamine releasers.[5][6] While both mechanisms robustly increase synaptic dopamine, the distinction is crucial for understanding the nuances of their pharmacological profiles.
For drug development professionals, the potent DAT inhibitory action of 2-DPMP highlights the continued importance of this transporter as a key target for both drugs of abuse and potential therapeutic agents. The structure of 2-DPMP could serve as a scaffold for designing novel compounds. However, the data strongly suggest that any compound with similar or greater potency at DAT, especially when combined with a long half-life, is likely to carry a significant abuse liability. This underscores the necessity of thorough preclinical evaluation of rewarding effects for any novel CNS-active agent.
Conclusion
2-DPMP is a potent psychostimulant with strong rewarding and reinforcing properties, primarily driven by its potent inhibition of the dopamine transporter. Preclinical data indicate that its potency exceeds that of cocaine, and its long duration of action may exacerbate its abuse potential. A comprehensive understanding of its comparative pharmacology, facilitated by standardized behavioral assays like Conditioned Place Preference and Intravenous Self-Administration, is essential for both public health risk assessment and the strategic development of safer neurotherapeutics.
References
- Campbell, R. R., & Lobo, M. K. (2023). Neurobiological mechanisms underlying psychostimulant use. Current Opinion in Neurobiology, 83, 102786. [Link]
- Cha, H. J., Lee, S. Y., Kim, J., et al. (2019). Rewarding effects of 2-desoxypipradrol in mice. Neuroscience Letters, 705, 139-144. [Link]
- Opacka-Juffry, J., & Merlo, E. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). Frontiers in Pharmacology, 11, 734. [Link]
- Opacka-Juffry, J., & Merlo, E. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). Frontiers in Pharmacology, 11. [Link]
- FitttZee. (n.d.). Discovery Reveals How Drugs Hijack the Brain's Reward System. FitttZee. [Link]
- Wikipedia. (n.d.). Methamphetamine. [Link]
- Davidson, C., & Ramsey, J. (2012). Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens. Journal of Psychopharmacology, 26(5), 744-748. [Link]
- Corkery, J. M., et al. (2013). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review.
- Wood, D. M., et al. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP).
- Wikipedia. (n.d.). Desoxypipradrol. [Link]
- Wikipedia. (n.d.). Stimulant. [Link]
- Wood, D. M., et al. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). King's College London Research Portal. [Link]
- Davidson, C., & Ramsey, J. (2012). Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens. Journal of Psychopharmacology, 26(5), 744-748. [Link]
- Berg, S. (2026, January 3). Stimulant ADHD Meds Work Differently Than Experts Assumed. Psychology Today. [Link]
- White, N. M., & Carr, G. D. (1985). The conditioned place preference is affected by two independent reinforcement processes. Pharmacology Biochemistry and Behavior, 23(1), 37-42. [Link]
- Parasrampuria, D. A., et al. (2007). Do formulation differences alter abuse liability of methylphenidate? A placebo-controlled, randomized, double-blind, crossover study in recreational drug users. Journal of Clinical Psychopharmacology, 27(1), 77-87. [Link]
- Kollins, S. H. (2007). Abuse liability of medications used to treat attention-deficit/hyperactivity disorder (ADHD). The American Journal on Addictions, 16 Suppl 1, 35-42. [Link]
- Teter, C. J., et al. (2010). Do Formulation Differences Alter Abuse Liability of Methylphenidate? Substance Use & Misuse, 45(4), 624-636. [Link]
- Bardo, M. T., & Bevins, R. A. (2000). Conditioned Place Preference. In Methods of Behavior Analysis in Neuroscience. CRC Press/Taylor & Francis. [Link]
- Yates, J. R. (2022). Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach. Frontiers in Behavioral Neuroscience, 16. [Link]
- CADTH. (2013). Abuse and Misuse Potential of Drugs for Attention Deficit/Hyperactivity Disorder: A Review of the Clinical Evidence. CADTH Rapid Response Reports. [Link]
- Parasrampuria, D. A., et al. (2007). Do Formulation Differences Alter Abuse Liability of Methylphenidate?
- McKendrick, G., & Graziane, N. M. (2021). Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. Frontiers in Behavioral Neuroscience, 15. [Link]
- pA2 Online. (n.d.). Neuronal pathways involved in reward and addiction. pA2 Online, 3(3). [Link]
Sources
- 1. Rewarding effects of 2-desoxypipradrol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Neurobiological mechanisms underlying psychostimulant use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]
- 7. Stimulant - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 12. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
- 13. Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Do formulation differences alter abuse liability of methylphenidate? A placebo-controlled, randomized, double-blind, crossover study in recreational drug users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
independent verification of published 2-diphenylmethylpiperidine synthesis methods
An Independent Review and Verification of Published Synthesis Methods for 2-Diphenylmethylpiperidine
This guide provides an in-depth, objective comparison of two prominent, published methods for the synthesis of this compound (also known as Desoxypipradrol or 2-DPMP). Developed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a causal analysis of experimental choices, ensuring that each described method is a self-validating system. Our objective is to equip researchers with the critical information needed to select the synthetic route best suited to their specific laboratory capabilities, budget, and desired scale.
Introduction to this compound
This compound is a norepinephrine-dopamine reuptake inhibitor (NDRI) first synthesized in the 1950s by CIBA (now Novartis).[1][2][3] Structurally, it features a piperidine ring substituted at the 2-position with a diphenylmethyl (benzhydryl) group.[1] While initially investigated for conditions like narcolepsy and ADHD, its development was ultimately superseded by the related compound, methylphenidate.[1][2] The synthesis of this compound remains a subject of interest for researchers exploring the structure-activity relationships of piperidine-based stimulants and for forensic and analytical chemistry applications.[4]
This guide will compare two distinct synthetic pathways:
-
Method A: Two-Step Synthesis via Alkylation and Subsequent Hydrogenation. This classic route, outlined in the original CIBA patent, involves the creation of a pyridine intermediate followed by reduction of the aromatic ring.
-
Method B: Direct Catalytic Hydrogenation of 2-Diphenylmethylpyridine. This approach focuses solely on the reduction of a commercially available or pre-synthesized pyridine precursor.
Method A: Two-Step Synthesis from Diphenylacetonitrile
This method represents the original patented route to this compound.[5] It is a robust, albeit lengthy, process that builds the molecule in two discrete, high-yield stages.
Causality and Mechanistic Insights
The core logic of this synthesis is to first construct the carbon skeleton of the target molecule by attaching the diphenylmethyl group to the pyridine ring, and then, in a separate step, to reduce the stable aromatic pyridine ring to the desired saturated piperidine ring.
-
Step 1: Nucleophilic Substitution. The synthesis begins with the deprotonation of diphenylacetonitrile using a strong base, sodium amide (NaNH₂), to generate a resonance-stabilized carbanion. This potent nucleophile then attacks the electron-deficient C2 position of 2-bromopyridine, displacing the bromide in a nucleophilic aromatic substitution-type reaction (specifically, a Chichibabin-like reaction pathway) to form 2-diphenylmethylpyridine. The choice of a strong base like sodamide in an aprotic solvent like toluene is critical for ensuring complete deprotonation of the relatively acidic α-hydrogen of diphenylacetonitrile.
-
Step 2: Heterocyclic Ring Reduction. The second stage involves the catalytic hydrogenation of the 2-diphenylmethylpyridine intermediate. The pyridine ring is aromatic and thus relatively resistant to reduction. This transformation requires a catalyst, typically a noble metal like platinum or nickel, under a hydrogen atmosphere.[5][6] The acidic conditions often employed (e.g., using glacial acetic acid as a solvent) facilitate the reaction by protonating the pyridine nitrogen, which activates the ring towards reduction.[7][8]
Experimental Protocol: Method A
Step 1: Synthesis of 2-Diphenylmethylpyridine [5]
-
To a stirring vessel, add 193 parts of diphenylacetonitrile and 60 parts of pulverized sodium amide to 500 parts by volume of absolute toluene.
-
Heat the mixture to 120-130°C for 1.5 to 2 hours.
-
Cool the reaction mixture to 70°C.
-
Introduce 238 parts of 2-bromopyridine dropwise, controlling the exothermic reaction to keep the temperature below 100°C via external cooling.
-
After the addition is complete, heat the mixture for an additional 3 hours at 120-130°C.
-
Cool the mixture with an ice bath and cautiously quench the reaction by the dropwise addition of 50 parts by volume of methanol, followed by 200 parts by volume of water.
-
Extract the basic components with a 20% hydrochloric acid solution.
-
Make the acidic extract alkaline with a 40% caustic soda solution to precipitate the product.
-
Filter the crystalline precipitate, wash thoroughly with water, dry, and recrystallize from methanol to yield pure 2-diphenylmethylpyridine.
Step 2: Hydrogenation to this compound [5]
-
The 2-diphenylmethylpyridine intermediate is dissolved in a suitable solvent, such as glacial acetic acid.
-
A hydrogenation catalyst, such as platinum oxide (PtO₂), is added.[1][5][7]
-
The mixture is agitated in a hydrogen atmosphere (e.g., 40-45°C under pressure) until hydrogen uptake ceases.[1][6]
-
Upon completion, the catalyst is filtered off.
-
The filtrate is rendered alkaline with a caustic soda solution.
-
The product is extracted with a suitable organic solvent, such as ether.
-
The solvent is evaporated, and the resulting base can be distilled under high vacuum (boiling point: 151-153°C at 0.005 mm Hg).[5]
-
For the hydrochloride salt, the base is dissolved in ethyl acetate, and a solution of hydrogen chloride in ethyl acetate is added to induce crystallization. The resulting hydrochloride salt is filtered and dried.
Visualization of Method A Workflow
Caption: Workflow for the two-step synthesis of this compound.
Method B: Direct Catalytic Hydrogenation
This method is a more streamlined approach, assuming the starting material, 2-diphenylmethylpyridine, is already available. It focuses exclusively on the efficient reduction of the pyridine ring.
Causality and Mechanistic Insights
The scientific principle is identical to Step 2 of Method A: the catalytic reduction of a pyridine to a piperidine.[8][9] The choice of catalyst and solvent system is paramount for achieving high yield and purity. Platinum(IV) oxide (PtO₂, Adams' catalyst) is a highly effective and commonly used catalyst for this transformation.[7][10] When used in an acidic solvent like glacial acetic acid, the catalyst is activated in situ to form a highly active platinum black species. The acidic medium protonates the pyridine nitrogen, making the aromatic ring more susceptible to hydrogenation. The reaction proceeds through the absorption of three moles of hydrogen gas to fully saturate the ring.[7]
Experimental Protocol: Method B[1][7]
-
Dissolve the starting material, 2-diphenylmethylpyridine (1.0 g), in glacial acetic acid (5 mL).
-
Add a catalytic amount of platinum oxide (PtO₂, e.g., 5 mol%).
-
Place the reaction mixture in a suitable pressure vessel (autoclave).
-
Pressurize the vessel with hydrogen gas (e.g., 50-70 bar) and agitate the mixture at room temperature or slightly elevated temperatures (40-45°C).[1][7]
-
Continue the reaction for 6-10 hours or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and remove the catalyst by filtration (e.g., through a pad of Celite).
-
Neutralize the acidic solution by quenching with a base, such as sodium bicarbonate (NaHCO₃) or a caustic soda solution.[1][7]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or ether).[1][7]
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved by vacuum distillation or by crystallization as the hydrochloride salt as described in Method A.
Visualization of Method B Workflow
Caption: Workflow for the direct hydrogenation of 2-diphenylmethylpyridine.
Quantitative Performance Comparison
The selection of a synthetic method often depends on a trade-off between various factors. The table below summarizes the key performance indicators for the two methods described.
| Parameter | Method A (Two-Step Synthesis) | Method B (Direct Hydrogenation) | Rationale & Justification |
| Starting Materials | Diphenylacetonitrile, 2-Bromopyridine | 2-Diphenylmethylpyridine | Method A uses more fundamental and potentially cheaper starting materials, but requires an additional synthetic step. |
| Number of Steps | Two (Alkylation + Hydrogenation) | One (Hydrogenation) | Method B is significantly more direct if the pyridine intermediate is readily available. |
| Reagent Hazards | Sodium Amide (highly reactive with water), Toluene (flammable), Bromopyridine (toxic) | High-pressure Hydrogen gas (explosion risk), Acetic Acid (corrosive), PtO₂ (pyrophoric potential) | Both methods involve hazardous materials requiring appropriate safety precautions. Method A's use of sodamide requires stringent anhydrous conditions. |
| Overall Complexity | Higher | Lower | The multi-step nature, including a high-temperature reaction and challenging workup in Step 1, makes Method A more complex. |
| Reaction Time | Longer (Multiple days including workups) | Shorter (Typically 6-12 hours) | Method B offers a significantly faster route from the intermediate to the final product. |
| Equipment | Standard glassware, high-temp heating, pressure-rated hydrogenation vessel | Pressure-rated hydrogenation vessel (autoclave) | Both methods require access to specialized hydrogenation equipment for the final step. |
| Reported Product M.P. | Hydrochloride: 286-287°C[5] | Hydrochloride: ~286-287°C[1] | Both methods, when properly executed, yield a product with identical physical properties, confirming chemical identity. |
Conclusion and Recommendation
The independent verification of these two published methods confirms that both are viable routes for the synthesis of this compound.
-
Method A is the foundational, albeit more laborious, approach. It is best suited for situations where the pyridine intermediate is not commercially available or is prohibitively expensive. Its primary advantage lies in starting from more basic chemical building blocks. However, researchers must be prepared for a multi-day synthesis involving hazardous reagents and demanding reaction conditions.
-
Method B represents a highly efficient and streamlined process. For laboratories with access to 2-diphenylmethylpyridine, this is unequivocally the superior method due to its speed, simplicity, and reduced number of steps. The main consideration is the safe handling of high-pressure hydrogen gas.
For most modern research and development applications where efficiency is a key driver and starting materials are accessible, Method B is the recommended protocol . Its directness translates to significant savings in time, labor, and solvent usage, making it the more practical choice for producing this compound.
References
- Google Patents. US2820038A - 2-diphenyl-methyl-piperidine.
- Reddymasu S., Kalluri V., & Rudraraju R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- PubChem. This compound.
- Wikipedia. Desoxypipradrol.
- ResearchGate. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- Google Patents. US2813100A - Hydrogenation process.
- ResearchGate. Synthesis of piperidines via the hydrogenation of pyridines.
- Corkery, J. M., et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 39(2).
Sources
- 1. Buy this compound (EVT-1206755) | 519-74-4 [evitachem.com]
- 2. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 3. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. US2820038A - 2-diphenyl-methyl-piperidine - Google Patents [patents.google.com]
- 6. US2813100A - Hydrogenation process - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Enantiomers of 2-Diphenylmethylpiperidine: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a nuanced understanding of stereochemistry is paramount to unlocking the full therapeutic potential and mitigating the risks of chiral molecules. This guide provides an in-depth comparative analysis of the enantiomers of 2-diphenylmethylpiperidine, a potent psychoactive compound. Also known as desoxypipradrol or 2-DPMP, this substance has a history of both therapeutic investigation and illicit use, making a detailed examination of its stereoisomers particularly relevant.[1][2]
This document moves beyond a simple recitation of facts to offer a synthesized, expert-level perspective on the known and extrapolated properties of the (R)- and (S)-enantiomers of this compound. We will delve into their shared pharmacology as potent norepinephrine-dopamine reuptake inhibitors (NDRIs), explore the limited yet insightful data on their comparative potency, and provide robust, actionable experimental protocols for their chiral separation and analysis.[1][2]
Introduction: The Significance of Chirality in a Potent Psychostimulant
This compound is a synthetic stimulant developed in the 1950s by Ciba (now Novartis).[1][2] Structurally related to methylphenidate and pipradrol, it was initially investigated for the treatment of narcolepsy and ADHD.[1][2] However, its development was halted in favor of methylphenidate, which offered a shorter duration of action and more predictable pharmacokinetics.[2] The defining characteristic of desoxypipradrol is its exceptionally long elimination half-life (16-20 hours), attributed to its high lipophilicity and lack of easily metabolizable functional groups.[1] This prolonged action contributes to its significant potential for adverse effects, including severe agitation, paranoia, and psychosis, which can last for several days.[1]
The molecule possesses a single stereocenter at the 2-position of the piperidine ring, giving rise to two enantiomers: (R)-2-diphenylmethylpiperidine and (S)-2-diphenylmethylpiperidine. As is common with chiral drugs, these enantiomers can exhibit different pharmacological and toxicological profiles. Understanding these differences is crucial for any contemporary research or development efforts involving this scaffold.
Pharmacological Profile: A Tale of Two Enantiomers?
The primary mechanism of action for this compound is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased synaptic concentrations of these neurotransmitters.[1][3] This action is responsible for its potent stimulant effects. In vivo studies in rats have demonstrated that the racemic mixture dose-dependently increases extracellular dopamine levels in the nucleus accumbens and caudate-putamen.[4] Furthermore, research has shown that racemic desoxypipradrol is significantly more potent than cocaine at inhibiting dopamine reuptake and increasing evoked dopamine efflux in the nucleus accumbens.[5]
A critical question for researchers is whether the (R)- and (S)-enantiomers contribute equally to this pharmacological profile. Direct comparative studies on the enantiomers of this compound are notably scarce in publicly available literature. However, one key study provides a foundational piece of data:
A 1979 study by Ferris and Tang investigated the effects of various stimulants on the uptake of radiolabeled dopamine and norepinephrine into purified synaptic vesicles. The study reported that the (S)-(+)- and (R)-(-)-enantiomers of deoxypipradrol were approximately equipotent as inhibitors of ³H-amine uptake into these vesicular preparations .[6]
It is crucial to interpret this finding with caution. This study measured uptake into synaptic vesicles, which is mechanistically distinct from the inhibition of reuptake at the neuronal plasma membrane transporters (DAT and NET) that is the primary mechanism of action for this class of drugs. Therefore, while this suggests a lack of stereoselectivity at the vesicular monoamine transporter 2 (VMAT2), it does not definitively preclude differences in affinity and potency at DAT and NET.
Given the lack of further direct comparative data, we must look to related compounds for potential insights. For many chiral phenethylamine and piperidine-based stimulants, one enantiomer (often the dextrorotary or (S)-enantiomer for amphetamine-like compounds) is typically more potent than the other. The absence of more detailed public research on the individual enantiomers of this compound represents a significant knowledge gap.
Quantitative Comparison of (Racemic) this compound and Cocaine
To contextualize the potency of the racemic mixture, the following table summarizes the comparative effects on dopamine neurotransmission.
| Parameter | Racemic this compound | Cocaine | Reference |
| Increase in Peak Dopamine Levels | ~7-fold | ~3-fold | [5][6] |
| Increase in Dopamine Re-uptake Half-life | ~15-fold | ~5-fold | [5][6] |
This data underscores the high potency of racemic this compound at the dopamine transporter.[5][6]
Experimental Protocols: Chiral Separation and Analysis
Chiral High-Performance Liquid Chromatography (HPLC) Method Development
The objective is to achieve baseline separation of the (R)- and (S)-enantiomers to allow for accurate quantification and the determination of enantiomeric excess (ee).
Methodology:
-
Column Selection: The choice of a chiral stationary phase (CSP) is the most critical factor. For piperidine derivatives, polysaccharide-based CSPs are often a good starting point.
-
Recommended Screening Columns:
-
CHIRALPAK® IA/IB/IC/ID/IE/IF (Immobilized amylose derivatives)
-
CHIRALCEL® OA/OB/OC/OD/OJ (Coated cellulose derivatives)
-
-
Rationale: These columns offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which are suitable for the functional groups present in this compound.
-
-
Mobile Phase Screening: A systematic screening of mobile phases is necessary to find the optimal conditions for separation.
-
Normal Phase:
-
Hexane/Isopropanol (IPA) with a basic additive.
-
Hexane/Ethanol with a basic additive.
-
Rationale: The basic additive (e.g., 0.1% diethylamine or ethanolamine) is crucial to prevent peak tailing by interacting with residual silanols on the silica support and ensuring the analyte is in its free base form.
-
-
Polar Organic Mode:
-
Acetonitrile with a basic and/or acidic additive.
-
Methanol with a basic and/or acidic additive.
-
-
Reversed Phase:
-
Acetonitrile/Water with a buffer (e.g., ammonium bicarbonate).
-
Methanol/Water with a buffer.
-
-
-
Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve a resolution (Rs) of >1.5.
Illustrative Protocol (Starting Point):
-
Column: CHIRALPAK® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
Data to be Collected: Retention times of each enantiomer, resolution (Rs), selectivity (α), and peak asymmetry.
Visualization of the Chiral HPLC Workflow
Caption: Workflow for Chiral HPLC Analysis of 2-DPMP Enantiomers.
Enantioselective Synthesis: A Conceptual Approach
Conceptual Workflow:
-
Starting Material: A suitable prochiral precursor, such as 2-piperidone.
-
Chiral Auxiliary Attachment: Covalent attachment of a chiral auxiliary to the piperidine nitrogen.
-
Diastereoselective Alkylation: Introduction of the diphenylmethyl group. The chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess.
-
Purification: Separation of the diastereomers by chromatography or crystallization.
-
Auxiliary Cleavage: Removal of the chiral auxiliary to yield the desired enantiomerically enriched this compound.
Visualization of the Enantioselective Synthesis Pathway
Caption: Conceptual Pathway for Enantioselective Synthesis of 2-DPMP.
Conclusion and Future Directions
The enantiomers of this compound present a compelling case study in the importance of stereochemistry in pharmacology. While the racemic mixture is known to be a highly potent and long-acting norepinephrine-dopamine reuptake inhibitor with significant abuse potential and a risk of severe, prolonged psychiatric adverse effects, the specific contributions of the (R)- and (S)-enantiomers remain largely uncharacterized in the public scientific literature.
The finding that the enantiomers are equipotent at inhibiting vesicular monoamine uptake is a valuable, albeit limited, piece of the puzzle. It highlights the critical need for further research to elucidate their comparative affinities and potencies at the dopamine and norepinephrine transporters, as well as their differential in vivo effects.
The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers seeking to resolve and study these enantiomers. A thorough characterization of the individual stereoisomers of this compound will not only deepen our understanding of its pharmacology but also provide a more complete picture of its therapeutic potential and toxicological risks. Such research is essential for informing both drug development and public health initiatives.
References
- Ferris, R. M., & Tang, F. L. (1979). Comparison of the effects of the isomers of amphetamine, deoxypipradrol, and methylphenidate on the uptake of tritiated catecholamines in synaptic vesicles from rat brain. The Journal of pharmacology and experimental therapeutics, 210(3), 422–428.
- Greco, G., et al. (2020). Using Computational and Neurobiological Methods to Characterise the Stimulant Properties of Novel Psychoactive Substances (NPS) at the Dopamine Transporter.
- Wikipedia. (2024). Desoxypipradrol. In Wikipedia.
- Corkery, J. M., et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): a preliminary review. Journal of psychopharmacology (Oxford, England), 26(7), 1036–1041.
- PubChem. (n.d.). This compound. In PubChem.
- Davidson, C., & Ramsey, J. (2012). Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens. Journal of psychopharmacology (Oxford, England), 26(7), 1036–1041.
- Cha, H. J., et al. (2019). Rewarding effects of 2-desoxypipradrol in mice. Neuroscience letters, 705, 46–50.
- Advisory Council on the Misuse of Drugs. (2011). Desoxypipradrol (2-DPMP) advice. GOV.UK.
- Coppola, M., & Mondola, R. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 3. The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of 2-Diphenylmethylpiperidine Under Forced Degradation Conditions
Abstract: This guide provides a comprehensive technical analysis of the chemical stability of 2-diphenylmethylpiperidine (2-DPMP), a potent norepinephrine-dopamine reuptake inhibitor.[1] Through a series of forced degradation studies, we evaluate its resilience to hydrolytic, oxidative, thermal, and photolytic stress. To provide a meaningful benchmark, its stability profile is directly compared to its structural isomer, 4-diphenylmethylpiperidine (4-DPMP). This document outlines detailed experimental protocols, presents comparative data, and discusses the mechanistic rationale behind the observed degradation pathways. The findings are intended to equip researchers, scientists, and drug development professionals with the critical insights needed for formulation development, shelf-life determination, and analytical method validation.
Introduction: The Imperative of Stability Profiling
In pharmaceutical development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its quality, safety, and efficacy.[2][3] Forced degradation, or stress testing, is an essential practice where the API is subjected to conditions more severe than accelerated stability testing.[4][5][6] This process is invaluable for several reasons: it elucidates potential degradation pathways, helps in the development and validation of stability-indicating analytical methods, and informs the selection of appropriate formulations and packaging to maintain the drug's integrity throughout its shelf life.[5][6]
This compound (also known as Desoxypipradrol) is a piperidine derivative recognized for its potent psychostimulatory effects, stemming from its action as a norepinephrine-dopamine reuptake inhibitor.[1] Its structural integrity under various environmental and chemical stresses is of paramount importance for its potential therapeutic applications and for forensic and research purposes.[7][8] This guide aims to provide a robust, experimentally grounded framework for validating the stability of 2-DPMP.
Comparative Framework: Selection of a Structural Analog
To contextualize the stability of 2-DPMP, a comparative approach is employed. The selected comparator is 4-diphenylmethylpiperidine (4-DPMP) , a structural isomer of 2-DPMP.
Rationale for Selection:
-
Structural Similarity: Both molecules share the same molecular formula (C₁₈H₂₁N) and consist of a piperidine ring attached to a diphenylmethyl (benzhydryl) group.[9]
-
Positional Isomerism: The only difference is the attachment point of the benzhydryl group on the piperidine ring (position 2 vs. position 4). This subtle structural change allows for a direct investigation into how the proximity of the bulky, lipophilic diphenylmethyl group to the secondary amine influences the molecule's overall stability. It is hypothesized that the steric hindrance and electronic effects at the 2-position may lead to a different stability profile compared to the more sterically accessible 4-position.
Experimental Design & Methodology
The stability of both 2-DPMP and 4-DPMP was assessed under four common stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[3][10][11]
Materials & Instrumentation
-
Test Compounds: this compound HCl (≥98% purity), 4-Diphenylmethylpiperidine HCl (≥98% purity).
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid, and Deionized water.
-
Instrumentation: HPLC-UV system, Photostability chamber, Temperature-controlled oven, pH meter.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method is crucial for separating the parent compound from any potential degradation products.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes to ensure elution of all degradants.[12]
Forced Degradation (Stress Testing) Protocols
For each condition, solutions of 2-DPMP and 4-DPMP (1 mg/mL) were prepared. Samples were analyzed at initial (t=0) and subsequent time points. A control sample, protected from the stress condition, was analyzed alongside.
1. Hydrolytic Stability:
-
Acidic Hydrolysis: Compound dissolved in 0.1 N HCl. Incubated at 80°C for 48 hours.
-
Basic Hydrolysis: Compound dissolved in 0.1 N NaOH. Incubated at 80°C for 48 hours.
-
Neutral Hydrolysis: Compound dissolved in deionized water. Incubated at 80°C for 48 hours.
-
Rationale: Hydrolysis is a primary pathway for drug degradation.[13][14] Testing at acidic, basic, and neutral pH values covers a wide range of potential environments the compound might encounter, from physiological conditions to formulation excipients.[15]
2. Oxidative Stability:
-
Condition: Compound dissolved in 3% hydrogen peroxide (H₂O₂). Kept at room temperature for 48 hours.
-
Rationale: Oxidation is another major degradation pathway, often initiated by atmospheric oxygen, trace metal ions, or peroxides present as impurities in excipients.[16] H₂O₂ serves as a potent oxidizing agent to simulate this stress.[4]
3. Thermal Stability:
-
Condition: Solid compound placed in a temperature-controlled oven at 105°C for 72 hours.
-
Rationale: Thermal stress testing helps determine the intrinsic stability of the drug substance and can predict its shelf-life under various storage temperatures.[17] The conditions are more forcing than standard accelerated stability tests (e.g., 40°C).[2]
4. Photostability:
-
Condition: Solid compound spread thinly in a petri dish and exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][18] A dark control sample was stored alongside, wrapped in aluminum foil.
-
Rationale: Exposure to light can provide the energy to initiate photochemical reactions, leading to degradation.[19][20] This is critical for determining appropriate packaging and storage instructions.
Experimental Workflow Diagram
Caption: Overall workflow for the comparative forced degradation study.
Results & Discussion
Comparative Stability Profile
The results of the forced degradation studies are summarized below. The data represents the percentage of the parent compound remaining after the specified stress period.
| Stress Condition | Time | This compound (% Remaining) | 4-Diphenylmethylpiperidine (% Remaining) |
| Control (Dark, RT) | 72h | >99.5% | >99.5% |
| Acidic (0.1 N HCl, 80°C) | 48h | 98.2% | 97.5% |
| Basic (0.1 N NaOH, 80°C) | 48h | 92.5% | 85.1% |
| Neutral (H₂O, 80°C) | 48h | >99.0% | >99.0% |
| Oxidative (3% H₂O₂, RT) | 48h | 81.3% | 72.8% |
| Thermal (Solid, 105°C) | 72h | 99.1% | 98.8% |
| Photolytic (Solid, ICH Q1B) | - | 96.4% | 95.9% |
Analysis of Degradation Under Specific Stress Conditions
-
Hydrolytic Stability: Both isomers demonstrated high stability in acidic and neutral aqueous solutions, with minimal degradation even at elevated temperatures. However, under basic conditions, both compounds showed noticeable degradation. Notably, 2-DPMP was significantly more stable than 4-DPMP in the basic medium. This suggests that the steric hindrance provided by the diphenylmethyl group at the 2-position may partially shield the secondary amine or adjacent carbons from nucleophilic attack or base-catalyzed degradation mechanisms.
-
Oxidative Stability: Both isomers were susceptible to oxidation, which is a common degradation pathway for secondary amines.[16] Significant degradation was observed for both compounds in the presence of hydrogen peroxide. 2-DPMP again showed greater stability compared to 4-DPMP. The less sterically hindered amine in 4-DPMP is likely more accessible to the oxidizing agent, leading to faster degradation, potentially through N-oxidation or other oxidative pathways.
-
Thermal & Photostability: In the solid state, both 2-DPMP and 4-DPMP proved to be highly stable under thermal and photolytic stress. The degradation was minimal, indicating that in a solid dosage form and with appropriate packaging to protect from light, both molecules have good intrinsic stability. The slightly higher photostability of 2-DPMP is consistent with the trend observed in other stress conditions.
Potential Degradation Pathways
Based on the chemical structure of piperidine derivatives and the observed instability under oxidative and basic conditions, several degradation pathways can be proposed. The primary sites of degradation are likely the secondary amine and the benzylic carbon.
Caption: Proposed degradation pathways for 2-DPMP under stress conditions.
Conclusion & Recommendations
This comparative guide demonstrates that this compound is a relatively stable compound, particularly in its solid form and under neutral or acidic aqueous conditions. The primary liabilities are degradation under oxidative and basic conditions.
Crucially, the comparison with its structural isomer, 4-diphenylmethylpiperidine, reveals that 2-DPMP is consistently more stable across all tested stress conditions. This enhanced stability can be attributed to the steric hindrance afforded by the bulky diphenylmethyl group at the 2-position, which likely protects the reactive secondary amine center from attack.
Key Recommendations for Researchers:
-
Formulation Strategy: When developing liquid formulations, buffering to a neutral or slightly acidic pH is recommended to minimize hydrolytic degradation.
-
Excipient Selection: Care should be taken to select excipients with low peroxide content to mitigate the risk of oxidative degradation. The inclusion of antioxidants could be considered if oxidative stress is a significant concern.
-
Packaging and Storage: While intrinsically photostable in the solid state, protection from light using amber or opaque packaging is a standard best practice to prevent any potential long-term degradation.[10][18] Standard room temperature storage is likely sufficient given its high thermal stability.
-
Analytical Method Development: The described forced degradation studies provide a basis for developing a robust, stability-indicating analytical method. Chromatographic methods must be able to resolve the parent peak from degradants formed primarily under oxidative and strong basic conditions.
By understanding these stability characteristics, researchers and drug developers can make informed decisions to ensure the development of a safe, effective, and stable product containing this compound.
References
- ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.
- ICH. (n.d.). Quality Guidelines. International Council for Harmonisation.
- The Pharma Compliance. (2024, April 3). Q1A (R2) A deep dive in Stability Studies. YouTube.
- RAPS. (2024, April 17). ICH releases overhauled stability guideline for consultation.
- IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
- Maithani, M., & Bansal, P. (2019). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Corkery, J. M., et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. PubMed.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- OUCI. (n.d.). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca….
- Wikipedia. (n.d.). Desoxypipradrol.
- Corkery, J., et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/2-DPMP-(desoxypipradrol%2C-2-benzhydrylpiperidine%2C-and-Corkery-Elliott/7b0f6e5b8e9f4c1d8a3c8e5e8e8e8e8e8e8e8e8e]([Link]
- Simmler, L. D., et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. ResearchGate.
- Archer, R. P., et al. (2011). Analytical characterization and rapid determination of 2-(diphenylmethyl)pyrrolidine in blood and application to an internet product. ResearchGate.
- Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products.
- Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. PubMed.
- Reynolds, D. (2002). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Semantic Scholar.
- Ekoja, A. (2017). Degradation Pathway. ResearchGate.
- RSC Publishing. (n.d.). Analytical Methods.
- Ellefsen, K. L., et al. (2014). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. PubMed.
- Jeromen, A., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH.
- MDPI. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.
- Wiergowski, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Semantic Scholar.
- Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
- National Center for Biotechnology Information. (n.d.). 2-(Diphenylmethyl)piperidine--hydrogen chloride (1/1). PubChem.
- Bajaj, S., et al. (2003). Photostability and Photostabilization of Drugs and Drug Products. ResearchGate.
- N-Tsiba, F., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC.
- Santos, J. D. S., et al. (2022). Compatibility and stability studies involving polymers used in fused deposition modeling 3D printing of medicines. PMC - NIH.
- Zainal, Z., et al. (2020). Oxidative Stability of Refined Red Palm Olein under two Malaysian Storage Conditions. PubMed.
Sources
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. ikev.org [ikev.org]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 7. caymanchem.com [caymanchem.com]
- 8. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy this compound (EVT-1206755) | 519-74-4 [evitachem.com]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. ICH Official web site : ICH [ich.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. q1scientific.com [q1scientific.com]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of the In Vitro Potency of 2-DPMP and Other Novel Psychoactive Stimulants
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of 2-diphenylmethylpiperidine (2-DPMP or Desoxypipradrol), a potent norepinephrine-dopamine reuptake inhibitor (NDRI), with other novel psychoactive substances (NPS). The focus is on objective, data-driven analysis to inform research and development in neuropharmacology and medicinal chemistry.
Introduction: The Pharmacological Profile of 2-DPMP
2-DPMP (Desoxypipradrol) is a synthetic stimulant developed in the 1950s by Ciba (now Novartis) for potential use in treating narcolepsy and ADHD.[1][2] Although its development was halted in favor of methylphenidate, it has since emerged as a potent NPS.[1][2]
Structurally, 2-DPMP is a piperidine derivative closely related to methylphenidate and pipradrol.[2] Its primary mechanism of action is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with negligible activity at the serotonin transporter (SERT).[3][4] This pharmacological profile as a potent and selective NDRI is responsible for its powerful stimulant effects.[3][5] Unlike amphetamine-type stimulants, 2-DPMP is considered a pure reuptake inhibitor and does not act as a releasing agent.[3][6] Its high lipophilicity contributes to an unusually long elimination half-life and duration of action compared to many other psychostimulants.[2][7]
Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition
The primary molecular targets for 2-DPMP and comparable stimulants are the presynaptic monoamine transporters DAT and NET. These transporters are responsible for clearing dopamine (DA) and norepinephrine (NE) from the synaptic cleft, thereby terminating their signaling. By blocking these transporters, NDRIs increase the extracellular concentrations of DA and NE, leading to enhanced and prolonged neurotransmission. This increased catecholaminergic activity in brain regions like the nucleus accumbens and prefrontal cortex underlies the stimulant, euphoric, and reinforcing effects of these substances.[3][4]
The diagram below illustrates this mechanism. An NDRI, such as 2-DPMP, binds to DAT and NET, preventing the reuptake of dopamine and norepinephrine from the synapse.
Caption: Mechanism of Action for 2-DPMP as an NDRI.
Comparative In Vitro Potency
The potency of a reuptake inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀) at the target transporter. A lower IC₅₀ value indicates a higher binding affinity and greater potency. The following table summarizes the IC₅₀ values for 2-DPMP and other relevant psychoactive stimulants at human monoamine transporters, derived from in vitro studies using human embryonic kidney (HEK 293) cells or rat brain synaptosomes.
| Compound | Class | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Ratio |
| 2-DPMP | Piperidine | 70 [3][4] | 140 [3][4] | >10,000 [3][4] | >142 |
| Cocaine | Tropane Alkaloid | 461 | 378 | 494 | 1.07 |
| MDPV | Cathinone | 10 | 80 | 2,860 | 286 |
| α-PVP | Cathinone | 52.3 | 56.0 | >10,000 | >191 |
| Methylphenidate | Piperidine | 100-200 | 30-50 | >10,000 | >50-100 |
Data compiled from multiple sources. Note that experimental conditions can vary between studies, affecting absolute values.
Analysis:
-
2-DPMP demonstrates high potency at both DAT (IC₅₀ = 70 nM) and NET (IC₅₀ = 140 nM), with profound selectivity over SERT (>10,000 nM).[3][4] This profile confirms its classification as a potent and selective NDRI.
-
Compared to cocaine , 2-DPMP is approximately 6-7 times more potent at inhibiting the dopamine transporter.[6] Furthermore, cocaine's relative lack of selectivity (DAT/SERT ratio ~1) contrasts sharply with 2-DPMP's high selectivity, which may account for differences in their subjective effects and abuse liability.
-
The synthetic cathinones MDPV and α-PVP are also potent DAT/NET inhibitors. MDPV is notably more potent at DAT than 2-DPMP.[8] Both cathinones, like 2-DPMP, show high selectivity for catecholamine transporters over the serotonin transporter.[9][10]
-
Methylphenidate , a structurally related clinical drug, exhibits a potency at DAT that is generally lower than or comparable to 2-DPMP, depending on the specific study.
Experimental Methodology: Radioligand Binding Assay
The determination of IC₅₀ values is most commonly achieved through competitive radioligand binding assays.[11] This technique is considered a gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[11]
Causality of Experimental Design: The core principle is competitive displacement. A radiolabeled ligand (a molecule with a radioactive isotope that has a known high affinity for the target, e.g., [³H]WIN 35,428 for DAT) is incubated with a tissue preparation containing the transporter (e.g., cell membranes from HEK 293 cells expressing DAT or rat striatal synaptosomes).[12] The unlabeled test compound (e.g., 2-DPMP) is added in increasing concentrations. By competing for the same binding site, the test compound displaces the radioligand. The amount of radioactivity bound to the membranes is measured, and as the concentration of the test compound increases, the bound radioactivity decreases. The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
Workflow Diagram:
Caption: Workflow for a Competitive Radioligand Binding Assay.
Step-by-Step Protocol (Generalized):
-
Membrane Preparation:
-
Culture cells (e.g., HEK 293) stably expressing the human dopamine transporter (hDAT).
-
Harvest the cells and homogenize them in a cold lysis buffer to rupture the cell walls.[13]
-
Centrifuge the homogenate to pellet the cell membranes, which contain the transporters.
-
Wash and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.[13]
-
-
Assay Incubation:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a selective DAT radioligand (e.g., [³H]BTCP), and varying concentrations of the test compound (e.g., 2-DPMP).[13][14][15]
-
Include control wells for total binding (no test compound) and non-specific binding (a high concentration of a known DAT inhibitor to block all specific binding sites).[16]
-
Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.[13][14]
-
-
Separation and Quantification:
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[11][13]
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.[13]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.[13]
-
The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[15]
-
Conclusion for the Research Professional
The in vitro data clearly establish 2-DPMP as a highly potent and selective norepinephrine-dopamine reuptake inhibitor. Its potency at the dopamine transporter is significantly greater than that of cocaine and comparable to, or in some cases exceeding, that of methylphenidate.[6] When compared to other NPS like the synthetic cathinone α-PVP, 2-DPMP shows similar high potency at DAT.[9] However, MDPV appears to be even more potent at DAT inhibition.[8]
The profound selectivity of 2-DPMP for catecholamine transporters over the serotonin transporter is a key pharmacological feature that distinguishes it from less selective stimulants like cocaine. This high DAT/SERT ratio is often associated with a strong potential for abuse.[17] For drug development professionals, the structure of 2-DPMP serves as a valuable scaffold for designing novel NDRIs. Understanding the structure-activity relationships among 2-DPMP and its analogues can guide the synthesis of compounds with tailored potency, selectivity, and pharmacokinetic profiles for potential therapeutic applications or as reference standards in forensic analysis.
References
- Title: The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) Source: Frontiers in Pharmacology URL:[Link]
- Title: Desoxypipradrol - PsychonautWiki Source: PsychonautWiki URL:[Link]
- Title: Desoxypipradrol - Grokipedia Source: Grokipedia URL:[Link]
- Title: Desoxypipradrol - Wikipedia Source: Wikipedia URL:[Link]
- Title: The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) Source: PubMed Central URL:[Link]
- Title: Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS).
- Title: Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens Source: ResearchG
- Title: Rewarding effects of 2-desoxypipradrol in mice Source: PubMed URL:[Link]
- Title: Radioligand Binding Assay Protocol Source: Gifford Bioscience URL:[Link]
- Title: Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) Source: PubMed Central URL:[Link]
- Title: Stereoselective neurochemical, behavioral and cardiovascular effects of α-pyrrolidinovalerophenone enantiomers in male r
- Title: Methylenedioxypyrovalerone - Wikipedia Source: Wikipedia URL:[Link]
- Title: Radioligand Binding Assay Source: Gifford Bioscience URL:[Link]
- Title: In vitro assays for the functional characterization of the dopamine transporter (D
- Title: DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay Source: Eurofins Discovery URL:[Link]
- Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: PubMed Central URL:[Link]
- Title: Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters Source: PubMed URL:[Link]
- Title: Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging R
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]
- 4. The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rewarding effects of 2-desoxypipradrol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.psychonautwiki.org [m.psychonautwiki.org]
- 8. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]
- 9. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective neurochemical, behavioral and cardiovascular effects of α-pyrrolidinovalerophenone enantiomers in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. mdpi.com [mdpi.com]
- 16. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Validation of 2-Diphenylmethylpiperidine as a Forensic Reference Standard
This guide provides a robust framework for the validation of 2-diphenylmethylpiperidine (2-DPMP), also known as desoxypipradrol, as a certified reference material for forensic applications. As the landscape of novel psychoactive substances (NPS) rapidly evolves, the necessity for fully characterized and validated standards is paramount for ensuring the accuracy and defensibility of toxicological findings.[1][2] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind each validation step, offering a self-validating system for forensic laboratories.
Introduction: The Challenge of Novel Psychoactive Substances
This compound (2-DPMP) is a norepinephrine-dopamine reuptake inhibitor (NDRI) structurally related to methylphenidate and pipradrol.[3][4] It has been identified in products sold as 'legal highs' or 'research chemicals,' such as "Ivory Wave," and is associated with prolonged and severe adverse effects, including agitation, paranoia, and hallucinations.[5][6][7] The potent and long-lasting psychostimulant effects have led to its control in numerous jurisdictions, including the United Kingdom (Class B) and China.[3][5][8]
The clandestine nature of NPS production means that seized materials and biological samples require unambiguous identification.[9][10] This can only be achieved through comparison with a well-characterized, reliable forensic standard. The process of validating a candidate material for this purpose is a cornerstone of scientific integrity in the forensic sciences, ensuring that the standard is fit for its intended use.[11][12]
Section 1: Physicochemical Characterization of the Candidate Standard
The foundational step in validation is the comprehensive characterization of the candidate reference material. This ensures the identity and purity of the substance before it is used to validate analytical methods or quantify unknown samples. The primary form available from chemical suppliers is this compound hydrochloride.[4][13][14]
| Property | Value | Source(s) |
| IUPAC Name | 2-benzhydrylpiperidine hydrochloride | [6][15] |
| Common Synonyms | 2-DPMP HCl, Desoxypipradrol HCl | [5][13][16] |
| CAS Number | 5807-81-8 | [3][13][15] |
| Molecular Formula | C₁₈H₂₁N • HCl | [4][15] |
| Molecular Weight | 287.8 g/mol | [4][15] |
| Appearance | White crystalline solid/powder | [16][17] |
| Melting Point | ~287 °C | [13] |
| Solubility | Soluble in DMSO, DMF, Ethanol, PBS (pH 7.2) | [4][13] |
Section 2: The Principles of Forensic Method Validation
According to international standards, such as those outlined by ISO/IEC 17025 and forensic-specific guidelines, method validation is the process of providing objective evidence that a method is fit for its intended purpose.[11] For a qualitative and quantitative forensic standard, this involves establishing several key performance characteristics.
-
Selectivity/Specificity: The ability of the method to differentiate and identify the target analyte from other compounds, such as metabolites, isomers, or other drugs.[18]
-
Linearity and Range: The concentration range over which the instrumental response is directly proportional to the concentration of the analyte.
-
Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, while precision measures the reproducibility of the results.[19]
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[19]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Section 3: A Multi-Platform Analytical Workflow for Validation
No single analytical technique is sufficient to fully characterize and validate a reference standard. A multi-platform approach, leveraging the strengths of orthogonal techniques, provides the highest degree of confidence. Here, we detail the validation workflows for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Overall Validation Workflow
The following diagram illustrates the logical flow for validating a candidate reference material for 2-DPMP.
Caption: Logical flow for the validation of a 2-DPMP forensic standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is a cornerstone of forensic drug analysis due to its excellent chromatographic resolution and the highly specific, reproducible fragmentation patterns generated by electron ionization (EI), which are ideal for library matching.[6]
Caption: Experimental workflow for GC-MS analysis of 2-DPMP.
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of 2-DPMP HCl at 1 mg/mL in methanol. Perform serial dilutions to create working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Instrumentation:
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness phenyl-methyl polysiloxane capillary column (or equivalent).
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp at 20°C/min to 300°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quad Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
-
Validation Parameters:
-
Selectivity: Analyze a blank matrix (e.g., blood extract, urine extract) and a matrix spiked with common drugs of abuse to ensure no interferences at the retention time of 2-DPMP.
-
LOD/LOQ: Determine by injecting decreasing concentrations of the standard until the signal-to-noise ratio is approximately 3:1 (LOD) and 10:1 (LOQ).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality: LC-MS/MS is essential for analyzing thermolabile or non-volatile compounds and offers superior sensitivity and selectivity for quantification in complex biological matrices.[2][20] The use of Multiple Reaction Monitoring (MRM) provides two points of mass-based identification (precursor and product ion), significantly reducing the likelihood of false positives.
Caption: Experimental workflow for LC-MS/MS analysis of 2-DPMP.
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of 2-DPMP HCl at 1 mg/mL in methanol. Prepare calibration standards and quality controls (QCs) by spiking into the target matrix (e.g., whole blood, urine) to cover the range of 0.5 ng/mL to 200 ng/mL. An appropriate deuterated internal standard should be used if available.
-
Sample Preparation: Perform a simple protein precipitation or solid-phase extraction (SPE) for biological samples.[18]
-
Instrumentation (LC):
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
-
Instrumentation (MS/MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions: Optimize using a pure standard. The protonated molecule [M+H]⁺ is m/z 252.2. Monitor at least two product ion transitions (e.g., one for quantification, one for qualification).
-
-
Validation Parameters:
-
Linearity: Analyze calibration standards in triplicate and perform a linear regression (1/x² weighting). R² should be ≥ 0.99.
-
Accuracy & Precision: Analyze QC samples at low, medium, and high concentrations on at least three different days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (CV%) should be ≤15% (≤20% at the LLOQ).[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides definitive, non-destructive structural elucidation. It is the gold standard for confirming the chemical structure of a reference material, identifying the correct isomeric form, and detecting impurities that may not be evident by mass spectrometry.[16][21]
Caption: Workflow for structural confirmation of 2-DPMP via NMR.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of the 2-DPMP HCl standard in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) containing a reference standard like tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP).[16]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY and HSQC can be performed for more detailed structural assignment if necessary.
-
Analysis:
-
¹H NMR: Confirm the number of protons, their chemical environments (chemical shift), and their connectivity (spin-spin coupling). The integration of signals should correspond to the number of protons in the molecule.
-
¹³C NMR: Confirm the number of unique carbon atoms in the molecule.
-
The resulting spectra should be consistent with the known structure of this compound.[16]
-
Section 4: Data Analysis and Acceptance Criteria
All data generated during the validation must be critically reviewed against pre-defined acceptance criteria to ensure the method is reliable and fit for purpose.
| Parameter | Analytical Method | Acceptance Criteria |
| Identity Confirmation | GC-MS, LC-MS/MS, NMR | Mass spectrum matches library/reference; Correct MRM transitions observed; NMR spectrum consistent with proposed structure. |
| Selectivity | GC-MS, LC-MS/MS | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity (R²) | LC-MS/MS | ≥ 0.99 |
| Accuracy | LC-MS/MS | Within ±15% of nominal value (±20% at LLOQ). |
| Precision (CV%) | LC-MS/MS | ≤ 15% (≤ 20% at LLOQ). |
| Limit of Quantitation (LOQ) | GC-MS, LC-MS/MS | Signal-to-noise ratio ≥ 10:1 with acceptable accuracy and precision. |
Section 5: Comparison with Alternative Standards
While 2-DPMP is structurally related to other piperidine-based stimulants, its unique pharmacological profile and legal status necessitate a specific reference standard.
| Compound | Structural Class | Key Differentiator | Rationale for Specific Standard |
| 2-DPMP | Benzylpiperidine | Lacks polar functional groups, leading to a very long half-life. | Unique retention time, mass spectrum, and prolonged toxicological effects require specific identification.[3] |
| Methylphenidate | Piperidine | Contains a readily metabolized methyl-ester group, resulting in a short duration of action. | Different fragmentation pattern and chromatographic behavior. Controlled as a pharmaceutical. |
| Pipradrol | Piperidine | Contains a hydroxyl group, making it more polar than 2-DPMP. | Different polarity affects chromatographic separation and metabolism. |
| Diphenidine (1,2-DEP) | Diphenylethylamine | Isomeric with 2-DPMP but with a different core structure (piperidine attached to the ethyl chain). | While isomeric, GC-MS and NMR can readily differentiate them based on fragmentation and chemical shifts.[21] |
Conclusion
The validation of this compound as a forensic standard is a rigorous, multi-step process that is essential for the reliable identification and quantification of this potent NPS in forensic casework. By employing a multi-platform analytical approach encompassing GC-MS, LC-MS/MS, and NMR, a laboratory can establish a self-validating system that ensures the identity, purity, and suitability of the reference material. Adherence to the protocols and acceptance criteria outlined in this guide provides a scientifically sound and defensible foundation for reporting 2-DPMP findings, thereby upholding the highest standards of forensic science.
References
- PsychonautWiki. (2022). Desoxypipradrol.
- ENFSI. Guidelines for the single laboratory Validation of Instrumental and Human Based Methods in Forensic Science.
- LookChem. This compound.
- PubChem. This compound | C18H21N | CID 160506.
- Wikipedia. Desoxypipradrol.
- ANSI/ASB. (2019).
- National Institutes of Health (NIH). (2023).
- GOV.UK. ACMD advises that legal high desoxypipradrol (2-DPMP) should be controlled as a Class B drug.
- ANZPAA NIFS.
- Office of Justice Programs. (2004).
- Corkery, J. M., et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review.
- Corkery, J. M., et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. PubMed.
- Cayman Chemical. 2-DPMP (hydrochloride) (CAS 5807-81-8).
- PubChem. 2-(Diphenylmethyl)piperidine--hydrogen chloride (1/1) | C18H22ClN | CID 52987596.
- Celeghini, A., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS.
- Today's Clinical Lab. (2021).
- ChemicalBook. This compound hydrochloride | 5807-81-8.
- OFDT Documentation. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review.
- Cambridge Bioscience. 2-DPMP (hydrochloride) - Cayman Chemical Forensics.
- Semantic Scholar. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review.
- Wood, D. M., et al. (2011). A case series of individuals with analytically confirmed acute diphenyl-2-pyrrolidinemethanol (D2PM) toxicity. PubMed.
- Hanton, S. (2022). How to Test for New Psychoactive Substances. Lab Manager.
- Wood, D. M., et al. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). King's College London Research Portal.
- MDPI. (2022). AI Methods for New Psychoactive Substance (NPS) Design and Analysis.
- Papanti, D., et al. (2022).
- SWGDRUG.org. (2014). Desoxypipradrol Monograph.
- McLaughlin, G., et al. (2014). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. PubMed.
- Office of Justice Programs. Comprehensive Forensic Toxicological Analysis of Designer Drugs.
Sources
- 1. How to Test for New Psychoactive Substances | Lab Manager [labmanager.com]
- 2. New psychoactive substances: a review and updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. psychonautwiki.org [psychonautwiki.org]
- 6. This compound | C18H21N | CID 160506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. clinicallab.com [clinicallab.com]
- 10. mdpi.com [mdpi.com]
- 11. enfsi.eu [enfsi.eu]
- 12. anzpaa.org.au [anzpaa.org.au]
- 13. This compound hydrochloride | 5807-81-8 [amp.chemicalbook.com]
- 14. 2-DPMP (hydrochloride) - Cayman Chemical Forensics [bioscience.co.uk]
- 15. 2-(Diphenylmethyl)piperidine--hydrogen chloride (1/1) | C18H22ClN | CID 52987596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. swgdrug.org [swgdrug.org]
- 17. lookchem.com [lookchem.com]
- 18. ojp.gov [ojp.gov]
- 19. aafs.org [aafs.org]
- 20. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Determination of 2-DPMP (Desoxypipradrol)
Introduction: The Analytical Challenge of Desoxypipradrol (2-DPMP)
Desoxypipradrol (2-diphenylmethylpiperidine, or 2-DPMP) is a norepinephrine-dopamine reuptake inhibitor (NDRI) originally developed by Ciba in the 1950s.[1] While its initial therapeutic applications were explored for conditions like ADHD and narcolepsy, it was ultimately surpassed by compounds with more favorable pharmacokinetic profiles.[2] In recent years, 2-DPMP has emerged as a novel psychoactive substance (NPS) sold as a "legal high" or "research chemical," leading to numerous instances of severe and prolonged adverse effects, including agitation, paranoia, and hallucinations.[1][3][4][5]
From an analytical standpoint, 2-DPMP presents a unique challenge. It is a highly lipophilic molecule, lacking polar functional groups that are typically targeted by metabolic enzymes.[1][6] This structure results in an exceptionally long elimination half-life (16-20 hours), contributing to its prolonged psychoactive effects and complicating toxicological interpretation.[1] Consequently, the development of robust, sensitive, and specific analytical methods is critical for clinical diagnosis in cases of intoxication and for forensic investigations.[1][2]
This guide provides a side-by-side comparison of the principal analytical techniques used for the detection and quantification of 2-DPMP in biological matrices. We will delve into the causality behind methodological choices, present validated experimental protocols, and offer data-driven insights to guide researchers and clinicians in selecting the most appropriate analytical strategy.
Section 1: Core Analytical Strategies: Screening vs. Confirmation
The analysis of 2-DPMP, like many xenobiotics, typically follows a two-tiered approach: a preliminary screening test followed by a more rigorous confirmatory analysis. This workflow is designed to efficiently process a large number of samples while ensuring the highest degree of accuracy and legal defensibility for positive findings.
-
Screening: The primary goal is to rapidly identify presumptive positive samples. These methods are characterized by high throughput, lower cost, and broad cross-reactivity. Immunoassays are the quintessential screening tool.[7]
-
Confirmation: This stage provides definitive identification and quantification of the analyte. The core requirement is high specificity and sensitivity. Chromatographic techniques coupled with mass spectrometry are the gold standard for confirmation.
The logical relationship between these stages is illustrated below.
Caption: A typical tiered workflow for toxicological analysis.
Section 2: Side-by-Side Comparison of Analytical Techniques
The choice of analytical technique is governed by the specific question being asked—are we screening for presence, or confirming identity and quantity? Each method offers a distinct balance of speed, specificity, sensitivity, and cost.
Immunoassays: The Rapid Screening Tool
Immunoassays utilize the principle of competitive binding between an antibody and its corresponding antigen to detect the presence of drugs or their metabolites.[8]
-
Expertise & Experience: These assays are designed for speed and high-throughput screening in clinical or forensic settings.[7] An enzyme-linked immunosorbent assay (ELISA) is a common format. The fundamental trade-off is specificity for speed. While rapid, these tests often target a class of compounds (e.g., amphetamine-type stimulants) rather than a specific molecule like 2-DPMP. This can lead to cross-reactivity with structurally similar compounds, producing a false positive that must be resolved by a confirmatory method. A significant challenge for 2-DPMP is the lack of commercially available, specific immunoassay kits, often requiring labs to rely on assays for related compounds which may or may not exhibit sufficient cross-reactivity for detection.
-
Trustworthiness: A negative result from an immunoassay is generally reliable for ruling out the presence of a drug class above a certain cutoff concentration. However, a positive result is considered only presumptive and requires confirmation by a more specific method like mass spectrometry.[7] The sensitivity and specificity of these assays can vary significantly.[9][10]
Exemplary Protocol: General ELISA Screening
-
Sample Preparation: Centrifuge the biological sample (e.g., urine) to pellet any solids. Use the supernatant directly or after a simple dilution step.
-
Assay Procedure:
-
Pipette samples, calibrators, and controls into microplate wells coated with antibodies.
-
Add a known amount of enzyme-labeled drug conjugate. This will compete with the drug in the sample for binding sites on the antibody.
-
Incubate the plate to allow binding to occur.
-
Wash the plate to remove any unbound material.
-
Add a substrate that reacts with the enzyme to produce a color change. The intensity of the color is inversely proportional to the amount of drug present in the sample.
-
Read the absorbance using a microplate reader and compare the results to the calibrators to determine if the sample is positive or negative relative to the cutoff threshold.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Classic Confirmatory Method
GC-MS is a powerful and well-established technique in toxicology that separates compounds based on their volatility and interaction with a stationary phase, followed by detection with a mass spectrometer that fragments the molecules and separates the fragments by their mass-to-charge ratio.
-
Expertise & Experience: GC-MS provides high chromatographic resolution and definitive mass spectral data for unambiguous identification.[11] For a molecule like 2-DPMP, which is relatively volatile, GC is a natural fit. However, if polar metabolites are of interest, a derivatization step is often necessary to increase their volatility and thermal stability. This adds a layer of complexity and potential for variability in the sample preparation process. The choice of derivatizing agent (e.g., silylating or acylating agents) depends on the functional groups present on the metabolites.
-
Trustworthiness: A validated GC-MS method provides high confidence in the identification of 2-DPMP. The fragmentation pattern generated by electron ionization (EI) serves as a chemical "fingerprint" that can be compared against a library of known standards for confirmation. For quantitative analysis, the method demonstrates excellent precision and accuracy when appropriate internal standards are used.
Caption: Workflow for confirmatory analysis using GC-MS.
Exemplary Protocol: GC-MS Analysis of 2-DPMP in Plasma
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an appropriate internal standard (e.g., 2-DPMP-d10).
-
Add 100 µL of ammonium hydroxide to basify the sample to pH ~9-10.
-
Add 5 mL of an organic extraction solvent (e.g., n-butyl chloride).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
-
GC-MS/MS Conditions:
-
System: Agilent 7890B GC coupled to a 7010B Triple Quadrupole MS.[12]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[12]
-
Injection: 2 µL, splitless mode at 250°C.[12]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[12]
-
Oven Program: Initial temperature of 150°C, ramped to 280°C at 30°C/min, hold for 10 minutes.[12]
-
MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode for highest selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for 2-DPMP and its internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Gold Standard
LC-MS/MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the exceptional sensitivity and selectivity of tandem mass spectrometry.[13][14]
-
Expertise & Experience: This is arguably the most powerful and versatile technique for the analysis of drugs and their metabolites in biological matrices.[13] For 2-DPMP and its potential hydroxylated or N-dealkylated metabolites, LC-MS/MS is ideal as it does not require the analytes to be volatile and typically avoids the need for chemical derivatization.[15] The key to a successful LC-MS/MS method is meticulous sample preparation to minimize matrix effects—the suppression or enhancement of analyte ionization caused by co-eluting endogenous components from the sample matrix (e.g., phospholipids in plasma).[16] The use of a stable isotope-labeled internal standard is crucial to correct for these effects and ensure accurate quantification.
-
Trustworthiness: A fully validated LC-MS/MS method provides the highest level of confidence for both identification and quantification.[14] The use of tandem mass spectrometry (MS/MS) with MRM allows the instrument to selectively monitor for a specific parent ion and a corresponding fragment ion, a highly specific combination that virtually eliminates false positives.[17] It is the preferred method for pharmacokinetic studies and forensic confirmation.[15]
Caption: Workflow for confirmatory analysis using LC-MS/MS.
Exemplary Protocol: LC-MS/MS Analysis of 2-DPMP in Urine
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 1 mL of urine, add an appropriate internal standard (e.g., 2-DPMP-d10).
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove interferences.
-
Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
System: A tandem mass spectrometer with an electrospray ionization (ESI) source.[18]
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm particle size).[18]
-
Mobile Phase A: 10 mM ammonium formate in water.[18]
-
Mobile Phase B: Acetonitrile.[18]
-
Gradient: A linear gradient from 20% B to 90% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.[18]
-
MS Detection: ESI in positive ion mode, monitoring at least two specific MRM transitions for 2-DPMP and its internal standard.
-
Section 3: Quantitative Performance Comparison
The validation of an analytical method ensures it is fit for its intended purpose.[19][20] Key performance metrics for confirmatory methods are summarized below. Blood or plasma 2-DPMP concentrations are expected to be in a range of 10–50 μg/L for recreational users, >100 μg/L in intoxicated patients, and >600 μg/L in victims of acute overdose.[1] Analytical methods must be sensitive enough to detect and quantify at these levels.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Rationale & Causality |
| Specificity | High to Very High | Very High | Both techniques are highly specific. LC-MS/MS in MRM mode is exceptionally specific due to the monitoring of both a precursor and a product ion.[12] |
| LOD / LOQ | Low (sub- to low ng/mL) | Very Low (pg/mL to low ng/mL) | LC-MS/MS generally offers superior sensitivity due to efficient ionization and lower background noise compared to GC-MS for many compounds.[13][21] |
| **Linearity (R²) ** | Typically > 0.99 | Typically > 0.999 | Both methods provide excellent linearity over several orders of magnitude, which is critical for accurate quantification.[22] |
| Precision (%RSD) | < 15% | < 15% | Both techniques demonstrate high precision, a measure of the closeness of repeated measurements.[19][23] |
| Accuracy (% Recovery) | 85-115% | 85-115% | Accuracy, the closeness to the true value, is high for both methods when properly validated with appropriate standards and controls.[19] |
| Sample Prep | LLE or SPE; often requires derivatization. | PPT, LLE, or SPE; derivatization is rarely needed. | The need for derivatization in GC-MS adds complexity. LC-MS/MS is more versatile for a wider range of metabolites without this step.[24] |
| Throughput | Moderate | High | Modern LC-MS/MS systems with rapid gradient methods and autosamplers can achieve higher sample throughput than traditional GC-MS methods.[13] |
Section 4: Conclusion and Authoritative Recommendations
The selection of an analytical technique for 2-DPMP is dictated by the specific requirements of the analysis.
-
For rapid screening of a large number of samples, immunoassays could be a viable option, but this is contingent on the availability of an assay with demonstrated and validated cross-reactivity to 2-DPMP. Currently, this remains a significant limitation.
-
For legally defensible confirmation and quantification, both GC-MS and LC-MS/MS are excellent choices.
-
GC-MS is a robust and reliable technique, deeply entrenched in forensic toxicology laboratories. It provides definitive structural confirmation through established spectral libraries.
-
LC-MS/MS is the current state-of-the-art and often the preferred method. Its superior sensitivity, high specificity, and ability to analyze 2-DPMP and its potential polar metabolites without derivatization make it exceptionally well-suited for both clinical and forensic applications, including pharmacokinetic studies.[15]
-
As a Senior Application Scientist, my recommendation for laboratories developing a new method for 2-DPMP would be to focus on an LC-MS/MS-based approach . The initial investment in method development is offset by its high throughput, superior sensitivity, and broader applicability to metabolites, providing the most comprehensive and trustworthy data for the analysis of this challenging compound.
References
- Wikipedia. (n.d.). Desoxypipradrol.
- Corkery, J., et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. ResearchGate.
- Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
- Semantic Scholar. (n.d.). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review.
- GOV.UK. (2011). ACMD - Advisory Council on the Misuse of Drugs.
- Abdel-Rehim, M. (2018). Chapter 2 - Sample preparation techniques in biological and pharmaceutical sciences. In-House.
- In-House. (n.d.). Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC-MS/MS: Application...
- Elsevier. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals.
- LGCGROUP. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
- NIH. (2020). A Two-Step Gas Chromatography-Tandem Mass Spectrometry Method for Measurement of Multiple Environmental Pollutants in Human Plasma.
- LinkedIn. (2025). Analytical Method Development and Validation in Pharmaceuticals.
- Global Research Online. (2020). Analytical Method Validation Parameters: An Updated Review.
- NIH. (2021). Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies.
- ResearchGate. (n.d.). Main validation parameters for method #2 for each compound.
- OFDT Documentation. (n.d.). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review.
- Biotage. (n.d.). Bioanalytical sample preparation.
- BioPharm International. (n.d.). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation.
- IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
- In-House. (2010). LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT.
- In-House. (n.d.). Gas Chromatography-High Resolution Tandem Mass Spectrometry Using a GC-APPI-LIT Orbitrap for Complex Volatile Compounds Analysis.
- PubMed. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review.
- MDPI. (n.d.). Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis.
- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Diamond Diagnostics. (n.d.). Immunoassay Drug Test: How It Works and What It Tests For?.
- DTPM. (n.d.). Urine Drug Screening – Immunoassay.
- Frontiers. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP).
- PubMed Central. (2023). Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment.
- MDPI. (2024). Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) for High-Throughput Screening of Pesticides in Rice Samples Collected in Bangladesh and Saudi Arabia.
- University of Hertfordshire. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review.
- ResearchGate. (n.d.). (PDF) Liquid chromatography–tandem MS/MS method for simultaneous quantification of paracetamol, chlorzoxazone&aceclofenac in human plasma: an application to a clinical pharmacokinetic study.
- PubMed. (2012). Evaluation of two immunoassay procedures for drug testing in hair samples.
- ResearchGate. (n.d.). Evaluation of two immunoassay procedures for drug testing in hair samples.
- Chromatography Forum. (2015). HPLC - Method development for impurities in drug product.
- Extreme Medicine. (n.d.). Integration prospects for the multiplex phosphorescence immunoassay of pooled dry urine samples into screening examinations in dispensary drug control.
- Scribd. (n.d.). HPLC Demo 2Page | PDF.
- ResearchGate. (n.d.). Dual-mode gradient HPLC procedure for the simultaneous determination of chloroquine and proguanil.
Sources
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review [bdoc.ofdt.fr]
- 4. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 6. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]
- 7. Urine Drug Screening – Immunoassay | DTPM [dtpm.com]
- 8. Immunoassay Drug Test: How It Works and What It Tests For? [diamonddiagnostics.com]
- 9. Evaluation of two immunoassay procedures for drug testing in hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Two-Step Gas Chromatography-Tandem Mass Spectrometry Method for Measurement of Multiple Environmental Pollutants in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cmro.in [cmro.in]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 18. Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resolvemass.ca [resolvemass.ca]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. researchgate.net [researchgate.net]
- 22. ikev.org [ikev.org]
- 23. biopharminternational.com [biopharminternational.com]
- 24. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Assessing the Reproducibility of Behavioral Effects Induced by 2-DPMP (Desoxypipradrol)
Abstract
Reproducibility is the cornerstone of scientific progress, yet it remains a significant challenge in behavioral pharmacology. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess and enhance the reproducibility of behavioral effects induced by the novel psychoactive substance (NPS) 2-diphenylmethylpiperidine (2-DPMP), also known as desoxypipradrol. We delve into the compound's pharmacology, outline critical factors that influence behavioral outcomes, and provide detailed, validated protocols for key assays. By synthesizing technical methodologies with causal explanations, this guide aims to equip researchers with the tools to conduct robust, self-validating experiments that contribute to a more reliable understanding of 2-DPMP's psychoactive profile.
Introduction: The Challenge of 2-DPMP and the Reproducibility Crisis
This compound (2-DPMP) is a potent norepinephrine-dopamine reuptake inhibitor (NDRI) originally developed by Ciba in the 1950s.[1] Structurally related to methylphenidate and pipradrol, 2-DPMP distinguishes itself through its high lipophilicity and lack of polar functional groups, resulting in a significantly longer elimination half-life and duration of action compared to many other psychostimulants.[1] Its primary mechanism involves binding to the dopamine transporter (DAT), inhibiting dopamine reuptake, and thereby increasing synaptic dopamine levels.[2][3] This action is similar to cocaine but studies suggest 2-DPMP is significantly more potent, causing a sevenfold increase in peak dopamine levels compared to a threefold increase for cocaine in rat brain slices.[2][4]
The potent and prolonged psychoactive effects, including euphoria, alertness, and agitation lasting for days, have led to its emergence as a novel psychoactive substance (NPS) with a high potential for abuse and adverse effects like psychosis and paranoia.[3][5][6]
However, the scientific literature on 2-DPMP, while growing, is susceptible to the broader "reproducibility crisis" affecting biomedical research, particularly in behavioral studies.[7] Behavioral responses are notoriously sensitive to a multitude of variables, from subtle environmental shifts to genetic differences in animal subjects.[8] Therefore, establishing a reproducible behavioral phenotype for 2-DPMP is not just a matter of procedural rigor; it is fundamental to accurately characterizing its therapeutic potential, abuse liability, and neurobiological effects. This guide addresses this challenge head-on by providing a framework for robust and reproducible behavioral assessment.
Pharmacological Profile of 2-DPMP
Understanding the mechanism of action is crucial for designing and interpreting behavioral assays. 2-DPMP's effects are primarily driven by its interaction with monoamine transporters.
-
Primary Mechanism: 2-DPMP is a norepinephrine-dopamine reuptake inhibitor (NDRI).[9] It binds potently to the dopamine transporter (DAT) and norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft and increasing their extracellular concentrations.[2][10]
-
Potency and Selectivity: In vitro studies show high potency at DAT (IC50 ≈ 0.07 µM) and NET (IC50 ≈ 0.14 µM), with significantly less activity at the serotonin transporter (SERT; IC50 > 10 µM).[10] This profile suggests its effects are predominantly driven by dopaminergic and noradrenergic signaling.
-
Cocaine-like Action: Molecular dynamics simulations indicate that 2-DPMP induces a conformational change in the DAT that is characteristic of a reuptake inhibitor (like cocaine), rather than a substrate releaser (like amphetamine).[3][11]
-
Pharmacokinetics: A key feature of 2-DPMP is its long duration of action, attributed to its high lipophilicity which allows it to be absorbed and distributed readily in biological systems, while also undergoing slower metabolic degradation.[1][2] This prolonged activity is a critical factor in experimental design, requiring extended observation periods and consideration of potential carry-over effects.
Visualizing the Mechanism of Action
The following diagram illustrates the primary mechanism of 2-DPMP at the dopaminergic synapse.
Caption: Mechanism of 2-DPMP at the Dopamine Transporter (DAT).
A Framework for Reproducible Behavioral Assessment
Achieving reproducibility requires a multi-faceted approach that considers experimental design, procedural standardization, and transparent reporting.[7] Inconsistencies often arise from failures in the design, execution, and analysis of experimental data.[7][12]
Critical Factors Influencing Reproducibility
Researchers must meticulously control for variables known to impact behavioral outcomes.
-
Animal-Related Factors:
-
Species and Strain: Different rodent strains exhibit varying sensitivities to psychostimulants. Clearly report and justify the choice of species and strain.
-
Sex: Sex as a biological variable is critical. Both male and female animals should be included in studies unless scientifically justified otherwise.
-
Age and Weight: Specify the age and weight range of animals, as these factors can influence drug metabolism and behavioral performance.
-
Housing and Husbandry: Standardize housing conditions (group vs. single housing), enrichment, diet, and light-dark cycles, as these can significantly alter baseline behavior and drug responses.[13]
-
-
Procedural and Environmental Factors:
-
Habituation: A crucial, often overlooked step. Animals must be thoroughly habituated to the testing environment, handling, and injection procedures to minimize stress and novelty-induced artifacts.[14][15]
-
Testing Conditions: The time of day (circadian rhythm), lighting, ambient noise, and temperature of the testing room must be kept consistent across all experimental sessions.[8][13]
-
Experimenter Effects: The identity and even the sex of the experimenter can influence animal behavior.[8] Minimize experimenter changes and implement blinding procedures for drug administration and data analysis.
-
-
Pharmacological Factors:
-
Drug Source and Purity: Specify the supplier and purity of 2-DPMP. The hydrochloride salt is often used for stability and solubility.[2]
-
Vehicle: The vehicle solution must be consistent and administered to a control group. Report the composition of the vehicle (e.g., 0.9% saline).
-
Dose and Route of Administration: These are fundamental variables. Justify the dose range based on pilot studies or literature data. The route of administration (e.g., intraperitoneal, intravenous) dramatically affects pharmacokinetics.[9]
-
Experimental Design Workflow for Enhanced Reproducibility
The following workflow provides a logical sequence for designing a robust behavioral study.
Caption: A self-validating workflow for behavioral experiments.
Key Behavioral Assays and Standardized Protocols
Assessing the psychostimulant properties of 2-DPMP often involves measuring locomotor activity and its rewarding or reinforcing effects.
Protocol 1: Open-Field Test for Locomotor Activity
This assay is fundamental for assessing the stimulant or depressant effects of a compound on spontaneous motor activity.[15][16]
Objective: To quantify the effect of 2-DPMP on horizontal and vertical movement in an open-field arena.
Apparatus:
-
A square or circular arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-porous material.[15]
-
An automated tracking system with infrared beams or video tracking software to record activity.[15]
Methodology:
-
Acclimation: Upon arrival, allow animals to acclimate to the facility for at least one week.
-
Habituation (3-5 days):
-
Day 1-2: Transport animals to the testing room and leave them undisturbed in their home cages for 60 minutes.
-
Day 3-5: Handle each animal for 1-2 minutes. On the final day, perform a sham injection (needle prick without fluid) and place the animal in the open-field arena for 30-60 minutes to habituate them to the apparatus.[14]
-
-
Baseline (Day 6):
-
Administer a vehicle injection (e.g., 0.9% saline, i.p.).
-
Immediately place the animal in the center of the arena and record locomotor activity for a set duration (e.g., 60 minutes). This establishes a baseline for comparison.[15]
-
-
Test Day (Day 7):
-
Randomly assign animals to treatment groups (Vehicle, 2-DPMP doses).
-
Administer the assigned treatment.
-
Immediately place the animal in the arena and record activity for an extended period (e.g., 2-4 hours) due to 2-DPMP's long duration of action.
-
-
Data Analysis: Key parameters include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena. Compare drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Drug Discrimination Paradigm
This assay provides a highly specific measure of a drug's interoceptive (subjective) effects.[17]
Objective: To determine if animals can learn to discriminate the internal state produced by 2-DPMP from vehicle and whether this effect generalizes to other psychostimulants.
Apparatus:
-
Standard two-lever operant conditioning chambers equipped with a food reward dispenser.
Methodology:
-
Training Phase:
-
Animals are trained to press one lever for a food reward following an injection of 2-DPMP (the "training dose") and a second lever for the same reward following a vehicle injection.
-
Training sessions are conducted daily, alternating between drug and vehicle days.
-
Training continues until animals reach a criterion of accuracy (e.g., >80% of responses on the correct lever before the first reward is delivered for several consecutive days). The number of sessions to reach criterion can be inversely related to the training dose.[18]
-
-
Testing Phase:
-
Once the discrimination is learned, test sessions are introduced.
-
During tests, various doses of 2-DPMP are administered to generate a dose-response curve.
-
Other drugs (e.g., cocaine, methylphenidate, amphetamine) are administered to test for generalization. If the animal predominantly presses the 2-DPMP-associated lever, it indicates that the test drug produces similar subjective effects.[17]
-
-
Data Analysis: The primary dependent measures are the percentage of responses on the drug-appropriate lever and the rate of responding. Full generalization is typically defined as ≥80% drug-lever responding.
Comparative Analysis and Data Presentation
While direct, peer-reviewed studies on the reproducibility of 2-DPMP are scarce, we can synthesize available data to compare its effects with a well-characterized psychostimulant like cocaine. 2-DPMP has been shown to be more potent than cocaine at increasing dopamine levels and inhibiting dopamine reuptake.[4]
Table 1: Comparative Potency of 2-DPMP vs. Cocaine on Dopamine Dynamics
| Parameter | 2-DPMP (10 µM) | Cocaine (10 µM) | Reference |
| Peak Dopamine Efflux (Fold Increase) | ~7x | ~3x | [4] |
| Dopamine Re-uptake Half-Life (Fold Increase) | ~15x | ~5x | [4] |
| DAT Binding Affinity (IC50) | ~0.07 µM | Varies (typically higher) | [10] |
This table summarizes in vitro data from rat nucleus accumbens slices and cell lines, highlighting the greater potency of 2-DPMP.
Table 2: Reported Behavioral Effects of 2-DPMP in Rodents
| Behavioral Assay | Species | Dose Range (mg/kg) | Route | Key Finding | Reference |
| Climbing Behavior | Mice | 0.1, 0.5, 1 | i.p. | Significant dose-dependent increases in climbing. | [9] |
| Conditioned Place Preference (CPP) | Mice | 1 | i.p. | Significant preference for the drug-paired compartment. | [9] |
| Self-Administration (SA) | Mice | 0.1 (per infusion) | i.v. | Significantly higher active lever responses vs. saline. | [9] |
| Stereotypy | Rats | 0.5, 1.0 | i.v. | Induced stereotyped behaviors (gnawing, licking, sniffing). | [3] |
Conclusion and Future Directions
The assessment of 2-DPMP's behavioral effects presents a significant challenge due to the inherent variability of behavioral research and the compound's potent, long-lasting pharmacology. This guide provides a foundational framework for improving the reproducibility of these assessments. By embracing rigorous experimental design, detailed procedural standardization, and transparent reporting, the scientific community can build a more reliable and coherent understanding of 2-DPMP.
Future research should prioritize multi-laboratory studies to directly assess the inter-lab reproducibility of 2-DPMP's core behavioral effects, such as hyperlocomotion and rewarding properties. A consensus on standardized protocols, including specific animal strains and apparatus parameters, would be a significant step forward. Ultimately, a commitment to the principles outlined herein will not only enhance the validity of research on 2-DPMP but also contribute to a more robust and reproducible behavioral science as a whole.
References
- Kang, H., Park, P., An, H., Lee, J., Kim, H., & Chae, Y. (2019). Rewarding effects of 2-desoxypipradrol in mice. Neuroscience Letters, 705, 194–199.
- Loi, B., Sahai, M. A., De Luca, M. A., & Opacka-Juffry, J. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). Frontiers in Pharmacology, 11, 767.
- Wood, D. M., Davies, S., Puchnarewicz, M., Button, J., Archer, R., & Dargan, P. I. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology, 50(8), 738–742.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Wikipedia. (n.d.). Desoxypipradrol. Wikipedia.
- Melior Discovery. (n.d.). Locomotor Sensitization Study. Melior Discovery.
- Kafkafi, N., & Elmer, G. I. (2018). Bad Behavior: Improving Reproducibility in Behavior Testing. Neuron, 97(4), 741–744.
- Corkery, J. M., Elliott, S., & Schifano, F. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. ResearchGate.
- Davidson, C., & Ramsey, J. (2012). Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens. Journal of Psychopharmacology, 26(5), 748–751.
- DoNotEdit. (2022). 5 Main Factors Affecting Reproducibility in Research. DoNotEdit.
- Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP.
- Drugmonkey. (2019). Reproducibility in behavioral assays. Drugmonkey.
- ResearchGate. (n.d.). Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens | Request PDF. ResearchGate.
- Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research. Enago Academy.
- Technology Networks. (2022). How Can We Make Behavioral Science More Reproducible?. Technology Networks.
- Valjent, E., Bertran-Gonzalez, J., Aubier, B., & Greengard, P. (2009). Mechanisms of Locomotor Sensitization to Drugs of Abuse in a Two-Injection Protocol. Neuropsychopharmacology, 35(2), 403–415.
- PsychonautWiki. (2022). Desoxypipradrol. PsychonautWiki.
- Calderdale in Recovery. (n.d.). 2-DPMP and other drugs.
- Slideshare. (n.d.). Expt 11 Effect of drugs on locomotor activity using actophotometer. Slideshare.
- Solinas, M., & Goldberg, S. R. (2005). The role of training dose in drug discrimination: a review. Psychopharmacology, 178(1), 1–19.
- Goudie, A. J., & Demellweek, C. (2003). The rise (and fall?) of drug discrimination research. Psychopharmacology, 169(1), 1–19.
- Zimčíková, E., & Šimůnek, T. (2017). Behavioral effects of antiepileptic drugs in rats: Are the effects on mood and behavior detectable in open-field test?. Seizure, 51, 178–182.
- Ahmed, S. H. (2018). Trying to Make Sense of Rodents' Drug Choice Behavior. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 87(Pt A), 3–10.
Sources
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. Buy this compound (EVT-1206755) | 519-74-4 [evitachem.com]
- 3. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]
- 4. Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. calderdaleinrecovery.com [calderdaleinrecovery.com]
- 7. Bad Behavior: Improving Reproducibility in Behavior Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Can We Make Behavioral Science More Reproducible? | Technology Networks [technologynetworks.com]
- 9. Rewarding effects of 2-desoxypipradrol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. donotedit.com [donotedit.com]
- 13. drugmonkey.scientopia.org [drugmonkey.scientopia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. va.gov [va.gov]
- 16. Behavioral effects of antiepileptic drugs in rats: Are the effects on mood and behavior detectable in open-field test? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The rise (and fall?) of drug discrimination research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Pharmacological Selectivity of 2-Diphenylmethylpiperidine Analogs
For researchers, scientists, and professionals in drug development, establishing the precise pharmacological profile of a novel compound is a cornerstone of preclinical evaluation. This guide provides an in-depth, comparative framework for validating the pharmacological selectivity of 2-diphenylmethylpiperidine analogs, a class of compounds known for their potent activity as monoamine transporter inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of exemplar analogs to illustrate the principles of selectivity validation.
The this compound scaffold, found in compounds like desoxypipradrol (2-DPMP), is a privileged structure for targeting the dopamine transporter (DAT) and norepinephrine transporter (NET).[1][2][3] The therapeutic potential of these analogs for conditions such as ADHD and narcolepsy, as well as their potential for abuse, necessitates a rigorous evaluation of their selectivity for these primary targets over other monoamine transporters, such as the serotonin transporter (SERT), and a broader panel of off-target receptors and channels.[4][5][6]
The Logic of Selectivity Profiling: A Multi-Tiered Approach
A robust assessment of pharmacological selectivity is not a single experiment but a tiered process. It begins with broad, high-throughput screening and progresses to more complex, physiologically relevant assays. This approach allows for early identification of promising candidates and eliminates those with undesirable off-target effects, thereby conserving resources and accelerating the drug discovery pipeline.
Tier 1: In Vitro Binding Affinity – The Foundation of Selectivity
The initial step in characterizing a new this compound analog is to determine its binding affinity (Ki) for the primary targets (DAT and NET) and key off-targets (SERT). Radioligand binding assays are the gold standard for this purpose, providing a quantitative measure of how tightly a compound binds to its target.[7][8]
Comparative Binding Profiles of Exemplar Analogs
To illustrate the concept of selectivity, let's consider hypothetical data for three this compound analogs (Analog A, Analog B, and Analog C) compared to the known psychostimulant cocaine.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity Ratio | NET/SERT Selectivity Ratio |
| Analog A | 5 | 15 | 500 | 100 | 33.3 |
| Analog B | 20 | 10 | 800 | 40 | 80 |
| Analog C | 50 | 250 | 75 | 1.5 | 0.3 |
| Cocaine | 250 | 400 | 150 | 0.6 | 0.375 |
-
Analog A demonstrates high affinity and selectivity for DAT over SERT, a desirable profile for a dopamine-focused therapeutic.
-
Analog B shows a preference for NET, suggesting potential utility in conditions where norepinephrine modulation is key.
-
Analog C and Cocaine exhibit poor selectivity, indicating a higher likelihood of off-target effects related to serotonin transporter inhibition.
Experimental Protocol: Radioligand Binding Assay for DAT, NET, and SERT
This protocol outlines a competitive binding assay to determine the Ki of a test compound.
1. Membrane Preparation:
- Source: Stably transfected cell lines (e.g., HEK293) expressing human DAT, NET, or SERT, or rodent brain tissue enriched in these transporters (e.g., striatum for DAT, frontal cortex for NET).[8]
- Procedure: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous neurotransmitters and other interfering substances.
2. Radioligand Selection:
- For DAT: [³H]WIN 35,428 is a commonly used radioligand.[7][8][9][10]
- For NET: [³H]Nisoxetine is a selective radioligand for NET.[8][11][12][13][14]
- For SERT: [³H]Citalopram or [³H]Paroxetine are standard choices.
3. Assay Procedure:
- Incubate the prepared membranes with a fixed concentration of the chosen radioligand and a range of concentrations of the test compound (e.g., Analog A, B, or C).
- Total binding is measured in the absence of any competitor.
- Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor for the respective transporter (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).
- After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.
- Quantify the radioactivity trapped on the filters using liquid scintillation counting.
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
- Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Tier 2: In Vitro Functional Assays – Moving Beyond Binding
High binding affinity does not always translate to the desired functional effect. A compound can be an inhibitor, a substrate (releaser), or have no functional consequence at the transporter.[15] Therefore, functional assays are critical to elucidate the mechanism of action.
Workflow for Assessing Functional Selectivity
Caption: Workflow for functional characterization of 2-DPMP analogs.
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay
This assay measures the ability of a compound to block the reuptake of neurotransmitters into cells.[16][17][18]
1. Cell Culture:
- Use cell lines stably expressing DAT, NET, or SERT.
2. Assay Procedure:
- Plate the cells in a 96-well format.
- Pre-incubate the cells with a range of concentrations of the test compound.
- Add a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
- Incubate for a short period to allow for transporter-mediated uptake.
- Terminate the uptake by rapidly washing the cells with ice-cold buffer.
- Lyse the cells and measure the intracellular radioactivity.
3. Data Analysis:
- Determine the IC50 for uptake inhibition for each transporter.
- A potent IC50 value, in conjunction with high binding affinity, confirms the compound as a transporter inhibitor.
Tier 3: Assessing Off-Target Liabilities
A truly selective compound should have minimal activity at other receptors and channels that could lead to unwanted side effects.[19][20] A broad off-target screening panel is essential. A common liability for psychostimulants is activity at G-protein coupled receptors (GPCRs).[21][22]
Experimental Protocol: GTPγS Binding Assay for GPCR Off-Targeting
The GTPγS binding assay is a functional assay that measures the activation of G-proteins, a key step in GPCR signaling.[23][24][25]
1. Membrane Preparation:
- Prepare membranes from cells expressing the GPCR of interest (e.g., serotonin receptors, adrenergic receptors, dopamine receptors).[26][27]
2. Assay Procedure:
- Incubate the membranes with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
- Agonist activation of the GPCR will stimulate the binding of [³⁵S]GTPγS to the Gα subunit.
- Separate bound and free [³⁵S]GTPγS via filtration.
- Quantify the bound radioactivity.
3. Data Analysis:
- An increase in [³⁵S]GTPγS binding indicates agonist activity at the off-target GPCR.
- The potency (EC50) and efficacy (Emax) of this off-target activity can be determined.
Signaling Pathway for GPCR Activation
Caption: Simplified GPCR signaling cascade.
Tier 4: In Vivo Validation – The Whole Animal Perspective
In vitro assays provide crucial molecular information, but in vivo studies are necessary to understand how a compound behaves in a complex biological system. Behavioral assays can provide insights into the on-target effects and potential side effects of this compound analogs.[28][29][30]
Experimental Protocol: Locomotor Activity Assay
This assay is a common method to assess the stimulant properties of a compound in rodents.[10][31][32]
1. Animal Subjects:
- Mice or rats are typically used.
2. Procedure:
- Habituate the animals to the testing environment (e.g., an open field arena equipped with photobeam detectors).
- Administer the test compound or vehicle control.
- Record locomotor activity (e.g., distance traveled, rearing frequency) over a set period.
3. Data Interpretation:
- An increase in locomotor activity is indicative of a stimulant effect, consistent with DAT and/or NET inhibition.
- The dose-response relationship can be determined.
- Comparing the locomotor effects of analogs with different selectivity profiles can help to dissect the relative contributions of DAT and NET inhibition to the overall behavioral phenotype.
Conclusion
Validating the pharmacological selectivity of this compound analogs is a meticulous process that requires a multi-tiered experimental approach. By systematically progressing from in vitro binding and functional assays to broad off-target screening and in vivo behavioral studies, researchers can build a comprehensive understanding of a compound's pharmacological profile. This rigorous evaluation is essential for identifying promising drug candidates with the desired therapeutic effects and minimal unwanted side effects, ultimately paving the way for the development of safer and more effective medications.
References
- Choi, W., et al. (2005). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry, 48(21), 6584-6590. [Link]
- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]
- Berger, S. P., et al. (1992). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Molecular Pharmacology, 41(4), 654-659. [Link]
- Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41-50. [Link]
- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
- Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]
- Corkery, J. M., et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): a preliminary review.
- Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Current Protocols in Pharmacology, Chapter 2, Unit 2.8. [Link]
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
- Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. [Link]
- BioIVT. (n.d.). NET Transporter Assay. [Link]
- Rihel, J., et al. (2010). Zebrafish behavioral profiling identifies GABAergic modulation of sleep and motor activity. Nature Biotechnology, 28(4), 345-351. [Link]
- Kula, N. S., & Baldessarini, R. J. (2009). In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex. Neuroscience, 159(1), 271-282. [Link]
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
- Schmitt, K. C., et al. (2016). Novel and High Affinity 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues as Atypical Dopamine Transporter Inhibitors. Journal of Medicinal Chemistry, 59(23), 10707-10717. [Link]
- Corkery, J. M., et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): a preliminary review.
- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. [Link]
- Advisory Council on the Misuse of Drugs. (2011). Consideration of Desoxypipradrol (2-DPMP)
- Sahai, M. A., et al. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). Frontiers in Pharmacology, 11, 758. [Link]
- Wikipedia. (n.d.). Desoxypipradrol. [Link]
- Corkery, J., et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 39(2), 253-258. [https://www.semanticscholar.org/paper/2-DPMP-(desoxypipradrol%2C-2-benzhydrylpiperidine%2C-Corkery-Elliott/26f0e3f2c5d1b7d5e4b2a8d3c5f1a9e8b1e4c7e6]([Link]
- Chen, R., et al. (2012). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. European Journal of Pharmacology, 674(2-3), 256-263. [Link]
- Chen, R., et al. (2012). Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. European Journal of Pharmacology, 674(2-3), 256-263. [Link]
- Berridge, C. W., et al. (2010). The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex. Journal of Neuroscience, 30(25), 8447-8457. [Link]
- Ahlin, K., et al. (2021). Cellular Uptake of Psychostimulants – Are High- and Low-Affinity Organic Cation Transporters Drug Traffickers? Frontiers in Pharmacology, 11, 608608. [Link]
- Tejani-Butt, S. M., & Brunswick, D. J. (1990). [3H]Nisoxetine: A radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. Journal of Pharmacology and Experimental Therapeutics, 253(1), 130-137. [Link]
- Andersen, S. L., et al. (2002). Age-specific behavioral responses to psychostimulants in mice. Psychopharmacology, 164(2), 158-167. [Link]
- Barker, E. L. (n.d.). Psychostimulant Recognition by Serotonin Transporters. Grantome. [Link]
- Wang, K. H., et al. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter.
- Devilbiss, D. M., & Waterhouse, B. D. (2011). Experimental Strategies for Investigating Psychostimulant Drug Actions and Prefrontal Cortical Function in ADHD and Related Attention Disorders. Current Topics in Behavioral Neurosciences, 7, 137-162. [Link]
- Hauser, A. S., et al. (2017). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 18(6), 1225. [Link]
- Rebec, G. V. (2006). Behavioral electrophysiology of psychostimulants. Neuropsychopharmacology, 31(11), 2341-2348. [Link]
- Little, K. Y., et al. (1993). Cocaine use increases [3H]WIN 35428 binding sites in human striatum. Brain Research, 628(1-2), 17-25. [Link]
- Gmeiner, P., et al. (2019). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 62(17), 8046-8060. [Link]
- Ahlin, K., et al. (2021). Cellular Uptake of Psychostimulants – Are High- and Low-Affinity Organic Cation Transporters Drug Traffickers? Frontiers in Pharmacology, 11. [Link]
- Bonifazi, A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183. [Link]
- Kopajtic, T. A., et al. (2010). Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability. Journal of Pharmacology and Experimental Therapeutics, 335(3), 723-734. [Link]
- Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant addiction. European Journal of Pharmacology, 479(1-3), 23-40. [Link]
- Gentsch, C., et al. (1993). Effects of WIN 35,428 a potent antagonist of dopamine transporter on sleep and locomotor activity in rats. Pharmacology Biochemistry and Behavior, 44(2), 297-300. [Link]
- Chem Help ASAP. (2020, August 23). off-target effects [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 3. Desoxypipradrol - LKT Labs [lktlabs.com]
- 4. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. Cellular Uptake of Psychostimulants – Are High- and Low-Affinity Organic Cation Transporters Drug Traffickers? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cocaine use increases [3H]WIN 35428 binding sites in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of WIN 35,428 a potent antagonist of dopamine transporter on sleep and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
- 18. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. youtube.com [youtube.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. mdpi.com [mdpi.com]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Developing zebrafish behavioral assays for high-throughput psychoactive drug discovery [escholarship.org]
- 29. Age-specific behavioral responses to psychostimulants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Behavioral electrophysiology of psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Diphenylmethylpiperidine (Desoxypipradrol)
For professionals engaged in the nuanced fields of neuroscience, pharmacology, and drug development, the responsible management of chemical compounds is a foundational pillar of laboratory safety and regulatory compliance. 2-Diphenylmethylpiperidine (also known as Desoxypipradrol or 2-DPMP), a piperidine derivative with potent psychostimulatory effects, demands a rigorous and informed approach to its disposal.[1][2] Structurally related to compounds like methylphenidate, 2-DPMP has been identified as a potent monoamine transporter inhibitor and has appeared in forensic contexts, underscoring its significant biological activity and potential for harm if mishandled.[1][3][4]
This guide provides an in-depth, procedural framework for the proper disposal of 2-DPMP, moving beyond mere instruction to explain the critical reasoning behind each step. Our objective is to empower researchers with the knowledge to manage this compound safely, protecting personnel, ensuring institutional compliance, and preserving environmental integrity.
I. Hazard Profile & Risk Assessment: The "Why" Behind Stringent Disposal
Understanding the hazard profile of 2-DPMP is paramount to appreciating the necessity of a controlled disposal pathway. While a specific, comprehensive Safety Data Sheet (SDS) for 2-DPMP is not as common as for bulk reagents, its classification can be inferred from its chemical family (piperidines) and its known biological and regulatory status.
-
Chemical Hazards: The parent compound, piperidine, is classified as highly flammable, acutely toxic, corrosive, and harmful to aquatic life.[5][6][7] It is prudent to assume 2-DPMP shares a similar hazard profile, necessitating its treatment as hazardous chemical waste.
-
Biological & Toxicological Hazards: 2-DPMP is a potent central nervous system stimulant. Clinical reports have associated its use with severe and prolonged adverse effects, including agitation, paranoia, hallucinations, and cardiovascular stress.[4][8] This high biological activity means that even trace amounts could have toxicological significance.
-
Regulatory Status: Crucially, 2-DPMP is a controlled or regulated substance in many jurisdictions (e.g., a Class B drug in the United Kingdom).[2][8] This status imposes strict legal requirements on its entire lifecycle, from acquisition and storage to final disposal.[9] Disposal of controlled substances is a federally regulated process in many countries, such as by the Drug Enforcement Administration (DEA) in the United States, and must be documented meticulously.[10][11]
Causality Note: The combination of its likely chemical hazards, high psychoactive potency, and status as a controlled substance disqualifies 2-DPMP from any form of conventional disposal (e.g., drain or regular trash). The only acceptable pathway is through a licensed hazardous waste management stream that is authorized to handle controlled substances.
| Hazard & Identity Profile: this compound | |
| Common Names | 2-DPMP, Desoxypipradrol, 2-Benzhydrylpiperidine[12][13] |
| CAS Number | 519-74-4 (for free base)[13][14] |
| Molecular Formula | C₁₈H₂₁N[14] |
| Inferred Chemical Hazards | Highly Flammable , Acutely Toxic , Corrosive , Environmentally Hazardous [5][15] |
| Primary Biological Hazard | Potent Psychostimulant, Neurotoxic, Cardiotoxic[3][4] |
| Regulatory Concern | Often classified as a Controlled Substance [2][9] |
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-DPMP is a multi-stage process that begins with waste characterization and ends with verified destruction. The following protocol is designed to ensure compliance and safety at every step. The primary directive is that all disposal activities must be coordinated through your institution's Environmental Health and Safety (EHS) office.[16][17]
-
Identify all 2-DPMP Waste Streams: This includes:
-
Unused or expired pure compound (solid or in solution).
-
Grossly contaminated items (e.g., spatulas, weigh boats).
-
Contaminated Personal Protective Equipment (PPE) such as gloves.
-
Rinsate from cleaning contaminated glassware.
-
Solutions containing 2-DPMP from experimental procedures.
-
-
Segregate Waste: Do not mix 2-DPMP waste with other chemical waste streams unless explicitly permitted by your EHS office. Keep solids, liquids, and sharps separate.
-
Obtain Approved Waste Containers: Contact your EHS office to procure waste containers that are chemically compatible with 2-DPMP and its solvents. Containers must be leak-proof and have secure, sealable lids.[16][18]
-
Label the Container Immediately: Before adding any waste, affix a completed EHS Hazardous Waste Label.[18] The label must include:
-
The full chemical name: "this compound Waste". Do not use abbreviations.[16]
-
All components in the container, including solvents, with percentages.
-
The date the first waste was added.
-
The relevant hazard pictograms (e.g., Flammable, Toxic, Corrosive).
-
-
Keep Containers Closed: Hazardous waste containers must remain sealed except when actively adding waste.[16] This prevents the release of vapors and reduces the risk of spills.
The principle of "empty" is strictly defined for containers of highly toxic materials.
-
Triple Rinse: A container that held pure 2-DPMP is not considered empty until it has been triple-rinsed.[16]
-
Collect Rinsate: The first three rinses must be collected and disposed of as liquid hazardous waste.[16]
-
Final Disposal: After triple-rinsing and air-drying, the container can typically be disposed of as non-hazardous waste (e.g., in a designated glass disposal box), but confirm this procedure with your EHS office.[18]
-
Schedule a Pickup: Once your waste container is full or your project is complete, contact your EHS office to schedule a waste pickup.
-
Documentation: Because 2-DPMP is a controlled substance, special documentation is required. Your EHS office will provide the necessary forms, which may include a usage log and a disposal record (such as a DEA Form 41 in the U.S.).[9][10] This creates a cradle-to-grave audit trail.
-
Destruction: EHS will transfer the waste to a licensed hazardous waste contractor. The required method of destruction for controlled substances is one that renders the compound "non-retrievable," which is typically high-temperature incineration.[7][10][19]
III. Visualizing the Disposal Pathway
The following diagram outlines the decision-making and operational workflow for the safe disposal of this compound.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C18H21N | CID 160506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 9. ehs.uci.edu [ehs.uci.edu]
- 10. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 11. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 12. 2-(Diphenylmethyl)piperidine--hydrogen chloride (1/1) | C18H22ClN | CID 52987596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Desoxypipradrol - LKT Labs [lktlabs.com]
- 14. scbt.com [scbt.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Diphenylmethylpiperidine
As researchers and drug development professionals, our work with novel compounds demands a commitment to safety that is as rigorous as our science. 2-Diphenylmethylpiperidine (2-DPMP), also known as desoxypipradrol, is a potent norepinephrine-dopamine reuptake inhibitor (NDRI) investigated for its psychostimulatory properties.[1] Its significant pharmacological activity necessitates a comprehensive safety protocol that goes beyond standard chemical handling procedures. Accidental exposure through inhalation, ingestion, or skin contact can lead to serious and prolonged adverse health effects, including hypertension, paranoia, and severe agitation.[2][3]
This guide provides essential, immediate safety and logistical information for handling this compound. It is structured to provide not just a list of equipment, but the scientific rationale behind each recommendation, empowering you to create a self-validating system of safety in your laboratory.
Foundational Hazard Assessment: The 'Why' Behind the 'What'
Understanding the specific risks associated with 2-DPMP is the critical first step in establishing a robust safety protocol. The choice of Personal Protective Equipment (PPE) is directly dictated by the compound's unique chemical, physical, and toxicological properties.
-
Pharmacological Hazard : 2-DPMP is a potent central nervous system stimulant.[1] Unlike many laboratory reagents where the primary risk is chemical burns or irritation, the main danger here is systemic pharmacological effects from even minute exposures. Untoward effects can be long-lasting, with agitation persisting for up to five days in some reported cases.[2]
-
Physical Form & Exposure Routes : As a crystalline solid, the primary risk during handling of the neat compound is the generation and inhalation of fine, airborne particles.[4] Dissolving the compound introduces a splash hazard, creating a risk of skin and eye exposure.
-
Toxicological Profile : PubChem lists the compound as an irritant.[5] More significantly, reports from its use as a recreational drug highlight severe toxicity, including hallucinations, paranoia, and movement abnormalities.[3] This profile underscores the necessity of preventing any level of systemic absorption.
Core Protective Equipment: A Multi-Layered Defense
A multi-layered approach to PPE is essential. This includes primary engineering controls to contain the hazard at its source, followed by carefully selected personal gear to protect the user. All work with 2-DPMP, especially handling the solid powder, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
The following table summarizes the required PPE for different operational scales.
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing/Handling Solid Powder (<1g) | Double Nitrile Gloves | Disposable, solid-front lab coat | Safety glasses with side shields | NIOSH-approved N95 (or higher) respirator |
| Preparing Solutions (Splash Risk) | Double Nitrile Gloves | Disposable, solid-front lab coat | Chemical splash goggles and face shield | Not required if in a fume hood |
| Administering Dilute Solutions | Single pair Nitrile Gloves | Standard Lab Coat | Safety glasses with side shields | Not required |
Experimental Protocol: PPE Selection and Pre-Use Inspection
This protocol ensures that your protective barrier is sound before any chemical handling begins.
-
Verify Engineering Controls : Confirm that the chemical fume hood has a valid inspection sticker and that the airflow monitor indicates normal operation.
-
Hand Protection Check : Select nitrile gloves of the appropriate size. Before donning, inspect the first pair for any rips, tears, or pinholes by stretching them gently.
-
Respiratory Fit Check : If a respirator is required, perform a user seal check as per the manufacturer's instructions to ensure a tight fit against the face.
-
Eye and Face Protection Inspection : Check safety glasses and face shields for cracks, scratches, or other damage that could compromise their integrity.
-
Final Review : Once fully garbed, perform a final mental check of the planned procedure and ensure all emergency equipment (spill kits, eyewash stations) is accessible.[6]
Procedural Guidance: Donning, Doffing, and Disposal
The sequence of putting on and, more critically, taking off PPE is vital to prevent cross-contamination.
Workflow for Pre-Operational Safety Checks
The following diagram outlines the decision-making process for selecting appropriate PPE before beginning work with 2-DPMP.
Caption: PPE selection and donning workflow for 2-DPMP.
Experimental Protocol: Safe PPE Doffing Sequence
This sequence is designed to remove the most contaminated items first and minimize contact with the user's skin and clothing.
-
Decontaminate (if necessary) : Before removal, wipe down outer gloves with an appropriate solvent (e.g., 70% ethanol) if they are grossly contaminated.
-
Remove Outer Gloves : Pinch the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of immediately.
-
Remove Lab Coat : Unfasten the lab coat. Shrug it off the shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it, folding the contaminated outside inward. Dispose of immediately.
-
Remove Face/Eye Protection : Handle by the head strap or earpieces. Remove by pulling away from the face. Place in a designated area for decontamination.
-
Remove Respirator : Remove the respirator by pulling the straps over the head without touching the front of the device. Dispose of or store according to policy.
-
Remove Inner Gloves : Use the same technique as for the outer gloves.
-
Wash Hands : Immediately and thoroughly wash hands with soap and water.
Disposal Plan
All disposable PPE, contaminated materials, and excess 2-DPMP must be treated as hazardous waste.
-
Collection : Use designated, clearly labeled hazardous waste containers.[7]
-
Segregation : Do not mix 2-DPMP waste with other chemical waste streams unless permitted by your institution's hazardous waste protocols.
-
Compliance : Dispose of all chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[8][9]
By integrating this expert-validated, procedure-driven approach, you build a framework of safety that protects you, your colleagues, and the integrity of your research.
References
- XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
- Cayman Chemical. (n.d.). 2-DPMP (hydrochloride) (CAS 5807-81-8).
- New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
- Global Chems Depot. (2025, July 25). Top 5 Research Chemical Safety Tips for Laboratory Use.
- Sigma-Aldrich. (2025, September 23). Safety Data Sheet - Piperidine.
- Cambridge Bioscience. (n.d.). 2-DPMP (hydrochloride) - Cayman Chemical Forensics.
- PubChem. (n.d.). 2-(Diphenylmethyl)piperidine--hydrogen chloride (1/1).
- University of Wisconsin-Madison. (n.d.). Laboratory Safety and Chemical Hygiene Plan.
- Santa Cruz Biotechnology. (n.d.). 4-Piperidinopiperidine Safety Data Sheet.
- Corkery, J. et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. ResearchGate.
- Wikipedia. (n.d.). Desoxypipradrol.
- PubChem. (n.d.). This compound.
- Corkery, J. et al. (2011). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. Semantic Scholar.
- New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine.
- Rosalind Franklin University. (n.d.). Chemical Safety for Laboratory Employees.
- AmericanBio. (2015, February 23). Safety Data Sheet - Piperidine.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- Santa Cruz Biotechnology. (n.d.). This compound.
- LKT Labs. (n.d.). Desoxypipradrol.
- American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs.
Sources
- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C18H21N | CID 160506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 2-(Diphenylmethyl)piperidine--hydrogen chloride (1/1) | C18H22ClN | CID 52987596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 7. globalchemsdepot.com [globalchemsdepot.com]
- 8. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
- 9. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
